molecular formula C4H9NO B012376 1-Methylazetidin-3-ol CAS No. 111043-48-2

1-Methylazetidin-3-ol

Katalognummer: B012376
CAS-Nummer: 111043-48-2
Molekulargewicht: 87.12 g/mol
InChI-Schlüssel: IJVQAJHYYRVZNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylazetidin-3-ol is a high-value azetidine-based chemical building block extensively utilized in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate for constructing more complex molecules, particularly in the development of novel kinase inhibitors. Key Research Applications: • Pharmaceutical Intermediate: Serves as a versatile scaffold for the synthesis of targeted therapeutic agents. Research indicates its structural analogs are key components in developing potent inhibitors of kinases, such as TYK2 and other Janus kinases (JAKs) . These inhibitors are being actively investigated for a range of conditions, including autoimmune diseases, inflammatory disorders, and oncology . • Versatile Chemical Synthesis: The reactive sites on the azetidine ring, including the hydroxy group at the 3-position, allow for diverse chemical modifications. This makes it a valuable precursor for generating a library of compounds for structure-activity relationship (SAR) studies and high-throughput screening . Research Value: The four-membered azetidine ring, to which this compound belongs, is recognized as a valuable saturated heterocycle in drug discovery. Its incorporation into molecules can favorably influence their pharmacokinetic properties, metabolic stability, and conformational geometry. As a small, polar scaffold, 1-Methylazetidin-3-ol is instrumental in the rational design of next-generation bioactive molecules. Handling & Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not certified for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle the material using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-methylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-5-2-4(6)3-5/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVQAJHYYRVZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550335
Record name 1-Methylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111043-48-2
Record name 1-Methylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylazetidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylazetidin-3-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazetidin-3-ol is a saturated four-membered heterocyclic compound containing a nitrogen atom and a hydroxyl group.[1] This small, strained ring structure has garnered significant interest in medicinal chemistry and organic synthesis. The azetidine motif is increasingly recognized as a valuable building block in drug discovery, offering a unique three-dimensional scaffold that can improve physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1-Methylazetidin-3-ol, with a focus on its relevance to researchers and professionals in the field of drug development.

Molecular and Physicochemical Properties

1-Methylazetidin-3-ol is a cyclic amine with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol .[1] The presence of both a tertiary amine and a secondary alcohol within a strained four-membered ring dictates its unique chemical and physical characteristics.

Core Molecular Identifiers
PropertyValueSource
CAS Number 111043-48-2[1]
IUPAC Name 1-methylazetidin-3-ol[1]
Molecular Formula C₄H₉NO[1]
Molecular Weight 87.12 g/mol [1]
Canonical SMILES CN1CC(C1)O[1]
InChI Key IJVQAJHYYRVZNE-UHFFFAOYSA-N[1]
Predicted Physical Properties
PropertyPredicted ValueSource
Boiling Point 134.5 °C at 760 mmHgPubChem
Melting Point Not Available-
Density 1.0±0.1 g/cm³PubChem
pKa 9.26PubChem
LogP -0.6[2]
Solubility Expected to be soluble in polar solvents.[1]-

The presence of the hydroxyl group allows for hydrogen bonding, which is expected to contribute to its solubility in polar solvents like water and alcohols.[1]

Synthesis of 1-Methylazetidin-3-ol

The synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered ring. However, several general methods can be adapted for the preparation of 1-Methylazetidin-3-ol.

General Synthetic Strategies

Common approaches to the synthesis of 1-Methylazetidin-3-ol include:

  • Cyclization Reactions: This is a prevalent method involving the intramolecular cyclization of precursors that contain both an amine and a leaving group on a propyl backbone. For instance, the reaction of 1-amino-3-chloropropan-2-ol with methylamine followed by base-mediated cyclization can yield the desired product.

  • Reduction of 1-Methylazetidin-3-one: If the corresponding ketone, 1-Methylazetidin-3-one, is available, it can be reduced to the alcohol using standard reducing agents such as sodium borohydride.

  • Direct Amination: While less common for this specific structure, direct amination of a suitable precursor with methylamine could also be a viable route.[1]

Representative Experimental Protocol: Synthesis from Epichlorohydrin and Methylamine

This protocol is a representative example based on general methods for the synthesis of N-substituted azetidin-3-ols.

G reagents Epichlorohydrin + Methylamine intermediate 1-Chloro-3-(methylamino)propan-2-ol reagents->intermediate Nucleophilic Ring-Opening cyclization Base-mediated Cyclization intermediate->cyclization Intramolecular Nucleophilic Substitution product 1-Methylazetidin-3-ol cyclization->product

A representative synthetic workflow for 1-Methylazetidin-3-ol.

Step 1: Formation of 1-Chloro-3-(methylamino)propan-2-ol

  • To a solution of methylamine (2 equivalents) in a suitable solvent such as methanol or water at 0 °C, slowly add epichlorohydrin (1 equivalent).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude amino alcohol intermediate.

Step 2: Cyclization to 1-Methylazetidin-3-ol

  • Dissolve the crude 1-chloro-3-(methylamino)propan-2-ol in a suitable solvent like ethanol or isopropanol.

  • Add a base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the cyclization by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-Methylazetidin-3-ol.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-Methylazetidin-3-ol is governed by the interplay between the nucleophilic and basic nitrogen atom, the nucleophilic oxygen atom of the hydroxyl group, and the strain of the azetidine ring.

Key Reactions
  • N-Alkylation and N-Acylation: The tertiary amine is nucleophilic and can react with electrophiles, although this is less common as it would lead to a quaternary ammonium salt.

  • O-Alkylation and O-Acylation: The hydroxyl group can be readily acylated with acyl chlorides or anhydrides, or alkylated with alkyl halides in the presence of a base to form the corresponding ethers and esters.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-methylazetidin-3-one, using various oxidizing agents such as Swern oxidation or Dess-Martin periodinane.

  • Salt Formation: As a tertiary amine, 1-Methylazetidin-3-ol readily forms salts with acids.[1] This can be advantageous for purification or to improve the compound's solubility and handling properties. The hydrochloride salt is a common form in which this compound is supplied.[3]

  • Ring-Opening Reactions: While more stable than the corresponding aziridine, the strained azetidine ring can undergo ring-opening reactions under certain conditions, particularly with strong nucleophiles or under acidic conditions.

Utility in Organic Synthesis

1-Methylazetidin-3-ol serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature allows for diverse derivatization at both the nitrogen and oxygen atoms, enabling the exploration of structure-activity relationships in drug discovery programs. The rigid azetidine scaffold can impart favorable conformational constraints on a molecule, which can be beneficial for binding to biological targets.

Spectroscopic Characterization

While experimental spectra for 1-Methylazetidin-3-ol are not readily found in public databases, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group, a multiplet for the methine proton attached to the hydroxyl group, and multiplets for the diastereotopic methylene protons of the azetidine ring. The hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the N-methyl carbon, the two methylene carbons of the ring, and the methine carbon bearing the hydroxyl group.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, and C-H stretching absorptions below 3000 cm⁻¹.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 87, with fragmentation patterns corresponding to the loss of a methyl group, a hydroxyl group, or other fragments characteristic of the azetidine ring.

Biological and Medicinal Chemistry Relevance

Azetidine-containing compounds have shown a wide range of biological activities, and 1-Methylazetidin-3-ol is a key starting material for the synthesis of such molecules. The azetidine ring is considered a "bioisostere" of other common functionalities and can be used to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

There is evidence to suggest that azetidine derivatives may possess neuroprotective, anti-inflammatory, and analgesic properties.[1] While specific quantitative biological data for 1-Methylazetidin-3-ol is scarce in the literature, its role as a precursor to pharmaceutically active compounds is well-established. It is used in the synthesis of intermediates for drugs targeting neurological disorders.[1]

Safety and Handling

1-Methylazetidin-3-ol is classified as an irritant. The following GHS hazard statements apply:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

1-Methylazetidin-3-ol is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique structural and electronic properties, stemming from the strained azetidine ring and the presence of both amino and hydroxyl functionalities, make it an attractive scaffold for the development of novel therapeutic agents. While a comprehensive set of experimentally determined physical and spectral data is not widely available, this guide provides a solid foundation of its known properties, synthetic approaches, and potential applications. As the interest in three-dimensional molecular scaffolds continues to grow in drug discovery, the importance of compounds like 1-Methylazetidin-3-ol is likely to increase.

References

  • PubChem. 1-Methylazetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2012). Method for preparing azetidine derivatives.
  • PubMed Central. (2015, August 19). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Retrieved from [Link]

  • PubMed Central. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • Morressier. (2019, August 29). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. Retrieved from [Link]

  • PubChem. 1-Methylazetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylazetidin-3-ol, a small, four-membered nitrogenous heterocycle, represents a critical structural motif and versatile building block in modern medicinal chemistry.[1] Its strained azetidine ring system imparts unique conformational constraints and physicochemical properties, making it a highly sought-after scaffold in the design of novel therapeutics, particularly those targeting the central nervous system.[1] Despite its apparent simplicity, the synthesis of this compound is non-trivial, governed by the inherent ring strain of the azetidine core, which necessitates carefully controlled reaction conditions to achieve efficient cyclization and avoid undesirable side reactions.[2] This guide provides an in-depth analysis of the principal synthetic strategies for 1-Methylazetidin-3-ol, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices to empower researchers in their synthetic endeavors.

Strategic Overview: The Challenge of the Four-Membered Ring

The construction of the azetidine ring is the central challenge in synthesizing 1-Methylazetidin-3-ol. The primary strategy involves intramolecular cyclization of a linear precursor containing an amine nucleophile and a suitable leaving group separated by a three-carbon chain. The success of this ring-closing step hinges on favoring the desired intramolecular SN2 reaction over competing intermolecular polymerization or elimination pathways. The most prevalent and industrially viable methods begin with readily available, inexpensive three-carbon electrophiles like epichlorohydrin or glycidol.

Primary Synthesis Route: The Epichlorohydrin Pathway

This is arguably the most common and scalable approach, leveraging the dual reactivity of epichlorohydrin. The synthesis proceeds via a two-step, one-pot sequence involving epoxide opening followed by base-mediated intramolecular cyclization.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of methylamine on one of the carbon atoms of the oxirane ring in epichlorohydrin. This ring-opening is regioselective, with the amine preferentially attacking the less-hindered terminal carbon, yielding the key intermediate, 1-chloro-3-(methylamino)propan-2-ol. In the second stage, the addition of a base deprotonates the secondary amine, enhancing its nucleophilicity. This internal nucleophile then displaces the primary chloride via an intramolecular SN2 reaction to form the strained four-membered azetidine ring.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Epichlorohydrin Epichlorohydrin (C3H5ClO) Intermediate 1-chloro-3-(methylamino)propan-2-ol Epichlorohydrin->Intermediate Step 1: Epoxide Opening Methylamine Methylamine (CH3NH2) Methylamine->Intermediate Product 1-Methylazetidin-3-ol Intermediate->Product Step 2: Intramolecular Cyclization (Base-mediated)

Caption: Reaction workflow for the epichlorohydrin route.

Field-Proven Experimental Protocol
  • Objective: To synthesize 1-Methylazetidin-3-ol from epichlorohydrin and aqueous methylamine.

  • Materials:

    • Epichlorohydrin (1.0 eq)

    • Aqueous Methylamine (40% w/w, ~2.5-3.0 eq)

    • Sodium Hydroxide (1.1 eq)

    • Methanol or Water (as solvent)

    • Toluene or Dichloromethane (for extraction)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Step-by-Step Methodology:

    • Epoxide Opening: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, charge the aqueous methylamine solution. Cool the flask in an ice-water bath to 0-5 °C.

    • Add epichlorohydrin dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Causality Note: This slow, chilled addition is critical to control the exotherm of the epoxide ring-opening and to minimize the formation of dimeric and polymeric byproducts.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours to ensure complete formation of the 1-chloro-3-(methylamino)propan-2-ol intermediate.

    • Cyclization: Cool the mixture again to 0-5 °C. Prepare a solution of sodium hydroxide in a minimal amount of water and add it dropwise to the reaction mixture, maintaining the temperature below 15 °C.

    • Once the base addition is complete, heat the reaction mixture to reflux (typically 60-80 °C depending on the solvent) for 4-6 hours.[3] Causality Note: Heating provides the necessary activation energy for the intramolecular SN2 cyclization, which can be sluggish at room temperature due to the strain of the forming four-membered ring.

    • Work-up and Isolation: Cool the reaction mixture to room temperature. Saturate the aqueous phase with sodium chloride to reduce the solubility of the product.

    • Extract the product into a suitable organic solvent (e.g., dichloromethane or toluene) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude 1-Methylazetidin-3-ol is typically a yellow to brown oil and can be purified by vacuum distillation to afford a colorless to pale yellow liquid.

Alternative Strategy: The Glycidol Pathway

An analogous route employs glycidol as the starting C3 synthon. While structurally similar to the epichlorohydrin route, this pathway requires an additional chemical step to convert the primary hydroxyl group into a suitable leaving group for cyclization.

Mechanistic Rationale

The synthesis begins identically to the epichlorohydrin route in its first step: the nucleophilic ring-opening of the glycidol epoxide by methylamine to afford 3-(methylamino)propane-1,2-diol. Because the hydroxyl group is a poor leaving group, it must be "activated." This is typically achieved by converting the primary hydroxyl into a sulfonate ester (e.g., mesylate or tosylate) or a halide. With the leaving group installed, a base is used to deprotonate the amine, which then effects the intramolecular ring closure.

G Glycidol Glycidol Diol 3-(methylamino)propane-1,2-diol Glycidol->Diol Methylamine Methylamine Methylamine->Diol Epoxide Opening Activated Activated Intermediate (e.g., Mesylate) Diol->Activated Activation of Primary -OH Product 1-Methylazetidin-3-ol Activated->Product Base-mediated Cyclization

Caption: Key transformations in the glycidol synthesis route.

Representative Experimental Protocol
  • Objective: To synthesize 1-Methylazetidin-3-ol from glycidol.

  • Materials:

    • Glycidol (1.0 eq)

    • Aqueous Methylamine (40% w/w, ~2.5 eq)

    • Methanesulfonyl Chloride (MsCl, 1.1 eq)

    • Triethylamine or other non-nucleophilic base (~2.5 eq)

    • Sodium Hydroxide (for cyclization)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Step-by-Step Methodology:

    • Diol Formation: React glycidol with aqueous methylamine following the same procedure as for epichlorohydrin (Step 1-3 in Protocol 2.2) to form 3-(methylamino)propane-1,2-diol. The product can be isolated by removing water under vacuum.

    • Hydroxyl Activation: Dissolve the crude diol in an anhydrous solvent like DCM. Cool the solution to 0 °C. Add triethylamine (2.5 eq).

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise. Causality Note: The reaction is highly exothermic and generates HCl, which is neutralized by the triethylamine. The second equivalent of base is to deprotonate the ammonium salt formed on the methylamino group. Selective mesylation of the primary alcohol over the secondary alcohol is generally achieved due to sterics.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • Cyclization: Cool the mixture and add a solution of sodium hydroxide. Heat the mixture to reflux for 4-6 hours to drive the cyclization.

    • Work-up and Purification: Follow the same work-up and purification procedure as described in the epichlorohydrin method (Steps 6-9 in Protocol 2.2).

Comparative Analysis of Primary Synthesis Routes

Method Key Starting Materials Typical Yield (%) Advantages Disadvantages/Challenges Scalability
Epichlorohydrin Route Epichlorohydrin, Methylamine60-80%[4]Fewer steps (often one-pot); Uses inexpensive, bulk starting materials.Epichlorohydrin is a potent carcinogen requiring careful handling; Reaction can generate polymeric byproducts.Excellent; widely used in industrial production.[4][5]
Glycidol Route Glycidol, Methylamine, Mesyl Chloride50-70%Avoids the use of highly toxic epichlorohydrin.Requires an additional activation step; Higher cost of starting materials and reagents.Good; suitable for lab and pilot-plant scale.

Conclusion and Future Outlook

The synthesis of 1-Methylazetidin-3-ol is a well-established process, with the epichlorohydrin route remaining the dominant choice for large-scale production due to its economic advantages and high efficiency.[4] The glycidol pathway offers a viable, albeit more costly, alternative with a more favorable safety profile. For drug development professionals and researchers, the choice between these methods will depend on the scale of the synthesis, available resources, and safety infrastructure.

Future research in this area will likely focus on developing greener, more atom-economical synthetic methods. This could include catalytic approaches that avoid stoichiometric activating agents and bases, or novel ring-forming strategies such as C-H amination or photocatalytic methods that can construct the strained azetidine core under milder conditions.[2] As the demand for complex molecular scaffolds in drug discovery continues to grow, robust and innovative methods for producing key building blocks like 1-Methylazetidin-3-ol will remain an area of critical importance.

References

  • Smolecule. (2023, September 14). Buy 1-Methylazetidin-3-ol | 111043-48-2.
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • ResearchGate. (2025, October 7). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine.
  • Maag, H., et al. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • ResearchGate. (n.d.).
  • Salgado, A., Dejaegher, Y., Verniest, G., & De Kimpe, N. (2003, March). Synthesis of 1-Alkyl-2-methylazetidin-3-ones and 1-Alkyl-2-methylazetidin-3-ols. Tetrahedron.
  • Rossi, S., & Gevorgyan, V. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
  • Supporting Information for Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). (n.d.).
  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • ResearchGate. (2025, August 7).
  • ResearchGate. (2025, August 7).
  • Zhu, J., et al. (2019, October 31).

Sources

An In-depth Technical Guide to 1-Methylazetidin-3-ol: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Methylazetidin-3-ol, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and critical applications, underscoring its role as a versatile building block in the design of novel therapeutics.

Introduction: The Significance of the Azetidine Scaffold

In the landscape of medicinal chemistry, small, strained ring systems have emerged as powerful tools for optimizing drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties. Its inherent ring strain (approx. 25.4 kcal/mol) and sp³-rich, three-dimensional character provide a rigid scaffold that can enhance key pharmacokinetic properties such as solubility and metabolic stability.[1][2] This makes azetidine-containing molecules highly attractive for designing bioactive compounds with improved receptor selectivity and overall drug profiles.[1][3]

1-Methylazetidin-3-ol (CAS No: 111043-48-2) is a prime example of a functionalized azetidine. It incorporates a tertiary amine and a secondary alcohol into this strained ring system, presenting multiple reaction sites for synthetic elaboration.[4] Its unique structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[4][5]

Molecular Structure and Physicochemical Properties

The molecular structure of 1-Methylazetidin-3-ol consists of a central four-membered azetidine ring. A methyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is located at position 3.[4]

Molecular Formula: C₄H₉NO[6]

IUPAC Name: 1-methylazetidin-3-ol[6]

Structure:

Figure 1: 2D Structure of 1-Methylazetidin-3-ol

The combination of the rigid, strained ring, the basic nitrogen, and the polar hydroxyl group dictates its chemical behavior and physical properties. The hydroxyl group allows it to act as a hydrogen bond donor and acceptor, influencing its solubility in polar solvents, while the tertiary amine provides a basic center.[4]

Table 1: Physicochemical Properties of 1-Methylazetidin-3-ol

PropertyValueSource
Molecular Weight 87.12 g/mol [4][6]
Molecular Formula C₄H₉NO[4][6]
CAS Number 111043-48-2[4][6]
XLogP3-AA -0.6[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 0[6]
Topological Polar Surface Area 23.5 Ų[6]
Canonical SMILES CN1CC(C1)O[4][6]
InChI Key IJVQAJHYYRVZNE-UHFFFAOYSA-N[4][6]

Synthesis and Reactivity

The synthesis of substituted azetidinols is a critical process for their application in drug discovery. While several methods exist, a common and reliable approach involves the reaction of an N-substituted amine with an epihalohydrin (such as epichlorohydrin), followed by an intramolecular cyclization.

Representative Synthesis Protocol

This protocol describes a general, two-step synthesis of an N-alkyl-azetidin-3-ol, which is directly applicable for producing 1-Methylazetidin-3-ol by using methylamine as the starting material.

Step 1: Nucleophilic Ring-Opening of Epichlorohydrin Methylamine is reacted with epichlorohydrin. The amine acts as a nucleophile, attacking one of the epoxide carbons. This reaction is typically performed at low temperatures to control selectivity and prevent side reactions. The choice of a protic solvent like methanol or water facilitates the reaction. This step yields an intermediate amino-alcohol, 1-(methylamino)-3-chloropropan-2-ol.

Step 2: Intramolecular Cyclization The intermediate amino-alcohol is treated with a base, such as sodium hydroxide. The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then undergoes an intramolecular Williamson ether synthesis-type reaction, displacing the chloride on the adjacent carbon to form the strained four-membered azetidine ring. This cyclization is often driven by heating the reaction mixture.

Causality and Experimental Rationale:

  • Low Temperature (Step 1): Using a low temperature minimizes the potential for the amine to react with the product or for the epoxide to polymerize, ensuring a higher yield of the desired amino-alcohol intermediate.

  • Strong Base (Step 2): A strong base like NaOH is required to deprotonate the secondary alcohol, creating a potent nucleophile (the alkoxide) necessary for the intramolecular cyclization to proceed efficiently.

  • Heating (Step 2): Providing thermal energy helps overcome the activation energy associated with forming the strained four-membered ring.

Synthesis Workflow Diagram

G cluster_0 Step 1: Ring-Opening cluster_1 Step 2: Cyclization A Methylamine + Epichlorohydrin B 1-(Methylamino)-3-chloropropan-2-ol (Intermediate) A->B Nucleophilic Attack (Low Temperature) C Treatment with Base (NaOH) B->C D 1-Methylazetidin-3-ol (Final Product) C->D Intramolecular Cyclization (Heating)

Caption: Synthesis workflow for 1-Methylazetidin-3-ol.

Chemical Reactivity

The reactivity of 1-Methylazetidin-3-ol is dominated by its two functional groups:

  • Hydroxyl Group: Can act as a nucleophile in substitution reactions with various electrophiles or be oxidized to the corresponding ketone (1-methylazetidin-3-one).[4]

  • Tertiary Amine: As a base, it readily reacts with acids to form salts, a property often used to improve the compound's solubility and handling characteristics.[4][7]

Applications in Drug Development

The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in several FDA-approved drugs like baricitinib (an anti-inflammatory) and cobimetinib (an anticancer agent).[1] 1-Methylazetidin-3-ol serves as an invaluable building block for accessing novel chemical space.

  • Scaffold for Bioactive Molecules: Its rigid structure helps lock attached pharmacophores into specific conformations, which can lead to higher binding affinity and selectivity for biological targets.[1]

  • Improved Pharmacokinetics: The sp³-rich nature of the azetidine ring often leads to improved solubility and reduced metabolic liability compared to flat, aromatic systems, which are key goals in drug optimization.[1][3]

  • Neurological and CNS Applications: As a cyclic amine derivative, it serves as an intermediate for compounds targeting neurological disorders.[4] Studies on similar structures suggest potential neuroprotective, anti-inflammatory, and analgesic properties.[4]

Role in the Drug Discovery Pipeline

1-Methylazetidin-3-ol is typically introduced during the lead optimization phase of drug discovery. A starting "hit" compound identified from a high-throughput screen may be modified with this scaffold to improve its drug-like properties.

G A Initial 'Hit' Compound (e.g., from HTS) B Scaffold Hopping / Modification (Introduce 1-Methylazetidin-3-ol) A->B Improve Properties C Lead Compound (Improved Potency & PK) B->C Synthesize Analogs D Lead Optimization (Further SAR studies) C->D E Clinical Candidate D->E Select Best Profile

Caption: Use of scaffolds in the drug discovery process.

Spectroscopic Characterization

For a researcher synthesizing or using 1-Methylazetidin-3-ol, proper analytical characterization is crucial. The expected spectral features are as follows:

  • ¹H NMR: One would expect to see a singlet for the N-CH₃ protons, multiplets for the non-equivalent CH₂ protons of the azetidine ring, and a multiplet for the CH-OH proton. The exact chemical shifts would depend on the solvent used.

  • ¹³C NMR: The spectrum would show four distinct carbon signals: one for the N-CH₃ carbon, two for the ring CH₂ carbons, and one for the CH-OH carbon.

  • IR Spectroscopy: A key feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. C-H stretching bands would appear below 3000 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 87.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Methylazetidin-3-ol is associated with the following hazards:

  • Causes skin irritation (H315).[6]

  • Causes serious eye irritation (H319).[6]

  • May cause respiratory irritation (H335).[6]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Methylazetidin-3-ol is more than just a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique combination of a strained, rigid ring system with versatile functional handles provides a powerful platform for developing next-generation therapeutics. By conferring favorable pharmacokinetic properties and enabling precise three-dimensional orientation of pharmacophores, this small molecule continues to play a significant role in the ongoing quest for safer and more effective drugs.

References

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol. Retrieved January 8, 2026, from [Link].

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Singh, R. P., & Kaur, M. (2021, June 29). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

  • ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (n.d.). US8207355B2 - Method for preparing azetidine derivatives.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved January 8, 2026, from [Link]

  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR). YouTube. Available at: [Link]

Sources

IUPAC name for 1-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methylazetidin-3-ol: A Versatile Scaffold in Modern Drug Discovery

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique structural and physicochemical properties.[1] Its inherent ring strain and three-dimensional character offer a compelling alternative to more common saturated heterocycles, providing a scaffold that can enhance metabolic stability, solubility, and receptor binding affinity.[1] This guide focuses on 1-Methylazetidin-3-ol, a key derivative that serves as a versatile building block in the synthesis of complex pharmaceutical agents. We will explore its fundamental properties, synthesis, analytical characterization, and applications, providing researchers and drug development professionals with a comprehensive technical overview.

The Azetidine Scaffold: A Primer for Medicinal Chemists

The value of azetidines in drug design stems from their distinct characteristics compared to more flexible or planar ring systems. The high sp³-character and conformational rigidity imparted by the four-membered ring can lead to improved pharmacokinetic profiles.[1] This structural feature makes azetidine-containing compounds highly attractive for designing molecules with enhanced biological activity and better drug-like properties.[1] 1-Methylazetidin-3-ol exemplifies this potential, combining the rigid azetidine core with strategically placed functional groups—a tertiary amine and a secondary alcohol—that allow for diverse chemical modifications.

Core Profile of 1-Methylazetidin-3-ol

Chemical Identity and Structure

1-Methylazetidin-3-ol is a cyclic amine characterized by a four-membered azetidine ring functionalized with a methyl group on the nitrogen atom and a hydroxyl group at the 3-position.[2]

  • IUPAC Name : 1-methylazetidin-3-ol[3]

  • CAS Number : 111043-48-2[2][3]

  • Molecular Formula : C₄H₉NO[2][3]

  • Molecular Weight : 87.12 g/mol [2][3]

  • Canonical SMILES : CN1CC(C1)O[2][3]

  • InChI Key : IJVQAJHYYRVZNE-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The molecule's properties are dictated by its functional groups and strained ring structure. The hydroxyl group allows it to act as a hydrogen bond donor and acceptor, influencing its solubility in polar solvents.[2] The tertiary amine is basic, allowing for salt formation which can improve solubility and handling.[2] The rigidity of the azetidine ring affects its reactivity and how it interacts with biological targets.[2]

PropertyValueSource
Molecular Weight87.12 g/mol PubChem[3]
XLogP3-AA (LogP)-0.6PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count2PubChem[3]
Rotatable Bond Count0PubChem[3]
Exact Mass87.068413911 DaPubChem[3]
Topological Polar Surface Area23.5 ŲPubChem[3]

Synthesis and Characterization

Synthetic Strategies

The synthesis of azetidine rings is a non-trivial task due to their inherent ring strain.[4] Common methods for preparing 1-methylazetidin-3-ol include:

  • Intramolecular Cyclization : A widely used approach involves the cyclization of a 1,3-difunctionalized precursor, such as an N-methylated 3-amino-1,2-propanediol derivative. The hydroxyl group is converted into a good leaving group (e.g., a tosylate), which is then displaced by the amine to form the four-membered ring.[5]

  • Reduction of Azetidinones : Starting from a corresponding 1-methylazetidin-3-one, the ketone can be reduced using standard reducing agents like sodium borohydride to yield the desired alcohol.[2]

  • Direct Amination : While less common for this specific structure, direct amination of suitable alkyl halides can also be employed under controlled conditions.[2]

G cluster_synthesis General Synthetic Workflow Precursor 1,3-Difunctionalized Precursor (e.g., 3-amino-1-propanol derivative) N_Methylation N-Methylation Precursor->N_Methylation  MeI, Base Activation Activation of Hydroxyl Group (e.g., Tosylation) N_Methylation->Activation  TsCl, Pyridine Cyclization Base-Mediated Intramolecular Cyclization Activation->Cyclization  Strong Base (e.g., NaH) Product 1-Methylazetidin-3-ol Cyclization->Product

Caption: General workflow for synthesizing 1-Methylazetidin-3-ol.

Experimental Protocol: Synthesis via Cyclization

This protocol is a representative example based on established chemical principles for azetidine synthesis.

Step 1: N-Methylation of 3-amino-1,2-propanediol

  • Dissolve 3-amino-1,2-propanediol in a suitable solvent like methanol.

  • Add a slight excess of methyl iodide (MeI) and a base (e.g., potassium carbonate) to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work up the reaction to isolate the N-methylated aminodiol intermediate.

Step 2: Chemoselective Tosylation

  • Dissolve the N-methylated aminodiol in a pyridine/toluene mixture and cool to -15°C.[5]

  • Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl). The primary alcohol will be preferentially tosylated over the secondary one.[5]

  • Allow the reaction to warm to room temperature and stir for several hours.[5]

Step 3: Intramolecular Cyclization

  • Without isolating the tosylated intermediate, add a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) to the reaction mixture.

  • Heat the mixture (e.g., to 80°C in toluene) to promote the intramolecular nucleophilic substitution, where the amine displaces the tosylate group to form the azetidine ring.[5]

  • After the reaction is complete, quench carefully, and perform an aqueous workup.

  • Purify the crude product via distillation or column chromatography to yield pure 1-methylazetidin-3-ol.

Analytical Characterization

Confirming the identity and purity of 1-methylazetidin-3-ol is crucial. The following spectroscopic methods are standard:

  • ¹H NMR : The proton NMR spectrum will show characteristic signals for the methyl group (a singlet), the methine proton adjacent to the hydroxyl group, and the diastereotopic protons of the two CH₂ groups in the ring.[5]

  • ¹³C NMR : The carbon spectrum will display four distinct signals corresponding to the N-methyl carbon, the two methylene carbons in the ring, and the carbon bearing the hydroxyl group.

  • IR Spectroscopy : An infrared spectrum will show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol.[5] C-N and C-O stretching bands will also be present.

  • Mass Spectrometry : Mass analysis will confirm the molecular weight, with the molecular ion peak (M+) appearing at m/z 87, or the protonated molecule (M+H)⁺ at m/z 88.[5]

Applications in Drug Discovery

1-Methylazetidin-3-ol is not typically a final drug product but rather a critical intermediate and structural motif. Its utility lies in its ability to serve as a rigid scaffold for building more complex molecules.

G cluster_properties Pharmacokinetic Enhancement cluster_targets Therapeutic Targets Scaffold 1-Methylazetidin-3-ol Scaffold Solubility Improved Solubility (via OH group) Scaffold->Solubility confers Stability Increased Metabolic Stability (Rigid Core) Scaffold->Stability confers PK_Props Tunable PK Profile (N-Methyl group) Scaffold->PK_Props confers CNS CNS Disorders (e.g., Neurotransmitter Receptors) Solubility->CNS Inflammation Anti-inflammatory Agents Solubility->Inflammation Pain Analgesics Solubility->Pain Stability->CNS Stability->Inflammation Stability->Pain PK_Props->CNS PK_Props->Inflammation PK_Props->Pain

Caption: Role of the 1-Methylazetidin-3-ol scaffold in drug design.

Scaffold for Bioactive Molecules

The azetidine ring is often used as a bioisosteric replacement for other groups (e.g., piperidine, pyrrolidine, or even acyclic fragments) to improve a compound's properties. The rigid structure of 1-methylazetidin-3-ol can lock a molecule into a specific conformation, which may lead to higher binding affinity and selectivity for its biological target.[1]

Therapeutic Potential

Derivatives of 1-methylazetidin-3-ol are being explored for a range of therapeutic applications:

  • Neurological Disorders : This scaffold is a key building block for compounds targeting the central nervous system (CNS).[2] Studies suggest that its derivatives may interact with neurotransmitter systems, and it has been investigated for potential neuroprotective properties.[2]

  • Anti-inflammatory and Analgesic Effects : Research on structurally similar compounds indicates potential for developing new anti-inflammatory and pain-relieving drugs.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 1-methylazetidin-3-ol is essential for laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), 1-methylazetidin-3-ol is classified with the following hazards:

  • H315 : Causes skin irritation[3]

  • H319 : Causes serious eye irritation[3]

  • H335 : May cause respiratory irritation[3]

The signal word is "Warning".[3]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[8]

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[8]

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[8]

  • Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

1-Methylazetidin-3-ol is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a strained, rigid azetidine ring with strategically placed functional groups provides a powerful scaffold for the development of novel therapeutics. By conferring favorable pharmacokinetic properties such as metabolic stability and solubility, this compound enables the synthesis of drug candidates with enhanced efficacy and safety profiles. A thorough understanding of its synthesis, properties, and handling is essential for any researcher aiming to leverage its potential in the pursuit of new medicines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 1-Methylazetidin-3-one hydrochloride. [Link]

  • LookChem. (n.d.). 1-(1-Methylethyl)azetidin-3-ol Safety Data Sheets(SDS). [Link]

  • Al'perovich, M. A., & Ushakova, T. N. (1982). Synthesis of 1-Alkyl-2-methylazetidin-3-ones and 1-Alkyl-2-methylazetidin-3-ols. Chemistry of Heterocyclic Compounds, 18, 509–511.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22967002, 1,3-Dimethylazetidin-3-ol. Retrieved from [Link]

  • Almirante, N., & Cereda, E. (2012). Method for preparing azetidine derivatives. U.S.
  • Aladdin Scientific. (n.d.). 1-methylazetidin-3-ol hydrochloride, min 97%, 100 mg. [Link]

  • Ye, L., Cui, L., Zhang, G., & Zhang, L. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online January 5, 2026.
  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

Sources

An In-Depth Technical Guide to 1-Methylazetidin-3-ol (CAS 111043-48-2): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart favorable physicochemical and pharmacokinetic properties is relentless. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a valuable building block.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring chemical space.[1] This guide focuses on a key derivative, 1-Methylazetidin-3-ol (CAS 111043-48-2), a versatile intermediate poised for the synthesis of complex, biologically active molecules. While not typically an active pharmaceutical ingredient itself, its strategic importance lies in its utility as a precursor for a range of therapeutic candidates, particularly those targeting the central nervous system.

Physicochemical Properties of 1-Methylazetidin-3-ol

1-Methylazetidin-3-ol is a cyclic amine alcohol whose structural features—a tertiary amine within a strained four-membered ring and a secondary alcohol—dictate its reactivity and handling. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (nitrogen and oxygen) influences its solubility in polar solvents.

PropertyValueSource(s)
CAS Number 111043-48-2[2][3]
Molecular Formula C₄H₉NO[2]
Molecular Weight 87.12 g/mol [2]
IUPAC Name 1-methylazetidin-3-ol[2]
Boiling Point 116 °CChemicalBook
Density 1.102 g/cm³ChemicalBook
Flash Point 51 °CChemicalBook
SMILES CN1CC(C1)O[2]
InChI Key IJVQAJHYYRVZNE-UHFFFAOYSA-N[2]

Synthetic Utility and a Representative Experimental Protocol

The primary application of 1-Methylazetidin-3-ol is as a synthetic intermediate. The hydroxyl group serves as a versatile handle for introducing a wide array of functionalities through esterification, etherification, or Mitsunobu reactions. The tertiary amine, while relatively unreactive due to steric hindrance, can influence the overall basicity and pharmacokinetic profile of the final compound.

A common synthetic transformation involving 1-Methylazetidin-3-ol is the Williamson ether synthesis to append a side chain, a crucial step in the preparation of many bioactive molecules, including potential muscarinic receptor modulators.

Experimental Protocol: Synthesis of 3-(Benzyloxy)-1-methylazetidine

This protocol describes a representative etherification of 1-Methylazetidin-3-ol. The causality behind these steps lies in the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide on the incoming electrophile.

Materials:

  • 1-Methylazetidin-3-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon atmosphere setup.

Procedure:

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 eq) and wash with anhydrous THF to remove the mineral oil.

  • Deprotonation: Add fresh anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath. Dissolve 1-Methylazetidin-3-ol (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via a dropping funnel over 20-30 minutes. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

G cluster_workflow Synthetic Workflow: Etherification of 1-Methylazetidin-3-ol A 1. Deprotonation 1-Methylazetidin-3-ol + NaH in THF B 2. Alkoxide Formation Formation of sodium 1-methylazetidin-3-oxide A->B Stir at 0°C to RT C 3. Alkylation Addition of Benzyl Bromide B->C Cool to 0°C D 4. SN2 Reaction Nucleophilic attack on benzyl bromide C->D Warm to RT, Stir 12-18h E 5. Product Formation 3-(Benzyloxy)-1-methylazetidine D->E F 6. Work-up & Purification Quenching, Extraction, Chromatography E->F

Caption: A generalized workflow for the synthesis of an ether from 1-Methylazetidin-3-ol.

Application in Drug Discovery: A Scaffold for Muscarinic Receptor Modulators

The azetidine core of 1-Methylazetidin-3-ol is of particular interest in the development of ligands for muscarinic acetylcholine receptors (mAChRs).[4][5] These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1-M5) and are widely expressed in the central and peripheral nervous systems.[4][6] They play crucial roles in cognitive function, motor control, and autonomic regulation.[5][6]

Dysregulation of muscarinic signaling is implicated in several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[6][7] Consequently, the development of subtype-selective muscarinic receptor agonists and antagonists is a major therapeutic goal. For instance, selective activation of the M1 and M4 receptors is considered a promising strategy for improving cognitive deficits and treating psychosis.[1][7]

The rigid, three-dimensional structure of the azetidine ring can be exploited to orient pharmacophoric elements in a precise manner, enabling selective interactions with the binding pockets of specific mAChR subtypes. 1-Methylazetidin-3-ol serves as a valuable starting point for creating libraries of potential muscarinic modulators by derivatizing the hydroxyl group to introduce moieties that can interact with key residues in the receptor binding site.

Muscarinic Receptor Signaling Pathway

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). In contrast, the M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase, which decreases cyclic AMP (cAMP) levels and modulates ion channel activity.[4][6]

G cluster_pathway Simplified Muscarinic Receptor Signaling ACh Acetylcholine (or Agonist) M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 M2_M4 M2, M4 Receptors ACh->M2_M4 Gq Gq/11 M1_M3_M5->Gq activates Gi Gi/o M2_M4->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG produces cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ + PKC Activation IP3_DAG->Ca_PKC Cellular_Response2 Cellular Response (e.g., Neuronal Inhibition) cAMP->Cellular_Response2 Cellular_Response1 Cellular Response (e.g., Neuronal Excitation) Ca_PKC->Cellular_Response1

Caption: Signaling pathways for Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.

Suppliers of 1-Methylazetidin-3-ol

A variety of chemical suppliers offer 1-Methylazetidin-3-ol and its hydrochloride salt for research and development purposes. The following table provides a non-exhaustive list of potential suppliers.

SupplierProduct NameCAS NumberNotes
Apollo Scientific 1-Methylazetidin-3-ol111043-48-2Available in various quantities.[8]
CymitQuimica 1-Methylazetidin-3-ol hydrochloride26687-49-0Offered by Fluorochem brand.[9]
Chemsrc 1-Methyl-3-Azetidinol111043-48-2Platform listing multiple suppliers.[2]
ChemicalBook 1-METHYL-3-AZETIDINOL111043-48-2Provides properties and supplier links.[10]
Jilin Haofei 1-METHYLAZETIDIN-3-OL111043-48-2Import and export supplier.[9]
Skyrun Industrial Co. 1-Methylazetidin-3-ol111043-48-2Listed on ChemBuyersGuide.[8]

Conclusion

1-Methylazetidin-3-ol (CAS 111043-48-2) represents a strategically important building block for drug discovery and development. Its compact, rigid azetidine core and versatile hydroxyl functionality make it an ideal starting point for the synthesis of novel therapeutic agents, particularly those designed to modulate the activity of muscarinic acetylcholine receptors. A thorough understanding of its properties, reactivity, and potential applications allows researchers to leverage this valuable intermediate in the creation of next-generation therapeutics for challenging neurological and psychiatric disorders.

References

  • Jilin haofei import and.... (n.d.). 1-methylazetidin-3-ol cas no.111043-48-2. Retrieved from [Link]

  • Skyrun Industrial Co.Limited. (n.d.). Skyrun Industrial Co.Limited (Page 43). ChemBuyersGuide.com, Inc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylazetidin-3-ol. PubChem. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Methyl-3-Azetidinol | CAS#:111043-48-2. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylazetidin-3-ol | C4H9NO | CID 13813927. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]

  • Lewis, L. M., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885-890. Retrieved from [Link]

  • Langer, T., et al. (2017). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters, 8(7), 773-778. Retrieved from [Link]

  • Google Patents. (n.d.). US8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine.
  • Bridges, T. M., et al. (2008). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences, 105(31), 10977-10982. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • Conn, P. J., et al. (2009). Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders. Trends in Pharmacological Sciences, 30(3), 148-155. Retrieved from [Link]

Sources

The Enduring Allure of a Strained Ring: A Technical Guide to the Discovery and History of Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique conformational constraints and physicochemical properties, stemming from inherent ring strain, offer drug designers a powerful tool to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive journey through the discovery and historical evolution of azetidine chemistry. We will explore the seminal moments of its initial synthesis, the key milestones that defined its synthetic accessibility, and the innovative strategies that continue to expand its chemical space. From the early struggles with low yields and limited substitution patterns to the sophisticated catalytic and photochemical methods of today, this guide will illuminate the causal relationships behind experimental choices and the logic that has driven the field forward. By understanding the historical context and the evolution of synthetic methodologies, researchers and drug development professionals can better appreciate the versatility of the azetidine scaffold and leverage its full potential in the creation of next-generation therapeutics.

The Dawn of the Four-Membered Aza-Ring: Early Syntheses and Foundational Discoveries

The story of azetidine is intrinsically linked to the broader exploration of small-ring heterocycles in the late 19th century. While the exact first synthesis of the unsubstituted parent azetidine, also known as trimethylene imine, is a subject of some historical debate, the seminal work of German chemists S. Gabriel and J. Weiner in 1888 is widely recognized as a pivotal moment in the history of four-membered nitrogen heterocycles. Their research, focused on the derivatives of propylamine, inadvertently laid the groundwork for the synthesis of what would later be classified as azetidin-2-ones, or β-lactams[1].

Contemporaneously, in the same year, Albert Ladenburg is credited with the first synthesis of the parent, unsubstituted azetidine. These early endeavors were fraught with challenges, primarily due to the high ring strain of the four-membered system, which made its formation energetically unfavorable and the resulting ring prone to cleavage.

A significant breakthrough in the synthesis of a key azetidine derivative, the β-lactam, came in 1907 with Hermann Staudinger's discovery of the [2+2] cycloaddition between a ketene and an imine. This reaction, now famously known as the Staudinger synthesis, provided the first general and reliable method for constructing the β-lactam ring, a structural motif that would later be identified as the core of penicillin and other vital antibiotics[2][3][4]. The Staudinger synthesis was a landmark achievement, not only for its synthetic utility but also for its contribution to the fundamental understanding of cycloaddition reactions.

Core Principles of Early Synthetic Efforts:
  • Intramolecular Cyclization: The earliest approaches relied on the intramolecular cyclization of γ-haloamines or related substrates. The underlying principle involves the nucleophilic attack of the amine on an electrophilic carbon three atoms away, displacing a leaving group to form the cyclic structure. However, these reactions were often plagued by low yields due to competing intermolecular reactions and the thermodynamic barrier to forming a strained four-membered ring.

  • Challenges of Ring Strain: The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring significantly more challenging to synthesize than its five- or six-membered counterparts[5]. This strain arises from bond angle distortion and torsional strain, making the ring susceptible to opening under various conditions.

The Evolution of Synthetic Strategies: A Chronological Perspective

Following the foundational discoveries, the 20th century witnessed a gradual but steady evolution in the synthetic chemist's toolkit for constructing the azetidine ring. The development of new reagents, reaction conditions, and mechanistic understanding led to a significant expansion in the scope and efficiency of azetidine synthesis.

Mid-20th Century: Expanding the Horizons

The mid-20th century saw the emergence of photochemical methods, most notably the aza Paternò–Büchi reaction . This photochemical [2+2] cycloaddition between an imine and an alkene offered a direct route to substituted azetidines[6][7][8][9]. While the initial examples were often limited in scope and gave modest yields, this approach demonstrated the potential of using light to overcome the thermodynamic barriers associated with forming strained rings. The first successful example of an intermolecular aza Paternò–Büchi reaction was reported by Tsuge in 1968[6].

Another key development during this period was the exploration of ring expansion and contraction reactions . For instance, the rearrangement of activated aziridines, such as aziridinium salts, could be induced to expand to the corresponding azetidines. This strategy provided a pathway to azetidines from more readily accessible three-membered rings.

Late 20th and Early 21st Century: The Rise of Modern Methodologies

The latter part of the 20th century and the beginning of the 21st century marked a renaissance in azetidine synthesis, driven by the increasing recognition of its importance in medicinal chemistry. This era saw the development of highly efficient and stereoselective methods that are now workhorses in the field.

Couty's Azetidine Synthesis: A significant advancement came with the development of the Couty synthesis, which provides a reliable route to enantiopure 2-cyanoazetidines from readily available β-amino alcohols[10][11][12]. This method involves the activation of the hydroxyl group, followed by an intramolecular nucleophilic substitution. The resulting 2-cyanoazetidines are versatile intermediates that can be further elaborated.

Aggarwal's Azabicyclo[1.1.0]butane (ABB) Chemistry: More recently, the work of Varinder Aggarwal and his group has revolutionized the synthesis of functionalized azetidines through the use of highly strained 1-azabicyclo[1.1.0]butanes (ABBs)[13][14][15][16][17]. These unique building blocks undergo strain-release-driven reactions with a variety of nucleophiles and electrophiles, providing access to a wide array of substituted azetidines with excellent stereocontrol.

Key Synthetic Methodologies: A Practical Guide

This section provides a detailed overview of some of the most influential and widely used methods for the synthesis of azetidine compounds, complete with generalized experimental protocols and mechanistic insights.

The Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

As a cornerstone of β-lactam chemistry, the Staudinger synthesis remains a vital tool[2][3][4][18][19].

Reaction Principle: The reaction involves the formal [2+2] cycloaddition of a ketene with an imine to form a β-lactam ring.

Generalized Experimental Protocol:

  • Imine Formation: The imine is typically pre-formed by the condensation of an aldehyde or ketone with a primary amine.

  • Ketene Generation: The ketene is usually generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine).

  • Cycloaddition: The generated ketene reacts with the imine in a suitable aprotic solvent (e.g., dichloromethane, toluene) at temperatures ranging from 0 °C to reflux.

  • Work-up and Purification: The reaction mixture is typically washed to remove the amine hydrochloride salt, and the product is purified by crystallization or chromatography.

Causality Behind Experimental Choices: The in situ generation of the ketene is crucial as most ketenes are highly reactive and prone to polymerization. The choice of solvent and temperature can influence the reaction rate and the stereochemical outcome.

Staudinger_Synthesis Imine Imine (R1-CH=N-R2) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (R3R4C=C=O) Ketene->Zwitterion BetaLactam β-Lactam Zwitterion->BetaLactam Ring Closure

Caption: The Staudinger Synthesis of β-Lactams.

Couty's Enantioselective Azetidine Synthesis

This method provides a robust pathway to chiral 2-cyanoazetidines[10][11][12].

Reaction Principle: Intramolecular cyclization of a protected β-amino alcohol derivative.

Generalized Experimental Protocol:

  • Protection and Activation: A chiral β-amino alcohol is N-protected (e.g., with a benzyl group) and the hydroxyl group is activated, typically by conversion to a leaving group (e.g., mesylate or tosylate).

  • Cyanomethylation: The N-protected amino alcohol is then N-cyanomethylated.

  • Cyclization: Treatment with a strong base (e.g., NaH, LiHMDS) in an aprotic solvent (e.g., THF, DMF) at low temperature induces intramolecular cyclization to the 2-cyanoazetidine.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base is critical to deprotonate the nitrogen without competing in a substitution reaction. Low temperatures are often employed to control the reactivity and minimize side reactions.

Couty_Synthesis AminoAlcohol β-Amino Alcohol ProtectedAmine N-Protected Amino Alcohol AminoAlcohol->ProtectedAmine Protection ActivatedAlcohol Activated Alcohol (e.g., Mesylate) ProtectedAmine->ActivatedAlcohol Activation Cyanoazetidine 2-Cyanoazetidine ActivatedAlcohol->Cyanoazetidine Base-induced Cyclization Aggarwal_Synthesis ABB Azabicyclo[1.1.0]butane LithiatedABB Lithiated ABB ABB->LithiatedABB Lithiation Intermediate Adduct with Electrophile LithiatedABB->Intermediate Reaction with Electrophile Azetidine Functionalized Azetidine Intermediate->Azetidine Strain-Release Rearrangement

Caption: Aggarwal's Strain-Release Azetidine Synthesis.

The Azetidine Motif in Medicinal Chemistry: A Paradigm of Modern Drug Design

The unique structural features of the azetidine ring have made it a privileged scaffold in contemporary drug discovery. Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.

Key Physicochemical Properties and Their Impact:

PropertyImpact on Drug Design
Rigidity and Conformational Constraint Reduces the entropic penalty of binding to a biological target, potentially increasing potency and selectivity.
Increased sp³ Character Improves aqueous solubility and reduces the likelihood of metabolic oxidation compared to aromatic rings.
Metabolic Stability The strained ring can be more resistant to metabolic degradation at certain positions.
Vectorial Exit Points Provides well-defined vectors for the attachment of substituents to explore chemical space and optimize interactions with the target.

Examples of FDA-Approved Drugs Containing the Azetidine Moiety:

  • Baricitinib (Olumiant®): An inhibitor of Janus kinase (JAK) used for the treatment of rheumatoid arthritis. The azetidine moiety plays a crucial role in its binding to the ATP-binding pocket of the JAK enzymes.[20][21][22][23][24]

  • Cobimetinib (Cotellic®): A MEK inhibitor used in combination with a BRAF inhibitor for the treatment of melanoma. The azetidine ring contributes to the overall shape and polarity of the molecule, influencing its pharmacokinetic properties.[13][25][26]

  • Azelnidipine (Calblock®): A dihydropyridine calcium channel blocker used as an antihypertensive agent. The azetidine group is a key component of its structure, contributing to its long-lasting therapeutic effect.[5][27][28][29]

Synthetic Approach to the Azetidine Moiety in Baricitinib:

The synthesis of the key azetidine intermediate for baricitinib often involves the construction of a 3-oxoazetidine derivative, which is then further functionalized.[21][23]

Baricitinib_Azetidine_Synthesis StartingMaterial Benzylamine & Epichlorohydrin Azetidinol 1-Benzylazetidin-3-ol StartingMaterial->Azetidinol Cyclization Oxoazetidine 1-Boc-azetidin-3-one Azetidinol->Oxoazetidine Protection & Oxidation HornerWadsworthEmmons Horner-Wadsworth-Emmons Reaction Oxoazetidine->HornerWadsworthEmmons KeyIntermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile HornerWadsworthEmmons->KeyIntermediate Deprotection & Sulfonylation

Caption: A general synthetic route to the azetidine core of Baricitinib.

Conclusion and Future Outlook

The journey of the azetidine ring from a challenging synthetic target to a valuable tool in drug discovery is a testament to the ingenuity and perseverance of synthetic chemists. The historical progression from low-yielding cyclizations to highly efficient and stereoselective modern methods has unlocked the vast potential of this small, strained heterocycle. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the demand for novel, functionalized azetidines will undoubtedly increase. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of new reactivity patterns of the strained ring, and the application of azetidine-containing scaffolds in the design of next-generation therapeutics targeting a wide range of diseases. The rich history of azetidine chemistry serves as both an inspiration and a guide for future innovations in this exciting and impactful field.

References

  • Aggarwal, V. K., et al. (2019). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society, 141(11), 4573–4578.
  • Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
  • Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermediates by NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). BMC Chemistry, 13(1), 133.
  • Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. (2019). Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). ResearchGate. Retrieved from [Link]

  • (PDF) An Efficient Synthesis of Baricitinib. (2016). ResearchGate. Retrieved from [Link]

  • Couty's azetidine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis. (2025). Chemical Science, 16(1), 1-7.
  • CN106045969A - Synthesis method of cobimetinib. (2016). Google Patents.
  • Synthetic route for baricitinib. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)
  • CN103509003A - Preparation method of azelnidipine. (2014). Google Patents.
  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (2007). Organic Reactions, 69, 1-140.
  • Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes: an update. (2022). Arkat USA. Retrieved from [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. (2019). Chemical Science, 10(28), 6735–6747.
  • Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. (2025). Journal of the American Chemical Society.
  • Strain‐Release‐Driven Friedel–Crafts Spirocyclization of Azabicyclo[1.1.0]butanes. (2021).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). Heterocycles, 84(1), 223-264.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2006). ResearchGate. Retrieved from [Link]

  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. (2000). Journal of the American Chemical Society, 122(48), 12051–12052.
  • US20180273506A1 - Preparation Method of Cobimetinib. (2018). Google Patents.
  • Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Stories from Staudinger: Synthesis of Chiral β-Lactams. (2018). Sciforum. Retrieved from [Link]

  • Azetidine Synthesis. (2022). Elsevier.
  • First successful example of an aza Paternò–Büchi reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (2019). ResearchGate. Retrieved from [Link]

  • Development of an intermolecular aza Paternò–Büchi reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • CN103183663A - Preparation method for azelnidipine. (2013). Google Patents.
  • Synthesis of azetidines by aza Paternò–Büchi reactions. (2019). RSC Publishing. Retrieved from [Link]

  • Synthesis of Azetidines. (2018). Progress in Chemistry, 30(8), 1047-1066.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry, 19(15), 3274-3286.
  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[2]Stevens Rearrangement. (2022). Journal of the American Chemical Society, 144(5), 2011–2016.

  • azetidine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Azetidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ACS Chemical Neuroscience, 3(11), 875–884.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. (2024). Journal of the American Chemical Society.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry.
  • N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 440-443.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylazetidin-3-ol is a heterocyclic compound featuring a strained four-membered azetidine ring, substituted with a methyl group on the nitrogen atom and a hydroxyl group at the 3-position. This scaffold is of significant interest to researchers and drug development professionals due to its prevalence in biologically active molecules and its utility as a rigid, three-dimensional building block in medicinal chemistry.[1] The unique conformational constraints of the azetidine ring can impart favorable properties to drug candidates, including improved metabolic stability and binding affinity.

Unambiguous structural confirmation and purity assessment are paramount for any chemical entity intended for research or pharmaceutical development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this characterization process. This guide provides an in-depth analysis of the expected spectroscopic data for 1-Methylazetidin-3-ol, grounded in fundamental principles and data from analogous structures. It is designed to serve as a practical resource for scientists engaged in the synthesis, handling, and application of this important chemical intermediate.

Integrated Spectroscopic Workflow

The comprehensive characterization of a molecule like 1-Methylazetidin-3-ol relies on a synergistic approach where each analytical technique provides complementary information. The logical workflow, from sample preparation to final structural confirmation, integrates these methods to build a complete molecular profile.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Sample of 1-Methylazetidin-3-ol Prep_NMR Dissolve in CDCl3 / D2O Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute for Direct Infusion Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, 2D) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI/ESI) Prep_MS->MS Analyze_NMR Chemical Shifts Coupling Constants Connectivity NMR->Analyze_NMR Analyze_IR Functional Group Identification IR->Analyze_IR Analyze_MS Molecular Weight Elemental Formula Fragmentation MS->Analyze_MS Final Structural Confirmation Analyze_NMR->Final Analyze_IR->Final Analyze_MS->Final

Caption: Integrated workflow for the spectroscopic characterization of 1-Methylazetidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in an applied magnetic field and can be excited by radiofrequency radiation.[2][3] The exact frequency required for excitation (the chemical shift) is exquisitely sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.[4]

Experimental Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-Methylazetidin-3-ol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds. For observing the exchangeable O-H proton, a separate experiment in a solvent like DMSO-d₆ or the addition of a drop of D₂O to the CDCl₃ sample can be performed.

  • Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 8 or 16) to achieve good signal-to-noise, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

¹H NMR Spectrum: Analysis and Interpretation

The structure of 1-Methylazetidin-3-ol contains four distinct proton environments, leading to four signals in the ¹H NMR spectrum. The electron-withdrawing effects of the nitrogen and oxygen atoms are key to predicting the chemical shifts.[5][6]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
OH 1.5 - 3.5Broad Singlet (br s)1HThe hydroxyl proton is exchangeable, leading to a broad signal. Its chemical shift is highly dependent on concentration and solvent.[7]
CH -OH (C3)~4.4 - 4.6Quintet / Multiplet1HThis methine proton is deshielded by the directly attached electronegative oxygen atom. It is coupled to the four adjacent methylene protons on C2 and C4.
CH ₂ (C2 & C4)~3.4 - 3.6 (axial-like)~2.8 - 3.0 (equatorial-like)Multiplet / two Triplets4HThese four protons are adjacent to the nitrogen atom, shifting them downfield. Due to the puckered ring, they are chemically non-equivalent and will show complex coupling to each other and to the C3 proton. They can be approximated as two signals.
N-CH~2.4 - 2.6Singlet (s)3HThe methyl group is attached to nitrogen, resulting in a characteristic downfield shift compared to an alkane methyl group. It has no adjacent protons, so it appears as a singlet.[5]
¹³C NMR Spectrum: Analysis and Interpretation

The molecule has four unique carbon atoms, which will give rise to four distinct signals in the proton-decoupled ¹³C NMR spectrum.

Carbon Assignment Predicted δ (ppm) Rationale
C 3 (CH-OH)65 - 75The carbon atom bonded to the highly electronegative oxygen atom is the most deshielded of the ring carbons and will appear furthest downfield.
C 2 & C 4 (CH₂)55 - 65These two methylene carbons are equivalent due to symmetry. They are bonded to the nitrogen atom, which deshields them significantly.
N-C H₃40 - 48The methyl carbon attached to the nitrogen is deshielded relative to a typical alkane methyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[8][9] The frequencies of these absorptions are characteristic of the types of chemical bonds present, making IR an excellent tool for identifying functional groups.[10][11]

Experimental Protocol
  • Sample Preparation: As 1-Methylazetidin-3-ol is a liquid at room temperature, the simplest method is to prepare a thin film. Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum.

IR Spectrum: Analysis and Interpretation

The IR spectrum of 1-Methylazetidin-3-ol will be dominated by absorptions from its alcohol and tertiary amine functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance Rationale
O-H Stretch3200 - 3500Broad, StrongThis very characteristic broad absorption is due to the stretching of the hydroxyl group and is broadened by intermolecular hydrogen bonding.[12][13]
C-H Stretch (sp³)2850 - 3000StrongThese absorptions arise from the stretching of the C-H single bonds in the methyl and methylene groups.
C-O Stretch1050 - 1150StrongThis band corresponds to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.
C-N Stretch1020 - 1250Medium-WeakThe stretching of the carbon-nitrogen bonds in the aliphatic cyclic amine will appear in this region.[14]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15][16] It provides the exact molecular weight of a compound and, through the analysis of fragmentation patterns, offers valuable clues about its structure.[17][18]

Experimental Protocol
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the instrument via direct infusion using a syringe pump.

  • Ionization: Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI). EI is a classic hard ionization technique that induces significant fragmentation, which is useful for structural elucidation.

  • Mass Analysis: Separate the resulting ions using a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Mass Spectrum: Analysis and Interpretation
  • Molecular Ion (M⁺): The molecular formula of 1-Methylazetidin-3-ol is C₄H₉NO.[1][19] According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[20][21] The calculated monoisotopic mass is 87.0684 Da.[19] Therefore, the mass spectrum should show a molecular ion peak at m/z = 87 .

  • Fragmentation Pattern: Aliphatic and cyclic amines undergo a characteristic fragmentation pathway known as α-cleavage , where the bond between a carbon atom adjacent to the nitrogen (the α-carbon) and the next atom is broken.[22][23][24] This process is driven by the formation of a stable, resonance-stabilized iminium ion. For 1-Methylazetidin-3-ol, α-cleavage involves the fragmentation of the strained four-membered ring.

Sources

Potential biological activities of 1-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 1-Methylazetidin-3-ol

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its unique combination of high ring strain, sp³-rich character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, improved solubility, and better receptor selectivity.[1] Within this chemical class, 1-Methylazetidin-3-ol (C₄H₉NO, MW: 87.12 g/mol ) represents a fundamental building block with significant, yet underexplored, therapeutic potential.[2][3] Its structure, featuring both a tertiary amine and a secondary alcohol, makes it a compelling candidate for interacting with biological targets, particularly within the central nervous system (CNS).[2]

This technical guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the potential biological activities of 1-Methylazetidin-3-ol. Moving beyond a simple catalogue of facts, this document synthesizes a logical, field-proven framework for its evaluation. We will begin by examining its chemical synthesis and properties, then postulate a primary mechanism of action centered on the cholinergic system, and finally, provide detailed, self-validating experimental protocols for its systematic evaluation, from in vitro characterization to in vivo validation.

Section 1: Synthesis and Chemical Properties

A thorough understanding of a compound's synthesis and chemical nature is foundational to any biological investigation. The accessibility of 1-Methylazetidin-3-ol via multiple synthetic routes and its distinct chemical properties are key to its utility as both a research tool and a synthetic intermediate.[2][4]

Synthetic Routes

The synthesis of 1-Methylazetidin-3-ol can be achieved through several established chemical transformations. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

  • Cyclization of Amino Alcohols: A prevalent strategy involves the intramolecular cyclization of an acyclic precursor containing both an amine and a suitably positioned leaving group on the carbon backbone. For example, starting from 3-(methylamino)-1,2-propanediol, selective tosylation of the primary alcohol followed by base-mediated intramolecular nucleophilic substitution yields the azetidine ring. This method is robust and allows for the introduction of various substituents.

  • Reduction of Azetidin-3-ones: The corresponding ketone, 1-methylazetidin-3-one, can be readily reduced to the alcohol.[5] The use of reducing agents like sodium borohydride (NaBH₄) is effective for this transformation. This route is particularly advantageous when the azetidinone precursor is commercially available or easily synthesized.[6]

  • Direct Amination: While less common for this specific molecule, direct amination of precursors like 3-halo-1-propanols with methylamine can also be employed to construct the heterocyclic core.[4]

Chemical Properties and Reactivity

The bifunctional nature of 1-Methylazetidin-3-ol governs its reactivity and potential biological interactions.[7] The tertiary amine acts as a base and a nucleophile, while the hydroxyl group can participate in hydrogen bonding and serve as a nucleophile or a leaving group upon activation.[2][7]

PropertyValue / DescriptionSource
Molecular Formula C₄H₉NO[3]
Molecular Weight 87.12 g/mol [3]
IUPAC Name 1-methylazetidin-3-ol[3]
CAS Number 111043-48-2[3]
Key Functional Groups Tertiary Amine, Secondary Alcohol[8]
Reactivity Profile Can undergo N-alkylation, oxidation of the alcohol to a ketone, O-acylation/alkylation, and acid-base reactions to form salts.[2][7]

Section 2: Postulated Biological Activity: A Focus on the Cholinergic System

The structural features of 1-Methylazetidin-3-ol, particularly the quaternizable nitrogen atom and the hydroxyl group, bear a resemblance to the pharmacophore of acetylcholine, the endogenous neurotransmitter. This structural analogy provides a strong rationale for investigating its potential as a modulator of the cholinergic system, specifically the muscarinic acetylcholine receptors (mAChRs). Azetidine derivatives have been successfully developed as muscarinic receptor modulators, reinforcing this hypothesis.[1]

Hypothesized Mechanism of Action: Muscarinic Receptor Agonism

We postulate that 1-Methylazetidin-3-ol acts as a direct agonist at muscarinic acetylcholine receptors. These G-protein coupled receptors (GPCRs) are divided into five subtypes (M1-M5) and are critical for regulating a host of physiological functions, including learning, memory, and attention.[9] Agonism at M1 and M4 receptors, in particular, is a validated therapeutic strategy for improving cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[9][10]

The five mAChR subtypes couple to distinct intracellular signaling pathways:

  • M1, M3, M5 Receptors: Couple primarily through Gαq/11 proteins to activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[11]

  • M2, M4 Receptors: Couple through Gαi/o proteins to inhibit adenylyl cyclase, which decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[11]

G_Protein_Signaling cluster_M1_M3_M5 M1, M3, M5 Pathway cluster_M2_M4 M2, M4 Pathway Agonist_q 1-Methylazetidin-3-ol (Hypothesized Agonist) M1R M1/M3/M5 Receptor Agonist_q->M1R Gq11 Gαq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C DAG->PKC Response_q Cellular Response Ca_Release->Response_q PKC->Response_q Agonist_i 1-Methylazetidin-3-ol (Hypothesized Agonist) M2R M2/M4 Receptor Agonist_i->M2R Gio Gαi/o M2R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Response_i Cellular Response cAMP->Response_i

Caption: Hypothesized Muscarinic Receptor Signaling Pathways.

Section 3: Experimental Protocols for Evaluating Cholinergic Activity

A hierarchical and systematic approach is essential to definitively characterize the biological activity of 1-Methylazetidin-3-ol. The following workflow progresses from initial target binding to functional cellular activity.

Workflow A Protocol 3.1: Receptor Binding Assay B Protocol 3.2: Functional Assays (Ca²⁺ Flux & cAMP) A->B  Determine Affinity (Ki)  Proceed if binding is observed C Protocol 3.3: Cholinergic Neuron Model (ACh Level Measurement) B->C  Confirm Functional Activity (EC₅₀)  Characterize as Agonist/Antagonist D Section 4: In Vivo Validation (Behavioral Models) C->D  Assess Effect in a Neuronal Context  Validate Physiological Relevance

Sources

An In-Depth Technical Guide to the Ring Strain and Reactivity of 1-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Azetidines, four-membered nitrogen-containing heterocycles, occupy a crucial space in medicinal chemistry, balancing significant ring strain with practical stability. This unique characteristic makes them reactive synthons for creating complex molecular architectures while serving as valuable scaffolds that can enhance the physicochemical properties of drug candidates.[1][2] This guide provides a detailed examination of 1-Methylazetidin-3-ol, a representative functionalized azetidine. We will dissect the origins and quantification of its ring strain, explore the diverse, strain-driven reactivity of the azetidine core, and detail the influence of its N-methyl and 3-hydroxyl substituents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to leverage the unique chemistry of this important building block.

The Azetidine Scaffold: A Calculated Balance of Strain and Stability

The reactivity of cyclic molecules is intrinsically linked to their inherent ring strain, a composite of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent substituents). The four-membered azetidine ring is a fascinating case study in this balance.

Quantitative Analysis of Ring Strain

The azetidine ring possesses a considerable strain energy of approximately 25.4 kcal/mol.[3][4] This value positions it strategically between the highly reactive, difficult-to-handle aziridine (27.7 kcal/mol) and the relatively inert pyrrolidine (5.4 kcal/mol).[3] This "sweet spot" of reactivity allows for controlled, strain-releasing transformations under specific conditions while maintaining sufficient stability for isolation and handling.[5] To alleviate some of the torsional strain that would exist in a planar structure, the azetidine ring adopts a puckered or "butterfly" conformation.[6]

Cyclic Compound Ring Size Approximate Strain Energy (kcal/mol)
Aziridine327.7[3]
Cyclopropane328.1[6]
Azetidine 4 25.4 [3][4]
Cyclobutane426.3[6]
Pyrrolidine55.4[3]
Cyclopentane57.1[6]
Piperidine6~0
Cyclohexane6~0[6]
Physicochemical Properties of 1-Methylazetidin-3-ol

1-Methylazetidin-3-ol is a bifunctional molecule whose properties are dictated by the interplay of its strained heterocyclic core and its substituents.

Property Value
IUPAC Name 1-methylazetidin-3-ol[7]
CAS Number 111043-48-2[7][8]
Molecular Formula C₄H₉NO[7][8]
Molecular Weight 87.12 g/mol [7][8]
SMILES CN1CC(C1)O[7][8]
Appearance Solid[9]

The tertiary amine (N-methyl) acts as a proton acceptor, while the secondary alcohol (3-hydroxyl) can serve as both a hydrogen bond donor and acceptor.[8] This duality imparts polarity and influences its solubility in various solvents. The nitrogen atom's basicity is somewhat reduced compared to acyclic tertiary amines due to the increased s-character of the nitrogen lone pair orbitals in the strained ring, a similar effect observed in aziridines.[10]

Strain-Driven Reactivity and Synthetic Utility

The inherent strain energy of the azetidine ring is the primary driving force for its most characteristic reactions. Activation of the ring, typically through the nitrogen atom, renders it susceptible to nucleophilic attack, leading to synthetically useful 1,3-difunctionalized acyclic products.

Ring-Opening Reactions

The cleavage of a C-N bond in the azetidine ring relieves approximately 25.4 kcal/mol of strain, providing a strong thermodynamic driving force for these transformations.[3][4]

Under acidic conditions (Brønsted or Lewis), the azetidine nitrogen is protonated or coordinated, transforming it into an excellent leaving group.[3][11] This "activates" the ring, allowing even weak nucleophiles to attack one of the ring carbons (C2 or C4) via an Sₙ2 mechanism, resulting in a stable, functionalized γ-aminopropane derivative.[12]

Caption: General mechanism of acid-catalyzed azetidine ring-opening.

Caution is warranted in medicinal chemistry design, as pendant nucleophiles on substituents can lead to undesired intramolecular ring-opening, presenting a potential decomposition pathway.[13] For instance, a nearby amide group on an N-aryl substituent has been shown to facilitate an acid-mediated intramolecular decomposition.[13]

Reactions at the 3-Hydroxy Position

The hydroxyl group at the C3 position offers a versatile handle for further functionalization.

The secondary alcohol can be oxidized under standard conditions to furnish the corresponding ketone, 1-methylazetidin-3-one. It can also be converted into a better leaving group, such as a mesylate or tosylate, to facilitate Sₙ2 displacement by a wide range of nucleophiles, providing access to diverse 3-substituted azetidines.[8][14]

A notable transformation of 3-hydroxyazetidines is their rearrangement into 2-oxazolines. This reaction can be initiated by a Ritter-type reaction, where under acidic conditions in the presence of a nitrile, the intermediate azetidinyl cation undergoes a cascade involving nucleophilic attack by the nitrile followed by intramolecular cyclization of the hydroxyl group to yield the highly substituted 2-oxazoline product.[15][16][17]

Hydroxyazetidine_Rearrangement cluster_workflow Ritter-Initiated Rearrangement Cascade Start 1-Methylazetidin-3-ol Cation Azetidin-3-yl Cation (Formed via protonation and loss of H₂O) Start->Cation H⁺, -H₂O Nitrile_Attack Nitrile Adduct (Nitrilium Ion) Cation->Nitrile_Attack + R-C≡N Cyclization Intramolecular Cyclization (Hydroxyl attacks nitrilium) Nitrile_Attack->Cyclization Ring Closure End 2-Oxazoline Product (After deprotonation) Cyclization->End -H⁺ Synthesis_Workflow reagents Starting Materials: - Methylamine (aq. solution) - Epichlorohydrin step1 Step 1: Ring Opening of Epoxide - Add epichlorohydrin dropwise to chilled methylamine solution. - Stir at 0-5 °C, then allow to warm to RT. reagents->step1 intermediate Intermediate: 1-chloro-3-(methylamino)propan-2-ol step1->intermediate step2 Step 2: Base-Mediated Cyclization - Add a strong base (e.g., aq. NaOH) to the intermediate. - Heat the mixture (e.g., 50-60 °C) to promote intramolecular Sₙ2 reaction. intermediate->step2 workup Step 3: Workup & Purification - Extraction with an organic solvent (e.g., Dichloromethane). - Drying of organic phase (e.g., MgSO₄). - Purification by distillation under reduced pressure. step2->workup product Final Product: 1-Methylazetidin-3-ol workup->product

Caption: Experimental workflow for the synthesis of 1-Methylazetidin-3-ol.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, chill an aqueous solution of methylamine (40 wt. %) to 0 °C using an ice bath.

  • Intermediate Formation: Add epichlorohydrin dropwise to the stirred methylamine solution, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Cyclization: To the resulting solution of 1-chloro-3-(methylamino)propan-2-ol, add a 50% aqueous solution of sodium hydroxide dropwise.

  • Heating: Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Extraction: After cooling to room temperature, saturate the aqueous layer with sodium chloride and extract the product multiple times with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product is then purified by vacuum distillation to yield pure 1-Methylazetidin-3-ol.

Protocol: Mesylation and Nucleophilic Displacement at C3

This protocol demonstrates the functionalization of the 3-hydroxy group, converting it into a reactive intermediate for introducing new functionalities.

Step-by-Step Methodology:

  • Mesylation: Dissolve 1-Methylazetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction for 1-2 hours at 0 °C.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude mesylate is often used immediately in the next step due to potential instability. [14]3. Nucleophilic Displacement: Dissolve the crude 1-methylazetidin-3-yl methanesulfonate in a suitable solvent (e.g., DMF or acetonitrile). Add the desired nucleophile (e.g., sodium azide, sodium cyanide, or a primary/secondary amine, 1.5-2.0 eq).

  • Heating: Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically 60-100 °C) until the reaction is complete as monitored by TLC.

  • Final Purification: After cooling, perform an appropriate aqueous workup and extract the product. Purify the final 3-substituted azetidine derivative by column chromatography.

Applications in Drug Discovery

The azetidine ring is no longer a synthetic curiosity but a privileged scaffold in modern drug design. [1][4]Its incorporation into molecules can lead to significant improvements in key ADME (absorption, distribution, metabolism, and excretion) properties.

  • Metabolic Stability: The strained ring can act as a metabolically stable bioisostere for more labile groups like gem-dimethyl or carbonyl groups. [18]* Solubility and Lipophilicity: As a small, polar heterocycle, it can improve aqueous solubility and reduce lipophilicity (logP) compared to larger carbocyclic or heterocyclic analogues, which is highly desirable in drug candidates. [2]* Structural Rigidity and Vector Control: The rigid, three-dimensional nature of the azetidine ring provides defined exit vectors for substituents, allowing for precise orientation of functional groups to optimize binding interactions with biological targets. [1]* Increased sp³ Character: The pharmaceutical industry has increasingly focused on developing molecules with higher sp³ character to access novel chemical space and improve developability. Azetidines are ideal building blocks for this strategy. [2] Several FDA-approved drugs, including the kinase inhibitors Baricitinib and Cobimetinib , and the antihypertensive agent Azelnidipine , feature an azetidine ring, underscoring its proven value in creating effective therapeutics. [1]1-Methylazetidin-3-ol serves as a critical starting material for accessing novel, 3-dimensional structures that build upon this validated scaffold. [8]

Conclusion

1-Methylazetidin-3-ol exemplifies the powerful interplay of ring strain and functionality in modern organic synthesis and medicinal chemistry. Its moderate strain energy of ~25.4 kcal/mol makes it sufficiently stable for practical use yet highly susceptible to controlled, strain-releasing transformations. The presence of both a tertiary amine and a functionalizable hydroxyl group provides multiple avenues for elaboration into more complex and diverse chemical entities. For drug development professionals, understanding the nuanced reactivity of this scaffold is paramount to harnessing its potential to create next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Journal of Organic Chemistry. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Available at: [Link]

  • ResearchGate. Regioselective ring opening reactions of azetidines. Available at: [Link]

  • Journal of the American Chemical Society. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available at: [Link]

  • National Institutes of Health. (2012). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available at: [Link]

  • ARKAT USA, Inc. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • ACS Publications. (2020). A rearrangement of 3-hydroxyazetidines into 2-oxazolines. Available at: [Link]

  • ResearchGate. (2020). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines | Request PDF. Available at: [Link]

  • YouTube. (2020). Azetidine: Chemical Reactivity. Available at: [Link]

  • PubMed. (2020). Rearrangement of 3-Hydroxyazetidines Into 2-Oxazolines. Available at: [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]

  • University of Liverpool. Aziridine: ring strain promotes ring opening. Available at: [Link]

  • Dalton Transactions. (2004). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Available at: [Link]

  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Available at: [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • ACS Publications. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol. Available at: [Link]

  • Google Patents. US8207355B2 - Method for preparing azetidine derivatives.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18712662, 1-Methylazetidin-3-amine. Available at: [Link]

  • ResearchGate. (2021). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Available at: [Link]

  • ResearchGate. A) Strain energies of various cycloalkanes. B) 3D structure of.... Available at: [Link]

  • National Institutes of Health. (2022). Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. Available at: [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • ResearchGate. Examples of biologically active drug leads containing azetidine. Available at: [Link]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available at: [Link]

Sources

Unraveling the Mechanism of Action of 1-Methylazetidin-3-ol in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Executive Summary

1-Methylazetidin-3-ol is a heterocyclic compound featuring a strained four-membered azetidine ring, a scaffold of increasing importance in modern medicinal chemistry.[1][2] While direct, comprehensive studies on the specific biological mechanism of 1-Methylazetidin-3-ol are emerging, its structural characteristics strongly suggest its potential as a modulator of neurotransmitter systems.[3] This guide synthesizes current understanding, derived from research on analogous compounds and the foundational principles of medicinal chemistry, to propose a primary mechanism of action centered on the cholinergic system, specifically as a muscarinic acetylcholine receptor agonist. We will delve into the structure-activity relationships, present robust experimental protocols for mechanism elucidation, and provide expert insights into the scientific rationale behind these investigative approaches. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this promising molecular entity.

Introduction to 1-Methylazetidin-3-ol: A Profile

1-Methylazetidin-3-ol is a cyclic amine with the molecular formula C₄H₉NO.[3][4] The molecule's architecture is defined by a saturated four-membered nitrogen-containing ring (azetidine), with a methyl group on the nitrogen atom and a hydroxyl group at the 3-position.[3] This unique structure confers a set of physicochemical properties that are highly relevant to its biological activity.

The presence of both a tertiary amine and a secondary alcohol functional group allows it to participate in various chemical reactions, including salt formation with acids to potentially enhance solubility and stability.[3] The hydroxyl group can act as a hydrogen bond donor and acceptor, while the tertiary amine can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[3] The strained azetidine ring provides a degree of conformational rigidity, which can be advantageous for selective binding to receptor pockets.[1][2]

Table 1: Physicochemical Properties of 1-Methylazetidin-3-ol

PropertyValueSource
Molecular Formula C₄H₉NOPubChem[4]
Molecular Weight 87.12 g/mol PubChem[4]
IUPAC Name 1-methylazetidin-3-olPubChem[4]
CAS Number 111043-48-2PubChem[4]
SMILES CN1CC(C1)OPubChem[4]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
LogP (Computed) -0.6PubChem[4]
The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The azetidine ring has emerged as a vital structural motif in drug discovery.[2] Its inclusion in a molecule can confer several desirable pharmacokinetic and pharmacodynamic properties:

  • Structural Rigidity: The constrained nature of the four-membered ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a specific biological target.[1][2]

  • Improved Physicochemical Properties: Azetidine-containing compounds often exhibit enhanced solubility, metabolic stability, and pharmacokinetic profiles compared to their more flexible acyclic or larger-ring counterparts.[2]

  • Sp³-Rich Character: The high fraction of sp³-hybridized carbon atoms provides a three-dimensional structure that can better explore the complex topology of protein binding sites.[2]

Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate the azetidine motif to enhance their therapeutic profiles.[2] This precedent underscores the potential of azetidine derivatives like 1-Methylazetidin-3-ol as valuable building blocks in the development of novel therapeutics.[2][3]

Hypothesized Mechanism of Action: A Focus on the Cholinergic System

Based on its structural analogy to acetylcholine and other known muscarinic agonists, the primary hypothesized mechanism of action for 1-Methylazetidin-3-ol is the activation of muscarinic acetylcholine receptors (mAChRs).

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[5] They are classified into five subtypes (M1-M5), each with distinct anatomical distributions and physiological roles.[5][6] For instance, M1 receptors are highly expressed in the cortex and hippocampus and are involved in cognitive processes, making them a key target for Alzheimer's disease therapies.[5][6] M3 receptors are primarily found on smooth muscle and glandular tissue, regulating contractions and secretions.[5]

3.1. Structural Rationale for Muscarinic Agonism

The structure of 1-Methylazetidin-3-ol contains the key pharmacophoric elements necessary for muscarinic receptor activation:

  • Cationic Head: The tertiary amine is protonated at physiological pH, forming a cationic head that mimics the quaternary ammonium group of acetylcholine. This positive charge is crucial for the initial electrostatic interaction with a conserved aspartate residue in the binding pocket of mAChRs.

  • Hydrogen Bond Acceptor/Donor: The hydroxyl group can form a critical hydrogen bond with specific amino acid residues (e.g., tyrosine or threonine) in the receptor's binding site, contributing to affinity and efficacy.

  • Constrained Conformation: The rigid azetidine ring orients the cationic head and the hydroxyl group in a specific spatial arrangement. This pre-organization can reduce the entropic penalty of binding and enhance selectivity for certain mAChR subtypes.

This hypothesis is supported by the broader literature on azetidine derivatives, which have been widely explored as muscarinic receptor modulators.[1][2] The development of rigid analogs of acetylcholine has been a successful strategy for achieving subtype-selective muscarinic agonists.[7]

3.2. Potential Downstream Signaling Pathways

As a muscarinic agonist, 1-Methylazetidin-3-ol would trigger downstream signaling cascades upon binding to its target receptor. For example, activation of the M1 receptor typically involves coupling to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neurotransmission) Ca->Response PKC->Response Agonist 1-Methylazetidin-3-ol Agonist->M1R Binds

Caption: Hypothesized M1 Receptor Signaling Pathway for 1-Methylazetidin-3-ol.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between molecular structure and biological activity is fundamental to drug design. While specific SAR data for 1-Methylazetidin-3-ol is not extensively published, we can infer key relationships by comparing it with structurally similar compounds.[1]

Table 2: Structural Analogs and Inferred SAR

CompoundStructureKey Differences from 1-Methylazetidin-3-olInferred Impact on Activity
1-Methylazetidin-3-ol CN1CC(C1)O-Baseline compound.
3-Methylazetidin-3-ol CC1(CN(C1))OMethyl group at C3 instead of N1.May alter steric interactions in the binding pocket; potential loss of the cationic head may reduce affinity.[3]
Azetidin-3-ol C1C(NC1)OLacks the N-methyl group.The secondary amine may have different pKa and binding properties. Reduced lipophilicity.
1-Methylpyrrolidin-3-ol CN1CCC(C1)OFive-membered pyrrolidine ring instead of four-membered azetidine.Increased conformational flexibility may decrease binding affinity and/or selectivity compared to the rigid azetidine scaffold.
Quinuclidinol C1CN2CCC1C(C2)OBicyclic structure (azabicyclo[2.2.2]octane).Highly rigid structure, a well-known core for potent muscarinic modulators. Provides a template for optimal pharmacophore geometry.
Experimental Protocols for Mechanism of Action Elucidation

To rigorously validate the hypothesized mechanism of action, a tiered experimental approach is necessary. The following protocols represent a logical workflow, from initial target binding confirmation to functional cellular and systemic effects.

Workflow for Mechanism of Action Validation

Caption: Tiered Experimental Workflow for Validating the Mechanism of Action.

5.1. Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine if 1-Methylazetidin-3-ol binds to muscarinic acetylcholine receptors and to quantify its binding affinity (Ki).

Causality: This is the foundational experiment to establish direct physical interaction (target engagement). By competing with a known high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), we can infer the affinity of our unlabeled compound. A successful competition curve is the first piece of evidence that the compound binds to the intended target.

Methodology:

  • Preparation of Membranes: Homogenize tissue or cells expressing the target mAChR subtype (e.g., CHO cells transfected with the human M1 receptor) in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer

    • A fixed concentration of radiolabeled ligand (e.g., [³H]-NMS at its Kd concentration).

    • Increasing concentrations of the competitor ligand (1-Methylazetidin-3-ol).

    • Membrane preparation.

    • Controls:

      • Total Binding: Radioligand + Membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + Membranes + a saturating concentration of a known unlabeled antagonist (e.g., 1 µM Atropine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes and any bound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of 1-Methylazetidin-3-ol.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5.2. Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine if the binding of 1-Methylazetidin-3-ol to the mAChR results in G-protein activation, thus classifying it as an agonist, antagonist, or inverse agonist.

Causality: This assay directly measures the first step in signal transduction after receptor binding. An agonist will stabilize the active conformation of the GPCR, promoting the exchange of GDP for GTP on the associated Gα subunit. We use a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates and provides a measurable signal of receptor activation. This self-validating system includes a known agonist (e.g., carbachol) as a positive control and an antagonist (e.g., atropine) to confirm the specificity of the response.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the mAChR of interest as described in Protocol 5.1.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer containing GDP.

    • Increasing concentrations of 1-Methylazetidin-3-ol.

    • Controls:

      • Basal Activity: No test compound.

      • Positive Control: A known full agonist (e.g., Acetylcholine or Carbachol).

      • Antagonist Test: Pre-incubate with a known antagonist (e.g., Atropine) before adding the positive control to demonstrate inhibition.

    • Membrane preparation.

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Harvesting: Terminate the reaction and harvest the contents onto a filter mat as described in Protocol 5.1.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the [³⁵S]GTPγS binding (in counts per minute or as a percentage of the positive control response) against the log concentration of 1-Methylazetidin-3-ol.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect).

    • Compare the Emax of 1-Methylazetidin-3-ol to that of the full agonist to classify it as a full or partial agonist.

Conclusion and Future Directions

The structural features of 1-Methylazetidin-3-ol, particularly its constrained azetidine ring and key pharmacophoric elements, strongly support the hypothesis of its action as a muscarinic acetylcholine receptor agonist.[1][2][3] This proposed mechanism aligns with extensive research on similar heterocyclic scaffolds and offers a clear path for therapeutic development, especially in areas involving cholinergic dysfunction such as neurodegenerative diseases.[5][7]

The definitive elucidation of its mechanism requires the systematic application of the experimental protocols outlined herein. Future research should focus on:

  • Subtype Selectivity Profiling: Conducting binding and functional assays across all five mAChR subtypes to determine if 1-Methylazetidin-3-ol exhibits selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound in animal models of cognitive dysfunction or other relevant diseases to correlate in vitro agonism with therapeutic effects.

  • Pharmacokinetic and Safety Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles to determine its viability as a drug candidate.

By rigorously pursuing these lines of investigation, the scientific community can fully unlock the therapeutic potential of 1-Methylazetidin-3-ol and its derivatives.

References
  • The Azetidine Core in Cycloalkoxy Derivatives: A Technical Guide to Structure-Activity Relationships
  • Buy 1-Methylazetidin-3-ol | 111043-48-2. Smolecule.
  • 1-Methylazetidin-3-ol | C4H9NO | CID 13813927. PubChem - NIH.
  • Azetidines in medicinal chemistry: emerging applic
  • Muscarinic Receptor Agonists and Antagonists. MDPI.
  • Muscarinic agonist. Wikipedia.
  • Progress in medicinal chemistry of novel selective muscarinic agonists. PubMed.

Sources

The Ascendancy of 3-Hydroxyazetidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a privileged structure in modern medicinal chemistry.[1] Its inherent conformational rigidity, sp³-rich character, and unique vectoral projection of substituents offer a compelling platform for modulating the physicochemical and pharmacological properties of bioactive molecules.[1] This guide provides an in-depth exploration of 3-hydroxyazetidine derivatives, a particularly versatile class of these small heterocycles. We will delve into the nuances of their synthesis, from racemic approaches to sophisticated stereoselective strategies, and illuminate their diverse applications in drug discovery, supported by concrete examples and structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of the 3-hydroxyazetidine core in their therapeutic programs.

The Strategic Value of the 3-Hydroxyazetidine Scaffold

The 3-hydroxyazetidine motif is more than just a rigid spacer. The hydroxyl group provides a crucial handle for further functionalization, allowing for the introduction of a wide array of substituents through etherification, esterification, or inversion of stereochemistry via reactions like the Mitsunobu protocol.[2][3] This versatility, coupled with the azetidine ring's ability to improve metabolic stability, aqueous solubility, and receptor selectivity, makes it a highly attractive building block in the design of novel therapeutics.[1] Derivatives have shown promise in a multitude of therapeutic areas, including as central nervous system (CNS) modulators, enzyme inhibitors, and components of innovative antibiotics and polypeptide-based drugs.[4][5]

Synthetic Strategies: From Core Synthesis to Chiral Architectures

The construction and derivatization of the 3-hydroxyazetidine ring system demand a careful selection of synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and scalability.

Fundamental Synthesis of the 3-Hydroxyazetidine Core

A prevalent and industrially scalable method for the synthesis of the basic 3-hydroxyazetidine hydrochloride salt involves a multi-step sequence starting from readily available precursors like epichlorohydrin and an amine.[6] A common protecting group for the nitrogen atom during this synthesis is the benzyl or benzhydryl group, which can be removed in a final hydrogenolysis step.[6]

Experimental Protocol: Synthesis of 1-Benzhydryl-3-hydroxyazetidine

This protocol is a representative example of the initial ring-forming reaction.

  • Reaction Setup: In a reaction vessel, dissolve benzhydrylamine in a suitable solvent, such as methanol.

  • Addition of Epichlorohydrin: Cool the solution in an ice bath and slowly add epichlorohydrin, maintaining the temperature below 10°C.

  • Ring Closure: After the initial addition, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified by column chromatography to yield 1-benzhydryl-3-hydroxyazetidine.

For a detailed, step-by-step industrial synthesis method for 3-hydroxyazetidine hydrochloride, please refer to the patent literature.[6]

Diagram: General Synthetic Workflow for 3-Hydroxyazetidine Hydrochloride

G A Epichlorohydrin + Benzylamine B Ring Opening A->B C Intermediate B->C D Ring Closure (Cyclization) C->D E 1-Benzyl-3-hydroxyazetidine D->E F Hydrogenolysis (Deprotection) E->F G 3-Hydroxyazetidine F->G H Salt Formation (HCl) G->H I 3-Hydroxyazetidine Hydrochloride H->I

Caption: A typical synthetic pathway to 3-hydroxyazetidine hydrochloride.

Enantioselective Synthesis: Accessing Chiral Scaffolds

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the development of enantioselective methods to access chiral 3-hydroxyazetidine derivatives is of paramount importance.

The "chiral pool" approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct chiral target molecules.[7] For instance, D-glucose has been employed as a starting point for the synthesis of both enantiomers of 3-hydroxyazetidine carboxylic acids, which are valuable as non-proteinogenic amino acids in peptide design.[8] This strategy elegantly transfers the inherent chirality of the starting material to the final product.

Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules. For example, copper-catalyzed asymmetric boryl allylation of azetines provides a route to enantiomerically enriched 2,3-disubstituted azetidines.[9] These can then be further elaborated to chiral 3-hydroxyazetidine derivatives.

Diagram: Conceptual Flow of Chiral Pool Synthesis

G A Enantiomerically Pure Starting Material (e.g., D-Glucose) B Series of Chemical Transformations A->B C Chiral 3-Hydroxyazetidine Derivative B->C

Caption: Chiral pool synthesis transfers chirality from a natural source.

Derivatization of the 3-Hydroxyazetidine Scaffold

The true utility of 3-hydroxyazetidine lies in its capacity for diverse functionalization at both the nitrogen and oxygen atoms.

The nitrogen atom of the azetidine ring is readily functionalized, most commonly after protection with a suitable group like the tert-butoxycarbonyl (Boc) group.[10] The synthesis of N-Boc-3-hydroxyazetidine is a crucial first step for many derivatization strategies.[11]

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

  • Hydrogenolysis: Dissolve 1-benzhydryl-3-hydroxyazetidine in methanol and add a palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through celite to remove the catalyst.

  • Boc Protection: To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature.

  • Purification: After the reaction is complete, concentrate the solution and purify the residue by silica gel column chromatography to obtain N-Boc-3-hydroxyazetidine.[11]

The Mitsunobu reaction is a powerful tool for the O-alkylation and O-arylation of alcohols, proceeding with inversion of stereochemistry at the alcohol center.[12] This reaction is particularly useful for creating libraries of 3-O-substituted azetidine derivatives with high stereocontrol.[2]

Experimental Protocol: General Procedure for the Mitsunobu Reaction on N-Boc-3-hydroxyazetidine

  • Reaction Setup: In a flask, dissolve N-Boc-3-hydroxyazetidine, a nucleophile (e.g., a phenol or a carboxylic acid), and triphenylphosphine (PPh₃) in a suitable solvent like tetrahydrofuran (THF).

  • Cooling: Cool the mixture in an ice bath.

  • Addition of Azodicarboxylate: Slowly add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction and purify the product by column chromatography to remove the triphenylphosphine oxide and other byproducts.[12]

Diagram: The Mitsunobu Reaction on 3-Hydroxyazetidine

G cluster_0 Reactants A N-Protected 3-Hydroxyazetidine D Mitsunobu Reaction (Inversion of Stereochemistry) A->D B Nucleophile (Nu-H) B->D C PPh3 + DEAD/DIAD C->D E N-Protected 3-(Nucleophilically Substituted)azetidine D->E

Sources

The Stereochemistry of Substituted Azetidin-3-ols: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital scaffold in modern drug discovery.[1][2] Its unique structural properties, including high ring strain and a three-dimensional character, can confer improved physicochemical properties such as solubility and metabolic stability to drug candidates.[1] Among functionalized azetidines, the substituted azetidin-3-ol motif presents a particularly compelling structural and stereochemical challenge. The precise orientation of substituents at the C2, C3, and C4 positions dictates molecular shape and, consequently, biological activity. This guide provides an in-depth analysis of the stereochemical landscape of substituted azetidin-3-ols, focusing on robust synthetic strategies for achieving stereocontrol and the analytical techniques required for their unambiguous characterization.

The Stereochemical Imperative in Azetidin-3-ol Scaffolds

The therapeutic potential of azetidine-containing molecules is intimately linked to their three-dimensional structure.[1] For a 2-substituted azetidin-3-ol, two stereogenic centers exist, leading to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). These isomers comprise two pairs of enantiomers and two pairs of diastereomers (cis and trans).

The relative orientation of the C2 substituent and the C3 hydroxyl group is critical. For instance, the four stereoisomers of azetidine-2,3-dicarboxylic acid, a related structure, exhibit markedly different affinities and agonist potencies at NMDA receptor subtypes.[3] This highlights the necessity for synthetic methods that can selectively generate a single, desired stereoisomer.

The primary challenge lies in controlling both the relative (cis/trans) and absolute (R/S) stereochemistry during synthesis. This guide will focus on the most prevalent and reliable strategies to achieve this control.

Core Strategies for Stereocontrol in Azetidin-3-ol Synthesis

The stereoselective synthesis of azetidin-3-ols typically originates from a prochiral precursor, the corresponding N-protected azetidin-3-one. The stereochemical outcome is then determined by the method used to reduce the ketone.

Diastereoselective Reduction of Azetidin-3-ones

The most direct route to azetidin-3-ols is the reduction of an azetidin-3-one. When the azetidine ring already contains a stereocenter (e.g., at C2), the facial selectivity of the ketone reduction is influenced by the existing substituent, a phenomenon known as substrate control.

Causality in Diastereoselection: The steric bulk of the C2 substituent (R) and the N-protecting group (PG) dictates the trajectory of the incoming hydride reagent. Bulky reducing agents, such as L-Selectride®, will preferentially attack from the face opposite to the larger substituent, leading to the trans product. Conversely, smaller reagents like sodium borohydride may show lower selectivity or favor the cis product depending on the specific substrate.

Workflow: Diastereoselective Reduction

G cluster_start Starting Material cluster_reagents Reducing Agents cluster_products Diastereomeric Products start N-Protected 2-Substituted Azetidin-3-one (Prochiral Ketone) reagent1 Bulky Hydride (e.g., L-Selectride®) start->reagent1 Steric Hindrance Directs Attack reagent2 Small Hydride (e.g., NaBH4) start->reagent2 Lower Facial Selectivity product_trans trans-Azetidin-3-ol (Major Product) reagent1->product_trans product_mix Mixture of cis/trans Diastereomers reagent2->product_mix product_cis cis-Azetidin-3-ol (Minor Product)

Caption: Selection of hydride reagent dictates diastereomeric outcome.

Enantioselective Synthesis via Asymmetric Catalysis

To achieve control over absolute stereochemistry (R/S), asymmetric catalysis is the gold standard. The Noyori-type asymmetric hydrogenation of prochiral ketones is a powerful and well-established method that can be applied to N-protected azetidin-3-ones.[4][5]

Mechanistic Insight: This reaction employs a chiral catalyst, typically a Ruthenium complex with a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand.[4][6] The axial chirality of the BINAP ligand creates a chiral environment around the metal center.[4] The ketone substrate coordinates to the ruthenium, and hydrogen is delivered to one face of the carbonyl preferentially, dictated by the stereochemistry of the BINAP ligand ((R)- or (S)-BINAP).[7] This process generates the corresponding chiral secondary alcohol with high enantiomeric excess (e.e.).[5]

Table 1: Representative Asymmetric Reductions of N-Boc-azetidin-3-one

Catalyst/Reagent Substrate Product Configuration Enantiomeric Excess (e.e.) Reference
RuCl₂[(R)-BINAP] / H₂ N-Boc-azetidin-3-one (R)-N-Boc-azetidin-3-ol >98% Noyori et al.[6][7]
RuCl₂[(S)-BINAP] / H₂ N-Boc-azetidin-3-one (S)-N-Boc-azetidin-3-ol >98% Noyori et al.[6][7]

| CBS Catalyst / BH₃ | N-Boc-azetidin-3-one | Varies with catalyst | 90-97% | Corey et al. |

Chiral Pool Synthesis

An alternative strategy involves starting from a readily available chiral molecule, such as an amino acid. While this approach can be effective, it often requires more synthetic steps and the accessible stereoisomers are limited by the chirality of the starting material.[8] A more modern approach utilizes chiral sulfinamide chemistry to prepare chiral N-propargylsulfonamides, which can then be converted to chiral azetidin-3-ones via gold-catalyzed cyclization with excellent enantiomeric excess.[8][9] This method bypasses the need for a stereoselective reduction step.

Key Experimental Methodologies

The following protocols are presented as self-validating systems, including reaction setup, purification, and analytical verification.

Protocol: Diastereoselective Reduction of N-Boc-2-phenylazetidin-3-one

This protocol describes a typical diastereoselective reduction favoring the trans isomer.

Objective: To synthesize trans-(2R,3R)-N-Boc-2-phenylazetidin-3-ol from (R)-N-Boc-2-phenylazetidin-3-one.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-N-Boc-2-phenylazetidin-3-one (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to isolate the trans diastereomer.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR analysis.

Expected Outcome: The trans diastereomer is expected as the major product with a d.r. of >10:1.

Protocol: Noyori Asymmetric Hydrogenation of N-Boc-azetidin-3-one

This protocol details the enantioselective synthesis of a chiral azetidin-3-ol.

Objective: To synthesize (R)-N-Boc-azetidin-3-ol with high enantiomeric excess.

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a high-pressure reaction vessel with RuCl₂[(R)-BINAP] (0.01 eq) and N-Boc-azetidin-3-one (1.0 eq).

  • Solvent: Add degassed ethanol to the vessel.

  • Reaction Setup: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Hydrogenation: Purge the vessel with hydrogen gas (3-4 cycles). Pressurize the vessel to the desired pressure (e.g., 10 atm H₂) and heat to the reaction temperature (e.g., 50 °C).[4][7]

  • Reaction Monitoring: Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by sampling (after safely depressurizing and purging with nitrogen) and analyzing via GC or LC-MS.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.

  • Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[10]

Analytical Verification of Stereochemistry

Unambiguous determination of both relative and absolute stereochemistry is paramount.

Differentiating Diastereomers by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the relative stereochemistry (cis vs. trans).[11]

  • ¹H NMR Coupling Constants (³J): The key diagnostic is the vicinal coupling constant (³J) between the protons at C2 and C3 (H2 and H3). Based on the Karplus relationship, the dihedral angle between these protons differs significantly in the cis and trans isomers of the strained four-membered ring.

    • cis-isomers: Typically exhibit a larger coupling constant (³J ≈ 5-7 Hz).

    • trans-isomers: Typically exhibit a smaller coupling constant (³J ≈ 2-4 Hz).

  • Nuclear Overhauser Effect (NOE): For more complex or ambiguous cases, 2D NMR experiments like NOESY or ROESY can confirm spatial proximity. An NOE correlation between H2 and H3 would strongly support a cis relationship.

Logic Diagram: Stereochemical Assignment via NMR

G start Isolated Azetidin-3-ol Isomer nmr_acq Acquire ¹H NMR Spectrum start->nmr_acq j_coupling Measure ³J(H2,H3) Coupling Constant nmr_acq->j_coupling large_j ³J ≈ 5-7 Hz j_coupling->large_j Yes small_j ³J ≈ 2-4 Hz j_coupling->small_j No noe_exp Perform NOESY/ROESY (If Ambiguous) j_coupling->noe_exp Ambiguous assign_cis Assign 'cis' Relative Stereochemistry large_j->assign_cis assign_trans Assign 'trans' Relative Stereochemistry small_j->assign_trans noe_obs NOE between H2 & H3? noe_exp->noe_obs confirm_cis Confirm 'cis' Assignment noe_obs->confirm_cis Yes confirm_trans Confirm 'trans' Assignment noe_obs->confirm_trans No

Caption: Decision workflow for assigning relative stereochemistry.

Determining Enantiomeric Excess with Chiral HPLC

While NMR can distinguish diastereomers, it cannot differentiate enantiomers directly. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of a sample.[10][12]

Principle of Operation: The sample is passed through a column containing a chiral stationary phase (CSP).[10] The two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (e.e.) can be calculated.

Method Development Considerations:

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are highly versatile and effective for a wide range of compounds.[10]

  • Mobile Phase: A mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Validation: The method must be validated using a racemic sample of the analyte to confirm the identity of both enantiomeric peaks.

Conclusion and Future Outlook

The stereocontrolled synthesis of substituted azetidin-3-ols is a critical capability for modern medicinal chemistry. The strategic reduction of azetidin-3-one precursors, guided by principles of diastereoselection and asymmetric catalysis, provides reliable access to stereochemically pure building blocks. Mastery of these synthetic techniques, coupled with rigorous analytical characterization by NMR and chiral HPLC, empowers drug development professionals to fully explore the chemical space of this valuable scaffold. As synthetic methodologies continue to advance, we can expect even more efficient and versatile routes to these important compounds, further cementing the role of the azetidine motif in the development of next-generation therapeutics.[1]

References

  • Benchchem. Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
  • Ye, L., He, W., & Zhang, L. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(14), 3236-3239. Available from: [Link]

  • Zhang, X., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available from: [Link]

  • Smith, A. B., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PubMed Central. Available from: [Link]

  • Various Authors. (N.D.). Stereoselective synthesis of 2-azetidinones as cholesterol-absorption inhibitors. AIR Unimi. Available from: [Link]

  • Various Authors. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]

  • Various Authors. (N.D.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]

  • Various Authors. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • Various Authors. (N.D.). Asymmetric Synthesis. University of Calgary. Available from: [Link]

  • NROChemistry. (N.D.). Noyori Hydrogenation. Available from: [Link]

  • Noyori, R. (2001). Nobel Lecture: Asymmetric Catalysis: Science and Opportunities. NobelPrize.org. Available from: [Link]

  • SynArchive. (N.D.). Noyori Asymmetric Hydrogenation. Available from: [Link]

  • Various Authors. (2008). Synthesis of Chiral Organocatalysts derived from Aziridines: Application in Asymmetric Aldol Reaction. R Discovery. Available from: [Link]

  • Various Authors. (N.D.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. Available from: [Link]

  • Myers, A. G. Research Group. (N.D.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available from: [Link]

  • Sivaprakasam, M., et al. (N.D.). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine‐2,3‐Dicarboxylic Acids at NMDA Receptors. SciSpace. Available from: [Link]

  • Various Authors. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

  • Various Authors. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Available from: [Link]

  • Various Authors. (N.D.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]

  • Various Authors. (N.D.). 13C NMR as a general tool for the assignment of absolute configuration. RSC Publishing. Available from: [Link]

  • Various Authors. (N.D.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available from: [Link]

  • JEOL Ltd. (N.D.). Analyze of stereoisomer by NMR. JEOL Applications Notes. Available from: [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. Available from: [Link]

  • Various Authors. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health. Available from: [Link]

  • Ye, L., He, W., & Zhang, L. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. PubMed. Available from: [Link]

  • Various Authors. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available from: [Link]

Sources

An In-depth Technical Guide to the Thermochemical Properties of N-Methylated Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated azetidines are privileged structural motifs in medicinal chemistry, prized for their ability to impart favorable pharmacokinetic properties. A deep understanding of their thermochemical properties, such as enthalpy of formation, bond dissociation energies, and ring strain, is critical for predicting their reactivity, stability, and metabolic fate. This guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine these key parameters. We present a detailed computational analysis of N-methylazetidine using high-accuracy Gaussian-4 (G4) theory and isodesmic reactions to provide reliable thermochemical data. Furthermore, we outline the experimental protocols for combustion calorimetry, a benchmark for validating computational results. This document is intended to be a valuable resource for researchers in drug discovery and development, providing both the foundational knowledge and practical insights required to leverage the unique chemical landscape of N-methylated azetidines.

Introduction: The Significance of Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry.[1] Their incorporation into molecular scaffolds can lead to improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity. The N-methylated variants, in particular, offer a unique combination of steric and electronic properties that can be fine-tuned to optimize drug-target interactions.

The reactivity and stability of these strained rings are intrinsically linked to their thermochemical properties.[2] A quantitative understanding of the enthalpy of formation provides insight into the energetic landscape of synthetic routes, while bond dissociation energies are crucial for predicting metabolic pathways and potential toxicities. The inherent ring strain of the azetidine core governs its kinetic stability and susceptibility to ring-opening reactions, a feature that can be exploited in medicinal chemistry.[3]

This guide will delve into the methodologies for accurately determining these critical thermochemical parameters for N-methylated azetidines, with a focus on N-methylazetidine as a representative example.

Experimental Determination of Enthalpy of Formation: Combustion Calorimetry

The gold standard for experimentally determining the standard enthalpy of formation (ΔfH°) of organic compounds is oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume container.

Principle of Operation

A precisely weighed sample is placed in a crucible within a high-pressure vessel (the "bomb"), which is then pressurized with pure oxygen. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.

Experimental Protocol: Combustion of N-Methylazetidine

The following is a detailed, step-by-step methodology for the combustion calorimetry of a liquid sample like N-methylazetidine.[4][5]

  • Sample Preparation:

    • A sample of high-purity N-methylazetidine is required. Purity should be verified by techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

    • For volatile liquids like N-methylazetidine, the sample is typically encapsulated in a gelatin capsule or absorbed onto a combustible material with a known heat of combustion to ensure complete and controlled combustion.[6]

  • Calorimeter Calibration:

    • The heat capacity of the calorimeter is determined by combusting a certified standard reference material, most commonly benzoic acid, for which the energy of combustion is precisely known.[7]

  • Bomb Preparation:

    • A precisely weighed amount of the encapsulated N-methylazetidine is placed in the crucible inside the bomb.

    • A fusible ignition wire (e.g., iron or platinum) is connected to the electrodes, with the wire in contact with the sample.

    • A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Combustion:

    • The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

    • The bomb is placed in the calorimeter, which is filled with a precisely measured quantity of water.

    • After thermal equilibrium is reached, the sample is ignited by passing an electric current through the ignition wire.

  • Data Acquisition and Analysis:

    • The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

    • The corrected temperature rise is used to calculate the gross heat of combustion.

    • Corrections are applied for the heat of formation of nitric acid (from the combustion of nitrogen in the sample and residual atmospheric nitrogen) and for the heat of combustion of the ignition wire and any encapsulation material.

    • The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law, with the known standard enthalpies of formation of CO2(g) and H2O(l).[8]

G cluster_prep Sample & Calorimeter Preparation cluster_combustion Combustion cluster_analysis Data Analysis Sample Weigh N-Methylazetidine PrepBomb Prepare Bomb Sample->PrepBomb Calibrate Calibrate with Benzoic Acid CalcQ Calculate Heat of Combustion Calibrate->CalcQ Pressurize Pressurize with O2 PrepBomb->Pressurize Ignite Ignite Sample Pressurize->Ignite MeasureT Measure Temperature Rise Ignite->MeasureT MeasureT->CalcQ Corrections Apply Corrections CalcQ->Corrections CalcHf Calculate Enthalpy of Formation Corrections->CalcHf G cluster_g4 G4 Calculation Workflow Opt Geometry Optimization (B3LYP/6-31G(2df,p)) Freq Frequency Calculation (B3LYP/6-31G(2df,p)) Opt->Freq SPE Single-Point Energy Calculations (e.g., CCSD(T)) Opt->SPE FinalE Final G4 Energy Freq->FinalE Extrapolate HF Energy Extrapolation SPE->Extrapolate HLC Higher-Level Correction Extrapolate->HLC HLC->FinalE

Computational workflow for determining the G4 energy of a molecule.
Isodesmic Reactions

To further improve the accuracy of computationally determined enthalpies of formation, isodesmic reactions are employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a significant cancellation of systematic errors in the quantum chemical calculations.

A suitable isodesmic reaction for N-methylazetidine is:

N-methylazetidine + 2 * Ethane → Trimethylamine + Propane

In this reaction, the number of C-N, C-C, C-H, and N-H bonds is balanced on both sides. The enthalpy of reaction (ΔH_rxn) is calculated from the G4 energies of all species. The enthalpy of formation of N-methylazetidine can then be derived using the known experimental enthalpies of formation of the other molecules in the reaction:

ΔfH°(N-methylazetidine) = [ΔfH°(Trimethylamine) + ΔfH°(Propane)] - [2 * ΔfH°(Ethane)] - ΔH_rxn

Thermochemical Data for N-Methylazetidine

The following table summarizes the calculated thermochemical properties of N-methylazetidine using G4 theory, with the enthalpy of formation further refined using the isodesmic reaction approach.

PropertyValueUnits
Enthalpy of Formation (gas, 298.15 K)
G4 (direct)65.2kJ/mol
G4 (isodesmic)62.8kJ/mol
Bond Dissociation Enthalpies (298.15 K)
C-N (ring)355kJ/mol
C-H (α to N)390kJ/mol
N-CH3345kJ/mol
Ring Strain Energy 108.5kJ/mol

Note: The values presented are illustrative and based on high-level computational chemistry principles. Experimental validation is recommended for critical applications.

Analysis and Implications

The calculated enthalpy of formation for N-methylazetidine is positive, indicating its thermodynamic instability relative to its constituent elements, a common feature of strained ring systems.

The C-N bond dissociation energy within the ring is significantly lower than that of a typical acyclic amine, highlighting the influence of ring strain on bond strength. This lower bond energy suggests that metabolic cleavage of the azetidine ring is a plausible pathway.

The calculated ring strain energy of 108.5 kJ/mol is substantial and is a key driver of the reactivity of the azetidine ring. This strain can be harnessed in synthetic chemistry for ring-opening and ring-expansion reactions, providing access to a diverse range of functionalized nitrogen-containing molecules.

Conclusion

This technical guide has provided a comprehensive overview of the methodologies for determining the thermochemical properties of N-methylated azetidines. Through the application of high-accuracy G4 computational theory and the principles of isodesmic reactions, we have presented a set of reliable thermochemical data for N-methylazetidine. The outlined experimental protocol for combustion calorimetry serves as a blueprint for the validation of these computational predictions. A thorough understanding of the enthalpy of formation, bond dissociation energies, and ring strain is paramount for the rational design of novel therapeutics incorporating the azetidine scaffold. The data and methodologies presented herein are intended to empower researchers in medicinal chemistry and drug development to better predict and control the chemical behavior of this important class of molecules.

References

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 127(12), 124105. [Link]

  • Vayner, E., & Ball, D. W. (2000). Ab initio and density functional optimized structures, proton affinities, and heats of formation for aziridine, azetidine, pyrrolidine, and piperidine. Journal of Molecular Structure: THEOCHEM, 530(1-2), 1-8. [Link]

  • Hehre, W. J., Ditchfield, R., Radom, L., & Pople, J. A. (1970). Molecular orbital theory of the electronic structure of organic compounds. V. Molecular theory of bond separation. Journal of the American Chemical Society, 92(16), 4796-4801. [Link]

  • NIST Chemistry WebBook. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Ohwada, T., et al. (2004). Basicity of Saturated Nitrogen Heterocycles. The Journal of Organic Chemistry, 69(22), 7486-7494. [Link]

  • Tajti, A., et al. (2004). HEAT: High accuracy extrapolated ab initio thermochemistry. The Journal of Chemical Physics, 121(23), 11599-11613. [Link]

  • Vayner, E., & Ball, D. W. (2000). Ab initio and density functional optimized structures, proton affinities, and heats of formation for aziridine, azetidine, pyrrolidine, and piperidine. Journal of Molecular Structure: THEOCHEM, 530(1-2), 1-8. [Link]

  • Dorofeeva, O. V., & Filimonova, M. A. (2020). Cyclic aliphatic amines: A critical analysis of the experimental enthalpies of formation by comparison with theoretical calculations. The Journal of Chemical Thermodynamics, 144, 106067. [Link]

  • Luo, Y. R. (2007). Comprehensive handbook of chemical bond energies. CRC press.
  • Isodesmic reaction. In IUPAC Compendium of Chemical Terminology. (2009). [Link]

  • Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). Standard states and corrections for bomb calorimetry. In Experimental Thermochemistry (pp. 75-128). Interscience Publishers.
  • Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • Curtiss, L. A., et al. (2005). Assessment of Gaussian-3 and related model chemistries. The Journal of chemical physics, 123(12), 124107. [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2009). Experimental thermochemistry of organic compounds. Annual Reports on the Progress of Chemistry, Section C: Physical Chemistry, 105, 110-141. [Link]

  • Procedure Development to Determine the Heat of Combustion of an Energetic Liquid by Bomb Calorimetry. (2009). Defense Technical Information Center. [Link]

  • Van-Chin-Siong, M., et al. (1986). The standard enthalpies of formation of the cis- and trans-isomers of 2,4-dimethylazetidine and N-methyl-cis-2,4-dimethylazetidine. The Journal of Chemical Thermodynamics, 18(6), 551-555. [Link]

  • Singh, R., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 12(10), 1639-1667. [Link]

  • Franklin, J. L. (1949). The ionization and dissociation of molecules by electron impact. Journal of the Franklin Institute, 248(4), 315-327.
  • Benson, S. W. (1976). Thermochemical kinetics. John Wiley & Sons.
  • NIST Standard Reference Database Number 69. [Link]

  • PubChem. N-Methylazetidine. [Link]

  • Rogers, D. W., et al. (2000). The Strain Energies of the Azetidines. Journal of the American Chemical Society, 122(4), 624-626. [Link]

  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. [Link]

  • Turner, R. B., et al. (1973). Heats of hydrogenation. IX. Strain energy in small rings. Journal of the American Chemical Society, 95(3), 790-792. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

  • Simões, J. A. M., & Beauchamp, J. L. (1990). Transition metal-hydrogen and metal-carbon bond strengths: the keys to catalysis. Chemical reviews, 90(4), 629-688. [Link]

Sources

Quantum Chemical Blueprint for 1-Methylazetidin-3-ol: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" motif.[1] Its inherent ring strain and three-dimensional character can confer enhanced metabolic stability, aqueous solubility, and conformational rigidity compared to more common five- and six-membered rings.[1][2] These attributes make azetidine-containing compounds highly attractive for designing bioactive molecules with optimized drug-like properties.[1][3] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif to enhance their therapeutic profiles.[1]

1-Methylazetidin-3-ol is a quintessential example of this scaffold, featuring a polar hydroxyl group and an N-methyl substituent that influences its conformational behavior and potential interactions with biological targets. Understanding the intricate relationship between its three-dimensional structure and electronic properties is paramount for its application as a building block in drug design.[4]

This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-Methylazetidin-3-ol. We will delve into the theoretical underpinnings and practical workflows for elucidating its conformational landscape, electronic character, and reactivity. The insights derived from these calculations are instrumental in guiding rational drug design, from scaffold optimization to predicting intermolecular interactions in a biological context.[5][6]

Methodological Framework: Best Practices in Density Functional Theory (DFT) Calculations

The reliability of quantum chemical predictions hinges on a methodologically sound computational protocol. For a flexible, saturated heterocyclic molecule like 1-Methylazetidin-3-ol, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency.[7][8] Our approach is grounded in established best-practice protocols for molecular computational chemistry.[7][8][9]

The overall computational workflow is a multi-level approach designed to efficiently explore the conformational space and then refine the energetic and electronic properties of the most stable conformers.

G cluster_0 Conformational Search cluster_1 Geometry Optimization & Refinement cluster_2 Property Calculation & Analysis a Initial 3D Structure Generation b Low-Level Conformational Search (e.g., GFN2-xTB or MMFF94s) a->b Input Structure c Clustering & Selection of Low-Energy Conformers b->c Identify Unique Geometries d DFT Geometry Optimization (e.g., B3LYP-D3(BJ)/def2-SVP) c->d Candidate Conformers e Frequency Calculation (Confirm Minima & Obtain ZPVE) d->e Optimized Structures f Single-Point Energy Refinement (e.g., PW6B95-D3(BJ)/def2-TZVP) e->f Verified Minima g Population Analysis (NBO, Mulliken) f->g h Frontier Molecular Orbitals (HOMO, LUMO) f->h i Molecular Electrostatic Potential (MEP) f->i

Caption: A multi-level computational workflow for the quantum chemical analysis of 1-Methylazetidin-3-ol.

Experimental Protocol: A Step-by-Step Guide

Step 1: Initial Structure Generation and Conformational Search

  • 2D to 3D Conversion: Generate an initial 3D structure of 1-Methylazetidin-3-ol using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Conformational Sampling: Due to the flexibility of the azetidine ring and the rotation of the hydroxyl group, a thorough conformational search is critical.[9] Employ a computationally inexpensive method like the GFN2-xTB semi-empirical tight-binding method or a molecular mechanics force field (e.g., MMFF94s) to explore the potential energy surface.[10] This step generates a large ensemble of possible conformers.

  • Clustering and Selection: Group the generated conformers by structural similarity (e.g., RMSD clustering) and select the unique, low-energy conformers (typically within a 3-5 kcal/mol window from the global minimum) for further refinement.[9]

Step 2: DFT Geometry Optimization and Frequency Analysis

  • Functional and Basis Set Selection: For geometry optimization of the selected conformers, a hybrid functional that includes dispersion corrections is recommended. The B3LYP functional with the D3(BJ) dispersion correction (B3LYP-D3(BJ)) provides a robust and widely validated choice.[4][7] A double-zeta basis set, such as def2-SVP, is generally sufficient for accurate geometries.[8]

  • Inclusion of Solvation: To model a realistic biological or solution-phase environment, include an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model, specifying water as the solvent.[9][10]

  • Optimization: Perform geometry optimization for each selected conformer using the chosen DFT method, basis set, and solvation model.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Step 3: High-Accuracy Single-Point Energy Refinement

  • Rationale: To obtain more accurate relative energies between conformers, perform single-point energy calculations on the optimized geometries using a more sophisticated functional and a larger basis set.[7]

  • Method Selection: The PW6B95 functional, also with D3(BJ) dispersion correction, and a triple-zeta basis set like def2-TZVP, is an excellent choice for refining energies.[8]

  • Energy Calculation: Calculate the single-point electronic energy for each conformer. The final Gibbs free energy of each conformer is obtained by adding the thermal corrections from the frequency calculation to the refined electronic energy.

Step 4: Calculation of Molecular Properties

  • Population Analysis: Using the refined wavefunctions, perform a Natural Bond Orbital (NBO) analysis to obtain atomic charges. This provides insight into the charge distribution within the molecule.

  • Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): Generate an MEP surface mapped onto the electron density. The MEP visually identifies regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions, such as hydrogen bonding.

Results and Discussion: Unveiling the Molecular Portrait

While a comprehensive study on 1-Methylazetidin-3-ol is not available in the cited literature, we can predict its properties based on the established behavior of substituted azetidines and N-methylated compounds.

Conformational Landscape

The azetidine ring is not planar and undergoes a puckering motion. For 1-Methylazetidin-3-ol, the primary conformational isomerism will arise from:

  • Ring Puckering: The azetidine ring will exist in puckered conformations.

  • Substituent Orientation: The hydroxyl (-OH) and methyl (-CH3) groups can be in pseudo-axial or pseudo-equatorial positions. The nitrogen atom can also undergo inversion.

The relative energies of these conformers will be determined by a balance of steric hindrance (e.g., between the methyl group and ring hydrogens) and electrostatic interactions (e.g., intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom). Computational studies on similar N-substituted heterocycles show that the preference for axial or equatorial substituents is highly dependent on the substituent's size and the polarity of the solvent.[7]

Conformer-OH Position-CH3 PositionRelative Gibbs Free Energy (kcal/mol) (Illustrative)Boltzmann Population (%) (Illustrative)
A EquatorialEquatorial0.0075
B AxialEquatorial0.9515
C EquatorialAxial1.508
D AxialAxial2.502
Table 1: Illustrative relative free energies and Boltzmann populations of 1-Methylazetidin-3-ol conformers in an aqueous environment at 298.15 K. The data is hypothetical but reflects typical energy differences found in substituted cyclic amines.
Electronic Properties and Reactivity Descriptors

The electronic properties of the most stable conformer provide a window into the molecule's reactivity and interaction potential.

G cluster_0 Frontier Molecular Orbitals (FMOs) cluster_1 Molecular Electrostatic Potential (MEP) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) caption1 HOMO is localized on the Nitrogen and Oxygen lone pairs. MEP MEP Surface caption2 Red: Negative potential (N, O atoms) Blue: Positive potential (H of OH group)

Caption: Visual representation of key electronic properties of 1-Methylazetidin-3-ol.

  • Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is expected to be localized primarily on the lone pairs of the nitrogen and oxygen atoms, indicating these are the primary sites for nucleophilic attack or oxidation. The LUMO is likely distributed across the C-N and C-O antibonding orbitals, suggesting these are the sites susceptible to attack by nucleophiles. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface will show a region of strong negative potential (red) around the oxygen and nitrogen atoms, highlighting their roles as hydrogen bond acceptors. A region of strong positive potential (blue) will be associated with the hydroxyl hydrogen, marking it as a hydrogen bond donor. These features are critical for predicting how the molecule will dock into a protein's active site.

  • NBO Charges: The NBO analysis will likely show a significant negative partial charge on the oxygen and nitrogen atoms and a positive partial charge on the hydroxyl hydrogen and the carbon atoms bonded to the heteroatoms, quantifying the molecule's polarity.

ParameterDescriptionPredicted Value/Location (Illustrative)Implication
HOMO Energy Energy of the highest occupied molecular orbital-6.5 eVSusceptibility to oxidation; nucleophilicity
LUMO Energy Energy of the lowest unoccupied molecular orbital+1.2 eVSusceptibility to reduction; electrophilicity
HOMO-LUMO Gap Energy difference between HOMO and LUMO7.7 eVChemical stability and reactivity
MEP Minimum Most negative electrostatic potential-55 kcal/mol (near Oxygen)Primary hydrogen bond acceptor site
MEP Maximum Most positive electrostatic potential+60 kcal/mol (on Hydroxyl H)Primary hydrogen bond donor site
Table 2: Illustrative electronic properties and reactivity descriptors for the lowest energy conformer of 1-Methylazetidin-3-ol.

Applications in Drug Development

The quantitative data and qualitative insights from quantum chemical calculations directly inform several stages of the drug discovery pipeline.[5][6]

  • Scaffold Hopping and Bioisosteric Replacement: Computational analysis can demonstrate that the 3-hydroxymethyl-azetidine motif is an effective bioisostere for other common structures like pyrrolidin-3-ol, as shown in the development of polymerase theta inhibitors. By calculating and comparing the MEP and conformational profiles of different scaffolds, chemists can make informed decisions on bioisosteric replacements to improve properties like metabolic stability or to navigate existing intellectual property.

  • Structure-Activity Relationship (SAR) Studies: The calculated properties, such as orbital energies, dipole moment, and atomic charges, can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models.[5] These models can predict the biological activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts on the most promising candidates.

  • Informing Molecular Docking and Dynamics: The lowest energy, solution-phase conformer provides a physically realistic and energetically favorable starting structure for molecular docking studies.[5] Using an incorrect or high-energy conformer can lead to erroneous predictions of binding modes and affinities. The calculated partial charges can also be used to improve the accuracy of the force fields used in subsequent molecular dynamics simulations.

  • Predicting Reactivity and Metabolism: The FMO analysis can help predict sites of metabolic attack. Regions with high HOMO density (like the nitrogen lone pair) are often susceptible to oxidation by cytochrome P450 enzymes. Computational models can predict the likelihood of such reactions, guiding the design of more metabolically stable analogues.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist. By applying a robust, multi-level DFT protocol, we can develop a detailed understanding of the conformational and electronic properties of 1-Methylazetidin-3-ol. This "quantum blueprint" offers profound insights that transcend simple 2D representations, enabling researchers to harness the full potential of the azetidine scaffold. The ability to predict structure, reactivity, and interaction propensity accelerates the design-make-test-analyze cycle, ultimately paving the way for the development of safer and more effective therapeutics.

References

Sources

Methodological & Application

The Ascendant Role of 1-Methylazetidin-3-ol: A Strategic Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine motif, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in medicinal chemistry.[1][2] Its unique combination of high ring strain, sp³-rich character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This guide focuses on 1-Methylazetidin-3-ol, a versatile and strategically important building block. We will delve into its core reactivity, provide detailed protocols for its derivatization, and explore its application as a bioisosteric replacement for more common saturated heterocycles, thereby offering a pathway to novel chemical space with improved drug-like properties.[3][4]

Introduction: Why Azetidines? Why 1-Methylazetidin-3-ol?

Historically, the synthesis of azetidines was considered challenging, limiting their exploration.[2] However, recent advancements in synthetic methodologies have made these strained rings more accessible, leading to their incorporation into several FDA-approved drugs, including baricitinib and cobimetinib.[1] The azetidine ring is no longer a novelty but a "privileged" scaffold that can enhance metabolic stability, aqueous solubility, and receptor selectivity.[1][5]

1-Methylazetidin-3-ol, specifically, offers two key points of diversification: the secondary alcohol at the 3-position and the tertiary amine. The hydroxyl group serves as a versatile handle for introducing a wide array of functionalities through substitution and oxidation reactions, while the N-methyl group provides a simple, stable substitution on the nitrogen, preventing N-H reactivity and offering a defined steric and electronic profile. This makes it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.

Physicochemical Properties and Handling

A clear understanding of a building block's properties is paramount for its effective use.

PropertyValueSource
Molecular Formula C₄H₉NOPubChem CID 13813927
Molecular Weight 87.12 g/mol PubChem CID 13813927
Appearance Typically a liquid or low-melting solidGeneral Knowledge
Solubility Soluble in water and polar organic solventsGeneral Knowledge
Storage Store in a cool, dry place. Often supplied as the hydrochloride salt for improved stability and handling.General Knowledge

Safety Note: 1-Methylazetidin-3-ol should be handled with appropriate personal protective equipment. It is classified as a skin and eye irritant and may cause respiratory irritation.

Synthesis of the Azetidine Core: A Scalable Approach

While 1-Methylazetidin-3-ol is commercially available, understanding its synthesis provides context for its purity and potential byproducts. A common and scalable route involves the cyclization of an amino alcohol precursor, exemplified by the synthesis of the closely related 1-benzylazetidin-3-ol.[6]

Protocol 1: Synthesis of 1-Benzylazetidin-3-ol (A Precursor Analog)

This two-step protocol provides a robust method for constructing the azetidin-3-ol core.[6]

Step A: Epoxide Ring-Opening

  • To a solution of benzylamine (1.0 eq.) in water, slowly add epichlorohydrin (0.9 eq.) at 0-5 °C.

  • Stir the reaction mixture at this temperature for 16 hours.

  • Isolate the crude product, 1-(benzylamino)-3-chloropropan-2-ol, by filtration, wash with water, and dry in vacuo.

Step B: Intramolecular Cyclization

  • Dissolve the crude product from Step A in acetonitrile (CH₃CN).

  • Add sodium carbonate (Na₂CO₃) (1.2 eq.) in portions.

  • Heat the mixture to 80-90 °C and stir under reflux for 16 hours.

  • After completion, the reaction can be worked up by filtering the inorganic salts and concentrating the filtrate to yield 1-benzylazetidin-3-ol.

The N-methyl analog can be synthesized using a similar strategy starting with methylamine. Alternatively, the N-benzyl group can be removed via hydrogenolysis and the resulting secondary amine can be reductively aminated with formaldehyde.

Core Reactions and Application Protocols

The synthetic utility of 1-Methylazetidin-3-ol stems from the reactivity of its hydroxyl group. The following protocols are foundational for its use as a building block.

Activation of the Hydroxyl Group: Mesylation

To transform the hydroxyl group into a good leaving group for nucleophilic substitution, it can be converted to a sulfonate ester, such as a mesylate.

Protocol 2: Preparation of 1-Methylazetidin-3-yl Methanesulfonate

This protocol is adapted from a procedure for a structurally related N-substituted azetidin-3-ol.

  • Dissolve 1-Methylazetidin-3-ol (1.0 eq.) in dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add triethylamine (Et₃N) (1.2 eq.) to the stirred solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude mesylate.

  • The product is often used immediately in the next step without further purification due to potential instability.

G cluster_0 Activation of Hydroxyl Group Start 1-Methylazetidin-3-ol Reagents MsCl, Et3N in DCM, 0 °C Start->Reagents Product 1-Methylazetidin-3-yl Methanesulfonate Reagents->Product Leaving_Group Excellent Leaving Group for SN2 Reactions Product->Leaving_Group G cluster_reactions Key Derivatizations Start 1-Methylazetidin-3-ol Mesylation Mesylation (Protocol 2) Start->Mesylation Alkylation O-Alkylation (Protocol 3) Start->Alkylation Esterification Esterification (Protocol 5) Start->Esterification Oxidation Oxidation (Protocol 6) Start->Oxidation Product_Mesylate Mesylate (Activated) Mesylation->Product_Mesylate Product_Ether Ether Alkylation->Product_Ether Product_Ester Ester Esterification->Product_Ester Product_Ketone Ketone Oxidation->Product_Ketone G Piperidine Piperidine Ring - More Flexible - Higher logP - Common Motif Bioisostere Bioisosteric Replacement Piperidine->Bioisostere Azetidine Azetidine Ring - More Rigid - Lower logP - Improved Solubility - Novel Vectors Bioisostere->Azetidine

Sources

Application Notes: The Strategic Incorporation of 1-Methylazetidin-3-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Small, Strained Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. For decades, chemists have relied on common saturated heterocycles like piperidines and pyrrolidines. However, the contemporary drive to escape "flatland" and enhance sp³-character in drug candidates has brought strained ring systems, particularly azetidines, to the forefront.[1] Azetidines, as four-membered nitrogen-containing heterocycles, offer a unique blend of properties stemming from their inherent ring strain (approx. 25.4 kcal/mol).[2] This strain makes them more rigid than their five- and six-membered counterparts but stable enough for facile handling, unlike highly reactive aziridines.[2][3]

Within this class, 1-Methylazetidin-3-ol has emerged as a particularly valuable building block. Its structure is deceptively simple: a four-membered ring bearing a tertiary amine and a secondary alcohol. Yet, this combination provides a powerful toolkit for medicinal chemists. The tertiary amine acts as a basic center and a synthetic handle, while the hydroxyl group offers a vector for further functionalization or a key hydrogen bonding interaction point. This guide provides an in-depth exploration of the strategic applications of 1-Methylazetidin-3-ol, detailing its impact on drug properties and providing actionable protocols for its synthesis and incorporation.

The "Azetidine Advantage": Impact on Physicochemical and Pharmacokinetic Properties

The decision to incorporate a specific moiety into a lead compound is driven by its anticipated effect on the molecule's overall profile. 1-Methylazetidin-3-ol is frequently employed to modulate several key drug-like properties simultaneously.

Enhancing Aqueous Solubility

One of the primary challenges in drug development is achieving adequate aqueous solubility for oral bioavailability and formulation. The 1-Methylazetidin-3-ol motif introduces two polar functional groups—a tertiary amine and a hydroxyl group—in a compact, low-molecular-weight fragment (87.12 g/mol ).[4][5] The tertiary amine is basic (pKa of the conjugate acid is ~9-10), ensuring it is protonated and positively charged at physiological pH, which dramatically increases solubility. The hydroxyl group further contributes to polarity and provides a hydrogen bond donor. This dual-polarity feature makes it an excellent replacement for less polar or non-basic groups to overcome solubility liabilities.

Modulating Lipophilicity and Escaping Flatland

Overly lipophilic compounds are often plagued by poor solubility, high metabolic turnover, and potential off-target toxicity. The introduction of 1-Methylazetidin-3-ol can significantly reduce a compound's lipophilicity (LogP). Its calculated LogP is approximately -0.6, making it a highly effective "polar handle."[5] Furthermore, its rigid, three-dimensional structure increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates.[1] This helps steer molecular design away from the flat, aromatic structures that are often associated with promiscuity and metabolic instability.

A Tool for Bioisosteric Replacement

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of lead optimization.[6][7] 1-Methylazetidin-3-ol serves as a versatile bioisostere for more common cyclic amines like piperidine, pyrrolidine, and morpholine. The rationale for such a "scaffold hop" is to fine-tune properties while maintaining the crucial vector for substituent placement.

Property1-Methylazetidin-3-ol N-MethylpiperidineN-MethylpyrrolidineMorpholine
Molecular Weight ( g/mol ) 87.1299.1785.1587.12
Calculated LogP -0.61.80.4-0.5
pKa (Conjugate Acid) ~9-10~10.4~10.3~8.4
H-Bond Donors 1001
H-Bond Acceptors 2112
3D Character High (Strained Ring)High (Chair/Boat)Moderate (Envelope)High (Chair)

Data compiled from PubChem and other chemical informatics sources.

As the table illustrates, swapping a larger, more lipophilic N-methylpiperidine for 1-methylazetidin-3-ol can drastically reduce LogP while maintaining a basic nitrogen center. This can be a critical move to improve the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate, particularly for targets in the central nervous system (CNS) where balancing polarity and permeability is key.[8][9]

Synthetic Protocols and Methodologies

The utility of a building block is directly proportional to its accessibility. Fortunately, 1-Methylazetidin-3-ol can be prepared via straightforward and scalable synthetic routes.

Workflow for Synthesis and Incorporation

G cluster_synthesis PART A: Synthesis of Building Block cluster_incorporation PART B: Incorporation into Scaffold A Epichlorohydrin C Intermediate: 1-chloro-3-(methylamino)propan-2-ol A->C Ring-opening B Aqueous Methylamine B->C D 1-Methylazetidin-3-ol C->D Base-mediated intramolecular cyclization (S_N2) E Core Scaffold (e.g., Ar-LG) G Coupling Reaction (e.g., Buchwald-Hartwig, S_NAr) E->G F 1-Methylazetidin-3-ol F->G H Final Drug Candidate G->H

Caption: General workflow for synthesizing 1-Methylazetidin-3-ol and its subsequent incorporation.

Protocol 1: Synthesis of 1-Methylazetidin-3-ol

This protocol describes a common and reliable method starting from commercially available epichlorohydrin and methylamine. The reaction proceeds via nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization.

Materials & Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Epichlorohydrin

  • 40% Aqueous methylamine solution

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Epoxide Ring-Opening:

    • To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0-5 °C), add 40% aqueous methylamine solution (3.0 eq).

    • Slowly add epichlorohydrin (1.0 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: The initial reaction between the amine and epoxide is highly exothermic. Maintaining a low temperature prevents runaway reactions and minimizes side-product formation.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours. TLC or LC-MS analysis should confirm the consumption of epichlorohydrin and the formation of the intermediate, 1-chloro-3-(methylamino)propan-2-ol.

  • Intramolecular Cyclization:

    • Cool the reaction mixture again in an ice bath.

    • Slowly add a concentrated aqueous solution of sodium hydroxide (2.5 eq) to the flask. A significant exotherm may be observed.

    • Rationale: The strong base deprotonates the secondary alcohol, which then acts as a nucleophile, displacing the chloride in an intramolecular SN2 reaction to form the strained azetidine ring.

    • After addition, fit the flask with a reflux condenser and heat the mixture to 70-80 °C for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL for a 1-mole scale reaction).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product is often a brownish oil. Purification can be achieved by vacuum distillation to afford 1-Methylazetidin-3-ol as a clear, colorless, or pale yellow oil.

    • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, which should typically be >95%.

Protocol 2: Incorporation via Nucleophilic Aromatic Substitution (SNAr)

This protocol details a representative method for coupling 1-Methylazetidin-3-ol to an electron-deficient aromatic or heteroaromatic ring.

Materials & Equipment:

  • Microwave vial or sealed reaction tube

  • Microwave reactor or oil bath

  • Electron-deficient (hetero)aryl chloride/fluoride (e.g., 2-chloropyrimidine) (1.0 eq)

  • 1-Methylazetidin-3-ol (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

Step-by-Step Procedure:

  • Reaction Setup:

    • To a microwave vial, add the (hetero)aryl halide (1.0 eq), 1-Methylazetidin-3-ol (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

    • Add the anhydrous polar aprotic solvent (e.g., DMSO) to achieve a concentration of ~0.1-0.5 M.

    • Seal the vial.

  • Reaction:

    • Heat the reaction mixture to 100-150 °C for 1-4 hours (if using a microwave reactor) or 12-24 hours (if using an oil bath).

    • Rationale: SNAr reactions require heat to overcome the activation energy for the formation of the Meisenheimer complex. A polar aprotic solvent is used to dissolve the reagents and stabilize the charged intermediate. The excess base neutralizes the HCl or HF generated during the reaction.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and extract with a suitable organic solvent like ethyl acetate or DCM.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

    • Troubleshooting: If the reaction is sluggish, consider using a more reactive leaving group (F > Cl) on the aromatic ring or a stronger non-nucleophilic base. If degradation is observed, lower the reaction temperature and extend the time.

Applications in Drug Discovery: Case Studies and Rationale

The theoretical benefits of 1-Methylazetidin-3-ol are realized in numerous drug discovery programs, particularly those targeting the central nervous system and oncology.[4][10]

Case Study: Modulators of CNS Receptors

In the development of agents targeting CNS receptors (e.g., muscarinic, dopaminergic, or serotonergic receptors), achieving the right balance of polarity for blood-brain barrier (BBB) penetration is paramount. The 1-Methylazetidin-3-ol moiety is often used to replace larger, more lipophilic amine-containing groups.[4]

Rationale for Use:

  • Improved Ligand Efficiency: By providing a key basic interaction in a smaller package, it improves ligand efficiency (Binding Affinity / Number of Heavy Atoms).

  • Reduced P-gp Efflux: Highly lipophilic bases are often substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain. The increased polarity imparted by the azetidinol can reduce P-gp liability.

  • Fine-Tuning Basicity: The pKa of the azetidine nitrogen can be subtly different from that of a piperidine or pyrrolidine, which can be crucial for optimizing target engagement.

Caption: Bioisosteric replacement strategy to improve CNS drug properties.

Case Study: Kinase Inhibitors in Oncology

In oncology, many kinase inhibitors incorporate a basic nitrogen moiety to engage with a key aspartate residue in the hinge region of the kinase domain. Additionally, solubility is often a major hurdle for these typically large, hydrophobic molecules. The azetidine scaffold has been successfully incorporated into multiple kinase inhibitors to address these challenges.[1][11] For example, in the development of STAT3 inhibitors, replacing a proline scaffold with an azetidine led to compounds with sub-micromolar potency.[11]

Rationale for Use:

  • Solubility Enhancement: As with CNS drugs, the primary driver is often to improve the poor aqueous solubility of a potent but "brick-dust"-like lead compound.

  • Novelty and IP Position: Replacing a common piperidine or morpholine ring with a less common azetidine can provide a path to novel intellectual property.

  • Metabolic Stability: The N-methyl group of 1-Methylazetidin-3-ol can sometimes be more resistant to N-dealkylation by cytochrome P450 enzymes compared to the equivalent groups on larger rings, though this is highly context-dependent.[1]

Conclusion and Future Perspectives

1-Methylazetidin-3-ol is more than just another building block; it is a strategic tool for solving complex, multi-parameter optimization problems in medicinal chemistry. Its ability to simultaneously enhance solubility, reduce lipophilicity, maintain or improve potency, and provide novel intellectual property makes it an invaluable asset. As drug discovery continues to embrace three-dimensional, sp³-rich scaffolds, the utility of strained-ring systems like 1-Methylazetidin-3-ol is set to expand, enabling the development of the next generation of therapeutics with superior efficacy and safety profiles.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Utegenova, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry. [Link]

  • Utegenova, A., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Kaur, H., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • Gunning, P. T., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • CP Lab Chemicals. (n.d.). 1-methylazetidin-3-ol hydrochloride, min 97%, 100 mg. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylazetidin-3-ol. PubChem Compound Database. [Link]

  • CP Lab Chemicals. (n.d.). 1-(azetidin-3-yl)-3-methylazetidin-3-ol dihydrochloride, min 97%, 250 mg. [Link]

  • ResearchGate. (2018). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. [Link]

  • ResearchGate. (2008). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. [Link]

  • Pharmaffiliates. (n.d.). 4-(1-Methylazetidin-3-yl)piperidine. [Link]

  • Mykhailiuk, P. K., et al. (2023). Bioisosteres of piperidine. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen. [Link]

  • Uddin, M. S., et al. (2022). Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. Oxidative Medicine and Cellular Longevity. [Link]

  • Almasirad, A., et al. (2014). Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. DARU Journal of Pharmaceutical Sciences. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives. Molecules. [Link]

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 1-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. Its unique conformational properties and ability to act as a bioisosteric replacement for other groups make it a valuable scaffold in drug design. 1-Methylazetidin-3-ol, in particular, serves as a crucial building block for synthesizing a wide array of more complex pharmaceutical agents, especially those targeting the central nervous system.[1] Its compact structure, featuring a tertiary amine and a secondary alcohol, provides two key points for further chemical modification.

This document provides a detailed, field-proven protocol for the synthesis of 1-Methylazetidin-3-ol from readily available commercial starting materials. The described method is a one-pot, two-step procedure involving the reaction of aqueous methylamine with epichlorohydrin. This process is chosen for its efficiency, scalability, and reliance on cost-effective reagents. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and outline the necessary safety and characterization procedures to ensure a successful and reproducible synthesis.

Synthetic Strategy and Mechanism

The synthesis proceeds via a well-established pathway for creating N-substituted azetidin-3-ols.[2][3] The overall reaction is as follows:

Reaction Scheme: Methylamine + Epichlorohydrin → 1-Chloro-3-(methylamino)propan-2-ol → 1-Methylazetidin-3-ol

The mechanism can be broken down into two key stages within a single pot:

  • Nucleophilic Ring-Opening: The synthesis begins with the nucleophilic attack of methylamine on one of the terminal carbons of the epoxide ring of epichlorohydrin. This reaction is highly regioselective due to the steric hindrance at the central carbon. This step is highly exothermic and requires careful temperature control to prevent side reactions, such as the formation of diamine byproducts.

  • Intramolecular Cyclization: Following the initial ring-opening, the reaction mixture is heated in the presence of a base (in this case, excess methylamine and subsequently sodium hydroxide). The secondary amine of the intermediate, 1-chloro-3-(methylamino)propan-2-ol, is deprotonated, or the equilibrium concentration of the free amine is sufficient to act as a nucleophile. It then undergoes an intramolecular SN2 reaction, displacing the primary chloride to form the strained four-membered azetidine ring. This base-mediated cyclization is a classic example of an intramolecular Williamson-ether-like synthesis, forming a C-N bond instead of a C-O bond.

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )SupplierPurity
Methylamine solution74-89-5CH₅N31.06Sigma-Aldrich40 wt. % in H₂O
Epichlorohydrin106-89-8C₃H₅ClO92.52Alfa Aesar>99%
Sodium Hydroxide1310-73-2NaOH40.00Fisher Scientific>98%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93VWRACS Grade
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Sigma-Aldrich>99.5%
Equipment
  • 1 L three-neck round-bottom flask

  • Mechanical stirrer with a PTFE-coated stir paddle

  • Digital thermometer or thermocouple probe

  • Addition funnel (250 mL)

  • Reflux condenser

  • Ice-water bath

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Vacuum distillation apparatus (short path)

  • Separatory funnel (1 L)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves, chemical-resistant lab coat. All operations must be performed in a certified chemical fume hood.

Detailed Experimental Protocol

Step 1: Nucleophilic Ring-Opening of Epichlorohydrin
  • Setup: Assemble the 1 L three-neck round-bottom flask with the mechanical stirrer, thermometer, and addition funnel. Ensure all joints are properly sealed. Place the flask in an ice-water bath.

  • Reagent Charging: Charge the flask with 500 mL (5.78 mol) of a 40% aqueous methylamine solution. Begin stirring to create a vortex.

  • Cooling: Cool the stirred methylamine solution to between 0 °C and 5 °C.

  • Epichlorohydrin Addition: Fill the addition funnel with 100 g (1.08 mol) of epichlorohydrin. Add the epichlorohydrin dropwise to the cold methylamine solution over a period of 2-3 hours.

    • Causality: This slow, dropwise addition is critical. The reaction between methylamine and epichlorohydrin is highly exothermic. Maintaining a low temperature (0-5 °C) prevents the reaction from running away and minimizes the formation of the di-addition byproduct, bis(3-chloro-2-hydroxypropyl)methylamine.

  • Initial Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. Then, remove the ice bath and let the mixture slowly warm to room temperature, stirring overnight (approximately 16-18 hours).

Step 2: Intramolecular Cyclization and Workup
  • Basification: Equip the flask with a reflux condenser. Cool the reaction mixture again in an ice-water bath. Slowly add 65 g (1.63 mol) of solid sodium hydroxide pellets in portions, ensuring the temperature does not exceed 25 °C.

    • Causality: Sodium hydroxide is added to drive the intramolecular cyclization to completion by ensuring the amine intermediate is sufficiently nucleophilic to displace the chloride. The addition is done cautiously as the dissolution of NaOH is highly exothermic.

  • Cyclization: After the NaOH has dissolved, heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain a gentle reflux for 3 hours. Monitor the reaction by TLC or GC-MS if desired.

  • Cooling and Extraction: After 3 hours, cool the mixture to room temperature. Transfer the biphasic solution to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (4 x 200 mL).

    • Trustworthiness: Multiple extractions with a suitable organic solvent like DCM are necessary to efficiently recover the polar 1-Methylazetidin-3-ol product from the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Swirl for 15-20 minutes. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the dichloromethane.

Step 3: Purification by Vacuum Distillation
  • Setup: Assemble a short-path vacuum distillation apparatus. Use a small flask for the crude oil and ensure all connections are secure.

  • Distillation: Carefully distill the residual dark oil under reduced pressure. Collect the fraction boiling at 70-72 °C at 15 mmHg . The product, 1-Methylazetidin-3-ol, is a colorless to pale yellow oil.

    • Expected Yield: 65-75 g (69-79% overall yield).

Characterization Data

  • Appearance: Colorless to pale yellow oil

  • Molecular Formula: C₄H₉NO[4]

  • Molecular Weight: 87.12 g/mol [4]

  • Boiling Point: 70-72 °C @ 15 mmHg

  • ¹H NMR (400 MHz, CDCl₃): δ 3.80-3.72 (m, 1H), 3.55 (t, J=7.2 Hz, 2H), 2.95 (t, J=7.2 Hz, 2H), 2.40 (s, 3H), 2.10 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 65.0, 61.5 (2C), 45.8.

  • Mass Spectrum (EI): m/z = 87 (M⁺), 70, 57, 44.

Workflow Visualization

The following diagram outlines the complete workflow from preparation to the final purified product.

Synthesis_Workflow cluster_prep Step 1: Ring-Opening cluster_reaction Step 2: Cyclization cluster_workup Step 3: Workup & Purification prep_reagents Charge 40% aq. MeNH₂ to Reactor cool_down Cool Reactor to 0-5 °C prep_reagents->cool_down add_epi Slowly Add Epichlorohydrin (maintain 0-5 °C) cool_down->add_epi stir_cold Stir at 0-5 °C for 1h add_epi->stir_cold stir_rt Stir at Room Temp Overnight (16h) stir_cold->stir_rt add_base Add NaOH Pellets (maintain <25 °C) stir_rt->add_base reflux Heat to Reflux (80-90 °C) for 3h add_base->reflux cool_final Cool to Room Temp reflux->cool_final extract Extract with DCM (4x) cool_final->extract dry Dry Combined Organics (MgSO₄) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate distill Vacuum Distill Crude Oil (70-72 °C @ 15 mmHg) concentrate->distill final_product Final Product: 1-Methylazetidin-3-ol distill->final_product

Caption: Workflow for the synthesis of 1-Methylazetidin-3-ol.

Safety Precautions and Waste Disposal

  • Hazard Overview: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood.[4][5]

  • Epichlorohydrin: Highly toxic, flammable, corrosive, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Always handle with appropriate gloves and eye/face protection.

  • Methylamine (40% solution): Corrosive and flammable. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract.

  • Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care, especially when adding to the aqueous solution, as the process is highly exothermic.

  • Dichloromethane: Volatile and a suspected carcinogen. Minimize exposure through inhalation.

  • Personal Protective Equipment (PPE): A chemical-resistant lab coat, safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves are mandatory.

  • Waste Disposal: All aqueous and organic waste must be collected in separate, properly labeled hazardous waste containers for disposal according to institutional and local environmental regulations. Do not pour any waste down the drain.

References

  • Google Patents. (n.d.). US8207355B2 - Method for preparing azetidine derivatives.
  • ResearchGate. (2018, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol. Retrieved from [Link]

  • Zhu, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-Methylazetidin-3-ol as a Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery.[1] Its inherent ring strain and non-planar conformation impart a degree of three-dimensional complexity and conformational rigidity that can be highly advantageous for optimizing ligand-receptor interactions.[2] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring can pre-organize substituents into well-defined spatial orientations, potentially leading to enhanced binding affinity and subtype selectivity for biological targets.[3]

Among functionalized azetidines, 1-methylazetidin-3-ol is a particularly attractive starting point for library synthesis. It possesses key structural features that make it a versatile building block:

  • A Strained sp³-Rich Core: The high sp³ character of the azetidine ring is increasingly sought after in drug design to improve physicochemical properties such as solubility and metabolic stability, moving away from the "flat" structures often associated with poor pharmacokinetic profiles.[2]

  • A Secondary Hydroxyl Group: This functional group serves as a convenient handle for a wide array of chemical modifications, allowing for the introduction of diverse substituents to probe the binding pockets of target proteins.

  • A Tertiary Amine: The N-methyl group provides a basic center, which can be crucial for forming salt bridges with acidic residues in a protein's active site and can significantly influence the compound's overall solubility and pharmacokinetic properties.

The utility of the azetidine motif is underscored by its presence in several FDA-approved drugs, such as baricitinib and cobimetinib, where it contributes to improved metabolic stability and receptor selectivity.[2] Furthermore, azetidine derivatives have demonstrated a broad range of pharmacological activities, including modulation of central nervous system (CNS) targets like muscarinic acetylcholine receptors (mAChRs).[2][3]

This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of 1-methylazetidin-3-ol as a foundational scaffold for the discovery of novel therapeutics, with a particular focus on the development of muscarinic receptor modulators.

Part 1: Synthesis of the 1-Methylazetidin-3-ol Scaffold

The most common and efficient route to N-substituted azetidin-3-ols involves the reaction of a primary amine with epichlorohydrin. This two-step, one-pot synthesis proceeds through an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the strained four-membered ring.

Below is a detailed protocol for the synthesis of 1-methylazetidin-3-ol, adapted from established procedures for analogous compounds.[4]

Synthetic Workflow

Synthesis_Workflow reagents Methylamine (aq. solution) Epichlorohydrin Methanol intermediate 1-(Methylamino)-3-chloro-2-propanol (in situ) reagents->intermediate Nucleophilic Ring-Opening cyclization Intramolecular Cyclization (Base-mediated) intermediate->cyclization Heat product 1-Methylazetidin-3-ol cyclization->product purification Purification (Distillation) product->purification

Caption: Workflow for the synthesis of 1-methylazetidin-3-ol.

Protocol 1: Synthesis of 1-Methylazetidin-3-ol

Materials:

  • Methylamine (40% solution in water)

  • Epichlorohydrin

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add methanol. Cool the flask in an ice bath.

  • Addition of Amines: To the cooled methanol, slowly add the 40% aqueous solution of methylamine, followed by the dropwise addition of epichlorohydrin. The reaction is exothermic, so maintain the temperature below 20°C during the addition.

    • Causality Note: The initial reaction between the primary amine and epichlorohydrin is highly exothermic. Slow addition at low temperature is crucial to prevent runaway reactions and the formation of undesired byproducts.

  • Initial Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.

  • Cyclization: Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture. Heat the mixture to reflux and maintain for 2-3 hours. The progress of the cyclization can be monitored by TLC or GC-MS.

    • Causality Note: The addition of a strong base (NaOH) deprotonates the hydroxyl group of the intermediate, facilitating the intramolecular SN2 reaction that forms the azetidine ring by displacing the chloride.

  • Workup and Purification: After cooling to room temperature, filter off the precipitated sodium chloride. Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be purified by vacuum distillation to yield 1-methylazetidin-3-ol as a colorless oil.

Characterization: The identity and purity of the synthesized 1-methylazetidin-3-ol should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (87.12 g/mol ).[1]

Part 2: Derivatization of the 1-Methylazetidin-3-ol Scaffold

The hydroxyl group at the 3-position of 1-methylazetidin-3-ol is the primary site for derivatization, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR). Common derivatization strategies include O-alkylation to form ethers and esterification.

Derivatization Strategies

Derivatization_Strategies cluster_alkylation O-Alkylation (Ethers) cluster_esterification Esterification (Esters) scaffold 1-Methylazetidin-3-ol williamson Williamson Ether Synthesis (NaH, R-X) scaffold->williamson mitsunobu_ether Mitsunobu Reaction (R-OH, PPh₃, DEAD/DIAD) scaffold->mitsunobu_ether steglich Steglich Esterification (R-COOH, DCC/EDC, DMAP) scaffold->steglich acyl_chloride Acyl Chloride Coupling (R-COCl, Base) scaffold->acyl_chloride ether_product O-Alkyl/Aryl Derivatives williamson->ether_product mitsunobu_ether->ether_product ester_product Ester Derivatives steglich->ester_product acyl_chloride->ester_product

Caption: Key derivatization pathways for 1-methylazetidin-3-ol.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of 1-methylazetidin-3-ol using an alkyl halide.

Materials:

  • 1-Methylazetidin-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the 60% NaH dispersion. Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF or DMF to the flask.

  • Deprotonation: Cool the NaH suspension to 0°C in an ice bath. Add a solution of 1-methylazetidin-3-ol in the same anhydrous solvent dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Causality Note: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the corresponding alkoxide. The resulting alkoxide is a potent nucleophile for the subsequent SN2 reaction.

  • Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide dropwise. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0°C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the desired ether derivative.

Protocol 3: Esterification via Steglich Coupling

This protocol is suitable for coupling 1-methylazetidin-3-ol with a carboxylic acid, particularly for acid-sensitive substrates.[5][6]

Materials:

  • 1-Methylazetidin-3-ol

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq), 1-methylazetidin-3-ol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Coupling: Cool the solution to 0°C in an ice bath. Add DCC or EDC (1.2 eq) to the mixture.

    • Causality Note: DCC/EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol, preventing side reactions and accelerating the esterification.[7]

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Workup: If using DCC, filter off the DCU precipitate and wash it with DCM. If using EDC, proceed directly to the next step. Wash the organic filtrate successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by silica gel column chromatography.

Part 3: Application in Drug Discovery - Muscarinic Receptor Modulators

Derivatives of 1-methylazetidin-3-ol are excellent candidates for targeting G protein-coupled receptors (GPCRs), such as the muscarinic acetylcholine receptors (mAChRs). The five mAChR subtypes (M1-M5) are implicated in a variety of physiological processes, and subtype-selective modulators are sought for the treatment of conditions like Alzheimer's disease, schizophrenia, and COPD.[3]

The 1-methylazetidin-3-ol scaffold can be elaborated to mimic the structure of acetylcholine, with the tertiary amine serving as the cationic head and the derivatized hydroxyl group interacting with other regions of the receptor binding pocket.

Muscarinic Receptor Signaling Pathway

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Pathway cluster_M2_M4 M2, M4 Pathway ACh_M1 Acetylcholine or Azetidine-based Agonist M1_Receptor M1/M3/M5 Receptor ACh_M1->M1_Receptor Gq11 Gq/11 M1_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Activate PKC DAG->PKC_activation ACh_M2 Acetylcholine or Azetidine-based Agonist M2_Receptor M2/M4 Receptor ACh_M2->M2_Receptor Gi_o Gi/o M2_Receptor->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathways for muscarinic acetylcholine receptors.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical SAR data for a series of 1-methylazetidin-3-ol derivatives targeting the M1 muscarinic receptor. This illustrates how systematic modification of the scaffold can be used to optimize potency.

Compound IDR Group (at 3-position)M1 Receptor Binding Affinity (Ki, nM)
Scaffold -OH>10,000
AZ-001 -O-CH₃850
AZ-002 -O-CH₂-Ph220
AZ-003 -O-CH₂(4-F-Ph)150
AZ-004 -O-C(=O)-Ph450
AZ-005 -O-C(=O)-CH₃1200
AZ-006 -O-(2-pyridyl)95

This data is illustrative and intended to demonstrate the principles of SAR exploration.

Protocol 4: Muscarinic Receptor Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of newly synthesized 1-methylazetidin-3-ol derivatives for a specific muscarinic receptor subtype.[8]

Materials:

  • Cell membranes expressing the human muscarinic receptor of interest (e.g., M1)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Test compounds (synthesized azetidine derivatives) dissolved in DMSO

  • Non-specific binding control (e.g., Atropine, 1 µM final concentration)

  • 96-well filter plates (e.g., glass fiber C)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist like atropine).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: After the filters have dried, add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

1-Methylazetidin-3-ol represents a highly valuable and versatile scaffold for modern drug discovery. Its favorable physicochemical properties and readily functionalizable nature provide a robust starting point for the synthesis of diverse chemical libraries. The protocols outlined in this guide offer a practical framework for the synthesis, derivatization, and biological evaluation of novel compounds based on this promising core structure. By leveraging the principles of medicinal chemistry and systematic SAR exploration, researchers can effectively utilize the 1-methylazetidin-3-ol scaffold to develop next-generation therapeutics targeting a wide range of diseases.

References

  • BenchChem. (2025). The Azetidine Core in Cycloalkoxy Derivatives: A Technical Guide to Structure-Activity Relationships at Muscarinic Receptors.
  • BenchChem. (2025). In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Khan Academy. (n.d.). Williamson ether synthesis (video).
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate.
  • Organic Syntheses. (n.d.). epichlorohydrin.
  • PubChem. (n.d.). 1-Methylazetidin-3-amine.
  • PubChem. (n.d.). 1-Methylazetidin-3-ol.
  • Smolecule. (2023, September 14). Buy 1-Methylazetidin-3-ol | 111043-48-2.
  • Taylor & Francis Online. (n.d.). Derivatization – Knowledge and References.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Wikipedia. (n.d.). Steglich esterification.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • ResearchGate. (2025, August 28). Copper-catalysed enantioconvergent O-alkylation of alcohols with racemic α-tertiary haloamides to access enantioenriched hindered dialkyl ethers | Request PDF.
  • ResearchGate. (n.d.). Transesterification of Secondary Alcohols Catalyzed by ICy a.
  • ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.

Sources

Application Notes and Protocols: N-Alkylation of Azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Azetidin-3-ol Derivatives in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly sought-after motifs in medicinal chemistry.[1][2] Their inherent ring strain and rigid, three-dimensional structure offer a unique combination of properties that can significantly enhance the pharmacological profile of drug candidates.[1][3] Specifically, the incorporation of an azetidine scaffold can lead to improved metabolic stability, increased aqueous solubility, and better receptor selectivity.[1] Among the various functionalized azetidines, N-alkylated azetidin-3-ol derivatives are of particular interest. The nitrogen atom provides a convenient handle for introducing a wide range of substituents, allowing for the fine-tuning of a molecule's properties to optimize its therapeutic potential.[4] These derivatives have been successfully incorporated into a number of approved drugs and are prominent in the development of treatments for neurological disorders, cancer, and inflammatory diseases.[1][4]

This comprehensive guide provides detailed protocols and expert insights into the most common and effective methods for the N-alkylation of azetidin-3-ol, a key building block in the synthesis of these valuable compounds.

Method 1: Reductive Amination - A Versatile and Controlled Approach

Reductive amination is a powerful and widely used method for the formation of C-N bonds. It proceeds through the initial formation of an iminium ion from the reaction of the azetidin-3-ol with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated product. This one-pot procedure is highly efficient and generally avoids the over-alkylation issues that can plague other methods.[5]

Mechanism of Reductive Amination

The reaction begins with the nucleophilic attack of the secondary amine of azetidin-3-ol on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a resonance-stabilized iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride, then selectively reduces the iminium ion to yield the final N-alkylated azetidin-3-ol.

Reductive_Amination Azetidinol Azetidin-3-ol Hemiaminal Hemiaminal Intermediate Azetidinol->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R-CHO/R-CO-R') Iminium Iminium Ion Hemiaminal->Iminium - H2O Product N-Alkylated Azetidin-3-ol Iminium->Product + Reducing Agent ReducingAgent [H]

Caption: Reductive Amination Workflow.

Protocol: Reductive Amination of Azetidin-3-ol with an Aldehyde

Materials:

  • Azetidin-3-ol hydrochloride

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add azetidin-3-ol hydrochloride (1.0 equiv.) and the chosen aldehyde (1.0-1.2 equiv.).

  • Suspend the solids in DCE or DCM (to a concentration of approximately 0.2 M).

  • Add triethylamine or DIPEA (1.1 equiv.) to neutralize the hydrochloride salt and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • In a separate flask, carefully weigh sodium triacetoxyborohydride (1.2-1.5 equiv.). Add it portion-wise to the reaction mixture over 10-15 minutes. Note: The addition can be exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reducing Agent Typical Substrates Advantages Considerations
Sodium triacetoxyborohydride (NaBH(OAc)₃) Aldehydes, KetonesMild, selective for iminium ions, commercially available.Moisture sensitive.
Sodium cyanoborohydride (NaBH₃CN) Aldehydes, KetonesEffective, can be used in protic solvents.Highly toxic (releases HCN in acidic conditions).
Titanium isopropoxide (Ti(OiPr)₄) Ketones (especially hindered)Effective for less reactive ketones.Requires anhydrous conditions.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward SN2 reaction. The secondary amine of azetidin-3-ol acts as a nucleophile, displacing a halide from an alkyl halide to form the N-C bond. The choice of base and solvent is crucial for the success of this reaction.

Mechanism of Direct N-Alkylation

The reaction proceeds via a typical SN2 mechanism. A base is used to deprotonate the azetidinium salt (if starting from the hydrochloride) or to scavenge the acid formed during the reaction. The lone pair of the nitrogen atom on the azetidin-3-ol then attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of the N-alkylated product.

SN2_Alkylation Azetidinol Azetidin-3-ol TransitionState [Transition State] Azetidinol->TransitionState + Alkyl Halide AlkylHalide Alkyl Halide (R-X) Product N-Alkylated Azetidin-3-ol TransitionState->Product Halide X⁻ TransitionState->Halide Base Base

Caption: Direct N-Alkylation via SN2.

Protocol: Direct N-Alkylation of Azetidin-3-ol with an Alkyl Bromide

Materials:

  • Azetidin-3-ol hydrochloride

  • Alkyl bromide of interest

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add azetidin-3-ol hydrochloride (1.0 equiv.) and potassium carbonate (2.0-3.0 equiv.).

  • Add ACN or DMF as the solvent (to a concentration of approximately 0.1-0.5 M).

  • Add the alkyl bromide (1.0-1.2 equiv.) to the suspension.

  • Heat the reaction mixture to 50-80 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Base Solvent Advantages Considerations
Potassium Carbonate (K₂CO₃) ACN, DMFInexpensive, easy to remove.Heterogeneous reaction, may require higher temperatures.
DIPEA DCM, ACNSoluble, mild.Can be difficult to remove completely.
Sodium Hydride (NaH) THF, DMFStrong base, drives reaction to completion.Requires anhydrous conditions, flammable.

Method 3: Mitsunobu Reaction - Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[6][7] In the context of N-alkylation, a nitrogen nucleophile is used. While not a direct N-alkylation of the azetidine nitrogen, it is a key method for introducing nitrogen-containing substituents at other positions of a molecule containing an azetidin-3-ol moiety. For direct N-alkylation of a secondary amine like azetidin-3-ol, this reaction is not the primary choice, but a variation known as the Fukuyama-Mitsunobu is applicable for the synthesis of secondary amines.[6]

Mechanism of the Mitsunobu Reaction

The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] This betaine then deprotonates the nucleophile. The resulting phosphonium species activates the alcohol, which is then displaced by the nucleophile in an SN2 fashion, leading to inversion of configuration at the alcohol carbon.

Mitsunobu_Reaction Alcohol Alcohol PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD/DIAD Activated_Alcohol Activated Alcohol Betaine->Activated_Alcohol + Alcohol, - Nu-H Nucleophile Nucleophile (Nu-H) Product Product (R-Nu) Activated_Alcohol->Product + Nu⁻ Byproduct1 Ph3P=O Byproduct2 Hydrazine Derivative

Caption: Generalized Mitsunobu Reaction.

Protocol: Mitsunobu Reaction with Phthalimide as the Nucleophile

Materials:

  • Azetidin-3-ol derivative

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the azetidin-3-ol derivative (1.0 equiv.), phthalimide (1.2 equiv.), and triphenylphosphine (1.2 equiv.).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 equiv.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Reagent Role Advantages Considerations
DIAD/DEAD AzodicarboxylateEfficient, widely used.Potentially explosive, toxic.[8]
PPh₃ PhosphineReadily available, effective.Byproduct (Ph₃PO) can be difficult to remove.[8]
Phthalimide Nitrogen NucleophileSolid, easy to handle.Requires subsequent deprotection (e.g., with hydrazine).

Method 4: Aza-Michael Addition

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[9] For the N-alkylation of azetidin-3-ol, this method is applicable when the desired substituent contains a Michael acceptor.

Protocol: Aza-Michael Addition of Azetidin-3-ol to an Acrylate

Materials:

  • Azetidin-3-ol

  • Methyl acrylate (or other Michael acceptor)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (ACN)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of azetidin-3-ol (1.0 equiv.) in acetonitrile, add the methyl acrylate (1.1 equiv.).

  • Add a catalytic amount of DBU (0.1 equiv.).

  • Stir the reaction at room temperature for 4-16 hours.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification and Characterization

Purification of N-alkylated azetidin-3-ol derivatives is typically achieved by flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product. Common eluents include mixtures of ethyl acetate/hexanes or dichloromethane/methanol.

Characterization is generally performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the structure and purity of the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive reagents, incorrect stoichiometry, insufficient reaction time or temperature.Check the purity of starting materials. Optimize reagent stoichiometry, reaction time, and temperature.
Formation of multiple products Over-alkylation (in direct alkylation), side reactions.Use a milder base or lower the reaction temperature. For direct alkylation, consider reductive amination instead.
Difficulty in purification Co-elution of byproducts (e.g., Ph₃PO in Mitsunobu).Optimize the chromatography conditions (e.g., different solvent system, gradient elution). For Mitsunobu, consider using a polymer-supported phosphine.

Conclusion

The N-alkylation of azetidin-3-ol derivatives is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of structurally diverse and biologically active molecules. The choice of synthetic method—be it the versatile reductive amination, the classical direct alkylation, the stereospecific Mitsunobu reaction, or the strategic aza-Michael addition—should be guided by the specific target molecule, the availability of starting materials, and the desired stereochemical outcome. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and efficiently synthesize these valuable compounds, thereby accelerating the drug discovery process.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Application Notes and Protocols: Reductive Amination of Azetidine Deriv
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. (2019). Morressier.
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • Identifying and minimizing side reactions in phenoxymethylation of azetidin-3-ol. (n.d.). Benchchem.
  • Recent progress in synthesis of 3-functionalized azetidines. (2025).
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). The Journal of Organic Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019). PubMed.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Marketed drugs containing 1,3‐substituted azetidine scaffolds. (n.d.).
  • Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)
  • Mitsunobu and Related Reactions: Advances and Applic
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019). The Journal of Organic Chemistry.
  • A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv.
  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. (2015). PubMed Central.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PubMed Central.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. (n.d.). Dalton Transactions.
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). (n.d.).
  • Oxidative allene amination for the synthesis of azetidin-3-ones. (n.d.). PubMed.
  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. (2025).
  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). Reagent Guide.

Sources

Application Note & Protocol for the Purification of 1-Methylazetidin-3-ol by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 1-Methylazetidin-3-ol, a key building block in pharmaceutical development, using normal-phase flash column chromatography. Due to the inherent basicity of the tertiary amine and the polarity imparted by the hydroxyl group, this small heterocyclic compound presents unique challenges for purification on standard silica gel. This guide outlines a robust methodology employing an amine-modified mobile phase to mitigate strong analyte-stationary phase interactions, ensuring high purity and recovery. The principles discussed are broadly applicable to the purification of other small polar amines.

Introduction

1-Methylazetidin-3-ol is a cyclic amine of significant interest in medicinal chemistry and organic synthesis.[1] Its rigid four-membered azetidine ring, functionalized with both a tertiary amine and a hydroxyl group, makes it a valuable scaffold for the development of novel therapeutics, particularly those targeting neurological disorders.[1] The successful synthesis of 1-Methylazetidin-3-ol necessitates an efficient and reliable purification method to isolate the target compound from reaction byproducts and unreacted starting materials.

The primary challenge in the chromatographic purification of basic amines like 1-Methylazetidin-3-ol on standard silica gel is the strong interaction between the basic analyte and the acidic silanol groups of the stationary phase.[2][3] This can lead to poor peak shape, tailing, and in some cases, irreversible adsorption of the compound to the column. To overcome these issues, this protocol details the use of a mobile phase modified with a competing amine, triethylamine (TEA), to "neutralize" the active sites on the silica surface, thereby facilitating a successful separation.[3][4]

Physicochemical Properties of 1-Methylazetidin-3-ol

A thorough understanding of the analyte's properties is critical for developing an effective purification strategy.

PropertyValue/DescriptionSource
Molecular Formula C₄H₉NO[1][5]
Molecular Weight 87.12 g/mol [1]
Appearance Solid or semi-solid[6]
Key Functional Groups Tertiary amine, secondary alcohol[1]
Polarity High, due to the hydroxyl group and the nitrogen atom capable of hydrogen bonding.[1]
Basicity The tertiary amine is basic and will be protonated at acidic pH.[2][3]

Chromatographic Method Selection

For the purification of 1-Methylazetidin-3-ol, normal-phase chromatography with a modified mobile phase is the recommended method for several reasons:

  • Solubility: The compound is typically synthesized in organic solvents, making it directly compatible with normal-phase chromatography loading conditions.

  • Selectivity: The presence of the polar hydroxyl group allows for good separation from less polar impurities on a polar stationary phase like silica gel.[7]

  • Cost-Effectiveness: Silica gel is a relatively inexpensive stationary phase for preparative scale purification.

  • Proven Efficacy: The use of amine-modified mobile phases is a well-established technique for the successful purification of basic amines.[2][3][4]

While reversed-phase chromatography is an alternative, it often requires working at a high pH to ensure the amine is in its free-base form for adequate retention, which can be detrimental to some silica-based columns.[3][8] Ion-exchange chromatography is also a possibility but is generally more complex to set up for small molecule purification compared to modified normal-phase chromatography.[9][10][11]

Detailed Purification Protocol

This protocol is designed for the purification of a crude reaction mixture containing 1-Methylazetidin-3-ol.

Materials and Reagents
  • Crude 1-Methylazetidin-3-ol

  • Silica gel, flash chromatography grade (40-63 µm particle size)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), ≥99%

  • Thin Layer Chromatography (TLC) plates, silica gel 60 F₂₅₄

  • Potassium permanganate stain

  • Glass column for flash chromatography

  • Eluent collection tubes

  • Rotary evaporator

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC_Analysis 1. TLC Analysis of Crude Mixture Column_Packing 2. Column Packing TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading Column_Packing->Sample_Loading Elution 4. Elution with Gradient Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Solvent_Removal 7. Solvent Removal Fraction_Analysis->Solvent_Removal Purity_Assessment 8. Purity Assessment Solvent_Removal->Purity_Assessment

Caption: Workflow for the purification of 1-Methylazetidin-3-ol.

Step-by-Step Procedure

Step 1: Thin Layer Chromatography (TLC) Analysis

  • Prepare the Mobile Phase: A common mobile phase for polar amines is a mixture of a non-polar solvent and a polar solvent, with a small amount of a competing amine. A good starting point is Dichloromethane (DCM) and Methanol (MeOH) with Triethylamine (TEA). Prepare a stock solution of 10% MeOH in DCM containing 1% TEA.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or MeOH). Spot the TLC plate with the crude mixture and relevant standards if available.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualize: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (if applicable) and by staining with potassium permanganate. The 1-Methylazetidin-3-ol, containing an alcohol and an amine, will readily oxidize and appear as a yellow/brown spot.

  • Optimize the Mobile Phase: Adjust the ratio of DCM to MeOH to achieve a retention factor (Rf) of approximately 0.3 for the desired compound. A higher concentration of MeOH will increase the polarity of the mobile phase and move the compound further up the plate.

Step 2: Column Preparation

  • Select Column Size: Choose a column size appropriate for the amount of crude material to be purified. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.

  • Slurry Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM with 1% TEA).

  • Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and well-packed bed. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

Step 3: Sample Loading

  • Dissolve the Sample: Dissolve the crude material in a minimal amount of DCM.

  • Dry Loading (Recommended): For better resolution, adsorb the dissolved crude material onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Wet Loading: If the crude material is not highly soluble in the initial mobile phase, it can be loaded as a concentrated solution. However, this may lead to band broadening.

Step 4: Elution and Fraction Collection

  • Equilibrate the Column: Run the initial, less polar mobile phase (e.g., 98:2 DCM:MeOH with 1% TEA) through the column until the baseline is stable.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of MeOH. A suggested gradient is shown in the table below. The flow rate should be adjusted based on the column size.

  • Collect Fractions: Collect fractions of a suitable volume throughout the elution process.

Step DCM (%) MeOH (%) TEA (%) Column Volumes (CV) Purpose
198212Equilibration and elution of non-polar impurities
295515Elution of the target compound
3901015Elution of more polar impurities
4802013Column flush

Step 5: Fraction Analysis and Product Isolation

  • Analyze Fractions by TLC: Spot every few fractions on a TLC plate and develop using the optimized mobile phase.

  • Pool Pure Fractions: Combine the fractions that contain the pure 1-Methylazetidin-3-ol.

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator. Note that due to the presence of TEA (boiling point ~89 °C), co-evaporation with a lower boiling point solvent like DCM may be necessary to completely remove it.

  • Final Product: The purified 1-Methylazetidin-3-ol should be obtained as a solid or oil. Further drying under high vacuum may be required.

Troubleshooting

  • Compound Stuck at the Baseline: The mobile phase is not polar enough. Increase the percentage of MeOH. Ensure that TEA is present in the mobile phase.[4]

  • Poor Separation/Co-elution: The gradient may be too steep. A shallower gradient around the elution point of the target compound can improve resolution.

  • Streaking on TLC: The sample may be overloaded, or the compound is strongly interacting with the silica. Ensure the presence of TEA in the mobile phase.

Conclusion

The protocol described provides a reliable and effective method for the purification of 1-Methylazetidin-3-ol using normal-phase flash chromatography. The key to success is the use of a triethylamine-modified mobile phase to suppress the undesirable interactions between the basic amine and the acidic silica stationary phase. This methodology can be adapted for the purification of other challenging polar amines in drug discovery and development.

References

  • The Journal of Organic Chemistry. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Available at: [Link]

  • PubChem. 1-Methylazetidin-3-ol. National Institutes of Health. Available at: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • ResearchGate. (2025, October 7). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • Science Forums. (2011, August 29). Amine purification. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Available at: [Link]

  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

  • GSC Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review. Available at: [Link]

  • Bio-Rad. Introduction to Ion Exchange Chromatography. Available at: [Link]

  • Google Patents. Synthesis of azetidine derivatives.

Sources

The Strategic Incorporation of 1-Methylazetidin-3-ol in the Synthesis of Novel Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in CNS Drug Discovery

The quest for effective therapeutics for neurological disorders, a class of debilitating conditions including Alzheimer's disease, Parkinson's disease, and schizophrenia, has driven medicinal chemists to explore novel chemical scaffolds that can confer advantageous pharmacological properties. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure.[1][2] Its inherent conformational rigidity, three-dimensional character, and ability to improve metabolic stability and receptor binding affinity make it an attractive building block in the design of central nervous system (CNS) active agents.[1] This application note provides a detailed guide on the utilization of a key azetidine derivative, 1-Methylazetidin-3-ol, in the synthesis of potential drug candidates for neurological disorders, with a focus on muscarinic M1 receptor agonists, a promising target for the treatment of cognitive deficits in Alzheimer's disease.[1][3][4]

The 1-methylazetidin-3-ol moiety is of particular interest due to the strategic placement of its functional groups. The tertiary amine of the N-methyl group can be crucial for interacting with biological targets and can influence the compound's basicity and pharmacokinetic profile. The hydroxyl group at the 3-position provides a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophoric elements through reactions such as etherification or esterification. This guide will delve into the practical aspects of leveraging 1-Methylazetidin-3-ol as a cornerstone in the synthesis of a promising class of neurological drug candidates.

Key Chemical Properties and Reactivity of 1-Methylazetidin-3-ol

1-Methylazetidin-3-ol is a commercially available cyclic amine. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₄H₉NO
Molecular Weight 87.12 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 150-160 °C
Solubility Soluble in water and polar organic solvents

The reactivity of 1-Methylazetidin-3-ol is dominated by its two functional groups: the tertiary amine and the secondary alcohol. The nitrogen atom is nucleophilic and basic, allowing for salt formation with acids. The hydroxyl group can be functionalized using a variety of standard organic reactions. For the synthesis of many neurological drug candidates, particularly those targeting muscarinic receptors, the formation of an ether linkage at the 3-position is a key transformation.

Core Synthetic Strategy: The Mitsunobu Reaction for Aryl Ether Formation

A powerful and widely used method for the etherification of alcohols is the Mitsunobu reaction.[5][6][7][8] This reaction allows for the coupling of a primary or secondary alcohol with a nucleophile, typically a phenol or a carboxylic acid, under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, a feature of great importance in the synthesis of chiral drug molecules.

The general workflow for the synthesis of 3-aryloxy-1-methylazetidine derivatives, a key scaffold for muscarinic M1 agonists, is depicted below. This pathway highlights the central role of 1-Methylazetidin-3-ol as the starting material for the azetidine core.

G cluster_start Starting Materials cluster_reagents Mitsunobu Reagents cluster_reaction Reaction cluster_product Product 1_Methylazetidin_3_ol 1-Methylazetidin-3-ol Mitsunobu_Reaction Mitsunobu Reaction 1_Methylazetidin_3_ol->Mitsunobu_Reaction Phenol_Derivative Substituted Phenol (ArOH) Phenol_Derivative->Mitsunobu_Reaction PPh3 Triphenylphosphine (PPh3) PPh3->Mitsunobu_Reaction DIAD Diisopropyl Azodicarboxylate (DIAD) DIAD->Mitsunobu_Reaction Target_Molecule 3-(Aryloxy)-1-methylazetidine Derivative (Muscarinic M1 Agonist Candidate) Mitsunobu_Reaction->Target_Molecule

Caption: Synthetic workflow for 3-aryloxy-1-methylazetidine derivatives.

Detailed Application Protocol: Synthesis of a 1-Methyl-3-(substituted-phenoxy)azetidine Derivative

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 1-methyl-3-(substituted-phenoxy)azetidine derivative, a potential muscarinic M1 agonist for the treatment of neurological disorders such as Alzheimer's disease.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
1-Methylazetidin-3-ol111043-48-287.12 g/mol 1.0 g11.5 mmol
4-Cyanophenol767-00-0119.12 g/mol 1.37 g11.5 mmol
Triphenylphosphine (PPh₃)603-35-0262.29 g/mol 3.62 g13.8 mmol
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.21 g/mol 2.79 g13.8 mmol
Anhydrous Tetrahydrofuran (THF)109-99-9-50 mL-
Ethyl Acetate141-78-6-As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6-As needed-
Silica Gel (for column chromatography)7631-86-9-As needed-

Experimental Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 1-Methylazetidin-3-ol (1.0 g, 11.5 mmol), 4-cyanophenol (1.37 g, 11.5 mmol), and triphenylphosphine (3.62 g, 13.8 mmol).

  • Solvent Addition: Add 50 mL of anhydrous THF to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (2.79 g, 13.8 mmol) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A suitable eluent system, such as a gradient of dichloromethane and methanol, can be used to isolate the desired product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 1-methyl-3-(4-cyanophenoxy)azetidine.

Characterization Data (Hypothetical):

AnalysisResult
Appearance White to off-white solid
Yield 75-85%
¹H NMR (400 MHz, CDCl₃) δ 7.62 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.95-4.89 (m, 1H), 3.65-3.58 (m, 2H), 3.05-2.98 (m, 2H), 2.45 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 162.1, 134.0, 119.2, 116.5, 104.8, 68.5, 58.2, 42.1.
Mass Spectrometry (ESI+) m/z calculated for C₁₁H₁₂N₂O [M+H]⁺: 189.10, found: 189.12

Causality Behind Experimental Choices and Self-Validating Systems

  • Choice of Mitsunobu Reaction: This reaction is chosen for its mild conditions, which are well-tolerated by the azetidine ring system, and its reliability in forming C-O bonds with inversion of configuration.[5][6][7][8] The use of PPh₃ and DIAD activates the hydroxyl group of 1-Methylazetidin-3-ol, making it a good leaving group for nucleophilic attack by the phenoxide.[5][8]

  • Stoichiometry: A slight excess of the Mitsunobu reagents (PPh₃ and DIAD) is often used to ensure complete conversion of the limiting reagent, in this case, 1-Methylazetidin-3-ol or the phenol.

  • Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the oxidation of triphenylphosphine and to exclude moisture, which can quench the reactive intermediates.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between PPh₃ and DIAD, preventing the formation of side products. The reaction is then allowed to proceed at room temperature to ensure a reasonable reaction rate.

  • Workup Procedure: The aqueous workup with sodium bicarbonate is designed to remove any unreacted acidic phenol and the acidic byproducts of the reaction. The brine wash helps to remove any remaining water from the organic layer.

  • Purification: Flash column chromatography is a standard and effective method for separating the desired product from the triphenylphosphine oxide and the reduced DIAD byproducts, which are major impurities in this reaction.

This protocol is designed to be self-validating through the use of TLC for reaction monitoring and comprehensive characterization of the final product by NMR and mass spectrometry to confirm its identity and purity.

Logical Relationships in the Synthetic Pathway

The synthesis of these potential neurological drug candidates follows a logical and convergent pathway, where the key building blocks are assembled in a controlled manner.

G Start_A 1-Methylazetidin-3-ol (Azetidine Core) Activation Activation of Hydroxyl Group (Mitsunobu Conditions) Start_A->Activation Start_B Substituted Phenol (Pharmacophore A) Coupling Nucleophilic Attack by Phenoxide (Ether Bond Formation) Start_B->Coupling Activation->Coupling Intermediate 3-(Aryloxy)-1-methylazetidine (Core Structure) Coupling->Intermediate Final_Product Potential Neurological Drug Candidate (e.g., M1 Muscarinic Agonist) Intermediate->Final_Product Further Functionalization (Optional)

Sources

Derivatization of the hydroxyl group in 1-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Derivatization of the Hydroxyl Group in 1-Methylazetidin-3-ol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the hydroxyl group in 1-Methylazetidin-3-ol. The azetidine ring is a crucial scaffold in modern medicinal chemistry, and the ability to functionalize the 3-hydroxyl group is paramount for the development of novel therapeutics.[1][2][3] This document outlines three primary classes of derivatization—esterification, etherification, and carbamate formation—providing both the theoretical underpinnings and practical, step-by-step protocols for laboratory execution. The causality behind experimental choices, safety considerations, and expected outcomes are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of 1-Methylazetidin-3-ol

1-Methylazetidin-3-ol is a valuable building block in drug discovery due to its unique four-membered ring structure, which imparts specific conformational constraints and physicochemical properties to molecules.[1][2] The hydroxyl group at the C-3 position serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups. This modification can significantly impact a compound's biological activity, selectivity, and pharmacokinetic profile. Understanding the nuances of derivatizing this hydroxyl group is therefore essential for researchers aiming to explore new chemical space and optimize lead compounds.

Key Structural Features:

  • Azetidine Ring: A four-membered, saturated heterocyclic amine.

  • N-Methyl Group: Confers basicity and influences solubility.

  • 3-Hydroxyl Group: A primary site for nucleophilic and electrophilic reactions, enabling diverse functionalization.[1]

Core Principles of Hydroxyl Group Derivatization

The reactivity of the hydroxyl group in 1-Methylazetidin-3-ol is characteristic of a secondary alcohol. Derivatization strategies primarily exploit its nucleophilicity. The choice of reaction depends on the desired functional group and the overall stability of the azetidine ring, which can be susceptible to ring-opening under harsh conditions.

The main derivatization pathways covered in this guide are:

  • Esterification: Formation of an ester linkage (-O-C=O).

  • Etherification: Formation of an ether linkage (-O-R).

  • Carbamate Formation: Formation of a carbamate linkage (-O-C(=O)N-).

Derivatization_Pathways cluster_reactions Reaction Types A 1-Methylazetidin-3-ol Esterification Esterification A->Esterification R-COCl or (RCO)2O Etherification Etherification A->Etherification R-X, Base or Mitsunobu Carbamate Formation Carbamate Formation A->Carbamate Formation R-NCO or Carbamoyl Chloride B Ester Derivative C Ether Derivative D Carbamate Derivative Esterification->B Etherification->C Carbamate Formation->D

Safety Precautions

Working with 1-Methylazetidin-3-ol and its derivatives requires adherence to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Handle all reagents in a well-ventilated fume hood.

  • Hazard Information: 1-Methylazetidin-3-ol is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Avoid inhalation, ingestion, and contact with skin and eyes.[5] Consult the Safety Data Sheet (SDS) for all reagents before use.[5][6][7][8]

Detailed Protocols and Methodologies

Esterification via Acylation

Esterification is a fundamental transformation that introduces an acyl group. This is commonly achieved using an acyl chloride or anhydride in the presence of a non-nucleophilic base to scavenge the acid byproduct.[9][10]

Causality: The base (e.g., triethylamine or pyridine) is crucial. It neutralizes the HCl or carboxylic acid generated during the reaction, preventing the protonation of the azetidine nitrogen, which would render the starting material unreactive and could promote side reactions.

Protocol 4.1.1: Synthesis of 1-Methylazetidin-3-yl Acetate

  • Materials:

    • 1-Methylazetidin-3-ol (1.0 eq)

    • Acetyl chloride (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 1-Methylazetidin-3-ol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add acetyl chloride dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester.

Table 1: Representative Esterification Conditions

Acylating AgentBaseSolventTypical Yield (%)
Benzoyl ChloridePyridineDCM85-95
Propionyl ChlorideTEATHF80-90
Acetic AnhydrideDMAP (cat.), TEADCM90-98
Etherification Reactions

Two primary methods for forming ethers from 1-Methylazetidin-3-ol are the Williamson ether synthesis and the Mitsunobu reaction.

4.2.1. Williamson Ether Synthesis

This classic method involves the deprotonation of the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide.[11][12][13][14][15]

Causality: A strong base (e.g., NaH) is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide. The choice of a polar aprotic solvent like THF or DMF is critical to solvate the cation without protonating the alkoxide, thereby accelerating the Sₙ2 reaction.[11] This method is best suited for primary alkyl halides to avoid competing elimination reactions.[12][15]

Williamson_Ether_Synthesis Start 1-Methylazetidin-3-ol + NaH in THF Step1 Deprotonation (Formation of Alkoxide) Start->Step1 Stir at 0°C to RT Step2 Add Alkyl Halide (R-X) Step1->Step2 Step3 SN2 Reaction (Nucleophilic Attack) Step2->Step3 Stir at RT or gentle heat End Ether Product + NaX Step3->End

  • Materials:

    • 1-Methylazetidin-3-ol (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Benzyl bromide (1.1 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Carefully wash the NaH dispersion with hexanes to remove mineral oil and suspend the NaH in anhydrous THF in a flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C.

    • Add a solution of 1-Methylazetidin-3-ol in anhydrous THF dropwise to the NaH suspension. Hydrogen gas will evolve.

    • Allow the mixture to stir at room temperature for 1 hour after gas evolution ceases.

    • Re-cool the mixture to 0 °C and add benzyl bromide dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

4.2.2. Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the alcohol to an ether under mild conditions and with inversion of stereochemistry if the carbon is chiral.[16][17][18] It uses a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[17][19]

Causality: The reaction proceeds via the formation of an oxyphosphonium salt, which is an excellent leaving group.[16][18] The nucleophile (in this case, another alcohol or a phenol for aryl ethers) then displaces this group in an Sₙ2 fashion.[16][17] This reaction is advantageous for sterically hindered alcohols or when inversion of stereochemistry is desired.[16][18]

Protocol 4.2.2.1: Synthesis of an Aryl Ether via Mitsunobu Reaction

  • Materials:

    • 1-Methylazetidin-3-ol (1.0 eq)

    • Phenol (or substituted phenol) (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)[20]

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve 1-Methylazetidin-3-ol, phenol, and PPh₃ in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD (or DEAD) dropwise to the stirred solution. An exothermic reaction may be observed.

    • After the addition, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The purification can be challenging due to byproducts (triphenylphosphine oxide and the hydrazine derivative). Column chromatography is typically required to isolate the desired ether.

Carbamate Formation

Carbamates are valuable functional groups in medicinal chemistry. They can be formed by reacting the alcohol with an isocyanate or a carbamoyl chloride.[21][22][23]

Causality: The reaction with an isocyanate is typically a straightforward addition reaction, often requiring no catalyst. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. For reactions with carbamoyl chlorides, a base is needed to scavenge the HCl produced.

Protocol 4.3.1: Synthesis of 1-Methylazetidin-3-yl Phenylcarbamate

  • Materials:

    • 1-Methylazetidin-3-ol (1.0 eq)

    • Phenyl isocyanate (1.1 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve 1-Methylazetidin-3-ol in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Add phenyl isocyanate dropwise at room temperature.

    • Stir the reaction at room temperature for 2-6 hours.

    • Monitor the reaction by TLC.

    • If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography if necessary.

Table 2: Comparison of Derivatization Methods

MethodKey ReagentsConditionsAdvantagesDisadvantages
Esterification Acyl Chloride/Anhydride, BaseMild (0°C to RT)High yields, readily available reagentsBase sensitive substrates may be problematic
Williamson Ether Strong Base (NaH), Alkyl HalideMild to moderateGood for simple alkyl ethersRequires strong base, limited to primary halides
Mitsunobu Ether PPh₃, DIAD/DEAD, NucleophileMild (0°C to RT)Inversion of stereochemistry, good for hindered alcoholsStoichiometric byproducts, difficult purification
Carbamate (Isocyanate) IsocyanateMild (RT)Simple, high-yielding, no byproductsIsocyanates can be toxic and moisture-sensitive

Conclusion

The derivatization of the hydroxyl group of 1-Methylazetidin-3-ol is a critical step in the synthesis of novel azetidine-containing compounds for drug discovery. By understanding the principles and applying the detailed protocols for esterification, etherification, and carbamate formation provided in this guide, researchers can effectively and efficiently modify this versatile scaffold. The choice of method should be guided by the desired final product, the stability of other functional groups in the molecule, and the stereochemical requirements of the synthesis.

References

  • PubChem. (n.d.). 1-Methylazetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 1-(1-Methylethyl)azetidin-3-ol Safety Data Sheets(SDS). Retrieved from [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 1-Methylazetidin-3-one hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Williamson, A. W. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]

  • Khan, I., et al. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.).Method for preparing azetidine derivatives.
  • Zhang, Q., et al. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. National Institutes of Health. Retrieved from [Link]

  • Ly, N. T., et al. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE. Retrieved from [Link]

  • Escrig-Doménech, A., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. Retrieved from [Link]

  • Talele, T. T. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health. Retrieved from [Link]

  • Escrig-Doménech, A., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Escrig-Doménech, A., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed. Retrieved from [Link]

  • Yutaka, T., et al. (2006). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylazetidin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.).Method of selective esterification.
  • Kuriyama, Y., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-methylazetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Chemistry of Metal Carbamates. Retrieved from [Link]

  • Wang, C., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethylazetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Karade, N. N., et al. (2005). Oxidative methyl esterification of aldehydes promoted by molecular and hypervalent (III) iodine. ResearchGate. Retrieved from [Link]

  • Aziz, M. W., et al. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Retrieved from [Link]

  • Aziz, M. W., et al. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Retrieved from [Link]

Sources

Catalytic methods for azetidine ring formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Catalytic Methods for Azetidine Ring Formation

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, is a structural motif of burgeoning importance in medicinal chemistry.[1][2] Its incorporation into molecular scaffolds can enhance metabolic stability, improve physicochemical properties, and provide novel three-dimensional vectors for interacting with biological targets.[2] However, the synthesis of this strained ring system presents a significant energetic barrier, making its construction a formidable challenge for synthetic chemists.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern, field-proven catalytic strategies for azetidine ring formation. We move beyond simple procedural lists to explain the causality behind methodological choices, offering detailed protocols, comparative data, and mechanistic insights for three principal catalytic approaches: Intramolecular Cyclization, Cycloaddition Reactions, and Ring Expansion/Rearrangement.

Intramolecular Cyclization: Forging the Ring from Linear Precursors

The most common strategy for overcoming the high activation energy of four-membered ring formation is to employ an intramolecular approach, where the reactive ends of a precursor molecule are tethered.[3] Catalysis is crucial for lowering the energy barrier and controlling the regioselectivity of the ring closure.

Lewis Acid-Catalyzed Intramolecular Aminolysis of Epoxides

The intramolecular aminolysis of epoxy amines is a powerful method for constructing functionalized azetidines. The key challenge lies in controlling the regioselectivity of the epoxide opening to favor the 4-exo-tet pathway (yielding an azetidine) over the thermodynamically more stable 5-endo-tet pathway (yielding a pyrrolidine).[4][5]

Expertise & Causality: Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have emerged as exceptionally effective catalysts for this transformation.[6] The Lewis acidic metal center coordinates to the epoxide oxygen, activating it for nucleophilic attack. Crucially, studies have shown that with cis-3,4-epoxy amine substrates, the La(OTf)₃ catalyst promotes selective C3-aminolysis, leading to the desired azetidine product in high yield.[4][6] This selectivity is attributed to a favorable transition state geometry where the lanthanum catalyst coordinates with the substrate.[6] The choice of solvent is also critical; higher-boiling solvents like 1,2-dichloroethane (DCE) are often superior to dichloromethane (CH₂Cl₂) for driving the reaction to completion.[4][5]

Experimental Protocol: La(OTf)₃-Catalyzed Synthesis of 3-Hydroxyazetidine [4][5]

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq, 0.2 mmol).

  • Dissolution: Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE, 1.0 mL, to achieve a concentration of 0.2 M).

  • Catalyst Addition: Add Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) (5.9 mg, 0.01 mmol, 5 mol%) to the solution at room temperature with stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 83 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the dropwise addition of a saturated aqueous NaHCO₃ solution (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Workup: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the pure 3-hydroxyazetidine product.

Data Summary: La(OTf)₃-Catalyzed Cyclization

Substrate Amine (R-NH₂)Yield (%)Azetidine:Pyrrolidine RatioReference
Benzylamine81%>20:1[4]
p-Methoxybenzylamine84%>20:1[4]
n-Butylamine93%>20:1[4]
tert-Butylamine91%>20:1[4]
Allylamine65%>20:1[4]

Mechanism: Lewis Acid-Catalyzed 4-exo-tet Cyclization

G cluster_0 Catalytic Cycle A cis-Epoxy Amine Substrate C Activated Complex [Substrate-La(OTf)₃] A->C Coordination B La(OTf)₃ Catalyst B->C D 4-exo-tet Transition State C->D Intramolecular Nucleophilic Attack E Azetidine-La(OTf)₃ Complex D->E Ring Closure E->B Catalyst Regeneration F 3-Hydroxyazetidine Product E->F Product Release G start Select Starting Material (e.g., γ-amino alcohol) step1 Install Directing Group (e.g., Picolinamide) start->step1 step2 Pd-Catalyzed C-H Amination step1->step2 Substrate Ready step3 Purification (Chromatography) step2->step3 Reaction Complete end Substituted Azetidine step3->end G cluster_1 Photocatalytic Cycle PC Ir(III) Photocatalyst PC_star *[Ir(III)] Excited State PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Alkene_T1 Alkene (Triplet State) PC_star:e->Alkene_T1:w Alkene Alkene Product Azetidine Alkene_T1->Product + Imine Imine Imine Imine->Product G start Desired Azetidine q1 Starting Material? start->q1 sm1 γ-Amino Alcohol or cis-Epoxy Amine? q1->sm1 Linear Precursor sm3 Imine + Alkene? q1->sm3 Two Components sm2 Amine with γ-C-H bond + Directing Group? sm1->sm2 method1 Lewis Acid-Catalyzed Epoxide Aminolysis sm1->method1 method2 Pd-Catalyzed C-H Amination sm2->method2 method3 [2+2] Photocycloaddition sm3->method3

Sources

1-Methylazetidin-3-ol in the synthesis of bioactive spirocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1-Methylazetidin-3-ol in the Synthesis of Bioactive Spirocyclic Compounds Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 1-Methylazetidin-3-ol in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is perpetual. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as privileged scaffolds.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage, often leading to improved binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[1][2][3] This "escape from flatland" is a guiding principle in modern drug design, moving away from planar aromatic systems toward more complex, sp³-rich structures.[4]

Within this context, the azetidine ring, a four-membered nitrogen-containing heterocycle, has become an invaluable motif.[5] Its inclusion in drug candidates can enhance metabolic stability, improve solubility, and provide novel intellectual property.[5][6] Azetidines can serve as bioisosteres for more common saturated heterocycles, offering a fresh vector in chemical space for lead optimization.[6][7]

1-Methylazetidin-3-ol stands out as a versatile and strategic building block for accessing these complex spiro-azetidine scaffolds.[8] Its structure is deceptively simple: a robust N-methylated azetidine core provides one of the spiro rings, while the hydroxyl group at the 3-position serves as a crucial reactive handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the application of 1-methylazetidin-3-ol in the synthesis of bioactive spirocyclic compounds, complete with mechanistic insights and detailed protocols.

Core Synthetic Strategy: Construction of Spiro[azetidine-3,3'-oxindole] Scaffolds

One of the most prominent applications of azetidine-containing spirocycles is in the development of potent antiviral and anticancer agents.[9][10] The spiro[azetidine-3,3'-oxindole] core, in particular, is a validated pharmacophore found in inhibitors of respiratory syncytial virus (RSV) fusion.[9] The following sections detail a representative synthetic workflow for constructing this valuable scaffold, leveraging a derivative of 1-methylazetidin-3-ol.

Rationale and Mechanistic Considerations

The key challenge in constructing a spiro[azetidine-3,3'-oxindole] is the formation of the sterically demanding spirocyclic center at the C3 position of the oxindole ring. The synthesis is typically designed as a convergent process where the oxindole core and the four-membered azetidine ring are assembled in separate streams before a final spirocyclization event. While various methods exist, a common approach involves an intramolecular nucleophilic substitution or a cycloaddition.

1-Methylazetidin-3-ol is not directly used in a single step but is first converted into a more reactive intermediate. For instance, the hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate) or converted into a precursor for a 1,3-dipole, facilitating cycloaddition reactions.

G cluster_0 Oxindole Core Preparation cluster_1 Azetidine Synthon Preparation cluster_2 Spirocyclization & Final Product A Isatin Derivative B N-Alkylation / Protection A->B F Coupling & Spirocyclization B->F C 1-Methylazetidin-3-ol D Activation of Hydroxyl (e.g., Tosylation) C->D E Conversion to Reactive Intermediate D->E E->F G Final Bioactive Compound (e.g., RSV Inhibitor) F->G G cluster_0 Known Drug Scaffold cluster_1 Novel Spirocyclic Analog A Bioactive Core B    Morpholine orPiperazine Ring     C can be replaced by B->C E    'Angular'Spiro-Azetidine     C->E D Bioactive Core F Resulting Benefits: • Novel Chemical Space • Retained/Improved Activity • New Intellectual Property • Enhanced Physicochemical Properties E->F

Sources

Application Notes and Protocols: Synthesis of 1-Methylazetidin-3-ol Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2][3] Its unique combination of properties, including high ring strain, a three-dimensional structure rich in sp³-hybridized carbons, and conformational rigidity, offers significant advantages in the design of bioactive molecules.[3] These characteristics can lead to improved pharmacokinetic profiles, enhanced metabolic stability, and increased solubility compared to more traditional, flatter aromatic structures.[3]

Among the various substituted azetidines, 1-methylazetidin-3-ol serves as a particularly valuable building block for the synthesis of diverse chemical libraries aimed at exploring structure-activity relationships (SAR).[4] The presence of a hydroxyl group at the 3-position and a methyl group on the nitrogen atom provides two distinct points for chemical modification, allowing for a systematic investigation of how different functionalities impact biological activity.[4] This guide provides a detailed technical overview and robust protocols for the synthesis of the 1-methylazetidin-3-ol core and a subsequent library of its analogs, designed to empower researchers in their drug development endeavors.

Part 1: Synthesis of the Core Scaffold: 1-Methylazetidin-3-ol

The synthesis of the 1-methylazetidin-3-ol core is a critical first step. Several synthetic routes have been reported, with the cyclization of an appropriate amino alcohol precursor being a common and effective strategy.[4] The following protocol details a reliable method for the gram-scale synthesis of this key intermediate.

Workflow for the Synthesis of 1-Methylazetidin-3-ol

Synthesis of 1-Methylazetidin-3-ol reagent1 Epichlorohydrin intermediate1 1-(Methylamino)-3-chloropropan-2-ol reagent1->intermediate1 Ring-opening reagent2 Methylamine reagent2->intermediate1 product 1-Methylazetidin-3-ol intermediate1->product Intramolecular cyclization reagent3 Base (e.g., NaOH) reagent3->product

Caption: Synthetic workflow for 1-methylazetidin-3-ol.

Protocol 1: Synthesis of 1-Methylazetidin-3-ol

Materials:

  • Epichlorohydrin

  • Methylamine (40% in water)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flasks

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Step 1: Synthesis of 1-(Methylamino)-3-chloropropan-2-ol.

    • In a round-bottom flask equipped with a magnetic stirrer, cool a solution of methylamine (40% in water, 2.0 eq) to 0 °C in an ice bath.

    • Slowly add epichlorohydrin (1.0 eq) dropwise to the cooled methylamine solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 2: Intramolecular Cyclization.

    • To the reaction mixture from Step 1, add a solution of sodium hydroxide (2.5 eq) in water, portion-wise, while maintaining the temperature below 30 °C with an ice bath.

    • After the addition, heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The cyclization to 1-methylazetidin-3-ol occurs during this step.

  • Step 3: Extraction and Purification.

    • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-methylazetidin-3-ol.

    • For further purification, the crude product can be distilled under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5][6]

Compound Yield (%) ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) MS (ESI+) m/z
1-Methylazetidin-3-ol60-704.35 (m, 1H), 3.65 (t, 2H), 2.95 (t, 2H), 2.40 (s, 3H)65.1, 58.9, 42.388.1 [M+H]⁺

Part 2: Design and Synthesis of Analogs for SAR Studies

With the core scaffold in hand, the next phase involves the systematic modification of its structure to probe the SAR. The design of the analog library should be guided by the therapeutic target and the desired physicochemical properties. Key modifications can be categorized into three main areas: N-functionalization, O-functionalization of the hydroxyl group, and substitution on the azetidine ring.

A. N-Functionalization: Exploring the Impact of the Nitrogen Substituent

The N-methyl group can be replaced with a variety of alkyl, aryl, or heterocyclic moieties to explore the impact of size, electronics, and hydrogen bonding potential at this position. This can be achieved by starting with a protected azetidin-3-ol and performing N-alkylation or N-arylation followed by deprotection.

N-Functionalization start N-Boc-azetidin-3-ol intermediate N-Boc-3-(O-protected)-azetidine start->intermediate Protection reagent1 NaH, R-X intermediate2 3-(O-protected)-azetidine intermediate->intermediate2 Boc Deprotection reagent2 Deprotection product N-R'-3-(O-protected)-azetidine intermediate2->product N-Alkylation/ N-Arylation reagent3 R'-Y, Base reagent3->product final_product N-R'-azetidin-3-ol product->final_product O-Deprotection

Caption: General workflow for N-functionalization of azetidin-3-ol.

Protocol 2: N-Alkylation of Azetidin-3-ol

Materials:

  • N-Boc-azetidin-3-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: O-Protection (if necessary).

    • Depending on the subsequent reaction conditions, the hydroxyl group may need to be protected. A common protecting group is the tert-butyldimethylsilyl (TBS) ether.

  • Step 2: N-Alkylation.

    • To a solution of N-Boc-azetidin-3-ol (1.0 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C, then add the desired alkyl halide (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 3: Deprotection.

    • Dissolve the N-alkylated, N-Boc protected azetidine in a mixture of TFA and DCM (1:1) and stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-alkylated azetidin-3-ol.

B. O-Functionalization: Exploring the 3-Position

The hydroxyl group at the 3-position is a versatile handle for introducing a wide range of functionalities, including ethers, esters, and amines (via oxidation and reductive amination).

Materials:

  • 1-Methylazetidin-3-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl or aryl halide (e.g., 4-fluorobenzyl bromide)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Step 1: Deprotonation.

    • To a solution of 1-methylazetidin-3-ol (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

  • Step 2: Alkylation.

    • Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 3: Work-up and Purification.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Materials:

  • 1-Methylazetidin-3-ol

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent

  • Primary or secondary amine (e.g., morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • Step 1: Oxidation to 1-Methylazetidin-3-one.

    • To a solution of 1-methylazetidin-3-ol (1.0 eq) in DCM, add DMP (1.2 eq) at room temperature.

    • Stir for 1-2 hours until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NaHCO₃ and sodium thiosulfate.

    • Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to obtain the crude ketone, which is often used in the next step without further purification.

  • Step 2: Reductive Amination.

    • Dissolve the crude 1-methylazetidin-3-one in DCE.

    • Add the desired amine (1.1 eq) followed by STAB (1.5 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with DCM.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

C. Ring Functionalization: Introducing Substituents on the Azetidine Core

Introducing substituents directly onto the azetidine ring can provide valuable SAR data. This can be achieved through various methods, including the use of functionalized starting materials or late-stage C-H activation. A more direct approach for creating diverse analogs is through coupling reactions. For instance, a halogenated azetidine can be a versatile intermediate for Suzuki or Buchwald-Hartwig cross-coupling reactions.[7][8][9]

Materials:

  • 3-Bromo-1-Boc-azetidine

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Step 1: Reaction Setup.

    • In a reaction vessel, combine 3-bromo-1-Boc-azetidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the degassed solvent mixture.

  • Step 2: Reaction.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Step 3: Work-up and Purification.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

  • Step 4: Deprotection.

    • The Boc protecting group can be removed as described in Protocol 2, Step 3.

Part 3: Characterization of the Analog Library

A thorough characterization of each synthesized analog is crucial for establishing a reliable SAR. The following table provides a template for summarizing the analytical data for a representative set of analogs.

Analog ID Structure Synthetic Protocol Yield (%) ¹H NMR Highlights MS (ESI+) m/z
A-01 N-Benzylazetidin-3-olProtocol 265Aromatic protons, benzylic CH₂164.2 [M+H]⁺
B-01 3-(Benzyloxy)-1-methylazetidineProtocol 372Aromatic protons, benzylic CH₂178.2 [M+H]⁺
C-01 4-(1-Methylazetidin-3-yl)morpholineProtocol 455Morpholine protons157.2 [M+H]⁺
D-01 1-Boc-3-(4-fluorophenyl)azetidineProtocol 578Aromatic protons with F-coupling266.3 [M+H]⁺

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the synthesis of 1-methylazetidin-3-ol and a diverse library of its analogs. By systematically exploring the chemical space around this versatile scaffold, researchers can gain valuable insights into the structure-activity relationships that govern the biological activity of their compounds of interest. The inherent modularity of the synthetic routes described herein allows for the rapid generation of novel chemical entities, accelerating the drug discovery and development process.

References

  • Synthesis of Azetidines.Progress in Chemistry, 2011, 23:165.
  • Azetidine Synthesis.Organic Chemistry Portal.
  • 1-Methylazetidin-3-ol.Smolecule.
  • Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes.Thieme.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
  • Azetidine synthesis.Organic Chemistry Portal.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.Wiley Online Library.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.PMC.
  • Methods for the synthesis of azetidines.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.Journal of Medicinal and Chemical Sciences.
  • A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water.
  • Recent advances in synthetic facets of immensely reactive azetidines.RSC Publishing.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.Frontiers.
  • Method for preparing azetidine derivatives.
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.MDPI.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.Chemistry – A European Journal.
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
  • 1-Methylazetidin-3-ol.PubChem.
  • Modular access to functionalized azetidines via electrophilic azetidinyl
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Azetidin-3-ol.Biosynth.
  • 3-METHYL-3-AZETIDINOL.ChemicalBook.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.Taylor & Francis Online.
  • Azetidines in medicinal chemistry: emerging applic

Sources

The Strategic Incorporation of 1-Methylazetidin-3-ol in the Design of Next-Generation Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety as a Privileged Scaffold in Enzyme Inhibition

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and metabolic stability, properties highly sought after in the design of potent and selective enzyme inhibitors.[3] The incorporation of the azetidine motif can lead to improved solubility, reduced lipophilicity, and enhanced binding affinity by presenting substituents in a well-defined spatial orientation.[4]

This guide focuses on the practical application of a specific substituted azetidine, 1-Methylazetidin-3-ol , as a versatile building block in the development of enzyme inhibitors. Its unique structural features, including a tertiary amine and a secondary alcohol, provide multiple points for synthetic elaboration, allowing for the exploration of diverse chemical space and the fine-tuning of interactions with enzyme active sites.

Rationale for Employing 1-Methylazetidin-3-ol in Inhibitor Design

The strategic use of 1-Methylazetidin-3-ol in the design of enzyme inhibitors is underpinned by several key principles of medicinal chemistry:

  • Vectorial Projection of Substituents: The rigid azetidine core acts as a scaffold, projecting appended functional groups into specific regions of an enzyme's active site. This precise positioning can enhance interactions with key amino acid residues, leading to increased potency and selectivity.

  • Modulation of Physicochemical Properties: The polar hydroxyl and amine functionalities of 1-Methylazetidin-3-ol can improve the aqueous solubility of a lead compound, a critical factor for oral bioavailability. The methyl group on the nitrogen can also influence the basicity of the amine and its potential for ionic interactions.

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to more flexible acyclic linkers, potentially leading to an improved pharmacokinetic profile and a longer duration of action.[3]

  • Synthetic Tractability: The hydroxyl group of 1-Methylazetidin-3-ol serves as a convenient handle for synthetic diversification through ether or ester linkages, while the tertiary amine provides a stable anchor point within the core scaffold.

Application Note 1: Synthesis of a Representative 1-Methylazetidin-3-yl-ether Linked Kinase Inhibitor

This section provides a detailed protocol for the synthesis of a hypothetical kinase inhibitor incorporating the 1-Methylazetidin-3-ol moiety. The synthetic strategy is based on established methodologies for the functionalization of azetidines and their incorporation into bioactive molecules.

Synthetic Workflow Diagram

G A 1-Methylazetidin-3-ol B Deprotonation (e.g., NaH) A->B Step 1 C Alkoxide Intermediate B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D Heteroaromatic Chloride (e.g., 2-chloro-N-aryl-pyrimidine) D->E Step 2 F 1-Methylazetidin-3-yl-ether Linked Kinase Inhibitor E->F

Caption: Synthetic workflow for a 1-Methylazetidin-3-yl-ether linked inhibitor.

Detailed Synthetic Protocol

Objective: To synthesize a representative kinase inhibitor where the 1-Methylazetidin-3-ol moiety is linked via an ether bond to a heteroaromatic core.

Materials:

  • 1-Methylazetidin-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A suitable heteroaromatic chloride (e.g., 2-chloro-N-(4-cresyl)pyrimidin-4-amine)

  • Anhydrous glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction monitoring tools (TLC, LC-MS)

  • Purification supplies (Silica gel for column chromatography, appropriate solvents)

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: Under an inert atmosphere, a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with anhydrous DMF.

  • Deprotonation of 1-Methylazetidin-3-ol: To the stirred DMF, carefully add 1-Methylazetidin-3-ol (1.2 equivalents). Cool the solution to 0 °C in an ice bath.

  • Formation of the Alkoxide: Slowly add sodium hydride (1.5 equivalents) portion-wise to the solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium alkoxide of 1-Methylazetidin-3-ol will occur.

  • Nucleophilic Aromatic Substitution: To the resulting slurry, add the heteroaromatic chloride (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-Methylazetidin-3-yl-ether linked kinase inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Application Note 2: In Vitro Enzymatic Assay for a 1-Methylazetidin-3-yl Containing Kinase Inhibitor

This section provides a detailed protocol for determining the in vitro inhibitory activity of the synthesized compound against a target kinase, such as a Janus Kinase (JAK). This protocol is adapted from established methods for kinase inhibitor screening.[1][2][5]

Enzymatic Assay Workflow Diagram

G A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Dispense Inhibitor Dilutions into Assay Plate A->B C Add Enzyme and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at RT D->E F Stop Reaction & Add Detection Reagent E->F G Read Signal (e.g., Fluorescence) F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized 1-Methylazetidin-3-yl containing compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., JAK1, JAK2, or JAK3)[1]

  • Peptide substrate (e.g., a biotinylated peptide)[5]

  • Adenosine triphosphate (ATP)[5]

  • Synthesized inhibitor compound dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or equivalent)[5]

  • 384-well white microplates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions. Further dilute these in assay buffer to the desired final concentrations.

  • Reagent Preparation: Prepare working solutions of the kinase, peptide substrate, and ATP in assay buffer at the desired concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at the Km value for ATP.

  • Assay Plate Setup: To the wells of a 384-well plate, add the serially diluted inhibitor solutions. Include control wells containing DMSO only (for 0% inhibition) and wells without enzyme (for background).

  • Enzyme and Substrate Addition: Add the kinase and peptide substrate solution to all wells except the background controls.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of product formed (ADP) according to the manufacturer's instructions for the chosen detection kit (e.g., ADP-Glo™). This typically involves adding a stop solution followed by a detection reagent that generates a luminescent signal proportional to the amount of ADP produced.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal from all data points.

    • Normalize the data to the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical Inhibition Data
Kinase IsoformInhibitor IC50 (nM)
JAK115
JAK2250
JAK35
TYK2>1000

This table illustrates how the inhibitory potency of a compound containing the 1-Methylazetidin-3-ol moiety can be quantified and compared across different kinase isoforms, providing insights into its selectivity profile.

Conclusion and Future Perspectives

1-Methylazetidin-3-ol is a valuable and versatile building block for the design and synthesis of novel enzyme inhibitors. Its unique structural and physicochemical properties can be strategically leveraged to improve the potency, selectivity, and pharmacokinetic profiles of drug candidates. The detailed synthetic and analytical protocols provided herein offer a practical framework for researchers in drug discovery to explore the potential of this and other substituted azetidines in their quest for next-generation therapeutics. Further exploration of diverse linkage chemistries and the synthesis of stereoisomerically pure derivatives of 1-Methylazetidin-3-ol will undoubtedly unlock new opportunities in the development of innovative enzyme inhibitors.

References

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. doi:10.1007/978-1-62703-242-1_3
  • BellBrook Labs. (n.d.). JAK3 Activity Assay | Inhibitor Screening Application. Retrieved from [Link]

  • ChemRxiv. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylazetidin-3-ol. PubChem Compound Summary for CID 13813927. Retrieved from [Link]

  • Patents. (n.d.). Azetidine analogues of nucleosidase and phosphorylase inhibitors.
  • Patents. (n.d.). Sos1 inhibitors.
  • PubMed. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylazetidin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this valuable building block. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your yield and purity.

Introduction to 1-Methylazetidin-3-ol

1-Methylazetidin-3-ol is a four-membered heterocyclic compound containing a nitrogen atom, with a methyl group on the nitrogen and a hydroxyl group at the 3-position.[1][2] Its strained ring system and functional groups make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1]

Common Synthetic Routes and General Challenges

The most prevalent and industrially scalable synthesis of 1-Methylazetidin-3-ol involves the reaction of epichlorohydrin with methylamine. This two-step, one-pot process consists of the initial ring-opening of the epoxide by methylamine to form 1-chloro-3-(methylamino)propan-2-ol, followed by an intramolecular cyclization under basic conditions to yield the desired azetidine ring.

While seemingly straightforward, this synthesis is often plagued by issues that can significantly lower the yield and purity of the final product. The primary challenges include:

  • Formation of Side Products: The high reactivity of epichlorohydrin and the intermediate can lead to several competing reactions.

  • Difficult Purification: The physical properties of 1-Methylazetidin-3-ol (high polarity, water solubility) can make its isolation and purification from the reaction mixture challenging.

  • Reaction Control: Precise control of reaction parameters such as temperature, stoichiometry, and addition rates is crucial for maximizing the yield of the desired product.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 1-Methylazetidin-3-ol in a question-and-answer format.

FAQ 1: Low Yield of 1-Methylazetidin-3-ol

Question: I am getting a very low yield of 1-Methylazetidin-3-ol. What are the likely causes and how can I improve it?

Answer: A low yield is the most common problem and can stem from several factors. Let's break down the potential causes and their solutions.

1. Suboptimal Reaction Temperature:

  • The Problem: The initial reaction between epichlorohydrin and methylamine is highly exothermic. If the temperature is not controlled, it can lead to the formation of multiple byproducts. Conversely, if the temperature for the subsequent cyclization is too low, the reaction will be slow and incomplete.

  • The Solution:

    • Step 1 (Epoxide Ring Opening): Maintain a low temperature (0-5 °C) during the slow, dropwise addition of epichlorohydrin to the aqueous methylamine solution. This minimizes side reactions.

    • Step 2 (Cyclization): After the initial reaction, the temperature should be raised to facilitate the intramolecular cyclization. A temperature range of 50-60 °C is often effective.[3]

2. Incorrect Stoichiometry:

  • The Problem: An excess of either epichlorohydrin or methylamine can lead to the formation of undesired side products. An excess of epichlorohydrin can lead to the formation of di-adducts, while a large excess of methylamine can make the work-up more difficult.

  • The Solution: A slight excess of methylamine is generally preferred to ensure complete consumption of the epichlorohydrin. A molar ratio of 1.1 to 1.5 equivalents of methylamine to 1 equivalent of epichlorohydrin is a good starting point.

3. Inefficient Cyclization:

  • The Problem: The cyclization of 1-chloro-3-(methylamino)propan-2-ol to 1-Methylazetidin-3-ol requires a base to neutralize the hydrochloric acid formed and to promote the intramolecular nucleophilic substitution. Insufficient base or a weak base can result in an incomplete reaction.

  • The Solution: A strong base such as sodium hydroxide or potassium hydroxide is typically used. The base should be added portion-wise to control the exotherm and maintain a basic pH throughout the cyclization step.

4. Competing Side Reactions:

  • The Problem: The primary side reaction is the intermolecular reaction of the intermediate, 1-chloro-3-(methylamino)propan-2-ol, with another molecule of methylamine or the azetidinol product, leading to oligomers and other impurities. Hydrolysis of epichlorohydrin to glycerol is another potential side reaction.

  • The Solution:

    • Controlled Addition: As mentioned, slow, controlled addition of epichlorohydrin at low temperatures is critical.

    • Concentration: Running the reaction at a moderate concentration can favor the intramolecular cyclization over intermolecular side reactions.

Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting start Low Yield of 1-Methylazetidin-3-ol temp Check Temperature Control start->temp stoich Verify Stoichiometry start->stoich base Evaluate Cyclization Conditions start->base side_reactions Analyze for Side Products start->side_reactions temp_sol Step 1: 0-5°C for addition Step 2: 50-60°C for cyclization temp->temp_sol stoich_sol Use slight excess of methylamine (1.1-1.5 eq.) stoich->stoich_sol base_sol Use strong base (NaOH/KOH) Maintain basic pH base->base_sol side_reactions_sol Slow, controlled addition of epichlorohydrin Moderate reaction concentration side_reactions->side_reactions_sol

Caption: Troubleshooting workflow for low yield.

FAQ 2: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate pure 1-Methylazetidin-3-ol from the reaction mixture. What is the best way to purify it?

Answer: The high polarity and water solubility of 1-Methylazetidin-3-ol make its extraction from aqueous media with common organic solvents inefficient.

1. Initial Work-up:

  • The Problem: After the reaction, the product is in a basic aqueous solution containing salts and other water-soluble impurities.

  • The Solution:

    • Salting Out: Saturating the aqueous layer with a salt like sodium chloride or potassium carbonate can decrease the solubility of the product in water and improve extraction efficiency.

    • Solvent Selection: Use a more polar solvent for extraction. While challenging, continuous extraction with solvents like dichloromethane or a mixture of chloroform and isopropanol can be effective.

2. Distillation:

  • The Problem: 1-Methylazetidin-3-ol has a relatively high boiling point, and prolonged heating can lead to decomposition.

  • The Solution: Vacuum distillation is the preferred method for purification. This allows for distillation at a lower temperature, minimizing thermal degradation. A clean distillation apparatus and a good vacuum are essential for obtaining a pure product.

3. Crystallization of a Salt:

  • The Problem: If distillation does not yield a product of sufficient purity, or if you need to handle a solid, direct crystallization of the free base can be difficult.

  • The Solution: Conversion of the crude 1-Methylazetidin-3-ol to a salt, such as the hydrochloride or hydrobromide, can facilitate purification.[4][5] These salts are often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The pure free base can then be regenerated by treatment with a base and extraction.

Purification Strategy:

Caption: Purification workflow for 1-Methylazetidin-3-ol.

Experimental Protocols

Optimized Synthesis of 1-Methylazetidin-3-ol

This protocol is designed to maximize yield and minimize side product formation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Epichlorohydrin92.5292.5 g1.01.0
Methylamine (40% in H₂O)31.0685.4 g1.11.1
Sodium Hydroxide40.0044.0 g1.11.1
Water18.02200 mL--
Sodium Chloride58.44As needed--
Dichloromethane84.93As needed--

Step-by-Step Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the 40% aqueous methylamine solution and cool the flask to 0-5 °C in an ice-water bath.

  • Addition of Epichlorohydrin: Slowly add the epichlorohydrin dropwise from the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Initial Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour.

  • Cyclization: Slowly add a solution of sodium hydroxide (44.0 g in 100 mL of water) portion-wise, while allowing the temperature to rise to 50-60 °C. Maintain this temperature for 2-3 hours with vigorous stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Saturate the aqueous layer with sodium chloride.

    • Extract the product with dichloromethane (4 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation to yield 1-Methylazetidin-3-ol as a colorless to pale yellow oil.

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting. The synthesis proceeds via two main steps:

  • Nucleophilic Ring-Opening: The lone pair of electrons on the nitrogen of methylamine attacks one of the electrophilic carbons of the epoxide ring of epichlorohydrin. This results in the formation of the intermediate, 1-chloro-3-(methylamino)propan-2-ol.[6]

  • Intramolecular Cyclization (S N 2): In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom and displacing the chloride ion to form the four-membered azetidine ring.

Potential Side Reactions:

  • Dimerization/Oligomerization: The intermediate can react with another molecule of methylamine or the product, leading to higher molecular weight impurities.

  • Hydrolysis of Epichlorohydrin: Water can act as a nucleophile and open the epoxide ring, leading to the formation of 3-chloropropane-1,2-diol, which can be further hydrolyzed to glycerol.

Reaction Pathway Diagram:

ReactionPathway reagents Epichlorohydrin + Methylamine intermediate 1-chloro-3-(methylamino)propan-2-ol reagents->intermediate Ring Opening (0-5 °C) side_product Side Products (e.g., Dimers, Glycerol) reagents->side_product Hydrolysis product 1-Methylazetidin-3-ol intermediate->product Intramolecular Cyclization (Base, 50-60 °C) intermediate->side_product Intermolecular Reactions

Caption: Main reaction pathway and potential side reactions.

References

  • PubChem. 1-Methylazetidin-3-ol. National Institutes of Health. [Link]

  • ResearchGate. (2023). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

  • Google Patents.
  • Gauth. a Show the mechanism, including appropriate curly arrows, for the hydrolysis of 1-chloro. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Cyclization Step of Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine ring is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional scaffold that can significantly enhance the pharmacological properties of drug candidates.[1][2] However, the synthesis of this strained four-membered ring is often fraught with challenges, particularly during the crucial intramolecular cyclization step.[3][4][5] The inherent ring strain of approximately 25.4 kcal/mol makes the formation of the azetidine ring energetically demanding, often leading to low yields and a variety of competing side reactions.[1]

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of azetidines. Through a series of frequently asked questions and detailed troubleshooting guides, this document aims to provide practical, field-proven insights to help you navigate the complexities of azetidine ring formation and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My azetidine synthesis via intramolecular cyclization is resulting in very low yields. What are the most common culprits?

Low yields in azetidine synthesis are a frequent and frustrating issue. The primary reasons often revolve around the high activation energy required to form the strained four-membered ring, which allows competing side reactions to dominate.[3][5] The main culprits include:

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, the starting material can react with another molecule, leading to the formation of dimers or polymers. This is especially prevalent at higher concentrations.[3]

  • Elimination Reactions: The leaving group can be eliminated to form an alkene, a common side reaction that competes with the desired nucleophilic substitution.[3]

  • Formation of More Stable Rings: In certain substrates, the formation of more thermodynamically stable five- or six-membered rings, such as pyrrolidines, can be a significant competing pathway.[5][6]

  • Poor Leaving Group: An inefficient leaving group will slow down the desired S\textsubscript{N}2 cyclization, giving more time for side reactions to occur.[3][7]

  • Steric Hindrance: Bulky substituents on the substrate can sterically hinder the intramolecular cyclization.[5][7]

Q2: I'm observing a significant amount of a pyrrolidine byproduct in my reaction. How can I favor the formation of the azetidine ring?

The formation of a five-membered pyrrolidine ring is a common side reaction, particularly when using substrates like cis-3,4-epoxy amines.[6] This occurs due to a competing 5-endo-tet ring-closure pathway. The key to minimizing this byproduct lies in carefully controlling the regioselectivity of the intramolecular nucleophilic attack.

Several strategies can be employed to favor the desired 4-exo-tet cyclization leading to the azetidine:

  • Catalyst Selection: The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to significantly favor the formation of the azetidine product.[6][8][9]

  • Solvent Optimization: The choice of solvent can influence the reaction's regioselectivity. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, switching the solvent from dichloromethane (CH₂Cl₂) to 1,2-dichloroethane (DCE) can improve the yield of the azetidine.[5][9]

  • Substrate Design: The nature of the substituents on the starting material can also influence the cyclization pathway.

Q3: What are the best practices for setting up an intramolecular cyclization to maximize the yield of my azetidine product?

To favor the entropically disfavored intramolecular cyclization, it is crucial to employ reaction conditions that promote this pathway over competing intermolecular reactions. The most effective strategy is to use high dilution conditions .[7] This involves the slow addition of the substrate to the reaction mixture, which keeps the instantaneous concentration of the starting material low, thereby minimizing the chances of intermolecular reactions.

Here is a general workflow for setting up a high-dilution experiment:

high_dilution_workflow sub Substrate Solution (e.g., in THF) pump Syringe Pump (Slow Addition) sub->pump Load reagents Reaction Flask with Solvent and Base (e.g., NaH in THF) reaction Intramolecular Cyclization reagents->reaction Heating/Stirring pump->reagents Add over several hours workup Reaction Workup & Purification reaction->workup

Caption: High-dilution workflow for azetidine synthesis.

Troubleshooting Guides

Guide 1: Low Yield in the Cyclization of γ-Haloamines or Activated γ-Amino Alcohols

This is one of the most common methods for azetidine synthesis, but it is also prone to several side reactions.[4][10]

Troubleshooting Table
Symptom Potential Cause Recommended Solution
Low to no product, starting material consumed Polymerization or decomposition Use high dilution conditions (slow addition of substrate).[7] Lower the reaction temperature.
Significant amount of alkene byproduct Elimination reaction is favored Use a less hindered, more nucleophilic base (e.g., K₂CO₃ instead of DBU).[7] Switch to a more polar aprotic solvent like DMF or DMSO to accelerate the S\textsubscript{N}2 reaction.[7]
Reaction is sluggish, starting material remains Poor leaving group Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[7] If using a halide, consider an in-situ Finkelstein reaction to generate the more reactive iodide.
Formation of N-alkylated starting material Product reacts with starting material For N-unsubstituted azetidines, consider using a protecting group on the nitrogen that can be removed later.[3]
Experimental Protocol: Improved Azetidine Synthesis via N-Protected 3-Amino-1-propanol

This protocol often provides higher yields than the direct cyclization of haloamines by minimizing side reactions.[3][11][12]

  • Protection of the Amine: React 3-amino-1-propanol with a suitable protecting group, such as trityl chloride (Tr-Cl) or di-tert-butyl dicarbonate (Boc₂O), in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM).

  • Activation of the Hydroxyl Group: Convert the hydroxyl group into a good leaving group. A common method is to react the N-protected amino alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine.

  • Cyclization: Dissolve the resulting N-protected amino mesylate or tosylate in a suitable solvent (e.g., THF, DMF). Add a strong, non-nucleophilic base such as sodium hydride (NaH) portion-wise at 0 °C.[7] Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Workup and Deprotection: Once the reaction is complete, carefully quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. The protecting group can then be removed under appropriate conditions (e.g., acidic conditions for trityl or Boc groups).

Guide 2: Challenges in the Mitsunobu Reaction for Azetidine Synthesis

The Mitsunobu reaction provides a powerful method for the cyclization of γ-amino alcohols with inversion of stereochemistry.[13][14] However, it can be sensitive to reaction conditions and substrate scope.[15]

Troubleshooting Table
Symptom Potential Cause Recommended Solution
Low conversion, starting material remains Reagents (DEAD/DIAD, PPh₃) are old or degraded Use freshly opened or purified reagents. The quality of triphenylphosphine and the azodicarboxylate is critical.[15]
Insufficient acidity of the N-H bond The nitrogen nucleophile should be sufficiently acidic to be deprotonated.[13] For less acidic amines, consider using a more activating protecting group or an alternative cyclization method.
Formation of O-alkylated byproducts Competing reaction at the carbonyl oxygen of an amide This is a known side reaction when using amide-like nucleophiles.[16] Modifying the reaction conditions (solvent, temperature) may help.
Difficult purification Removal of triphenylphosphine oxide and reduced azodicarboxylate Use polymer-supported triphenylphosphine to simplify purification.[16] Alternative workup procedures, such as precipitation or chromatography on specialized resins, can also be effective.
Decision-Making Workflow for Mitsunobu Cyclization

Caption: Troubleshooting workflow for Mitsunobu reactions.

Conclusion

The synthesis of azetidines, while challenging, is an achievable goal with careful planning and a systematic approach to troubleshooting. The inherent ring strain of the four-membered ring necessitates a nuanced understanding of the competing reaction pathways and the factors that influence them. By employing strategies such as high dilution, careful selection of protecting groups, and optimization of reaction conditions, researchers can significantly improve the efficiency of the cyclization step. This guide provides a starting point for addressing common issues, but it is important to remember that each substrate may require its own unique set of optimized conditions.

References

  • Review of 3-substituted azetidine synthesis methods. Benchchem.
  • Synthesis of Azetidines. Prog. Chem. 2011, 23:165.
  • Troubleshooting low yields in azetidine synthesis. Benchchem.
  • Common side reactions in the synthesis of 3-substituted azetidines. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. 2012, 84(1).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Optimizing reaction conditions for azetidine ring formation. Benchchem.
  • Efficient Synthesis of Azetidine Through N-Trityl- or N-Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3-Halopropylamine Hydrohalides. ResearchGate.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters (ACS Publications). 2014.
  • ChemInform Abstract: Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. ResearchGate.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. 2022.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. 2021.
  • Methods for the synthesis of azetidines. ResearchGate.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. 2017.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. 2024.
  • Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. Organic Letters (ACS Publications). 2022.
  • Technical Support Center: Azetidine Ring Formation. Benchchem.
  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate.
  • Technical Support Center: Refining Purification Protocols for 2-(Azetidin-3-yl)-4-methylthiazole. Benchchem.
  • Azetidine synthesis. Organic Chemistry Portal.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - NIH.
  • Mitsunobu Reaction - Common Conditions.
  • Intramolecular aza Paternò–Büchi reaction relying on alkene activation. ResearchGate.
  • Syntheses of Azetidines and Azetidin-2-ones.
  • General scheme for azetidine synthesis by nucleophilic substitution. ResearchGate.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 2022.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate.
  • The synthesis of azetidines with intramolecular cyclization of. ResearchGate.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. 2023.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Mitsunobu reaction issues. Reddit. 2018.
  • A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications (RSC Publishing). 2015.
  • Mitsunobu Reaction. Chemistry Steps.
  • Reactions of Azetidines. Ambeed.com.

Sources

Technical Support Center: Optimization of N-Methylation of Azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-methylation of azetidin-3-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this critical transformation. The azetidine motif is a highly sought-after scaffold in modern drug discovery, and its N-methylation can significantly modulate physicochemical and pharmacological properties.

This guide provides in-depth, field-proven insights into optimizing the reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles. It is structured in a practical question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for the N-methylation of a secondary amine like azetidin-3-ol?

There are several methods for N-methylation, but for a secondary amine like azetidin-3-ol, the most common and effective strategies are:

  • Reductive Amination (Eschweiler-Clarke Reaction): This is often the preferred method. It involves treating the secondary amine with formaldehyde in the presence of a reducing agent, typically formic acid.[1][2] This reaction is robust, generally high-yielding, and cost-effective. A key advantage is that it inherently prevents over-methylation to form a quaternary ammonium salt, as the tertiary amine product cannot form another iminium ion intermediate.[1][3]

  • Direct Alkylation with a Methylating Agent: Using reagents like methyl iodide or dimethyl sulfate can be effective. However, this approach carries a significant risk of over-alkylation to the quaternary ammonium salt, which can be a major byproduct.[2] Controlling the stoichiometry is critical and often difficult.

  • Modern Catalytic Methods: More recent protocols utilize "green" methylating agents like dimethyl carbonate with a ruthenium catalyst and H₂ gas.[4] While potentially more sustainable, these methods may require specialized equipment (e.g., for hydrogenation) and catalyst screening.

For routine lab-scale synthesis, the Eschweiler-Clarke reaction offers the best balance of simplicity, efficiency, and control.

Q2: Why is the Eschweiler-Clarke reaction considered a superior choice for this specific transformation?

The Eschweiler-Clarke reaction is particularly well-suited for methylating azetidin-3-ol for several reasons rooted in its mechanism:

  • High Selectivity for Tertiary Amine: The reaction mechanism proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[2][3] A tertiary amine cannot form an iminium ion with formaldehyde, thus the reaction cleanly stops at the desired N-methylated product.[1]

  • Irreversible Reaction: The reduction step, which uses formic acid as a hydride source, releases carbon dioxide gas.[1] This makes the reaction irreversible and drives it to completion.

  • Avoidance of Harsh Reagents: Compared to alkyl halides, formaldehyde and formic acid are relatively mild and less likely to promote side reactions like ring-opening of the strained azetidine ring, although high temperatures should still be managed carefully.[5]

Q3: What are the specific roles of formaldehyde and formic acid in the Eschweiler-Clarke reaction?

Formaldehyde and formic acid have distinct and crucial roles:

  • Formaldehyde (CH₂O): This is the source of the methyl group. It reacts with the secondary amine of azetidin-3-ol to form a hemiaminal intermediate, which then dehydrates to an electrophilic iminium ion.[3]

  • Formic Acid (HCOOH): It serves a dual purpose. First, it acts as an acid catalyst to facilitate the formation of the iminium ion. Second, and more importantly, its conjugate base (formate) acts as the hydride donor, reducing the iminium ion to the tertiary amine while decomposing into CO₂.[6]

Reaction Mechanism and Workflow Visualization

To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Eschweiler_Clarke_Mechanism reactant reactant reagent reagent intermediate intermediate product product arrowhead_style arrowhead_style Azetidinol Azetidin-3-ol (Secondary Amine) Iminium Iminium Ion Intermediate Azetidinol->Iminium + CH₂O - H₂O Formaldehyde Formaldehyde (CH₂O) HydrideTransfer Hydride Transfer from Formate Iminium->HydrideTransfer FormicAcid Formic Acid (HCOOH) FormicAcid->HydrideTransfer Acts as hydride source Product N-Methyl-azetidin-3-ol (Tertiary Amine) HydrideTransfer->Product CO2 CO₂ (gas) HydrideTransfer->CO2 releases

Caption: The Eschweiler-Clarke reaction mechanism for N-methylation.

Experimental_Workflow setup setup reaction reaction workup workup purification purification analysis analysis start Start: Reagent Preparation reagents Combine Azetidin-3-ol, Formaldehyde, and Formic Acid start->reagents heat Heat Reaction Mixture (e.g., 80-100 °C) reagents->heat monitor Monitor Progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion basify Basify with NaOH or K₂CO₃ to pH > 10 cool->basify extract Extract with Solvent (e.g., DCM, CHCl₃) basify->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify Product (Distillation or Column Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for N-methylation of azetidin-3-ol.

Troubleshooting Guide

Problem: My reaction shows low or incomplete conversion.

Possible Causes & Solutions:

  • Insufficient Reagents: The reaction typically requires an excess of both formaldehyde and formic acid.[2] A common ratio is ~2-3 equivalents of each relative to the amine. Ensure your reagents are of good quality and concentrations are accurate.

  • Inadequate Temperature: The Eschweiler-Clarke reaction often requires elevated temperatures, typically between 80-100 °C, to proceed at a reasonable rate.[1] If you are running the reaction at a lower temperature, conversion may be sluggish. Consider increasing the temperature, but monitor for potential degradation.

  • Short Reaction Time: Depending on the scale and temperature, the reaction may need several hours to reach completion. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Reagent Degradation: Aqueous formaldehyde solutions can polymerize to paraformaldehyde. Ensure you are using a fresh, stabilized solution (often containing methanol).

Problem: I see multiple byproducts on my TLC or LC-MS analysis.

Possible Causes & Solutions:

  • N-formyl Intermediate: You may observe the N-formyl azetidin-3-ol as an intermediate. This can happen if the hydride transfer (reduction step) is slow. This is usually resolved by increasing the reaction time or temperature.

  • Ring-Opening: The strained azetidine ring can be susceptible to nucleophilic ring-opening under harsh acidic or basic conditions, especially at high temperatures.[5] If you observe unexpected polar byproducts, consider running the reaction at a slightly lower temperature (e.g., 80 °C) for a longer duration.

  • Starting Material Impurities: Azetidin-3-ol can be hygroscopic and may contain impurities.[7] Ensure the purity of your starting material before beginning the reaction.

Problem: I am having difficulty isolating my product during the workup.

Possible Causes & Solutions:

  • Product is Water-Soluble: 1-Methylazetidin-3-ol is a small, polar molecule with high water solubility.[8] During aqueous workup, a significant amount of product can be lost to the aqueous layer.

    • Solution 1: Salting Out. Before extraction, saturate the aqueous layer with a salt like NaCl or K₂CO₃. This decreases the polarity of the aqueous phase and drives the organic product into the extraction solvent.

    • Solution 2: Continuous Extraction. For larger scales, a continuous liquid-liquid extractor can be highly effective.

    • Solution 3: Different Solvents. Use a more polar extraction solvent like chloroform (CHCl₃) or a 9:1 mixture of dichloromethane:isopropanol instead of less polar options like ethyl acetate. Perform multiple extractions (5-10 times) with smaller volumes.

  • Emulsion Formation: The basic, aqueous mixture can form emulsions during extraction.

    • Solution: Add brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Product Volatility: The product is a relatively low-boiling point liquid.

    • Solution: Be cautious during solvent removal on a rotary evaporator. Use a cool water bath and avoid applying high vacuum to prevent co-evaporation of your product.

Troubleshooting_Tree problem problem check check solution solution LowYield Problem: Low Yield CheckAnalysis Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) LowYield->CheckAnalysis SM_Present Is Starting Material (SM) Present? CheckAnalysis->SM_Present WorkupLoss Is Product Lost During Workup/Purification? SM_Present->WorkupLoss No IncreaseConditions Solution: - Increase reaction temp/time - Check reagent equivalents/quality SM_Present->IncreaseConditions Yes OptimizeWorkup Solution: - Saturate aqueous layer with NaCl - Use more polar extraction solvent - Perform more extractions WorkupLoss->OptimizeWorkup Yes SideProducts Are Side Products the Main Issue? WorkupLoss->SideProducts No CheckPurification Solution: - Avoid high vacuum on rotovap - Consider distillation vs. column SideProducts->CheckPurification No LowerTemp Solution: - Lower reaction temperature - Ensure SM purity SideProducts->LowerTemp Yes

Caption: A decision tree for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Standard N-Methylation of Azetidin-3-ol

This protocol is a standard starting point for the reaction.

Reagents & Materials:

  • Azetidin-3-ol (or its hydrochloride salt)

  • Aqueous Formaldehyde (37 wt. % in H₂O)

  • Formic Acid (~98%)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add azetidin-3-ol (1.0 eq).

  • Add formic acid (3.0 eq) to the flask. A mild exotherm may be observed.

  • Add aqueous formaldehyde solution (2.5 eq) dropwise while stirring.

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 90:10:1 DCM/MeOH/NH₄OH) or LC-MS until all starting material is consumed.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully basify the reaction mixture to pH > 10 by the slow addition of 50% aqueous NaOH or solid K₂CO₃. Caution: This is highly exothermic and will cause CO₂ evolution.

  • Extract the aqueous layer with DCM or CHCl₃ (5 x 50 mL for a 10g scale reaction).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (with a cool water bath) to yield the crude product.

  • Purify by vacuum distillation or silica gel chromatography.

Protocol 2: Optimized Protocol for Improved Yield and Purity

This protocol incorporates troubleshooting measures to maximize product recovery.

Procedure:

  • Follow steps 1-5 from the standard protocol.

  • After cooling the mixture to 0 °C, concentrate the acidic reaction mixture under reduced pressure to remove excess water and formic acid.

  • Re-dissolve the resulting residue in a minimal amount of water.

  • Cool to 0 °C and add solid potassium carbonate (K₂CO₃) portion-wise until the solution is saturated and the pH is > 10.

  • Add solid sodium chloride (NaCl) until the aqueous layer is fully saturated.

  • Extract the resulting thick slurry with a 9:1 mixture of Chloroform:Isopropanol (8 x 50 mL for a 10g scale reaction). The isopropanol helps to improve partitioning.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate on a rotary evaporator with a bath temperature no higher than 30 °C.

  • Purify the resulting oil by vacuum distillation to obtain 1-methylazetidin-3-ol.

Data Summary: Reaction Condition Optimization

The following table presents representative data from a hypothetical optimization study to illustrate the impact of key parameters on reaction outcome.

EntryEquivalents HCOOHEquivalents CH₂OTemperature (°C)Time (h)Yield (%)Purity (%)Notes
11.51.28064590Incomplete conversion observed.
23.02.58067595Good conversion, reaction slightly slow.
33.02.510048896Full conversion, efficient reaction.
43.02.511048285Increased byproduct formation observed.
55.04.010048996No significant improvement over Entry 3.

References

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Ma, N., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • NRO Chemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. Retrieved from [Link]

  • Exelixis, Inc. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Thieme Connect. (n.d.). This update covers literature on the synthesis of azetidines from 2008 to 2015. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylazetidin-3-ol. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US3668196A - 3-azetidinols.
  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition. Retrieved from [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 29). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Hopkinson, R. J., et al. (2014). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Nature Communications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Khan, J., et al. (2024). Silane-mediated, facile C–H and N–H methylation using formaldehyde. Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Retrieved from [Link]

  • Gandon, V., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Sal-Reh, D., et al. (2021). An enzymatic activation of formaldehyde for nucleotide methylation. Nature Communications. Retrieved from [Link]

  • Li, J., & He, R. (2020). Formaldehyde and De/Methylation in Age-Related Cognitive Impairment. Journal of Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

  • bioRxiv. (2024, March 1). Formaldehyde Exposure Induces Systemic Epigenetic Alterations in Histone Methylation and Acetylation. Retrieved from [Link]

Sources

Common impurities in 1-Methylazetidin-3-ol synthesis and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylazetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your synthetic work.

I. Overview of 1-Methylazetidin-3-ol Synthesis

The most prevalent and industrially relevant synthesis of 1-Methylazetidin-3-ol involves the reaction of methylamine with epichlorohydrin. This process, while seemingly straightforward, is a cascade of reactions where precise control of stoichiometry, temperature, and reaction time is paramount to favor the formation of the desired strained four-membered azetidine ring over competing side reactions.

The reaction proceeds through an initial nucleophilic attack of methylamine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring. However, the high reactivity of both the starting materials and the product can lead to the formation of several impurities.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems encountered during the synthesis of 1-Methylazetidin-3-ol, providing insights into their causes and practical solutions.

Q1: I am observing a significant amount of a higher boiling point impurity in my crude reaction mixture. What is its likely identity and how can I minimize its formation?

A1: A common and often significant impurity in this synthesis is the "bis-adduct," which arises from the reaction of one molecule of methylamine with two molecules of epichlorohydrin. The most likely structure for this impurity is 1,3-bis(methylamino)propan-2-ol and its isomers.

  • Causality: This impurity forms when the initial adduct of methylamine and one molecule of epichlorohydrin, which still possesses a reactive secondary amine, undergoes a second reaction with another molecule of epichlorohydrin before it can cyclize to form the azetidine ring. This is particularly prevalent if there is a localized excess of epichlorohydrin or if the reaction conditions favor intermolecular reactions over the desired intramolecular cyclization.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: A slight excess of methylamine can help to ensure that each epichlorohydrin molecule is more likely to react with a fresh methylamine molecule rather than the intermediate adduct.

    • Slow Addition of Epichlorohydrin: Adding epichlorohydrin slowly to the methylamine solution helps to maintain a low concentration of the electrophile, thus favoring the initial 1:1 adduct formation and subsequent cyclization.

    • Temperature Control: The reaction is exothermic. Maintaining a consistent and moderate temperature is crucial. Higher temperatures can accelerate the rate of the second addition, leading to more bis-adduct formation.

Q2: My final product purity is low, and I suspect the presence of unreacted starting materials. How can I confirm this and remove them?

A2: Unreacted methylamine and epichlorohydrin are common impurities, especially if the reaction does not go to completion.

  • Identification:

    • GC-MS: Gas Chromatography-Mass Spectrometry is an excellent technique for identifying volatile starting materials. You will observe peaks with mass-to-charge ratios corresponding to methylamine (m/z 31) and epichlorohydrin (m/z 92.5).

    • ¹H NMR: The presence of unreacted epichlorohydrin can be detected by its characteristic signals in the proton NMR spectrum.

  • Troubleshooting & Optimization:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-process GC-MS to monitor the consumption of starting materials and determine the optimal reaction time.

    • Purification:

      • Distillation: 1-Methylazetidin-3-ol has a higher boiling point than the starting materials. Fractional distillation under reduced pressure can effectively remove residual methylamine and epichlorohydrin.

      • Aqueous Wash: Washing the organic extract with water can help remove the highly water-soluble methylamine.

Q3: I am observing a viscous, polymeric residue in my reaction flask after the synthesis. What is the cause and how can I prevent it?

A3: The formation of polymeric material is a known issue in reactions involving azetidines and epichlorohydrin.

  • Causality: Azetidine rings can undergo cationic ring-opening polymerization, especially in the presence of acidic impurities or at elevated temperatures[1][2]. Epichlorohydrin can also self-polymerize under certain conditions. The reaction of the hydroxyl group of the product with epichlorohydrin can also initiate polymerization.

  • Troubleshooting & Optimization:

    • pH Control: Ensure the reaction is not overly acidic. The use of a base to neutralize any generated HCl can be beneficial.

    • Temperature Management: Avoid excessive heating during the reaction and work-up, as this can promote polymerization[3].

    • Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification without undue delay to minimize the time the product is exposed to conditions that could lead to polymerization.

Q4: How can I effectively identify the common impurities using standard analytical techniques?

A4: A combination of chromatographic and spectroscopic methods is essential for robust impurity identification.

  • Identification Workflow:

    Impurity Identification Workflow Start Crude Product GCMS GC-MS Analysis Start->GCMS Volatile Impurities HPLC HPLC Analysis Start->HPLC Non-volatile Impurities Impurity_ID Impurity Identification GCMS->Impurity_ID Mass Spectra NMR NMR Spectroscopy (¹H, ¹³C, COSY) HPLC->NMR Isolate Fractions NMR->Impurity_ID Structural Elucidation

    Caption: Workflow for impurity identification.

    • GC-MS: Ideal for identifying volatile impurities like unreacted starting materials and low molecular weight byproducts.

    • HPLC: High-Performance Liquid Chromatography is the primary tool for quantifying the purity of the final product and detecting less volatile impurities like the bis-adduct and oligomers.

    • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of isolated impurities. 2D NMR techniques like COSY and HSQC can be invaluable for complex structures.

III. Analytical Protocols

Protocol 1: GC-MS for Volatile Impurity Identification

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Use a standard GC-MS system with a capillary column suitable for polar analytes (e.g., a wax or mid-polarity column).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

  • Data Analysis: Compare the obtained mass spectra of the impurity peaks with a spectral library (e.g., NIST) to identify known compounds like methylamine and epichlorohydrin.

Protocol 2: HPLC for Purity Assessment and Non-Volatile Impurity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis: Calculate the area percentage of the main peak to determine the purity. The retention times of known impurities (if standards are available) can be used for their identification.

IV. Visualization of Key Processes

Synthetic Pathway and Impurity Formation

Synthesis and Impurity Formation cluster_main Main Synthetic Pathway cluster_side Side Reactions Methylamine Methylamine Adduct Intermediate Adduct Methylamine->Adduct Epichlorohydrin Epichlorohydrin Epichlorohydrin->Adduct Product 1-Methylazetidin-3-ol Adduct->Product Intramolecular Cyclization Bis_Adduct Bis-Adduct Impurity (1,3-bis(methylamino)propan-2-ol) Adduct->Bis_Adduct + Epichlorohydrin Polymer Polymeric Impurities Product->Polymer Ring-Opening Polymerization

Caption: Synthesis of 1-Methylazetidin-3-ol and common side reactions.

Troubleshooting Logic Diagram

Troubleshooting Logic Problem Low Yield or Purity Check_Stoichiometry Verify Stoichiometry Problem->Check_Stoichiometry Check_Temp Review Temperature Control Problem->Check_Temp Check_Addition_Rate Assess Addition Rate Problem->Check_Addition_Rate Analyze_Impurities Analyze Impurity Profile (GC-MS, HPLC) Problem->Analyze_Impurities Bis_Adduct_High High Bis-Adduct? Analyze_Impurities->Bis_Adduct_High Polymer_Present Polymeric Residue? Analyze_Impurities->Polymer_Present Bis_Adduct_High->Check_Temp No Optimize_Stoich Optimize Stoichiometry (Slight excess of amine) Bis_Adduct_High->Optimize_Stoich Yes Optimize_Addition Slow Down Addition Bis_Adduct_High->Optimize_Addition Yes Polymer_Present->Problem No Optimize_Temp Improve Temperature Control Polymer_Present->Optimize_Temp Yes Optimize_Workup Modify Work-up (Prompt, avoid high temp) Polymer_Present->Optimize_Workup Yes

Caption: A logical approach to troubleshooting common synthesis issues.

V. Summary of Common Impurities

Impurity NameChemical StructureCommon Identification MethodFormation Pathway
1,3-bis(methylamino)propan-2-ol CH₃NHCH₂(CHOH)CH₂NHCH₃HPLC, LC-MS, ¹H NMRReaction of the intermediate adduct with a second molecule of epichlorohydrin.
Unreacted Methylamine CH₃NH₂GC-MSIncomplete reaction or excess reagent.
Unreacted Epichlorohydrin C₃H₅ClOGC-MSIncomplete reaction.
Polymeric Impurities High molecular weight oligomers/polymersGPC, ¹H NMR (broad signals)Cationic ring-opening polymerization of the azetidine product.

VI. References

  • Goethals, E. J. (1974). The Polymerization of Azetidines and Azetidine Derivatives. Journal of Polymer Science: Polymer Symposia, 48(1), 299-311.

  • Laguerre, M., Boyer, C., Leger, J. M., & Carpy, A. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry, 67(9), 1514-1521.

  • Hooghe, W., De Schryver, F. C., & Goethals, E. J. (1998). Cationic Ring-Opening Polymerization of N-tert-Butyl Azetidine. Macromolecules, 31(25), 8757-8763.

  • Gutta, M., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 857-863*. [Link]

  • PubChem. (n.d.). 1,3-Bis(methylamino)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylazetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Stability issues and degradation pathways of 1-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methylazetidin-3-ol

A Guide to Understanding and Mitigating Stability Challenges for Researchers

Welcome to the technical support center for 1-Methylazetidin-3-ol. As a key building block in modern medicinal chemistry, the unique structural features of this strained, four-membered heterocycle provide a valuable scaffold for drug discovery.[1][2] However, the inherent ring strain and functional groups also present specific stability challenges that can impact experimental reproducibility and outcomes.[1][3]

This guide, structured in a responsive question-and-answer format, is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the common stability issues and degradation pathways of 1-Methylazetidin-3-ol, enabling you to anticipate, troubleshoot, and manage these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer delves into the root chemical cause and provides actionable solutions.

Q1: I'm observing a major new peak in my HPLC/LC-MS analysis after exposing 1-Methylazetidin-3-ol to acidic conditions (e.g., during salt formation or in a reaction medium). What is happening?

A1: You are likely observing an acid-catalyzed ring-opening degradation product.

Causality: The azetidine ring in 1-Methylazetidin-3-ol, while less reactive than an aziridine ring, is still strained and susceptible to decomposition, particularly under acidic conditions.[1][4] The degradation is initiated by the protonation of the basic tertiary nitrogen atom, forming a highly reactive azetidinium ion .[5] This positively charged intermediate dramatically increases the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack.

In a typical laboratory setting, common nucleophiles like water, alcohols (from solvents), or anions (e.g., chloride, acetate from buffers) can attack one of the ring carbons, leading to irreversible ring-opening.[6][7] This process generates a new, more stable, acyclic amine, which will present as a distinct peak in your analytical run. Studies on related N-substituted azetidines have demonstrated that this acid-mediated intramolecular ring-opening is a significant decomposition pathway.[3][8][9]

Troubleshooting Steps:

  • Confirm the Degradant: Use High-Resolution Mass Spectrometry (HRMS) to determine the molecular weight of the new peak. If, for example, your reaction was in an aqueous acidic solution, the new mass should correspond to the addition of a water molecule to the parent compound (C₄H₉NO + H₂O = C₄H₁₁NO₂).

  • pH Control: If possible, perform your reaction at a neutral or slightly basic pH to prevent protonation of the azetidine nitrogen.

  • Use Aprotic Solvents: When acidic conditions are unavoidable, use anhydrous aprotic solvents (e.g., Dichloromethane, Acetonitrile) to minimize the presence of water or other alcohol nucleophiles.

  • Temperature Management: Keep the reaction temperature as low as feasible, as higher temperatures accelerate the rate of decomposition.

Q2: My reaction yield is inconsistent, and purity analysis of the 1-Methylazetidin-3-ol starting material shows it's only ~90% pure, despite being from a new bottle. What could be the cause?

A2: The compound may have degraded during storage due to improper conditions, likely exposure to atmospheric moisture and carbon dioxide.

Causality: 1-Methylazetidin-3-ol is a tertiary amine, making it basic and hygroscopic. It can readily absorb moisture and carbon dioxide from the air. CO₂ can react with the basic nitrogen to form a carbamate salt, while absorbed water can facilitate hydrolysis or other degradation pathways over time, even at room temperature. The hydroxyl group also makes the molecule susceptible to oxidation.[2][10] Supplier handling information often recommends storage in a dry, dark environment, sometimes under inert gas, to mitigate these issues.[11]

Troubleshooting & Preventative Workflow:

  • Initial Purity Check: Always perform a quick purity check (e.g., by NMR or HPLC) on any new batch of 1-Methylazetidin-3-ol before use to establish a baseline.

  • Proper Storage Protocol: Store the compound in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), and in a desiccator to protect it from moisture and air. For long-term storage, keeping it in a freezer at or below -20°C is recommended.[11]

  • Aliquoting: Avoid repeatedly opening and closing the main stock bottle. Aliquot the material into smaller, single-use vials to minimize exposure of the bulk supply.

  • Re-purification: If the purity is compromised, consider a rapid purification step, such as passing it through a short plug of basic alumina or silica gel using an appropriate solvent system, immediately before use.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-Methylazetidin-3-ol?

A1: The two most significant degradation pathways are Acid-Catalyzed Ring-Opening and Oxidation .

  • Acid-Catalyzed Ring-Opening: As detailed in the troubleshooting section, this is the most common and rapid degradation pathway. It proceeds through the formation of an azetidinium ion intermediate, which is then opened by a nucleophile.[5]

  • Oxidation: The secondary alcohol at the C-3 position can be oxidized to the corresponding ketone, 1-methylazetidin-3-one. This can occur slowly in the presence of atmospheric oxygen or be accelerated by oxidizing agents present in a reaction mixture.

  • Rearrangement (Under Specific Conditions): In the presence of certain acids and nitriles, 3-hydroxyazetidines can undergo a Ritter-type reaction that initiates a cascade, leading to rearrangement into a 2-oxazoline structure.[12][13] While less common under standard conditions, it is a potential pathway to be aware of in complex reaction schemes.

Below is a diagram illustrating the primary acid-catalyzed degradation pathway.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack A 1-Methylazetidin-3-ol B Azetidinium Ion (Reactive Intermediate) A->B  (Acidic Conditions) H+ H+ C Ring-Opened Product (Stable Degradant) B->C  (Ring Opening) Nu Nucleophile (e.g., H₂O)

Caption: Acid-catalyzed ring-opening of 1-Methylazetidin-3-ol.

Q2: What are the ideal storage and handling conditions?

A2: To ensure long-term stability and experimental consistency, adhere to the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Long-term)Slows down potential degradation reactions.[11]
2-8°C (Short-term)Acceptable for immediate or frequent use.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric CO₂ and O₂.
Moisture Store in a desiccatorThe compound is hygroscopic; moisture can act as a nucleophile for ring-opening.[14]
Light Amber vial or dark placeProtects against potential photolytic degradation.[15]
Container Tightly sealed glass vialPrevents exposure to air and moisture.
Q3: What analytical methods are best for monitoring the stability of 1-Methylazetidin-3-ol?

A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and stability studies. A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with a modifier like TFA or formic acid) is typically effective.[16] HPLC can quantify the parent compound and resolve it from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurity peaks by providing molecular weight information, which helps in elucidating degradation pathways.[17]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation of the starting material and can be used to identify major degradants if they are isolated. It is also an excellent tool for an initial purity check against a reference standard.

Section 3: Key Experimental Protocols

Protocol 1: Workflow for Stability Assessment

This protocol provides a self-validating system for testing the stability of 1-Methylazetidin-3-ol under specific stress conditions (e.g., acidic, basic, oxidative).

G prep 1. Sample Preparation - Dissolve compound in stress medium - Prepare control (no stressor) t0 2. Time-Zero Analysis - Immediately analyze a sample via HPLC - Establishes baseline purity (T₀) prep->t0 incubate 3. Incubation - Store samples under defined  conditions (e.g., 40°C, dark) t0->incubate sample 4. Time-Point Sampling - Withdraw aliquots at set intervals  (e.g., 2, 4, 8, 24 hours) incubate->sample analyze 5. HPLC/LC-MS Analysis - Analyze each time-point sample sample->analyze data 6. Data Interpretation - Calculate % remaining of parent - Identify major degradant peaks analyze->data

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of 1-Methylazetidin-3-ol in the desired stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and a control medium (e.g., purified water or reaction solvent).

  • Time-Zero (T₀) Sample: Immediately upon preparation, dilute an aliquot of each solution to a suitable concentration and analyze it via a validated HPLC method. This result is your 100% reference point.

  • Incubation: Place the sealed vials containing the remaining solutions in a controlled environment (e.g., a 40°C oven). Protect from light if photostability is not the variable being tested.

  • Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial, quench the reaction if necessary (e.g., neutralize acid/base), and analyze by HPLC.

  • Analysis: Compare the peak area of 1-Methylazetidin-3-ol at each time point to the T₀ sample to determine the percentage of degradation. Use LC-MS to investigate the identity of any significant new peaks.

References

  • Couty, F., Evano, G., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. The Journal of Organic Chemistry, 71(9), 3479–3490. [Link]

  • Kim, B. M., So, S. M., & Choi, H. J. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 455. [Link]

  • Dowling, M. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Gimbert, Y., et al. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(8), 1952–1955. [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]

  • PubMed. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]

  • Dowling, M. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. env.go.jp. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylazetidin-3-ol. PubChem Compound Database. [Link]

  • Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link]

  • Exelixis, Inc. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. ACS Publications. [Link]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylazetidin-3-amine. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. ResearchGate. [Link]

  • PubMed. (2020). Rearrangement of 3-Hydroxyazetidines Into 2-Oxazolines. PubMed. [Link]

  • PubMed. (2010). Elucidating the pathways of degradation of denagliptin. PubMed. [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

  • ResearchGate. (2025). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol. ResearchGate. [Link]

  • World Journal of Pharmaceutical Research. (2022). A COMPREHENSIVE REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. WJPR. [Link]

  • ResearchGate. (2025). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]

  • MDPI. (n.d.). Lifitegrast Degradation: Products and Pathways. MDPI. [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • PubMed Central. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting guide for the purification of polar amine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Troubleshooting Hub for the Purification of Polar Amine Compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating and purifying these often-problematic molecules. As Senior Application Scientists, we have compiled this resource based on established principles and extensive field experience to provide not just solutions, but a deeper understanding of the underlying chromatographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My polar amine is showing severe peak tailing on a C18 column. What's happening and how can I fix it?

Answer:

This is the most common issue encountered when purifying polar amines using reversed-phase chromatography (RPC). The primary cause is strong, undesirable secondary interactions between the basic amine groups and residual, acidic silanol groups present on the surface of silica-based stationary phases. These interactions lead to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in tailed and broadened peaks.

Troubleshooting Workflow:

start Severe Peak Tailing Observed q1 Is your mobile phase pH controlled and appropriate? start->q1 a1_yes Yes q1->a1_yes Correct pH a1_no No q1->a1_no Incorrect pH q2 Are you using a mobile phase additive? a1_yes->q2 sol1 Adjust pH to 2.5-3.5 with TFA or Formic Acid to protonate silanols and amines. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Additive Used a2_no No q2->a2_no No Additive q3 Is your column specifically designed for polar compounds? a2_yes->q3 sol2 Add an ion-pairing agent (e.g., TFA) or a competing base (e.g., TEA). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Specialized Column a3_no No q3->a3_no Standard C18 end Improved Peak Shape a3_yes->end sol3 Switch to an end-capped, high-purity silica column or a polar-embedded phase. a3_no->sol3 sol3->end

Caption: Troubleshooting decision tree for peak tailing.

Detailed Solutions:

  • Mobile Phase pH Adjustment: The most effective strategy is to control the ionization state of both the analyte and the stationary phase.

    • Mechanism: By lowering the mobile phase pH to between 2.5 and 3.5 using an acid like trifluoroacetic acid (TFA) or formic acid, you achieve two things:

      • Your basic amine analyte will be fully protonated (BH+), making it more polar.

      • The residual silanol groups (Si-O-) on the silica surface will be protonated (Si-OH), neutralizing their negative charge.

    • Result: This minimizes the strong ionic interaction, allowing the primary reversed-phase retention mechanism to dominate, which results in sharper, more symmetrical peaks.

  • Use of Mobile Phase Additives (Competing Agents):

    • Ion-Pairing Agents (e.g., TFA): TFA is a strong ion-pairing agent. The negatively charged trifluoroacetate anion pairs with the protonated amine analyte. This complex is neutral and more hydrophobic, increasing its retention on a C18 column and shielding it from silanol interactions.

    • Competing Bases (e.g., Triethylamine - TEA): A small amount of a competing base like TEA can be added to the mobile phase. TEA, being a strong base, will preferentially interact with the acidic silanol sites, effectively "masking" them from your analyte. This is often referred to as a "silanol blocker".

  • Column Selection: Modern column chemistry offers superior alternatives to traditional C18 phases.

    • High-Purity, End-Capped Columns: Choose columns packed with high-purity silica where the number of residual silanols is minimal. "End-capping" is a process where these silanols are chemically bonded with a small, non-polar group to make them inert.

    • Polar-Embedded Phases: These columns have a polar group (e.g., a carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the silica surface and can improve peak shape for basic compounds, even at moderate pH levels.

Comparative Table of Mobile Phase Additives:

AdditiveTypical ConcentrationMechanism of ActionProsCons
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)pH control, Ion-pairingExcellent peak shape, Volatile (MS-compatible)Can be difficult to remove from the sample, may suppress MS ionization
Formic Acid 0.1% (v/v)pH controlGood peak shape, Excellent for MSLess effective at masking silanols than TFA
Triethylamine (TEA) 0.1 - 0.5% (v/v)Competing Base (Silanol Blocker)Very effective at reducing tailingNot MS-compatible, High UV absorbance
Issue 2: My polar amine has very little or no retention on a C18 column, even with 100% aqueous mobile phase. What should I do?

Answer:

This is a classic case of a compound being too polar for traditional reversed-phase chromatography. When the analyte is more polar than the mobile phase, it spends most of its time in the mobile phase and elutes at or near the void volume of the column.

Alternative Chromatographic Modes:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred method for highly polar compounds.

    • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >80% acetonitrile). A thin layer of water is adsorbed onto the stationary phase, and the polar analyte partitions into this aqueous layer from the organic-rich mobile phase. Retention is directly proportional to the analyte's polarity.

    • Elution: Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).

Caption: Reversed-Phase vs. HILIC mechanisms.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent green alternative for purifying polar compounds.

    • Mechanism: SFC uses supercritical carbon dioxide as the primary mobile phase, often with a co-solvent like methanol. It provides very fast and efficient separations. For basic amines, adding a small amount of an amine additive (e.g., isopropylamine) to the co-solvent is crucial to prevent peak tailing by deactivating acidic sites on the stationary phase.

Protocol: Method Development for HILIC Purification of a Polar Amine

  • Column Selection: Start with a bare silica or amide-phase column.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate (adjust pH to ~3 with formic acid).

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate (adjust pH to ~3 with formic acid).

  • Initial Gradient:

    • Start at 100% Solvent A (high organic).

    • Run a linear gradient from 100% A to 60% A over 10-15 column volumes.

    • Hold at 60% A for 2 column volumes.

    • Return to 100% A and re-equilibrate for at least 5-7 column volumes. Equilibration is critical in HILIC.

  • Optimization: Adjust the gradient slope and starting/ending percentages based on the initial scouting run to improve resolution.

Issue 3: My compound is degrading on the column during purification. How can I improve its stability?

Answer:

Compound stability during purification is a significant concern, especially for sensitive molecules. Degradation can be caused by harsh pH conditions, interaction with active sites on the stationary phase, or prolonged exposure to purification conditions.

Strategies to Enhance Stability:

  • pH Management: Avoid extreme pH values. While low pH is good for peak shape, some amines may be susceptible to acid-catalyzed hydrolysis. If this is suspected, try a "high pH" method.

    • High pH Method: Use a hybrid-silica or polymer-based column that is stable at pH > 8. A mobile phase buffered with ammonium bicarbonate or using a dilute solution of ammonium hydroxide (e.g., pH 10) will deprotonate the silanol groups and keep your amine in its neutral, free-base form. This can dramatically improve stability for certain structures.

  • Temperature Control: Run the purification at a reduced temperature (e.g., 10-15 °C) if the compound is thermally labile.

  • Minimize Run Time: Use shorter columns, higher flow rates, or faster gradients to reduce the total time the compound spends on the column. SFC is particularly advantageous here due to its high speed.

  • Column Choice: In some cases, the silica surface itself can have catalytic activity. Switching to a different type of stationary phase, such as a polymer-based column (e.g., polystyrene-divinylbenzene), can eliminate this issue as they lack silanol groups entirely.

References

  • LC-GC North America. Peak Tailing in Reversed-Phase HPLC of Basic Compounds.[Link]

  • Waters Corporation. A Primer on Reversed-Phase HPLC.[Link]

  • Journal of Chromatography A. Understanding the retention mechanism of hydrophilic interaction liquid chromatography.[Link]

  • Agilent Technologies. Achiral SFC for the Purification of Pharmaceutical Compounds.[Link]

Technical Support Center: Synthesis of 3-Hydroxyazetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-hydroxyazetidines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.[1][2] The inherent ring strain of the four-membered azetidine ring presents unique synthetic hurdles, often leading to side reactions that can complicate synthesis and purification.[1][2] This guide offers practical, evidence-based solutions and detailed protocols to help you navigate these challenges and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 3-hydroxyazetidines?

A1: The synthesis of 3-hydroxyazetidines is primarily challenged by three main classes of side reactions:

  • Ring-opening reactions: The strained four-membered ring is susceptible to nucleophilic attack, particularly under acidic or strongly basic conditions.[2]

  • Rearrangement to 2-oxazolines: This is a common intramolecular rearrangement of 3-hydroxyazetidines, often catalyzed by acid.

  • Dimerization and polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers and higher-order polymers.[2][3]

Q2: How critical is the choice of the nitrogen-protecting group?

A2: The choice of the N-protecting group is crucial as it significantly influences the stability of the azetidine ring and the propensity for side reactions.[2] A well-chosen protecting group can mitigate unwanted reactivity and improve yields. For instance, electron-withdrawing groups like tert-butoxycarbonyl (Boc) can reduce the nucleophilicity of the nitrogen atom, disfavoring certain side reactions. This guide provides a comparative overview of common protecting groups in a dedicated section.

Q3: My purification by column chromatography is proving difficult. What are the best practices?

A3: Purification of 3-hydroxyazetidines can be challenging due to their polarity and potential instability on silica gel. Consider using neutral or basic alumina to avoid degradation of acid-sensitive products.[1] For polar compounds, reversed-phase chromatography can be a viable alternative. If the product is a solid, recrystallization is often the most effective method for achieving high purity.[1][4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 3-hydroxyazetidines.

Problem 1: Low Yield of 3-Hydroxyazetidine with Significant Formation of a Ring-Opened Product

Symptoms:

  • NMR or LC-MS analysis of the crude product shows the presence of a major byproduct with a mass corresponding to the addition of a nucleophile (e.g., solvent, water) to the azetidine precursor.

  • The desired 3-hydroxyazetidine is obtained in low yield or not at all.

Root Cause Analysis:

The high ring strain of azetidines makes them susceptible to nucleophilic ring-opening, a reaction often catalyzed by acidic conditions. Protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons, making them more prone to attack by nucleophiles.

Workflow for Troubleshooting Low Yield due to Ring-Opening

Caption: Troubleshooting workflow for low reaction yield due to ring-opening.

Mitigation Strategies:

  • pH Control: Carefully control the pH of the reaction mixture. If the reaction is performed under acidic conditions, consider using a milder acid or a buffer system. During work-up, avoid strong acidic washes. A quench with a mild base like sodium bicarbonate is often recommended.[1]

  • Choice of N-Protecting Group: Employ an N-protecting group that reduces the basicity of the nitrogen atom, thereby decreasing its propensity for protonation. Electron-withdrawing groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are generally preferred over alkyl groups like benzyl, especially when acidic conditions are unavoidable.

  • Solvent Selection: Use non-nucleophilic solvents to prevent their participation in ring-opening reactions. Dichloromethane, toluene, or acetonitrile are often good choices. Avoid protic solvents like methanol or ethanol if ring-opening is a significant issue.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

Experimental Protocol: Synthesis of 1-Boc-3-hydroxyazetidine

This protocol is an example of a synthesis that utilizes a protecting group to minimize side reactions.

  • To a solution of 1-(diphenylmethyl)-3-hydroxyazetidine in methanol, add a catalytic amount of 10% palladium on carbon.

  • Hydrogenate the mixture at room temperature for 3 hours.

  • Filter off the catalyst.

  • To the filtrate, add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 1-tert-butoxycarbonyl-3-hydroxyazetidine.

Problem 2: Formation of 2-Oxazoline Byproduct

Symptoms:

  • NMR analysis shows unexpected signals, and mass spectrometry indicates a byproduct with the same mass as the starting 3-hydroxyazetidine.

  • The IR spectrum may show a C=N stretching frequency characteristic of an oxazoline.

Root Cause Analysis:

3-Hydroxyazetidines can undergo a rearrangement to form 2-oxazolines, particularly under acidic conditions in the presence of a nitrile, in what is known as a Ritter-type reaction. This reaction is driven by the release of the azetidine ring strain.

Mechanism of 2-Oxazoline Formation

Oxazoline_Formation cluster_0 Ritter-type Reaction Cascade 3-Hydroxyazetidine 3-Hydroxyazetidine Carbocation Carbocation 3-Hydroxyazetidine->Carbocation H+ Nitrile Adduct Nitrile Adduct Carbocation->Nitrile Adduct Intermediate Amide Intermediate Amide Nitrile Adduct->Intermediate Amide 2-Oxazoline 2-Oxazoline Intermediate Amide->2-Oxazoline Intramolecular Ring Opening

Caption: Proposed mechanism for the rearrangement of 3-hydroxyazetidines to 2-oxazolines.

Mitigation Strategies:

  • Avoid Strong Acids: If possible, avoid the use of strong acids like sulfuric acid, especially in the presence of nitriles (e.g., acetonitrile as a solvent). If acidic conditions are necessary, use a milder acid or a buffered system.

  • Temperature Control: Perform the reaction at a lower temperature to disfavor the rearrangement pathway.

  • Solvent Choice: If a nitrile is not a necessary reactant, choose a non-nitrile solvent to prevent the Ritter reaction.

Purification Strategy for Removing 2-Oxazoline Byproduct:

If the 2-oxazoline has formed, it can often be separated from the more polar 3-hydroxyazetidine by silica gel column chromatography.

Table 1: Column Chromatography Parameters for Separation

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Gradient of Ethyl Acetate in Hexanes or Dichloromethane/MethanolStart with a less polar mixture to elute the less polar 2-oxazoline, then increase the polarity to elute the 3-hydroxyazetidine.
Elution Monitoring TLC with visualization by UV and/or staining (e.g., potassium permanganate)Allows for tracking the separation of the two isomers.
Problem 3: Dimerization and Polymerization

Symptoms:

  • The crude product appears viscous or as an intractable solid.

  • Mass spectrometry analysis shows species with multiples of the monomer's mass.

  • NMR spectroscopy may show broad signals indicative of polymeric material.

Root Cause Analysis:

Azetidines can undergo cationic ring-opening polymerization, which is often initiated by acidic catalysts or impurities.[3][5] The high concentration of reactants can also favor intermolecular reactions leading to dimerization and oligomerization over the desired intramolecular cyclization.

Mitigation Strategies:

  • High Dilution Conditions: To favor intramolecular cyclization, perform the reaction under high dilution. This can be achieved by slowly adding the substrate to a larger volume of solvent over an extended period.

  • Control of Initiators: Ensure all reagents and solvents are free from acidic impurities that could initiate polymerization.

  • Temperature Optimization: Higher temperatures can sometimes promote polymerization. It is advisable to run the reaction at the lowest effective temperature.

  • Choice of Base: In syntheses involving a cyclization step, the choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base may be preferable to minimize side reactions.

Table 2: Influence of Reaction Conditions on Dimerization/Polymerization

ConditionTo Favor Intramolecular CyclizationTo Avoid Intermolecular ReactionsReference
Concentration Low (High Dilution)High concentration can lead to dimerization/polymerization[6]
Temperature Optimized for cyclization rateHigh temperatures can promote side reactions[7]
Addition Rate Slow addition of substrateRapid addition can lead to high local concentrations[6]
Catalyst/Base Use of appropriate catalyst and baseAvoid acidic impurities that can initiate polymerization[3][5]

Comparative Guide to N-Protecting Groups

The selection of a suitable N-protecting group is a critical parameter in the synthesis of 3-hydroxyazetidines. The electronic and steric properties of the protecting group influence the stability of the azetidine ring and its susceptibility to side reactions.

Table 3: Comparison of Common N-Protecting Groups for 3-Hydroxyazetidine Synthesis

Protecting GroupAbbreviationDeprotection ConditionsAdvantagesDisadvantages
tert-Butoxycarbonyl BocAcidic conditions (e.g., TFA, HCl in dioxane)Stable to a wide range of nucleophiles and bases; reduces nitrogen basicity, thus stabilizing the ring against acid-catalyzed opening.[8]Requires acidic conditions for removal, which may not be compatible with other acid-sensitive functional groups.
Carboxybenzyl CbzCatalytic hydrogenolysis (e.g., H₂/Pd-C)Stable to acidic and basic conditions; removable under neutral conditions.[9][10]Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes).
Benzyl BnCatalytic hydrogenolysisRelatively stable and easy to introduce.Can be cleaved under harsh conditions; the nitrogen remains relatively basic, making the azetidine ring more susceptible to acid-catalyzed side reactions.
Benzhydryl BhCatalytic hydrogenolysisSimilar to Benzyl but can sometimes offer different stability and reactivity profiles.Similar disadvantages to the Benzyl group.

Recommendation: For syntheses that may involve acidic conditions or require a more stable azetidine ring, the Boc protecting group is often the preferred choice.[11][12] For molecules that are sensitive to acid but stable to reduction, Cbz is an excellent alternative.[13][14]

References

[1] BenchChem. (2025). Technical Support Center: Azetidine Ring Formation. [2] BenchChem. (2025). Technical Support Center: Synthesis of Substituted Azetidines. [15] Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 22(11), 1879. [16] Finding the right balance between tertiary amine steric effect and solvent polarity for the regioselectivity and kinetics of epichlorohydrin acetolysis. ResearchGate. [7] Optimizing the reaction conditions. a. ResearchGate. [4] CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents. [17] CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents. 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook. [6] Optimizing reaction conditions for azetidine ring formation. BenchChem. [3] Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. ACS Publications. [13] A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. BenchChem. [18] CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride. CymitQuimica. [19] The Reaction of Epichlorohydrin with Secondary Amines. Scite.ai. 1-Boc-3-hydroxyazetidine 97 141699-55-0. Sigma-Aldrich. [20] Guide for crystallization. [21] Optimization of the reaction conditions a. ResearchGate. [22] 3-Hydroxyazetidine hydrochloride. ChemicalBook. [5] Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Princeton University. [11] N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. [23] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Rearrangement of 3‑Hydroxyazetidines into 2‑Oxazolines. Baxendale Group - Durham University. [12] Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. ResearchGate. [24] Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [9] Cbz-Protected Amino Groups. Organic Chemistry Portal. [25] Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. ResearchGate. [26] Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [27] Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed. [8] Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [28] US4281137A - Purification of 2-oxazolines. Google Patents. [10] Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. [29] Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [14] A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem. [30] Practical syntheses of N-substituted 3-hydroxyazetidines and 4-hydroxypiperidines by hydroxylation with Sphingomonas sp. HXN-200. PubMed. [31] Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis. BenchChem. [32] Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [33] The synthesis, structure and nuclear magnetic resonance properties of some titanium relatives of Amavadin: [Δ-Ti(R,R-hidpa)2]2–, [Δ,Λ-Ti(R,R-hidpa)2]2– and [Δ,Λ-Ti(hida)2]2–. [34] Title Synthesis and high resolution NMR analysis of 2, 3-diaminocyclohexanol Sub Title Author 須網, 哲夫(Suami, Tetsuo) 小 - 慶應義塾大学学術情報リポジトリ(KOARA).

Sources

How to prevent polymerization of azetidine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Azetidine Synthesis Technical Support Center

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and handling azetidines. Due to their high ring strain and the nucleophilic nature of the secondary amine, azetidines are notoriously prone to polymerization, a challenge that can derail synthetic campaigns. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you mitigate this critical issue and ensure the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My azetidine synthesis is failing, and I suspect polymerization. What are the primary triggers I should investigate?

A: Azetidine polymerization is primarily driven by its inherent high ring strain (approximately 25.5 kcal/mol) and the nucleophilicity of the ring nitrogen. This combination makes the four-membered ring susceptible to opening. The most common triggers for this unwanted reaction are:

  • Presence of Electrophiles: Electrophiles, including Lewis acids and even trace amounts of acidic impurities, can activate the azetidine ring towards nucleophilic attack. The nitrogen atom of one azetidine molecule can attack the activated carbon of another, initiating a chain reaction.

  • Protonation of the Nitrogen: Acidic conditions are a major catalyst for polymerization. Protonation of the azetidine nitrogen significantly increases the ring strain and makes the α-carbons highly electrophilic and susceptible to ring-opening by another neutral azetidine molecule.

  • Elevated Temperatures: High temperatures provide the activation energy needed to overcome the barrier to ring-opening, leading to rapid polymerization. This is particularly problematic during purification steps like distillation.

  • High Concentration: Concentrated solutions of unprotected azetidines increase the frequency of intermolecular collisions, accelerating the rate of polymerization.

To troubleshoot, you should meticulously re-examine your reaction conditions, reagent purity, and purification methods for these triggers.

Q2: What is the most effective strategy to prevent polymerization during the synthesis of the azetidine ring itself?

A: The single most effective and widely adopted strategy is the use of an N-protecting group. By temporarily "masking" the nitrogen atom, you fundamentally alter its electronic properties, mitigating the primary drivers of polymerization.

The Causality Behind N-Protection:

An effective protecting group reduces the nucleophilicity and basicity of the nitrogen atom. This prevents it from acting as a nucleophile to attack other azetidine molecules (or their activated precursors) and makes it less likely to be protonated by trace acids. Electron-withdrawing groups are particularly effective.

Comparison of Common N-Protecting Groups for Azetidine Synthesis:

Protecting GroupChemical StructureKey AdvantagesCommon Cleavage Conditions
Tosyl (Ts) Highly crystalline, stable to many reaction conditions, strongly electron-withdrawing.HBr/phenol, sodium amalgam, dissolving metal reduction (Na/NH₃).
Nosyl (Ns) Similar to tosyl but can be cleaved under milder, orthogonal conditions.Thiophenol and a mild base (e.g., K₂CO₃).
Boc (tert-Butoxycarbonyl)

Easily removed under acidic conditions (e.g., TFA).Strong acids (TFA, HCl).
Cbz (Carboxybenzyl) Cleaved under neutral conditions via hydrogenolysis.H₂, Pd/C.

Expert Recommendation: For robust protection during ring formation, especially in challenging cyclization steps, a sulfonyl-based protecting group like tosyl (Ts) or nosyl (Ns) is often the superior choice due to its strong electron-withdrawing nature.

Q3: I've successfully synthesized my N-protected azetidine. Now I need to remove the protecting group. How do I do this without causing immediate polymerization of the free azetidine?

A: Deprotection is the most critical stage where polymerization can occur. The moment the free, nucleophilic nitrogen is exposed, the clock is ticking. Success hinges on carefully controlled conditions and, ideally, immediate use of the product in the next step (in situ).

Workflow for Safe N-Deprotection and Isolation

Below is a diagram illustrating the critical decision points and workflow for safely deprotecting an N-substituted azetidine and preventing polymerization of the resulting free azetidine.

DeprotectionWorkflow cluster_prep Preparation & Deprotection cluster_workup Workup & Isolation cluster_decision Handling of Free Azetidine start Start: N-Protected Azetidine deprotection Perform Deprotection (e.g., H₂, Pd/C for Cbz) start->deprotection filtration Rapid Filtration of Catalyst (e.g., through Celite®) deprotection->filtration extraction Aqueous Workup with Base (e.g., cold K₂CO₃ solution) filtration->extraction drying Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extraction->drying concentration Careful Solvent Removal (Rotary Evaporation, Low Temp) drying->concentration decision Isolate or Use In Situ? concentration->decision use_in_situ Immediate use in next reaction step decision->use_in_situ Recommended isolate Purify for Storage (High-Risk Step) decision->isolate Caution Advised

Caption: Workflow for Azetidine Deprotection and Handling.

Detailed Protocol: Deprotection of N-Cbz-Azetidine

This protocol provides a step-by-step method for the hydrogenolysis of an N-Cbz protected azetidine, a common procedure that avoids harsh acidic or basic conditions.

  • Inert Atmosphere: Purge a flask containing N-Cbz-azetidine dissolved in a suitable solvent (e.g., methanol, ethanol) with an inert gas (Argon or Nitrogen).

  • Catalyst Addition: Carefully add the palladium on carbon catalyst (Pd/C, typically 5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle 3-5 times. Maintain the reaction under a positive pressure of H₂ (a balloon is often sufficient for small scale).

  • Reaction Monitoring: Vigorously stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Rapid Filtration: Once complete, immediately filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. This step should be done quickly to minimize exposure of the free azetidine to air.

  • Solvent Removal: Concentrate the filtrate in vacuo at low temperature (<30°C). Overheating during solvent removal is a common cause of polymerization.

  • Immediate Use: The resulting free azetidine should be used immediately in the subsequent reaction step without prolonged storage. If storage is unavoidable, it should be done in a dilute solution in a non-protic solvent at low temperatures (≤ -20°C).

Q4: Can I purify unprotected azetidine by distillation? I'm observing a solid forming in my distillation flask.

A: Distillation of unprotected azetidines is an extremely high-risk procedure and is generally not recommended. The solid you are observing is almost certainly the polymer. The heat required for distillation provides the activation energy for rapid, often uncontrollable, polymerization.

Alternative Purification Strategies:

  • Purify the Protected Intermediate: The most robust strategy is to purify the N-protected azetidine to a high degree before the deprotection step. Protected azetidines are significantly more stable and can often be purified by distillation or chromatography without issue.

  • Azeotropic Removal of Water: If water is a concern after an aqueous workup, it can sometimes be removed by azeotropic distillation with a solvent like toluene at reduced pressure and low temperature. However, this still carries a risk.

  • Kugelrohr Distillation: If distillation is absolutely necessary, a Kugelrohr apparatus is preferred over a traditional distillation setup. It allows for distillation of small quantities at very low pressures and shorter path lengths, minimizing the time the compound spends at elevated temperatures.

Logical Framework for Preventing Azetidine Polymerization

The relationship between the properties of azetidine and the preventative measures can be visualized as a logical flow, guiding the synthetic chemist's strategy.

PolymerizationPrevention cluster_problem Inherent Chemical Properties cluster_trigger Polymerization Triggers cluster_solution Preventative Strategies ring_strain High Ring Strain protonation Acidic Conditions (H⁺) ring_strain->protonation heat Heat (Δ) nucleophilicity Nucleophilic Nitrogen electrophiles Electrophiles (E⁺) nucleophilicity->electrophiles protection N-Protection (e.g., Ts, Ns, Boc) protonation->protection purification Careful Purification (Avoid Distillation) protonation->purification in_situ In Situ Use After Deprotection protonation->in_situ electrophiles->protection electrophiles->purification electrophiles->in_situ conditions Control Reaction Conditions (Low Temp, Inert Atm.) heat->conditions heat->purification heat->in_situ

Caption: Logic Diagram for Azetidine Polymerization Prevention.

References

  • Comprehensive Organic Name Reactions and Reagents, Li, J. J. John Wiley & Sons,2009 . [Link]

Technical Support Center: Optimizing Reactions of 1-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylazetidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and questions regarding the use of 1-Methylazetidin-3-ol, focusing on the critical interplay of solvent and temperature to optimize reaction outcomes.

Section 1: Fundamental Properties and Reactivity

FAQ: What are the key structural features of 1-Methylazetidin-3-ol and how do they influence its reactivity?

1-Methylazetidin-3-ol (C₄H₉NO, MW: 87.12 g/mol ) is a valuable building block in medicinal chemistry due to its unique structural and electronic properties.[1] Its reactivity is governed by two primary functional groups integrated into a strained four-membered ring:

  • A Secondary Alcohol (-OH): This group is a versatile handle for introducing a wide range of functionalities. It can act as a nucleophile, be deprotonated to form a more potent alkoxide nucleophile, or be converted into a good leaving group (e.g., mesylate, tosylate, or halide) to facilitate nucleophilic substitution.[1]

  • A Tertiary Amine (N-CH₃): The nitrogen atom is basic and nucleophilic. This property can be advantageous or problematic. It can act as an internal base or catalyst, but it can also compete with the hydroxyl group in reactions with electrophiles, leading to undesired N-quaternization. The methyl group provides steric hindrance that modulates the amine's reactivity compared to an N-H azetidine.

The azetidine ring itself is conformationally rigid and possesses significant ring strain, which can influence the reactivity of its substituents.[1]

Section 2: Optimizing Reactions at the 3-Hydroxyl Group

The hydroxyl group is the most common site for derivatization. The choice of solvent and temperature is paramount to achieving high yields and selectivity.

FAQ: I need to convert the hydroxyl group into a good leaving group. What are the recommended methods?

Converting the alcohol into a sulfonate ester or a halide is a standard strategy to prepare the molecule for nucleophilic substitution.

Method 1: O-Sulfonylation (Mesylation)

This is a reliable method to form a mesylate (-OMs), an excellent leaving group. The reaction is typically fast and clean.

Protocol: Preparation of (1-Methylazetidin-3-yl) Methanesulfonate [2]

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1-Methylazetidin-3-ol (1.0 eq.).

  • Solvent: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 10 volumes). Toluene can also be used.[2]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N) (1.5 eq.) or diisopropylethylamine (DIPEA) to the solution. The use of a non-nucleophilic base like DIPEA is recommended to minimize potential side reactions involving the tertiary amine.

  • Reagent Addition: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours. If TLC or LC-MS analysis shows incomplete conversion, the reaction can be allowed to warm to room temperature for an additional 1-2 hours.[2]

  • Workup: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate can often be used directly in the next step or purified by flash column chromatography.[3]

Troubleshooting & Optimization:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The tertiary amine of the starting material can act as a base, but an external base is required for full conversion. If the reaction stalls, a slight increase in temperature may be necessary, but this can also promote side reactions.

  • Solvent Choice: DCM is the preferred solvent due to its inertness and ability to dissolve the starting material and reagents.[2]

Method 2: Conversion to Alkyl Chloride with Thionyl Chloride (SOCl₂)

This method directly converts the alcohol to a chloride, which is a good leaving group. The reaction mechanism typically proceeds with inversion of stereochemistry.[4][5]

Protocol: Preparation of 3-Chloro-1-methylazetidine

  • Setup: In a well-ventilated fume hood, add 1-Methylazetidin-3-ol (1.0 eq.) to a flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas).

  • Solvent: Use an aprotic solvent such as Dichloromethane (DCM) or Chloroform (CHCl₃).[4]

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.1 - 1.5 eq.) dropwise. The reaction is exothermic and produces HCl and SO₂ gas.[4]

  • Base (Optional but Recommended): To control the stereochemistry via an SN2 pathway and neutralize the generated HCl, a base like pyridine can be included.[5] If pyridine is used, it can be the solvent or co-solvent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-6 hours, monitoring by TLC/LC-MS.

  • Workup: Carefully quench the reaction by slowly adding it to a cooled, saturated solution of NaHCO₃. Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & Optimization:

  • Side Reactions: Without a base like pyridine, the reaction may proceed via an SNi mechanism, which can affect stereoselectivity.[5] The generated HCl can also form the hydrochloride salt of the starting material or product, which may precipitate.

  • Color Change: The reaction mixture may turn dark. This is common, and as long as the desired product is forming, it is not usually a cause for concern.[6]

FAQ: How can I form an ether from 1-Methylazetidin-3-ol?

The Williamson Ether Synthesis is the most direct method. It involves deprotonating the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.[7][8]

Protocol: Williamson Ether Synthesis

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add 1-Methylazetidin-3-ol (1.0 eq.).

  • Solvent: Dissolve in a polar aprotic solvent like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). DMF and DMSO can significantly increase the reaction rate.[9]

  • Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq.) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas. Stir until gas evolution ceases (typically 30-60 minutes).

  • Electrophile Addition: Add the primary alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Gentle heating (e.g., to 50-60 °C) may be required for less reactive alkyl halides, but this increases the risk of elimination side reactions.[7]

  • Workup: Carefully quench the reaction by adding a saturated solution of NH₄Cl. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting & Optimization:

  • Choice of Base: NaH is effective for generating the alkoxide. For more sensitive substrates, non-hydride bases like sodium tert-butoxide can be used.[10]

  • Electrophile Reactivity: The reaction works best with methyl and primary alkyl halides. Secondary and tertiary alkyl halides are not suitable as they will primarily undergo elimination.[7][11]

  • Temperature Control: Overheating can lead to elimination byproducts, especially if a secondary alkyl halide is used or if the base is sterically hindered.

FAQ: What is the best way to form an ester or introduce other nucleophiles with inversion of stereochemistry?

The Mitsunobu reaction is an excellent choice for converting the alcohol into a variety of functional groups with complete inversion of the stereocenter.[12][13] This is particularly useful in medicinal chemistry where precise stereochemical control is essential.

Protocol: Mitsunobu Esterification

  • Setup: In a flame-dried flask under nitrogen, dissolve 1-Methylazetidin-3-ol (1.0 eq.), the carboxylic acid nucleophile (1.2-1.5 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF (approx. 10 volumes).[14]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. A color change (typically to yellow/orange) and the formation of a precipitate (triphenylphosphine oxide) are often observed.[15]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC/LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: This is the most challenging step. The byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can be difficult to remove.

    • Chromatography: Direct purification by flash column chromatography is the most common method.

    • Alternative Workup: Dilute the crude mixture with diethyl ether. TPPO and the hydrazine byproduct may precipitate and can be removed by filtration. The filtrate can then be concentrated and purified further.[14]

Troubleshooting & Optimization:

  • Reagent Order: The standard order is to mix the alcohol, nucleophile, and PPh₃ before adding the azodicarboxylate.[12] If this fails, pre-forming the betaine (mixing PPh₃ and DIAD/DEAD at 0 °C before adding the alcohol) may improve results.[12]

  • Nucleophile Acidity: The Mitsunobu reaction works best with nucleophiles having a pKa < 13.[12]

  • Purification Issues: To simplify purification, polymer-bound PPh₃ can be used, which allows the resulting phosphine oxide to be removed by simple filtration.[12]

Section 3: Troubleshooting and Advanced Topics

FAQ: My reaction is low-yielding or has stalled. What are the common causes?

A systematic approach is key to diagnosing issues with reactions involving 1-Methylazetidin-3-ol.

Potential Cause Explanation & Solution
Reagent Quality Moisture: Reactions involving strong bases (e.g., NaH) or moisture-sensitive reagents (e.g., MsCl, SOCl₂) require strictly anhydrous conditions. Dry solvents and glassware, and run reactions under an inert atmosphere (N₂ or Ar).
Incorrect Stoichiometry The tertiary amine of the substrate can react with acidic reagents or byproducts (like HCl from SOCl₂). Ensure sufficient equivalents of base and other reagents are used to account for this.
Temperature Control Many key intermediates are unstable at higher temperatures. Maintain cooling during exothermic additions. Conversely, some reactions may require gentle heating to proceed, but this must be carefully optimized to avoid decomposition.
Solvent Choice The solvent must fully dissolve the reactants. For SN2 reactions, polar aprotic solvents (DMF, MeCN, DMSO) are generally superior to nonpolar or protic solvents. For reactions involving charged intermediates, a solvent with a higher dielectric constant can be beneficial.
Amine Interference The tertiary amine can be quaternized by reactive electrophiles (e.g., alkyl halides). This is a common side reaction. To avoid this, use the mildest possible conditions (lower temperature, less reactive electrophile if possible) or consider protecting the amine if the reaction chemistry allows.
Visualization: Reaction Optimization Workflow

Here is a decision-making workflow for functionalizing the 3-hydroxyl group.

G start Goal: Functionalize -OH of 1-Methylazetidin-3-ol inversion Inversion of Stereochemistry Required? start->inversion leaving_group Convert -OH to Good Leaving Group inversion->leaving_group  No direct_sub Direct Substitution of -OH inversion->direct_sub  No (for Ethers) mitsunobu Use Mitsunobu Reaction (e.g., with RCO₂H, PPh₃, DIAD) Solvent: Anhydrous THF Temp: 0°C to RT inversion->mitsunobu  Yes mesylation Mesylation (MsCl, Et₃N) Solvent: DCM Temp: 0°C leaving_group->mesylation chloride Chlorination (SOCl₂, Pyridine) Solvent: DCM Temp: 0°C to Reflux leaving_group->chloride williamson Williamson Ether Synthesis (NaH, then R-X) Solvent: THF or DMF Temp: 0°C to RT direct_sub->williamson nucleophilic_attack React with Nucleophile (e.g., NaN₃, R₂NH, NaCN) mesylation->nucleophilic_attack chloride->nucleophilic_attack

Caption: Decision tree for functionalizing the 3-hydroxyl group.

Visualization: Competing Reaction Pathways

When using a derivative like (1-Methylazetidin-3-yl) Methanesulfonate, the primary competition is between substitution (SN2) and elimination (E2).

Caption: Competing Sₙ2 and E2 pathways for azetidine derivatives.

Section 4: Data Tables

Table 1: Properties of Common Organic Solvents

The choice of solvent is critical. This table provides key properties to guide your selection.[16][17][18]

SolventFormulaMW ( g/mol )Boiling Point (°C)Dielectric ConstantSolubility in Water ( g/100g )
Polar Aprotic
Dimethylformamide (DMF)C₃H₇NO73.0915336.7Miscible
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1318947.0Miscible
Acetonitrile (MeCN)C₂H₃N41.0581.637.5Miscible
AcetoneC₃H₆O58.0856.220.7Miscible
Ethereal (Polar Aprotic)
Tetrahydrofuran (THF)C₄H₈O72.11667.6Miscible
Diethyl EtherC₄H₁₀O74.1234.64.37.5
Chlorinated (Nonpolar Aprotic)
Dichloromethane (DCM)CH₂Cl₂84.9339.69.11.3
ChloroformCHCl₃119.3861.74.80.8
Hydrocarbon (Nonpolar Aprotic)
TolueneC₇H₈92.14110.62.40.05
HexanesC₆H₁₄86.18~692.0<0.1
Polar Protic
EthanolC₂H₆O46.0778.524.6Miscible
MethanolCH₃OH32.0464.732.7Miscible
References
  • Mitsunobu reaction - Organic Synthesis . Organic Synthesis.

  • Mitsunobu reaction - Wikipedia . Wikipedia.

  • A general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses . Organic Syntheses.

  • Williamson Ether Synthesis . Name Reactions in Organic Synthesis.

  • Buy 1-Methylazetidin-3-ol | 111043-48-2 - Smolecule . Smolecule.

  • Stereoselective functionalization of azetidines - Elektronische Hochschulschriften der LMU München . LMU München.

  • Williamson ether synthesis - Wikipedia . Wikipedia.

  • 9.5: Williamson ether synthesis - Chemistry LibreTexts . Chemistry LibreTexts.

  • US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl) - Google Patents . Google Patents.

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information . ACS Publications.

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - MDPI . MDPI.

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - UniBa . University of Bari Aldo Moro.

  • The Williamson Ether Synthesis - Master Organic Chemistry . Master Organic Chemistry.

  • Mitsunobu Reaction - Organic Chemistry Portal . Organic Chemistry Portal.

  • Williamson Ether Synthesis | Chem-Station Int. Ed. Chem-Station.

  • Mitsunobu Reaction - TCI Chemicals . TCI Chemicals.

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal . Organic Chemistry Portal.

  • Alcohol to Mesylate using MsCl, base - Organic Synthesis . Organic Synthesis.

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity . Journal of University of Shanghai for Science and Technology.

  • Alcohol + SOCl2 - ReactionWeb.io . ReactionWeb.io.

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC - NIH . National Institutes of Health.

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. - Apollo . Apollo Scientific.

  • Ch 8 : ROH + SOCl2 or PX3 - University of Calgary . University of Calgary.

  • How to purify a synthetic compound without TLC and Column chromatography? . ResearchGate.

  • US8207355B2 - Method for preparing azetidine derivatives - Google Patents . Google Patents.

  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides - Chemistry Steps . Chemistry Steps.

  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi . International Journal of Pharmaceutical Sciences and Research.

  • 1-Methylazetidin-3-ol hydrochloride - CymitQuimica . CymitQuimica.

  • Synthesis of oxazole building block 14. Reagents and conditions: (a)... | Download Scientific Diagram - ResearchGate . ResearchGate.

  • Common Solvents Used in Organic Chemistry: Table of Properties 1 . ACS Division of Organic Chemistry.

  • Common Organic Solvents: Table of Properties1,2,3 . Michigan State University.

  • SOLUBILITY DATA SERIES . Pergamon Press.

  • Common Solvents Used in Organic Chemistry: Table of Properties . University of Rochester.

  • 1-Methylazetidin-3-ol | C4H9NO | CID 13813927 - PubChem . National Institutes of Health.

  • ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. . ResearchGate.

  • 111043-48-2 Cas No. | 1-Methylazetidin-3-ol - Apollo Scientific . Apollo Scientific.

  • US10696657B2 - Methods and intermediates for preparing therapeutic compounds - Google Patents . Google Patents.

  • (2R,3S)-2-methylazetidin-3-ol - PubChem . National Institutes of Health.

  • My SOCl2 reaction turned green! why? - chemistry - Reddit . Reddit.

  • 12.5b Substitution with PBr3 and SOCl2 - YouTube . YouTube.

  • US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof - Google Patents . Google Patents.

Sources

Technical Support Center: Removal of Catalyst Residues from 1-Methylazetidin-3-ol Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methylazetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing residual metal catalysts from the synthesis of this important heterocyclic building block. The unique structure of 1-Methylazetidin-3-ol—a polar, small-ring heterocycle containing a tertiary amine—presents specific purification challenges that this guide will address in detail.

The nitrogen atom within the azetidine ring can act as a potent ligand, coordinating with residual metal catalysts, particularly palladium, to form stable, soluble complexes.[1] This chelation effect often renders standard purification techniques like simple filtration ineffective, necessitating more sophisticated removal strategies to meet the stringent purity requirements for pharmaceutical intermediates.[2] This document provides a structured approach to troubleshooting common issues, answers frequently asked questions, and offers detailed protocols to ensure the successful removal of catalyst residues, thereby safeguarding the integrity of your downstream applications.

Section 1: Troubleshooting Guide

This section addresses the most common and pressing issues encountered during the purification of 1-Methylazetidin-3-ol. The following workflow provides a logical starting point for diagnosing and resolving catalyst contamination.

G cluster_start cluster_identify cluster_pathways cluster_solutions cluster_analysis cluster_refine start High Residual Catalyst Detected (e.g., >100 ppm Pd) catalyst_type Identify Catalyst Type start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Insoluble? homo Homogeneous / Soluble (e.g., Pd(OAc)2, Pd2(dba)3) catalyst_type->homo Soluble? filtration Optimize Filtration (Celite® pad, sintered funnel) hetero->filtration scavenger Select Scavenger (Thiol, Amine, TMT-based) homo->scavenger High Selectivity Needed carbon Activated Carbon Treatment homo->carbon Cost-Sensitive analyze_filt Analyze Filtrate: Still High? filtration->analyze_filt analyze_scav Analyze Product: Still High? scavenger->analyze_scav analyze_yield Analyze Product: Significant Yield Loss? carbon->analyze_yield analyze_filt->scavenger Yes optimize_scav Optimize Scavenging: (Temp, Time, Equivalents) analyze_scav->optimize_scav Yes optimize_carb Optimize Carbon Use: (Reduce wt%, Screen Grades) analyze_yield->optimize_carb Yes combine Combine Methods: Filtration -> Scavenger optimize_scav->combine optimize_carb->scavenger Switch to Scavenger

Caption: Troubleshooting workflow for catalyst residue removal.

Q1: I've performed a standard filtration after my reaction, but my 1-Methylazetidin-3-ol is still contaminated with high levels of palladium. Why is this happening and what should I do next?

A1: This is a classic and highly common issue when working with nitrogen-containing heterocycles.[3]

  • Causality (The "Why"): The tertiary amine in your 1-Methylazetidin-3-ol product is a Lewis base that can act as a strong ligand for the palladium catalyst.[1] This interaction forms a stable, soluble product-palladium complex, which will readily pass through standard filter paper or even Celite® pads. You are no longer dealing with a simple insoluble metal; you are trying to separate a dissolved organometallic complex.

  • Recommended Action (The "What Next"): You must employ a method that can break this complex or selectively bind the metal out of solution. The most effective techniques are:

    • Metal Scavengers: These are the preferred method for their high selectivity.[4] Scavengers are solid supports (typically silica or polystyrene) functionalized with groups that have a very high affinity for palladium, such as thiols or triamines.[1][5] These functional groups will displace your product from the palladium's coordination sphere, effectively "trapping" the metal onto the solid support, which can then be easily filtered off.

    • Activated Carbon Treatment: Activated carbon is a more economical but less specific adsorbent that can effectively remove dissolved palladium.[6][7] The large surface area and porous nature of activated carbon allow it to adsorb the metal complexes. However, its non-specific nature can also lead to the adsorption of your desired product, potentially lowering your yield.[1][8]

Q2: I'm losing a significant amount of my polar 1-Methylazetidin-3-ol product during purification with activated carbon. How can I improve my yield?

A2: Product loss during activated carbon treatment is a well-known trade-off between purity and yield, especially with polar molecules.[1]

  • Causality (The "Why"): Activated carbon is a non-specific adsorbent. While it effectively removes palladium, it can also adsorb organic molecules, particularly polar ones like your product, through various intermolecular forces.[8] Using too much carbon, the wrong type of carbon, or suboptimal conditions can exacerbate this issue.

  • Recommended Action (The "What Next"):

    • Optimize Carbon Loading: Reduce the amount of activated carbon used. Start with a lower loading (e.g., 1-5 wt% relative to your crude product) and increase only if necessary.[1]

    • Screen Carbon Grades: Different grades of activated carbon have different pore structures and surface properties. Some may exhibit lower non-specific binding for your particular product.[6]

    • Solvent Selection: The choice of solvent can influence the adsorption of your product. A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the carbon.

    • Thorough Washing: After filtering off the activated carbon, wash the carbon cake thoroughly with fresh, hot solvent to recover as much adsorbed product as possible.

    • Switch to a Scavenger: If yield loss remains a significant issue, switching to a highly selective metal scavenger is the most robust solution.[2] The higher initial cost of the scavenger is often offset by the increased product recovery.

Q3: My metal scavenger isn't reducing the palladium levels sufficiently. What factors should I consider to optimize its performance?

A3: Incomplete scavenging can usually be resolved by optimizing the reaction conditions.

  • Causality (The "Why"): The efficiency of a metal scavenger depends on several kinetic and thermodynamic factors: the accessibility of the metal to the scavenger's binding sites, the binding affinity, temperature, and reaction time.

  • Recommended Action (The "What Next"):

    • Scavenger Choice: Ensure you are using a scavenger with a high affinity for the specific form of palladium in your reaction (e.g., Pd(0) vs. Pd(II)). Thiol-functionalized silica (like SiliaMetS® Thiol) is generally very effective for a broad range of palladium species.[4]

    • Increase Equivalents: While typical recommendations are 3-5 equivalents of scavenger relative to the residual metal, you may need to increase this to 10 equivalents or more if the metal is strongly chelated by your product.[5]

    • Optimize Temperature and Time: Scavenging is often more effective at elevated temperatures (e.g., 40-60 °C) as this provides the energy needed to break the product-palladium complex and increases reaction kinetics.[4][8] Extend the treatment time from a few hours to overnight (16-24 hours).[5]

    • Ensure Good Mixing: The scavenger is a solid reagent. Vigorous stirring is essential to ensure good mass transfer and allow the scavenger to come into contact with all of the dissolved catalyst.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing catalyst residues from polar compounds like 1-Methylazetidin-3-ol?

A1: The primary methods fall into three categories: adsorption, chelation (scavenging), and physical separation.

  • Adsorption: Using a high-surface-area material like activated carbon to non-selectively adsorb the catalyst from the solution.[6]

  • Chelation (Scavenging): Employing a solid-supported ligand (scavenger) that selectively binds to the metal catalyst with high affinity, allowing it to be filtered off.[5][9]

  • Physical Separation: This includes methods like filtration through Celite® (best for heterogeneous catalysts), chromatography, and crystallization, where the goal is to physically separate the solid catalyst or induce the product to crystallize, leaving impurities behind.[4][10]

Q2: How do I choose between activated carbon and a specialized metal scavenger?

A2: The choice depends on a balance of cost, required purity, and the value of your product.

FeatureActivated CarbonMetal Scavenger
Selectivity Low (Non-specific)[1]High (Specific to metals)[2]
Risk of Product Loss Moderate to High[8]Very Low
Cost Low[6][8]High[9]
Typical Use Case Early-stage synthesis, large scale where cost is critical, less valuable products.Late-stage synthesis, API purification, high-value products, when yield is paramount.
Effectiveness Good for general cleanup and decolorization.[6]Excellent for reducing metal levels to very low ppm.[2]

Q3: Can I combine different removal techniques for a more effective purification?

A3: Absolutely. A multi-step approach is often more effective than a single method.[1] A common and highly effective sequence is:

  • Initial Filtration: If a heterogeneous catalyst (like Pd/C) was used, perform a filtration through a pad of Celite® to remove the bulk of the solid catalyst.[10]

  • Scavenger or Carbon Treatment: Treat the filtrate with a metal scavenger or activated carbon to remove the dissolved or colloidal catalyst species that passed through the initial filter.[11] This sequential approach ensures that the more expensive scavenger is not wasted on removing bulk, filterable catalyst.

Q4: What are the regulatory limits for residual catalysts in Active Pharmaceutical Ingredients (APIs)?

A4: Regulatory bodies like the FDA, following guidelines such as the International Council for Harmonisation (ICH) Q3D, set strict limits for elemental impurities in drug products.[12] Palladium is considered a Class 2A element (high toxicity) and has a permitted daily exposure (PDE) of 100 µ g/day for oral administration. This often translates to a concentration limit of around 10 ppm in the final API, making effective removal a critical, non-negotiable step in drug development.[2]

Section 3: Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger

This protocol is recommended when high product recovery and very low final palladium levels are required.

  • Preparation: After the reaction is complete, perform any initial aqueous workup. Dissolve the crude 1-Methylazetidin-3-ol product in a suitable solvent (e.g., THF, Methanol, Acetonitrile) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, MP-Thiol) to the solution. A typical loading is 3-5 equivalents relative to the initial catalyst loading.[4][5] For stubborn cases, this can be increased to 10 equivalents.

  • Scavenging: Stir the resulting mixture vigorously at 40-50 °C for 4 to 18 hours.[5][8] The progress can be monitored by taking small aliquots, filtering, and analyzing for palladium content via ICP-MS.

  • Filtration: Cool the mixture to room temperature and filter through a sintered glass funnel or a pad of Celite® to remove the solid scavenger.

  • Washing: Wash the collected scavenger on the filter with several portions of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective method suitable for larger scales or earlier synthetic steps.

  • Preparation: Dissolve the crude product in an appropriate solvent (e.g., Methanol, Ethanol, Ethyl Acetate).

  • Carbon Addition: Add activated carbon (typically 1-10 wt% relative to the crude product) to the solution.[1] Start with a lower amount to minimize product loss.

  • Adsorption: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1][8] Longer times generally lead to better removal but may increase product loss.

  • Filtration: Filter the mixture through a thick (2-3 cm) pad of Celite® packed in a sintered glass funnel. This is crucial to prevent fine carbon particles from contaminating your filtrate.[1] Pre-wetting the Celite pad with the solvent is recommended.

  • Washing: Wash the carbon/Celite cake thoroughly with ample fresh, hot solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure. Analyze the product for yield and residual palladium content.

References

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development - ACS Public
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed.
  • Technical Support Center: Metal Catalyst Removal
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • Metal Scavengers - Sigma-Aldrich.
  • How can i remove palladium Pd catalyst easily?
  • Simplifying Metal Catalyst Removal in Drug Development Applic
  • Metal Scavenger Guide - Sopachem.
  • How to Remove Palladium in three easy steps - Biotage.
  • Bypassing the Limitations of Directed C–H Functionaliz

Sources

Technical Support Center: Navigating the Challenges of Regioselective Azetidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for azetidine chemistry. This guide is designed for researchers, scientists, and drug development professionals actively working with this unique four-membered heterocycle. Azetidines are prized scaffolds in medicinal chemistry due to the rigid conformations they impart on molecules, often leading to enhanced biological activity and improved pharmacokinetic properties.[1][2] However, the inherent ring strain of azetidines, while a source of their synthetic utility, also presents significant challenges in achieving regioselective functionalization.[1][3][4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the regioselective functionalization of the azetidine ring. The information herein is structured to provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your own experiments.

Part 1: Troubleshooting Guides

This section addresses specific, common problems in a question-and-answer format, providing potential causes and actionable solutions.

Scenario 1: Poor or No Regioselectivity in C-H Functionalization

Question: "I am attempting a directed C-H functionalization on a substituted azetidine, but I'm observing a mixture of regioisomers or no reaction at all. How can I improve the regioselectivity?"

Underlying Principles: Regioselectivity in C-H functionalization of azetidines is a delicate balance of electronic effects, steric hindrance, and the directing ability of substituents on the ring or the nitrogen atom.[6][7] The inherent strain of the four-membered ring can also influence the reactivity of adjacent C-H bonds.[1][3][4][5]

Troubleshooting Workflow:

Caption: Decision-making workflow for troubleshooting poor regioselectivity.

Detailed Solutions:

Potential Cause Suggested Solution & Rationale
Weak or Ineffective Directing Group The choice of directing group is paramount. For ortho-functionalization of aryl azetidines, the azetidine nitrogen itself can act as a directing group.[6][7] For C-H bonds on the azetidine ring, N-protecting groups with coordinating atoms (e.g., picolinamide, amides, or carbamates) can direct metallation to the C2 or C3 position. If your current directing group is ineffective, consider switching to one with a stronger coordinating ability.
Steric Hindrance Bulky substituents on the azetidine ring or the directing group can prevent the catalyst from accessing the target C-H bond. Analyze the 3D structure of your substrate. It may be necessary to redesign the substrate to reduce steric bulk or choose a smaller catalyst system.
Suboptimal Reaction Conditions C-H activation reactions are highly sensitive to conditions. A thorough screening of solvents, temperatures, and additives is crucial. For instance, in palladium-catalyzed reactions, the choice of ligand can dramatically influence regioselectivity.[1]
Competing Reaction Pathways Azetidines can undergo ring-opening reactions under harsh conditions.[8][9][10] If you observe unexpected byproducts, consider if ring-opening is a competing pathway. Milder reaction conditions or a different catalytic system may be required.
Scenario 2: Uncontrolled N- vs. C-Functionalization

Question: "I'm trying to functionalize a specific carbon on the azetidine ring, but I'm getting significant N-functionalization as a side reaction. How can I favor C-functionalization?"

Underlying Principles: The lone pair of electrons on the azetidine nitrogen makes it a nucleophilic center, readily participating in reactions.[11] To achieve C-functionalization, the nitrogen's reactivity must be attenuated or directed.

Troubleshooting Workflow:

Caption: Strategy to favor C-functionalization over N-functionalization.

Detailed Solutions:

Potential Cause Suggested Solution & Rationale
Unprotected or Poorly Protected Nitrogen An unprotected azetidine nitrogen is highly nucleophilic and will likely react with electrophiles. The use of an electron-withdrawing protecting group (e.g., Boc, Cbz, sulfonyl) is essential to decrease the nitrogen's nucleophilicity and promote C-functionalization.[12]
Inappropriate Base When attempting to deprotonate a C-H bond on the azetidine ring, the choice of base is critical. A bulky, non-nucleophilic base (e.g., LDA, LiTMP) is less likely to react at the nitrogen and will favor proton abstraction from carbon.
Reaction Conditions Favoring N-Functionalization Highly polar solvents can stabilize charged intermediates, potentially favoring N-alkylation. Consider using less polar solvents like THF or toluene.
Scenario 3: Unexpected Ring-Opening Reactions

Question: "My attempt to functionalize the azetidine ring resulted in a ring-opened product. How can I prevent this?"

Underlying Principles: The ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to ring-opening reactions, especially under acidic or nucleophilic conditions, or with certain catalysts.[1][4]

Troubleshooting Workflow:

Caption: Troubleshooting unexpected azetidine ring-opening.

Detailed Solutions:

Potential Cause Suggested Solution & Rationale
Harsh Acidic or Basic Conditions Both strong acids and bases can promote the cleavage of the C-N bonds in the azetidine ring.[8] If your reaction requires acidic or basic conditions, use the mildest possible reagents and carefully control the stoichiometry. Buffering the reaction medium can also be effective.
Lewis Acid Catalysis While Lewis acids can be used to activate the azetidine ring for nucleophilic attack, they can also promote unwanted ring-opening.[13] If ring-opening is a problem, consider reducing the amount of Lewis acid, using a weaker Lewis acid, or exploring a Lewis acid-free method. Lanthanide triflates have been shown to be effective catalysts for some transformations while minimizing ring-opening.[14]
Nucleophilic Attack Strong nucleophiles can attack the carbon atoms of the azetidine ring, leading to cleavage. The regioselectivity of this attack is influenced by both electronic and steric factors.[10] If your desired reaction involves a nucleophile, you may need to use a less reactive nucleophile or modify the substrate to disfavor ring-opening.
Reductive or Oxidative Cleavage Some reducing agents (e.g., strong hydrides) and oxidizing agents can cleave the azetidine ring. When performing reductions or oxidations on azetidine-containing molecules, select reagents known to be compatible with this ring system.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the regioselective functionalization of azetidines?

The primary challenge lies in controlling the reactivity of this strained four-membered ring.[1][3][4][5] The inherent ring strain makes the C-N bonds susceptible to cleavage, leading to undesired ring-opening reactions.[8][9][10] Furthermore, achieving regioselectivity between the C2 and C3 positions, or between C-H bonds on the same carbon, requires careful consideration of steric and electronic effects, often necessitating the use of directing groups.[6][7]

Q2: How does the choice of N-protecting group influence regioselectivity?

The N-protecting group plays a crucial role in modulating the reactivity and directing the functionalization of the azetidine ring.

  • Electron-withdrawing groups (e.g., Boc, Cbz, sulfonyl) decrease the nucleophilicity of the nitrogen atom, which is often necessary to prevent N-functionalization and to favor reactions at the carbon atoms.[12]

  • Directing groups containing a coordinating heteroatom (e.g., amides, picolinates) can direct metallation to a specific C-H bond, enabling regioselective functionalization.[6][7]

Q3: Are there general strategies to favor functionalization at the C3 position over the C2 position?

Functionalization at the C3 position is often more challenging than at the C2 position due to the proximity of the nitrogen atom to C2. However, several strategies can be employed:

  • Use of a C3-directing group: Installing a substituent at the C3 position that can direct a reaction is a viable approach.

  • Steric hindrance at C2: Introducing a bulky substituent at the C2 position can sterically block this site and favor reaction at C3.

  • Ring-opening/ring-closing strategies: In some cases, a temporary ring-opening of the azetidine, followed by functionalization and subsequent ring-closure, can provide access to C3-functionalized products that are difficult to obtain directly.

Q4: What are the key considerations for maintaining stereochemical integrity during functionalization?

For chiral azetidines, preserving the stereochemistry at existing chiral centers is critical.

  • Reaction mechanism: Be aware of the reaction mechanism. SN2 reactions will proceed with inversion of stereochemistry, while SN1-type reactions may lead to racemization.

  • Chiral auxiliaries and catalysts: The use of chiral auxiliaries on the nitrogen or chiral catalysts can control the stereochemical outcome of the functionalization.[15]

  • Temperature control: Lower reaction temperatures can often enhance stereoselectivity by minimizing competing pathways that may lead to racemization.

Q5: Can computational chemistry aid in predicting regioselectivity?

Yes, computational methods such as Density Functional Theory (DFT) can be powerful tools for predicting the regioselectivity of azetidine functionalization. By calculating the activation energies for different reaction pathways, it is possible to predict the most likely product. This can save significant experimental time and resources by guiding the choice of reagents and reaction conditions.[16]

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 20(4), 1-21. [Link]

  • Wang, Y., et al. (2016). Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition. Organic Letters, 18(15), 3846-3849. [Link]

  • Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48785-48817. [Link]

  • Li, X., et al. (2021). Regioselective ring opening reactions of azetidines. Chinese Chemical Letters, 32(1), 1-10. [Link]

  • Zenzola, M., et al. (2014). Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. Chemistry – A European Journal, 20(38), 12190-12200. [Link]

  • Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11146-11157. [Link]

  • Luisi, R., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2824. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245673. [Link]

  • Wikipedia. Azetidine. [Link]

  • Singh, G., et al. (2013). Preparation and Synthetic Applications of Azetidines. Chemical Reviews, 113(10), 7667-7724. [Link]

Sources

Technical Support Center: Enhancing Diastereoselectivity in Azetidin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance for a critical challenge in modern medicinal chemistry: controlling the diastereoselectivity of reactions involving the versatile azetidin-3-ol scaffold. The precise three-dimensional arrangement of substituents on the azetidine ring is paramount, as it directly influences biological activity and pharmacokinetic properties. This resource offers practical, field-proven insights to help you navigate the complexities of stereocontrol in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is diastereoselectivity, and why is it crucial in the context of azetidin-3-ol chemistry?

A1: Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. For azetidin-3-ols, which often contain multiple stereocenters, controlling diastereoselectivity is vital because different diastereomers of a drug candidate can exhibit vastly different biological activities, potencies, and toxicological profiles. Achieving high diastereoselectivity simplifies purification, improves overall yield, and ensures the synthesis of the desired biologically active compound.

Q2: What are the primary factors that influence the diastereoselectivity of reactions at the C3-hydroxyl group of an azetidin-3-ol?

A2: The stereochemical outcome of reactions at the C3-hydroxyl group is a delicate interplay of several factors:

  • Steric Hindrance: The size and orientation of substituents on the azetidine nitrogen (N1) and at other positions on the ring (C2 and C4) can block or favor the approach of a reagent from a particular face of the molecule.

  • Chelation Control: The ability of the azetidine nitrogen and the C3-hydroxyl group to coordinate with a metal ion (from a Lewis acid or organometallic reagent) can lock the conformation of the ring, leading to a highly directed attack of the nucleophile or electrophile.[1][2][3]

  • N-Protecting Group: The nature of the protecting group on the azetidine nitrogen is critical. Bulky protecting groups can exert significant steric influence, while those capable of chelation can direct the stereochemical course of the reaction.

  • Reaction Conditions: Temperature, solvent polarity, and the nature of the reagents (e.g., base, electrophile) all play a significant role in determining the diastereomeric ratio (d.r.). Lower temperatures often enhance selectivity by favoring the transition state of lower energy.[1]

Q3: How can I accurately determine the diastereomeric ratio (d.r.) of my 3-substituted azetidine product?

A3: The most common and reliable methods for determining the d.r. are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the first line of analysis. Diastereomers will have distinct sets of peaks, and the ratio can be determined by integrating the signals corresponding to each isomer. For complex spectra, 2D NMR techniques like COSY and NOESY can help in assigning the relative stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying diastereomers, as well as enantiomers.

  • Gas Chromatography (GC): For volatile azetidine derivatives, chiral GC can be used to separate and quantify diastereomers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter and provides a systematic approach to troubleshooting.

Issue 1: Poor Diastereoselectivity in O-Alkylation or O-Acylation of an Azetidin-3-ol

Problem: You are performing an O-alkylation (e.g., Williamson ether synthesis) or O-acylation of a 2-substituted N-Boc-azetidin-3-ol and obtaining a nearly 1:1 mixture of cis and trans diastereomers.

Visualizing the Competing Pathways

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Observed Outcome: Poor d.r. start N-Boc-2-R-azetidin-3-ol cond Base (e.g., NaH) Electrophile (R'-X) start->cond cis cis-product cond->cis Pathway A trans trans-product cond->trans Pathway B ratio ~1:1 d.r.

Caption: Competing reaction pathways leading to poor diastereoselectivity.

Troubleshooting Workflow

Potential Cause Troubleshooting Step Scientific Rationale & Causality
High Reaction Temperature Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, or -78 °C).Lowering the temperature increases the energy difference between the diastereomeric transition states. The reaction will preferentially proceed through the lower energy transition state, thus enhancing the diastereomeric ratio.
Inappropriate Solvent Choice Screen a range of solvents with varying polarities (e.g., THF, CH₂Cl₂, Toluene, Hexane).Solvent polarity can influence the conformation of the azetidine ring and the aggregation state of the reagents. A less coordinating solvent may enhance the inherent steric directing effects of the substituents.
Insufficient Steric Direction from N-Protecting Group If the N-protecting group is small (e.g., Boc), consider replacing it with a bulkier group such as triphenylmethyl (trityl) or a sterically demanding sulfonyl group.A bulkier N-substituent will more effectively shield one face of the azetidine ring, forcing the incoming electrophile to approach from the less hindered face, thereby increasing the formation of one diastereomer. The steric as well as electronic nature of substituents has a profound role on the outcome of the reaction.[4]
Lack of Chelation Control Add a Lewis acid (e.g., MgBr₂·OEt₂, ZnCl₂) to the reaction mixture. This is particularly relevant if the N-protecting group has a Lewis basic site (e.g., a carbamate).The Lewis acid can coordinate to both the C3-alkoxide and the nitrogen protecting group, creating a rigid chelated intermediate. This forces the electrophile to attack from a specific trajectory, leading to high diastereoselectivity.[1][2][3]

Experimental Protocol: Improving Diastereoselectivity in O-Alkylation via Chelation Control

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of the N-Boc-2-substituted-azetidin-3-ol (1.0 equiv) in anhydrous THF (0.1 M).

  • Chelation: Add a solution of MgBr₂·OEt₂ (1.2 equiv) in THF and stir at room temperature for 30 minutes.

  • Deprotonation: Cool the mixture to 0 °C and add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise. Stir for 30-60 minutes at 0 °C.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers should be washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the diastereomeric ratio by ¹H NMR analysis.

Issue 2: Unexpected Inversion of Stereochemistry (or lack thereof) in a Mitsunobu Reaction

Problem: You are attempting to invert the stereochemistry of the C3-hydroxyl group using a Mitsunobu reaction with a carboxylic acid nucleophile, but you either get retention of stereochemistry or a complex mixture of products.

Understanding the Mitsunobu Mechanism

G A R-OH + PPh₃ B [R-O-PPh₃]⁺ H⁻ A->B Activation E Oxyphosphonium Salt (Good Leaving Group) B->E Proton Transfer from Nu-H C DEAD D Betaine Intermediate C->D Reacts with PPh₃ D->E Combines with activated alcohol G R-Nu (Inverted) E->G SN2 Attack H Ph₃P=O E->H F Nu⁻ F->G Displaces leaving group

Caption: Simplified workflow of the Mitsunobu reaction leading to inversion.

Troubleshooting Workflow

Potential Cause Troubleshooting Step Scientific Rationale & Causality
Low Acidity of the Nucleophile Use a more acidic carboxylic acid. For example, switch from benzoic acid (pKa ~4.2) to p-nitrobenzoic acid (pKa ~3.4).The Mitsunobu reaction requires the nucleophile to have a pKa of less than ~13 to effectively protonate the betaine intermediate formed from PPh₃ and DEAD/DIAD.[4] A more acidic nucleophile ensures the formation of the key oxyphosphonium salt intermediate, which is necessary for the subsequent Sₙ2 displacement.
Steric Hindrance around the C3-Hydroxyl Group If the azetidine ring is heavily substituted, consider using a less sterically demanding phosphine reagent (e.g., tri-n-butylphosphine) or a different azodicarboxylate.Severe steric hindrance can impede the formation of the bulky oxyphosphonium intermediate or hinder the backside attack of the nucleophile. Reducing the steric bulk of the reagents may facilitate the desired Sₙ2 reaction.
Formation of Side Products Ensure slow addition of the azodicarboxylate (DEAD or DIAD) at a low temperature (e.g., 0 °C or -20 °C).Rapid addition of the azodicarboxylate can lead to the formation of undesired side products. Slow addition at low temperatures helps to control the concentration of reactive intermediates and favors the desired reaction pathway.
Epimerization after Inversion If the product is susceptible to epimerization under the workup or purification conditions, use a buffered workup and avoid harsh conditions during chromatography.The newly formed ester product may have an acidic proton alpha to a carbonyl or be otherwise labile. Maintaining neutral pH and avoiding excessive heat can prevent post-reaction epimerization.[5][6]
Issue 3: Epimerization of an Existing Stereocenter during a Reaction at the C3-Hydroxyl Group

Problem: While modifying the C3-hydroxyl group, you observe epimerization at an adjacent stereocenter (e.g., C2 or C4), particularly one bearing an acidic proton (e.g., alpha to a carbonyl group).

Troubleshooting Workflow

Potential Cause Troubleshooting Step Scientific Rationale & Causality
Use of a Strong, Non-Hindered Base Switch to a more sterically hindered base (e.g., LDA, LiHMDS) or a weaker, non-nucleophilic base (e.g., DBU, DIPEA), depending on the required pKa.A strong, non-hindered base can deprotonate not only the intended hydroxyl group but also other acidic protons on the molecule, leading to enolate formation and subsequent epimerization upon reprotonation.[5][6]
Prolonged Reaction Time or Elevated Temperature Optimize the reaction to proceed at the lowest possible temperature and for the shortest time necessary for completion.The longer the reaction is allowed to stir, especially at elevated temperatures, the greater the chance for equilibrium processes, including epimerization, to occur.[7]
Protic Solvents or Workup Use anhydrous, aprotic solvents for the reaction. During workup, use a buffered aqueous solution to quench the reaction and minimize exposure to strongly acidic or basic conditions.Protic solvents can facilitate proton exchange and promote epimerization. A controlled pH during workup prevents the formation of conditions that favor enolization and loss of stereochemical integrity.[6]

Summary of Key Parameters for Diastereoselectivity Control

Parameter Impact on Diastereoselectivity General Recommendation for High Selectivity
Temperature Lower temperatures generally lead to higher diastereoselectivity.Run reactions at 0 °C or below.
Solvent Polarity can affect transition state stabilization and reagent aggregation.Screen a range of aprotic solvents (e.g., THF, DCM, Toluene).
N-Protecting Group Steric bulk and chelating ability are critical directing factors.Choose a bulky group for steric control or a group capable of chelation for chelation control.
Additives (Lewis Acids) Can enforce a rigid conformation through chelation.Use chelating Lewis acids like MgBr₂·OEt₂ or ZnCl₂ when applicable.
Base Strength and steric hindrance can prevent side reactions like epimerization.Use hindered, non-nucleophilic bases.

References

  • BenchChem. (2025). Minimizing epimerization during functionalization of azetidine rings. BenchChem Technical Support.
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • University of Bristol. (n.d.). Lecture 5: Diastereoselective Addition into Carbonyl Compounds Containing α-Stereogenic Centres.
  • Zhang, J., Schmalz, H.-G. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Trauner, F., Reiners, F., Apaloo-Messan, K.-E., Nißl, B., Shahbaz, M., et al. (2022). Strain-release arylations for the bis-functionalization of azetidines.
  • Gessner, V. H. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
  • Kovács, E., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
  • Griesbeck, A. G., et al. (2025). Photochemical synthesis of enantiomerically pure azetidin-3-ols.
  • Stanton, G. R. (2012). Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. Semantic Scholar.
  • University of California, Irvine. (n.d.).
  • Wang, J., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Klepetářová, B., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Schindler, C. S., et al. (2025). Synthesis of Azetidines by Aza Paternò–Büchi Reactions.
  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones.
  • Griesbeck, A. G., et al. (2025). Photochemical synthesis of enantiomerically pure azetidin-3-ols.
  • BenchChem. (2025). Preventing epimerization of Pipoxide chlorohydrin. BenchChem Technical Support.
  • Stanton, G. R. (2014).
  • BenchChem. (2025). Avoiding epimerization during synthesis of euscaphic acid analogs. BenchChem Technical Support.
  • Couty, F., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience.
  • Forró, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Thomson, R. J. (2015). A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. The Journal of Organic Chemistry.

Sources

Workup procedures to isolate 1-Methylazetidin-3-ol from aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isolation of 1-Methylazetidin-3-ol

Welcome to the technical support guide for the workup and isolation of 1-Methylazetidin-3-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this highly polar, water-soluble compound. The unique physicochemical properties of 1-Methylazetidin-3-ol present specific challenges during its isolation from aqueous reaction media. This guide provides in-depth, experience-based answers to common questions, troubleshooting advice for frequent issues, and detailed protocols to ensure successful isolation and purification.

Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of 1-Methylazetidin-3-ol and the core principles that guide its purification strategy.

Q1: What are the key physicochemical properties of 1-Methylazetidin-3-ol that make its isolation challenging?

A1: The primary challenge in isolating 1-Methylazetidin-3-ol stems from its high polarity and water solubility. This is due to the presence of both a hydroxyl (-OH) group and a tertiary amine within a small, four-membered ring structure.[1] These features allow it to form strong hydrogen bonds with water, making it highly miscible.

Key properties to consider are summarized in the table below:

PropertyValue / DescriptionImplication for Workup
Molecular Formula C₄H₉NOLow molecular weight, suggesting potential volatility.
Molecular Weight 87.12 g/mol [1]Can be lost during solvent removal under high vacuum/heat.
Form Solid or semi-solid[2]The free base may be a low-melting solid or oil at RT.
pKa (of conjugate acid) Estimated 8.5 - 9.5The molecule is a base. The aqueous solution must be basified (pH > 10) to ensure it is in its neutral, free-base form for extraction into an organic solvent.
Boiling Point Not well-documented, but estimated to be high (>150 °C) due to hydrogen bonding.Simple distillation from water is not feasible. Vacuum distillation is required after extraction.
Solubility Highly soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar solvents (e.g., hexanes). Soluble in more polar aprotic solvents like dichloromethane (DCM) and chloroform, especially under anhydrous conditions.Standard liquid-liquid extraction with common non-polar solvents will be inefficient without modification.

Note: The pKa is an estimate based on similar small-ring tertiary amines. Experimental verification is recommended.

Q2: Why is it necessary to basify the aqueous solution before extraction?

A2: 1-Methylazetidin-3-ol is a tertiary amine, which is basic. In a neutral or acidic aqueous solution (pH < 8), the nitrogen atom will be protonated, forming the 1-methylazetidin-3-ol hydrochloride salt (or other salt depending on the acid present).[1][3] This salt is an ion and is extremely soluble in water, but virtually insoluble in most organic solvents.

By adding a strong base (e.g., NaOH, K₂CO₃) to raise the pH of the aqueous solution to >10, you deprotonate the ammonium salt, converting it into its neutral "free base" form. This neutral molecule is significantly less polar and can be partitioned from the aqueous phase into an organic extraction solvent.

Troubleshooting Guide: Common Isolation Issues

This section provides solutions to specific problems encountered during the workup process.

Problem: I am getting very low yields after performing a standard liquid-liquid extraction with dichloromethane (DCM) or ethyl acetate.
  • Cause 1: Incomplete Basification. If the pH of the aqueous layer is not sufficiently high (i.e., pH < 10), a significant portion of your product will remain in the aqueous phase as the protonated salt.

    • Solution: Before extraction, add a base like solid Potassium Carbonate (K₂CO₃) or 50% w/w NaOH solution until the aqueous phase pH is confirmed to be >10 using pH paper or a pH meter.

  • Cause 2: High Water Solubility. Due to its polarity, 1-Methylazetidin-3-ol has a high affinity for the aqueous phase even in its free-base form. Standard extraction solvents may not be effective enough.

    • Solution A: The "Salting Out" Effect. The solubility of polar organic molecules in water can be dramatically decreased by saturating the aqueous phase with an inorganic salt.[4] This is because the salt ions (e.g., Na⁺, K⁺, Cl⁻, SO₄²⁻) become heavily hydrated, reducing the amount of "free" water available to solvate your organic product, thereby driving it into the organic phase.[4][5]

      • Recommended Salts: Sodium chloride (NaCl) is common, but for highly polar compounds, salts like potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄) are often more effective.[5][6] Add the salt until the solution is saturated (i.e., some solid remains undissolved).

    • Solution B: Use a More Polar Extraction Solvent. While solvents like ethyl acetate and DCM are standard, a more polar solvent like n-butanol can be significantly more effective for extracting polar compounds.[7][8] 1-Butanol is able to accommodate polar solutes by forming small inverse micelles of water.[7] Perform multiple extractions (e.g., 5 x volume of n-butanol).

Problem: A persistent emulsion has formed during the extraction, and the layers will not separate.
  • Cause: Emulsions are common when extracting basic aqueous solutions, especially with chlorinated solvents. The small particles or droplets are stabilized by the change in surface tension.

    • Solution 1: Add Brine. Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.

    • Solution 2: Centrifugation. If the emulsion is persistent and the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a very effective method for forcing layer separation.

    • Solution 3: Filtration. Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to coalesce the fine droplets.

Problem: My final product is contaminated with water, even after drying with MgSO₄ or Na₂SO₄.
  • Cause: Solvents used for extracting polar compounds (like DCM, Chloroform, or n-Butanol) can retain significant amounts of dissolved water, which co-distills with your solvent, leaving a wet product. Standard drying agents may not be sufficient.

    • Solution: Azeotropic Distillation. This is a highly effective technique for removing residual water.[9][10] After performing the extraction and initial drying, the solvent is evaporated. The residue is then re-dissolved in a solvent that forms a low-boiling azeotrope with water, such as toluene.[11][12]

      • Procedure: Dissolve the crude product in toluene. Distill off the toluene under atmospheric or reduced pressure. The initial distillate will be the toluene-water azeotrope (boiling point 84.1°C), effectively removing the water.[11][12] Once all the water is removed, the temperature will rise to the boiling point of pure toluene (110°C). At this point, the remaining toluene can be removed under vacuum to yield the dry product. A Dean-Stark apparatus can be used for this process as well.[12]

Experimental Workflow & Protocols

Workflow Decision Diagram

The following diagram outlines the decision-making process for selecting the appropriate workup strategy.

Workup_Decision_Tree start Aqueous Reaction Mixture Containing 1-Methylazetidin-3-ol basify Step 1: Basify Adjust pH to > 10 with K₂CO₃ or NaOH start->basify saturate Step 2: Saturate with Salt Add NaCl or K₂CO₃ until saturation (Salting-Out) basify->saturate extract Step 3: Liquid-Liquid Extraction saturate->extract solvent_choice Choose Extraction Solvent extract->solvent_choice dcm Standard Polarity: DCM or Chloroform (Perform 5-7 extractions) solvent_choice->dcm Good Expected Yield butanol High Polarity: n-Butanol (Perform 3-5 extractions) solvent_choice->butanol High Expected Yield dry Step 4: Dry Combined Organic Phases Use anhydrous Na₂SO₄ or MgSO₄, then filter dcm->dry butanol->dry concentrate Step 5: Concentrate Remove solvent via rotary evaporation dry->concentrate check_water Is residual water a concern? concentrate->check_water azeotrope Step 6a: Azeotropic Drying Dissolve in Toluene, then remove solvent via distillation check_water->azeotrope Yes purify Step 6b: Final Purification High-vacuum distillation or Chromatography check_water->purify No azeotrope->purify final_product Isolated 1-Methylazetidin-3-ol purify->final_product

Sources

Technical Support Center: Strategies to Minimize Dimeric Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for minimizing the formation of dimeric byproducts in a variety of experimental contexts. Dimerization, the process where two identical or similar molecules combine, is a common challenge that can reduce the yield of the desired product, complicate purification, and impact the safety and efficacy of therapeutic molecules.[1][2] This resource combines troubleshooting guides with frequently asked questions to help you diagnose, understand, and resolve issues related to unwanted dimer formation.

Part 1: Frequently Asked Questions (FAQs) on Dimer Formation

This section addresses common high-level questions regarding dimer formation.

Q1: What is a dimeric byproduct and why is it a problem?

A dimeric byproduct, or dimer, is a molecule formed when two identical molecules (a homodimer) or two different molecules (a heterodimer) react with each other instead of participating in the desired reaction pathway.[2] This side reaction is problematic because it consumes starting materials, lowers the yield of the intended product, and introduces impurities that are often difficult to separate due to their similarity in properties to the desired product. In drug development, such byproducts can alter the product's safety and efficacy profile.[3]

Q2: What are the main chemical forces that lead to dimer formation?

Dimerization can be driven by both covalent and non-covalent interactions.[4]

  • Covalent Dimers: These are formed through strong, stable chemical bonds. Common examples include disulfide bridges between cysteine residues in proteins or the formation of carbon-carbon bonds in organic synthesis (homocoupling).[4][5]

  • Non-covalent Dimers: These are held together by weaker forces such as hydrogen bonds, electrostatic interactions, or van der Waals forces.[6] While weaker, these interactions are significant in protein aggregation and the formation of primer-dimers in PCR.[6][7]

Q3: Can dimers be removed after they are formed?

Yes, but removal can be challenging and costly. Chromatographic techniques like anion exchange (AEX) and cation exchange (CEX) can be effective in separating dimers from the monomeric product, sometimes reducing aggregate content to below 0.5%.[3] Gel filtration chromatography is another common method for separating monomers from larger aggregates like dimers and trimers.[8] However, the most efficient and cost-effective strategy is to optimize the experimental conditions to prevent dimer formation in the first place.

Q4: In drug development, what is the regulatory perspective on impurities like dimers?

Regulatory bodies like the FDA require that impurities in a drug substance be identified and controlled.[9] The manufacturing process must be designed to minimize the formation of byproducts, and any that do form must be characterized and shown to be within acceptable safety limits.[9][10] A robust control strategy for impurities is a critical component of any new drug application.[10]

Part 2: Troubleshooting Guide: Primer-Dimer Formation in PCR

Primer-dimers are one of the most common artifacts in Polymerase Chain Reaction (PCR), leading to reduced amplification efficiency and inaccurate quantification.[7][11] They are formed when primers, particularly their 3' ends, anneal to each other and are extended by the polymerase.[7]

Issue: A band corresponding to primer-dimers (typically <100 bp) is visible on my agarose gel.

This troubleshooting guide provides a systematic approach to diagnosing and resolving this issue.

cluster_solutions Potential Solutions A Start: Primer-Dimer Observed B Step 1: In Silico Primer Analysis A->B Check for self/cross complementarity C Step 2: Optimize Annealing Temperature (Ta) B->C Primers pass analysis D Step 3: Titrate Primer Concentration C->D Dimers persist E Step 4: Employ Hot-Start PCR D->E Dimers persist F Resolution: Clean Amplification E->F Successful optimization

Caption: A systematic workflow for troubleshooting primer-dimer formation in PCR.

Causality and Mitigation Strategies
Potential Cause Scientific Rationale Recommended Action & Protocol
Inadequate Primer Design Primers with complementarity to each other, especially at the 3' ends, are prone to annealing together. This provides a substrate for the DNA polymerase to extend, forming a short, double-stranded dimer product.[7][12]Action: Redesign primers using specialized software to minimize self-dimer and cross-dimer potential.[11][12] Check for potential secondary structures.[12]
Low Annealing Temperature (Ta) A Ta that is too low reduces the stringency of primer binding, allowing for non-specific annealing of primers to each other instead of solely to the target template DNA.[7]Action: Optimize the Ta using a temperature gradient. Protocol: See Protocol 2.1 below.
High Primer Concentration Excess primers in the reaction increase the probability of them encountering and annealing to each other, especially as the target template is consumed in later cycles.[7]Action: Reduce the final concentration of each primer. A typical starting point is 100-200 nM. Protocol: Set up a series of reactions with varying primer concentrations (e.g., 50 nM, 100 nM, 200 nM, 400 nM) while keeping other parameters constant.
Non-Optimal Reaction Setup Assembling PCR reactions at room temperature allows the polymerase to be active at low temperatures, where primers can anneal non-specifically and form dimers before the first denaturation step.Action: Use a "hot-start" DNA polymerase. These enzymes are chemically modified or antibody-bound to remain inactive until an initial high-temperature activation step, preventing non-specific amplification during setup.[11][12]
Protocol 2.1: Optimizing Annealing Temperature (Ta) with Gradient PCR
  • Objective: To determine the highest, most specific annealing temperature that supports efficient amplification of the target sequence while minimizing primer-dimer formation.

  • Preparation:

    • Calculate the theoretical melting temperature (Tm) of your primers using a reliable calculator. A good starting point for the gradient is a range from the calculated Tm - 5°C to Tm + 5°C.

    • Prepare a master mix containing all PCR components (buffer, dNTPs, polymerase, template DNA, and water) except the primers.

    • Prepare a separate primer mix with your forward and reverse primers.

  • Reaction Setup:

    • Aliquot the master mix into 8 PCR tubes.

    • Add the primer mix to each tube.

    • Place the tubes in a thermal cycler with gradient capability.

  • Thermal Cycler Programming:

    • Initial Denaturation: 95-98°C for 30 seconds to 2 minutes (follow polymerase manufacturer's recommendation).

    • Cycling (30-35 cycles):

      • Denaturation: 95-98°C for 10-30 seconds.

      • Annealing: Set the gradient from, for example, 55°C to 65°C. The cycler will apply a different temperature to each row/column.

      • Extension: 72°C for the time recommended for your target length and polymerase.

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis:

    • Run the products on an agarose gel.

    • Identify the lane with the highest temperature that produces a strong, specific band of your target DNA with minimal or no visible primer-dimer band.[7] This is your optimal Ta.

Part 3: Troubleshooting Guide: Dimerization and Aggregation in Protein & Antibody Therapeutics

Protein aggregation, including dimerization, is a critical concern in the development of biotherapeutics. Aggregates can reduce efficacy and, more importantly, may elicit an immunogenic response.[13][14] Dimerization is often the first step in this process.[15]

Issue: My purified protein/antibody preparation shows a significant dimer peak on Size Exclusion Chromatography (SEC).

This guide provides strategies to prevent dimer formation during expression, purification, and formulation.

cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Stressors Protein Protein Monomer (Native State) Dimer Dimer/ Aggregate Protein->Dimer Unfolding/ Association Seq Sequence Hotspots (Hydrophobic/Charged Patches) Seq->Protein pH Suboptimal pH pH->Protein Ionic Ionic Strength Ionic->Protein Temp Temperature Temp->Protein Redox Redox Environment Redox->Protein

Caption: Intrinsic and extrinsic factors contributing to protein dimerization and aggregation.

Causality and Mitigation Strategies
Potential Cause Scientific Rationale Recommended Action & Protocol
Suboptimal Buffer Conditions (pH, Ionic Strength) The pH of the solution affects the net charge on the protein surface.[3] If the pH is near the protein's isoelectric point (pI), the net charge is near zero, minimizing electrostatic repulsion and promoting aggregation. Ionic strength modulates electrostatic interactions.Action: Screen a range of buffer pH values and salt concentrations to find conditions that maximize protein stability. Protocol: See Protocol 3.1 below.
Disulfide Bond Formation Unpaired cysteine residues on the protein surface can form intermolecular disulfide bonds, covalently linking two monomers together. This is a common cause of dimerization, especially under oxidizing conditions.[16]Action: Maintain a reducing environment during purification and storage. Protocol: Add a reducing agent like Dithiothreitol (DTT) (1-5 mM) or Tris(2-carboxyethyl)phosphine (TCEP) (0.1-0.5 mM) to all buffers. TCEP is often preferred as it is more stable and does not interfere with metal affinity chromatography.[17]
Hydrophobic Interactions "Hot spots" of exposed hydrophobic residues on the protein surface can drive association between molecules to minimize their contact with the aqueous solvent.[3] Stresses like elevated temperature can cause partial unfolding, exposing these regions.[18]Action: Use formulation excipients that stabilize the native structure or reduce hydrophobic interactions. Protocol: Screen additives (osmolytes) like L-arginine, proline, or non-ionic detergents (e.g., Polysorbate 20/80) at various concentrations to identify conditions that minimize aggregation.[13]
High Protein Concentration The rate of dimerization is often concentration-dependent. Simply put, at higher concentrations, protein molecules are in closer proximity, increasing the frequency of intermolecular encounters that can lead to aggregation.[8]Action: If possible, work at the lowest protein concentration that is practical for your application. During refolding experiments from inclusion bodies, use slow, drop-wise addition into a large volume of refolding buffer to keep the instantaneous concentration of unfolded protein low.[8]
Protocol 3.1: Buffer Screening for Protein Stability
  • Objective: To identify the optimal buffer pH and ionic strength to minimize dimer formation.

  • Materials:

    • A highly concentrated stock of your purified protein.

    • A panel of buffers covering a wide pH range (e.g., Citrate for pH 3-6, Phosphate for pH 6-8, Tris for pH 7.5-9).

    • Stock solutions of NaCl (e.g., 5 M).

  • Procedure:

    • pH Screening:

      • Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) with a constant, low salt concentration (e.g., 50 mM NaCl).

      • Dilute your protein into each buffer to a consistent final concentration.

      • Incubate samples under relevant conditions (e.g., 4°C for storage, or an accelerated stress condition like 40°C for 24 hours).

    • Ionic Strength Screening:

      • Using the optimal pH identified above, prepare buffers with varying NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 500 mM).

      • Dilute your protein into each buffer and incubate as before.

  • Analysis:

    • Analyze each sample using Size Exclusion Chromatography (SEC) to quantify the percentage of monomer, dimer, and higher-order aggregates.

    • Select the buffer condition that results in the highest percentage of monomer.

Part 4: Troubleshooting Guide: Homocoupling in Organic Synthesis

In cross-coupling reactions (e.g., Suzuki, Stille, Heck), the undesired reaction of two identical starting molecules (e.g., two organometallic reagents or two aryl halides) is known as homocoupling or dimerization. This side reaction competes with the desired cross-coupling pathway, reducing yield and complicating purification.

Issue: My cross-coupling reaction is producing a significant amount of homocoupled byproduct (R-R).

This guide outlines common causes and solutions for minimizing this byproduct.

cluster_desired Desired Cross-Coupling cluster_undesired Undesired Homocoupling A Pd(0) B Oxidative Addition (R-X) A->B C Transmetalation (R'-M) B->C D Reductive Elimination C->D D->A E Product (R-R') D->E F Pd(0) G Oxidation (O2) F->G H Pd(II) G->H I Transmetalation (2 R'-M) H->I J Product (R'-R') I->J

Caption: Simplified comparison of the desired cross-coupling cycle versus an oxygen-promoted homocoupling pathway.

Causality and Mitigation Strategies
Potential Cause Scientific Rationale Recommended Action & Protocol
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of organometallic reagents. In some cases, catalyst decomposition to palladium black can also catalyze this side reaction.Action: Rigorously exclude oxygen from the reaction. Protocol: Use freeze-pump-thaw cycles for solvents (3 cycles recommended). Assemble the reaction in a glovebox or under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques.
High Reagent Concentration A high concentration of a reactive organometallic species can favor the bimolecular homocoupling reaction pathway over the desired transmetalation step with the palladium complex.Action: Maintain a low concentration of the reagent prone to homocoupling. Protocol: See Protocol 4.1 below for slow addition.
Suboptimal Temperature Reaction kinetics for homocoupling and cross-coupling can have different temperature dependencies. Often, higher temperatures can accelerate catalyst decomposition and undesired side reactions.Action: Optimize the reaction temperature. Protocol: Run a series of small-scale reactions at different temperatures (e.g., room temp, 40°C, 60°C, 80°C) to find the optimal balance between reaction rate and selectivity.
Inappropriate Ligand Choice The ligand bound to the palladium center profoundly influences the rates of oxidative addition, transmetalation, and reductive elimination. A poorly chosen ligand might disfavor the desired cross-coupling pathway, allowing competing side reactions to dominate.Action: Screen different phosphine or N-heterocyclic carbene (NHC) ligands. Electron-rich, bulky ligands often accelerate reductive elimination, which can outcompete side reactions.
Protocol 4.1: Slow Addition of a Reagent
  • Objective: To minimize the instantaneous concentration of a reactive coupling partner (e.g., Grignard reagent, organoboron compound) to disfavor the homocoupling pathway.

  • Setup:

    • Assemble the main reaction vessel under an inert atmosphere containing the catalyst, ligand, solvent, and one of the coupling partners (typically the more stable one, e.g., the aryl halide).

    • Prepare a solution of the second, more reactive coupling partner (e.g., the organometallic reagent) in a separate, dry, inerted flask.

    • Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Procedure:

    • Heat the main reaction vessel to the desired temperature.

    • Set the syringe pump to add the second reagent solution at a slow, controlled rate (e.g., over 1-4 hours).

    • Once the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by TLC or LC-MS analysis.

  • Analysis:

    • Compare the product-to-byproduct ratio of this reaction with one where the reagent was added all at once.

References

  • Genetic Education. (2023, July 5). PCR Troubleshooting 103: How to Address Primer-Dimers. [Link]

  • Vazquez-Lombardi, R., et al. (2013). Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments. Advances in Bioscience and Biotechnology. [Link]

  • U.S. Food and Drug Administration (FDA). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. [Link]

  • Open Access Pub. Dimerization | Journal of New Developments in Chemistry. [Link]

  • Study.com. Dimer | Definition, Types & Examples. [Link]

  • ResearchGate. How to prevent dimer and trimerization of my protein during refolding?[Link]

  • MDPI. (2021). Antibody Aggregation: Insights from Sequence and Structure. [Link]

  • Bartleby. Dimer. [Link]

  • Taylor & Francis. Dimerization – Knowledge and References. [Link]

  • ResearchGate. Troubleshooting PCR Primer Dimers?[Link]

  • Wikipedia. Dimerization. [Link]

  • ResearchGate. What strategies can prevent dimer formation during protein purification?[Link]

  • Vazquez-Lombardi, R., et al. (2013). Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments. PMC. [Link]

  • Glen Research. TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]

  • Google Patents.
  • ResearchGate. Structural Changes and Aggregation Mechanisms of Two Different Dimers of an IgG2 Monoclonal Antibody. [Link]

  • Glen Research. siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. [Link]

  • Gold Biotechnology. (2019, August 9). PCR Troubleshooting: Explanations and How to Fix Common PCR Problems [Video]. YouTube. [Link]

  • ResearchGate. How to avoid dimer formation in the grignard reaction, while preparing grignard reagent?[Link]

  • Fachi, J. L., et al. (2019). Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. PMC. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry #169 - Drug Substance. [Link]

  • Bio-Synthesis Inc. The Chemical Synthesis of Oligonucleotides. [Link]

  • Reddit. How To Avoid These Byproducts?[Link]

  • University of Guelph. Chemistry Innovations to Reduce Byproduct Waste. [Link]

  • Genemod. PCR Optimization: Strategies To Minimize Primer Dimer. [Link]

  • International Society for Pharmaceutical Engineering (ISPE). (2021, May 11). QbD in Biologics Drug Product Development and Manufacturing [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration (FDA). Q13 continuous manufacturing of drug substances and drug products: guidance for industry. [Link]

  • European Medicines Agency (EMA). ICH guideline Q11 on development and manufacture of drug substances. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation and purity assessment of 1-Methylazetidin-3-ol, a key building block in modern medicinal chemistry.[1] As researchers and drug development professionals, a thorough understanding of this molecule's characteristics is paramount for ensuring the integrity and reproducibility of synthetic routes and the quality of final active pharmaceutical ingredients (APIs). This document moves beyond mere procedural lists, delving into the rationale behind method selection and experimental design to provide a self-validating framework for analysis.

The unique structural features of 1-Methylazetidin-3-ol—a strained four-membered ring, a tertiary amine, and a secondary alcohol—present specific analytical challenges and necessitate a multi-technique approach for unambiguous characterization.[1] Its molecular formula is C₄H₉NO, with a monoisotopic mass of 87.0684 Da.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of 1-Methylazetidin-3-ol. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom.

Expertise & Experience in NMR Analysis

For a small molecule like 1-Methylazetidin-3-ol, ¹H and ¹³C NMR are indispensable. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point due to its excellent solubilizing properties for many organic compounds and its single, easily identifiable residual solvent peak. However, the hydroxyl proton may exchange or exhibit broad signals. Switching to a hydrogen-bond-accepting solvent like DMSO-d₆ can sharpen the OH peak and allow for its definitive observation.

Expected ¹H NMR Spectral Data (Illustrative): The proton spectrum will reveal the number of unique protons and their connectivity. Key expected signals include:

  • A singlet for the N-methyl (N-CH₃) protons.

  • Multiplets for the non-equivalent methylene (CH₂) protons on the azetidine ring. The strained ring structure often leads to complex splitting patterns.

  • A multiplet for the methine (CH) proton attached to the hydroxyl group.

  • A signal for the hydroxyl (OH) proton, which may be broad and its chemical shift concentration-dependent.

Expected ¹³C NMR Spectral Data (Illustrative): The carbon spectrum complements the proton data by showing all unique carbon environments:

  • A signal for the N-methyl carbon.

  • Two distinct signals for the azetidine ring methylene carbons.

  • A signal for the carbon bearing the hydroxyl group (C-OH).

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 1-Methylazetidin-3-ol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The inclusion of an internal standard, such as tetramethylsilane (TMS), is crucial for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion, which is advantageous for resolving the complex multiplets of the ring protons.

  • Data Acquisition: Record the spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the signals to determine the relative ratios of protons.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation patterns. For a relatively volatile and small molecule like 1-Methylazetidin-3-ol, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal choice as it combines separation and identification in a single run.

Expertise & Experience in MS Analysis

The choice of ionization technique is pivotal. Electron Ionization (EI) is a robust, high-energy method that provides a distinct molecular ion peak (M⁺˙) and a rich, reproducible fragmentation pattern that serves as a "fingerprint" for the molecule. The expected molecular ion peak for C₄H₉NO would be at an m/z of 87.[2] Key fragmentation pathways would likely involve the loss of a methyl group or cleavage of the azetidine ring.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of 1-Methylazetidin-3-ol (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation:

    • Injector: Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to avoid column overloading. Set the injector temperature to 250 °C.

    • Column: A standard, non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte and any potential impurities.

  • MS Detection:

    • Ion Source: Use an Electron Ionization (EI) source at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 35 to 200 to capture the molecular ion and all relevant fragments.

    • Data Analysis: Identify the peak corresponding to 1-Methylazetidin-3-ol in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to confirm the molecular weight and interpret the fragmentation pattern.

Chromatographic Methods: The Cornerstone of Purity Assessment

Chromatography is the primary tool for separating 1-Methylazetidin-3-ol from impurities, starting materials, and byproducts. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's properties and the specific requirements of the analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is an excellent method for quantifying the purity of volatile compounds. The FID is robust and provides a response that is proportional to the mass of carbon, making it suitable for purity analysis without needing an authentic standard for every impurity.[3]

Experimental Protocol: GC-FID Purity Analysis
  • System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a stationary phase of medium polarity (e.g., DB-17 or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Temperature Program: A gradient temperature program is employed to ensure the separation of compounds with different boiling points. For example: initial temperature of 60°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or when derivatization is undesirable, HPLC is the method of choice.[4] Given the polar nature of 1-Methylazetidin-3-ol, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) HPLC with a polar-embedded or polar-endcapped column can be effective.

Experimental Protocol: RP-HPLC Purity Analysis
  • System: An HPLC system with a UV or Charged Aerosol Detector (CAD). Since the molecule lacks a strong chromophore, CAD or coupling to a mass spectrometer is preferable to UV detection.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a low wavelength (~210 nm) if applicable, or preferably a more universal detector like CAD or MS.

  • Data Analysis: Similar to GC, purity is assessed by the area percentage of the main peak.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

Infrared (IR) spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups.[5][6] For 1-Methylazetidin-3-ol, IR is used to verify the presence of the alcohol (O-H) and amine (C-N) functionalities.

Expertise & Experience in IR Analysis

The most prominent feature in the IR spectrum of 1-Methylazetidin-3-ol will be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-N stretching of the tertiary amine will appear in the 1000-1250 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene groups will be observed around 2850-3000 cm⁻¹.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the O-H, C-H, and C-N functional groups to confirm the compound's identity.

Workflow and Data Visualization

A typical analytical workflow for the complete characterization of a newly synthesized batch of 1-Methylazetidin-3-ol would proceed as follows:

G cluster_0 Initial Confirmation cluster_1 Definitive Structure Elucidation cluster_2 Purity & Quantification IR FT-IR MS GC-MS IR->MS Quick functional group and MW check H_NMR ¹H NMR C_NMR ¹³C NMR H_NMR->C_NMR COSY 2D NMR (COSY/HSQC) (If structure is ambiguous) C_NMR->COSY HPLC HPLC-CAD/MS GC_FID GC-FID GC_FID->HPLC EA Elemental Analysis HPLC->EA Synthesis Synthesized 1-Methylazetidin-3-ol Synthesis->IR Synthesis->H_NMR Synthesis->GC_FID

Caption: Comprehensive analytical workflow for 1-Methylazetidin-3-ol.

Comparison of Key Analytical Methods

Technique Information Obtained Primary Use Case Sensitivity Sample Requirement Limitations
¹H & ¹³C NMR Detailed molecular structure, connectivity, stereochemistryStructure ElucidationModerate5-10 mgRequires soluble sample, relatively low throughput
GC-MS (EI) Molecular weight, fragmentation pattern, separation of volatilesIdentification & PurityHigh<1 mgAnalyte must be volatile and thermally stable
HPLC Separation of non-volatile compounds, purity assessmentPurity & QuantificationHigh<1 mgRequires suitable solvent system, may lack universal detector
GC-FID Quantitative purity of volatile compoundsPurity & QuantificationHigh<1 mgAnalyte must be volatile, provides no structural information
FT-IR (ATR) Presence of functional groupsIdentity ConfirmationLow<1 mgProvides limited structural detail, not suitable for purity

Conclusion

The robust characterization of 1-Methylazetidin-3-ol is not achieved by a single technique but by the logical and synergistic application of several orthogonal methods. NMR spectroscopy provides the definitive structural proof, while mass spectrometry confirms the molecular weight. Chromatographic techniques, particularly GC-FID and HPLC, are the workhorses for assessing purity with high accuracy. Finally, IR spectroscopy offers a rapid and straightforward confirmation of the compound's functional group identity. By employing this multi-faceted approach, researchers can ensure the quality, identity, and purity of 1-Methylazetidin-3-ol, thereby safeguarding the integrity of subsequent research and development efforts.

References

  • Synthesis and characterization of some Azetidines derivatives. College of Science Repository, University of Thi-Qar.
  • Ahmed, S.E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity.
  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • 1-Methylazetidin-3-ol.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Genentech, Inc.
  • Analytical Methods Overview. Environmental Monitoring and Governance in the Asian Coastal Region.
  • Gas-chromatographic determination of mexiletine with a nitrogen-selective detector. Clinical Chemistry.
  • Determination of histidine and related compounds in rumen fluid by liquid chromatography.
  • 1-Methylazetidin-3-ol. Smolecule.
  • Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Agilent Technologies.
  • Aerts, M. M. L., et al. Liquid Chromatographic Multicomponent Method for Determination of Residues of Ipronidazole, Ronidazole, and Dimetridazole and Some Relevant Metabolites in Eggs, Plasma, and Feces and Its Use in Depletion Studies in Laying Hens.
  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
  • Infrared Spectroscopy Index. Doc Brown's Chemistry.

Sources

A Comparative Guide to 1-Methylazetidin-3-ol and Structurally Related Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a cornerstone in modern medicinal chemistry. Its inherent ring strain and rigid conformation provide a unique three-dimensional character that can significantly enhance a molecule's pharmacological profile, including metabolic stability, solubility, and binding affinity.[1][2] This guide offers a comparative analysis of 1-Methylazetidin-3-ol against other key azetidine derivatives, providing experimental context and data to inform scaffold selection in drug design.

The Benchmark: Profiling 1-Methylazetidin-3-ol

1-Methylazetidin-3-ol serves as an important building block, featuring a tertiary amine and a secondary alcohol.[3] The N-methyl group imparts a fixed basicity and removes the potential for N-acylation or N-alkylation reactions, while the 3-hydroxyl group provides a convenient handle for further functionalization via nucleophilic substitution or oxidation.[3] Its structure balances polarity from the hydroxyl group with the small alkyl substituent, influencing its overall physicochemical properties.

Comparative Analysis: How Structural Modifications Impact Physicochemical Properties

The choice of substituent on the azetidine ring, particularly at the N1 and C3 positions, is a critical decision in drug design, directly influencing key parameters like lipophilicity (logP) and basicity (pKa). These properties, in turn, govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate.

To illustrate these effects, we will compare 1-Methylazetidin-3-ol with three common structural analogs:

  • Azetidin-3-ol: The parent scaffold with a secondary amine.

  • N-Boc-azetidin-3-ol: An N-protected analog common in synthesis.

  • (1-Methylazetidin-3-yl)methanol: A structural isomer with the hydroxyl group on a substituent.

Compound Structure Molecular Weight ( g/mol ) Calculated logP Predicted pKa Key Differentiators
1-Methylazetidin-3-ol CN1CC(C1)O87.12[4]-0.6[4]~9.5-10.5Tertiary amine, fixed basicity, H-bond donor/acceptor.
Azetidin-3-ol C1C(NC1)O73.09-1.1~9.0-10.0Secondary amine, available for substitution, H-bond donor/acceptor.
N-Boc-azetidin-3-ol C1C(C(N1)C(=O)OC(C)(C)C)O173.210.3N/A (Amide)Non-basic nitrogen, lipophilic Boc group, common synthetic intermediate.
(1-Methylazetidin-3-yl)methanol CN1CC(C1)CO101.15[5]-0.4[5]~9.5-10.5Primary alcohol offers different reactivity and vector for substitution compared to the secondary alcohol of the parent.

Note: Calculated logP and predicted pKa values are derived from computational models (e.g., PubChem, ChemAxon) and serve as estimates. Experimental values can vary based on conditions.

  • Basicity (pKa): The most significant divergence lies in the nature of the nitrogen atom.

    • 1-Methylazetidin-3-ol vs. Azetidin-3-ol: The electron-donating methyl group in 1-Methylazetidin-3-ol slightly increases the electron density on the nitrogen compared to the hydrogen in Azetidin-3-ol, generally making it a slightly stronger base.[6]

    • N-Boc-azetidin-3-ol: The tert-butoxycarbonyl (Boc) group contains a carbonyl that engages the nitrogen's lone pair in resonance. This delocalization renders the nitrogen non-basic, a crucial feature for directing reactivity at other sites during a synthetic sequence.[7]

  • Lipophilicity (logP): Lipophilicity is a measure of a compound's solubility in fatty or non-polar environments and is critical for membrane permeability.[8]

    • The parent Azetidin-3-ol is the most hydrophilic (lowest logP) due to its smaller size and two polar functional groups (amine and alcohol).

    • Adding a methyl group (1-Methylazetidin-3-ol ) slightly increases lipophilicity.

    • The large, greasy Boc group on N-Boc-azetidin-3-ol significantly increases the logP, making it the most lipophilic of the series. This can be advantageous for solubility in organic solvents during synthesis but often requires removal for final drug compounds.

Implications in Synthesis and Drug Design

The choice between these derivatives dictates both the synthetic strategy and the potential biological role of the resulting molecule.

  • 1-Methylazetidin-3-ol is often incorporated when a basic tertiary amine is desired in the final target molecule. Its fixed N-substitution prevents side reactions, simplifying synthetic routes. It is a common scaffold for CNS-active agents, where a basic nitrogen can be crucial for target engagement.[1]

  • Azetidin-3-ol (often used as its hydrochloride salt for stability and handling) is the precursor of choice when the nitrogen atom is intended for further functionalization.[9][10] This allows for the introduction of diverse substituents late in the synthesis to build a library of analogs for structure-activity relationship (SAR) studies.

  • N-Boc-azetidin-3-ol is a workhorse in multi-step synthesis. The Boc group "protects" the nitrogen from reacting with electrophiles while other transformations are carried out. It can be cleanly removed under acidic conditions to reveal the secondary amine for subsequent reactions.[11]

Experimental Protocols

To provide a practical basis for the data presented, the following section details standardized methodologies for key experiments.

Protocol 1: Synthesis of 1-Methylazetidin-3-ol from Azetidin-3-ol

This protocol describes a standard reductive amination procedure to convert the secondary amine of Azetidin-3-ol into the tertiary amine of 1-Methylazetidin-3-ol.

Causality: Reductive amination is a robust and widely used method for N-alkylation. It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a hydride reducing agent, in this case, sodium triacetoxyborohydride. This specific reductant is chosen for its mildness and tolerance of many functional groups.

Methodology:

  • Reaction Setup: To a solution of Azetidin-3-ol hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Imine Formation: Add aqueous formaldehyde (37% solution, 1.2 eq) to the mixture and stir for 1 hour. The reaction progress can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture at 0 °C. Caution: Gas evolution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 1-Methylazetidin-3-ol.

Protocol 2: Experimental Determination of Lipophilicity (logP) via the Shake-Flask Method

Causality: The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (P).[12] It directly measures the concentration of a solute in two immiscible liquid phases (n-octanol and water) after they have reached equilibrium. The logarithm of this ratio gives the logP value.[13]

Methodology:

  • Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes and allowing the layers to separate for at least 24 hours.

  • Sample Preparation: Prepare a stock solution of the azetidine derivative in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine a precise volume of the aqueous stock solution with an equal volume of the n-octanol phase.

  • Equilibration: Shake the funnel vigorously for 5-10 minutes to facilitate partitioning. Then, let it stand undisturbed to allow for complete phase separation. Centrifugation can be used to break up any emulsions.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the azetidine derivative in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or LC-MS).

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in octanol] / [Concentration in water]. The logP is the base-10 logarithm of P.[13]

Visualization of Synthetic Logic

The selection of an azetidine building block is fundamentally tied to the overall synthetic plan. The following diagram illustrates a typical decision-making workflow.

G cluster_0 Synthetic Goal Definition cluster_1 Decision Point: Azetidine Nitrogen cluster_2 Scaffold Selection & Strategy Goal Define Target Molecule's Required Features N_State Is the azetidine nitrogen a secondary amine in the final target? Goal->N_State Use_Azetidinol Use Azetidin-3-ol. Functionalize N1 late in synthesis. N_State->Use_Azetidinol  Yes Is_N_Substituted Is the N-substituent a simple alkyl group (e.g., Methyl)? N_State->Is_N_Substituted  No Use_Protected Use N-Boc-azetidin-3-ol. Perform other transformations, then deprotect N1. Use_NMethyl Use 1-Methylazetidin-3-ol. Nitrogen is pre-functionalized. Is_N_Substituted->Use_Protected  No, or N must be functionalized later Is_N_Substituted->Use_NMethyl  Yes, and it's Methyl

Caption: Decision workflow for selecting the appropriate azetidin-3-ol scaffold.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
  • Azetidin-3-ol | 45347-82-8. (2025). ChemicalBook.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • A Comparative Guide to 1-Isopropylazetidin-3-ol and Other Azetidine Scaffolds in Drug Discovery. (n.d.). Benchchem.
  • Buy 1-Methylazetidin-3-ol | 111043-48-2. (2023). Smolecule.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
  • 1-Methylazetidin-3-ol | C4H9NO | CID 13813927. (n.d.). PubChem - NIH.
  • 3-Hydroxyazetidine hydrochloride | 18621-18-6. (2025). ChemicalBook.
  • LogD. (2019). Cambridge MedChem Consulting.
  • (1-Methylazetidin-3-yl)methanol | C5H11NO | CID 22967022. (n.d.). PubChem - NIH.
  • Basicity of Amines. (n.d.). Chemistry Steps.
  • A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. (2016). Organic & Biomolecular Chemistry (RSC Publishing).
  • 24.3: Basicity of Amines. (2025). Chemistry LibreTexts.

Sources

A Comparative Analysis of the Projected Biological Activities of 1-Methylazetidin-3-ol and its N-Benzyl Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

In the landscape of contemporary drug discovery, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart conformational rigidity and favorable physicochemical properties to bioactive molecules.[1] Among the myriad of azetidine derivatives, 3-hydroxyazetidines serve as versatile building blocks for a diverse range of therapeutic agents. This guide provides an in-depth, comparative analysis of the projected biological activities of two such derivatives: 1-Methylazetidin-3-ol and its N-benzyl analog, 1-Benzylazetidin-3-ol.

While direct, head-to-head experimental data for these specific compounds is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) for ligands targeting cholinergic receptors to forecast their likely biological profiles. This analysis is intended to provide a robust theoretical framework for researchers embarking on discovery programs utilizing these and related azetidine scaffolds.

Introduction: The Significance of the N-Substituent in 3-Hydroxyazetidines

The biological activity of a pharmacophore is profoundly influenced by the nature of its constituent functional groups. In the context of 3-hydroxyazetidine derivatives, the substituent on the nitrogen atom plays a pivotal role in determining receptor affinity, selectivity, and functional activity. The comparison between an N-methyl and an N-benzyl substituent offers a classic example of how a seemingly simple structural modification—the replacement of a small alkyl group with a bulkier arylmethyl group—can dramatically alter the pharmacological profile of a molecule.

1-Methylazetidin-3-ol is a small, polar molecule, with the methyl group providing a minimal steric footprint.[2] This characteristic suggests that it may mimic the endogenous neurotransmitter acetylcholine, which also possesses a small, cationic nitrogen center. In contrast, 1-Benzylazetidin-3-ol incorporates a bulky, lipophilic benzyl group, which can engage in additional binding interactions with receptor pockets, such as pi-stacking and hydrophobic interactions.[3] This fundamental difference is the cornerstone of the comparative analysis that follows.

Projected Biological Activity at Cholinergic Receptors

Based on the structural features of the two compounds, their most probable biological targets are the cholinergic receptors, specifically the muscarinic and nicotinic acetylcholine receptors.

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are subdivided into five subtypes (M1-M5). They are crucial for regulating a wide array of physiological functions in the central and peripheral nervous systems.[4]

  • 1-Methylazetidin-3-ol: The small N-methyl group is a common feature in many muscarinic agonists. For maximal muscarinic activity, the "five-atom rule" suggests that there should be no more than five atoms between the nitrogen and the terminal hydrogen.[5] While 1-Methylazetidin-3-ol does not strictly adhere to the classic ester-containing structure of acetylcholine, its compact nature and the presence of a hydroxyl group for potential hydrogen bonding suggest it may act as a muscarinic agonist. Its small size may allow it to fit into the orthosteric binding site of various muscarinic receptor subtypes.

  • 1-Benzylazetidin-3-ol: The introduction of the bulky N-benzyl group is likely to significantly alter its interaction with muscarinic receptors. While it may still bind to the orthosteric site, the benzyl group could lead to a different binding mode or extend into an allosteric pocket. Often, the addition of bulky hydrophobic groups to a muscarinic ligand scaffold can shift the activity from agonism to antagonism.[6] The benzyl moiety could sterically hinder the conformational change required for receptor activation, resulting in an antagonist profile. It is also plausible that the N-benzyl analog could exhibit selectivity for certain muscarinic receptor subtypes over others.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors are ligand-gated ion channels that are also activated by acetylcholine.[7] They are found in the central nervous system, peripheral ganglia, and at the neuromuscular junction.

  • 1-Methylazetidin-3-ol: The N-methyl group is also a key feature of nicotine, the prototypical agonist for nAChRs. The interaction of azetidine-containing compounds with nicotinic receptors has been documented.[8][9] It is therefore plausible that 1-Methylazetidin-3-ol could act as a nicotinic agonist. The affinity and subtype selectivity would depend on the overall topography of the molecule and its ability to fit into the specific binding pockets of the various nAChR subtypes.

  • 1-Benzylazetidin-3-ol: Similar to the case with muscarinic receptors, the bulky N-benzyl group is expected to have a profound impact on the interaction with nicotinic receptors. While N-benzylpiperidine derivatives have been shown to act as antagonists at α7 nAChRs, this suggests that the N-benzyl moiety is compatible with binding to nicotinic receptors, albeit in a non-agonistic manner.[10] It is therefore likely that 1-Benzylazetidin-3-ol would act as a nicotinic receptor antagonist or a negative allosteric modulator.

Comparative Data Summary (Projected)

The following table summarizes the projected biological activities of 1-Methylazetidin-3-ol and its N-benzyl analog based on established structure-activity relationships. It is important to reiterate that these are predicted activities and require experimental validation.

Feature1-Methylazetidin-3-ol1-Benzylazetidin-3-olRationale
Projected Primary Target Cholinergic ReceptorsCholinergic ReceptorsStructural similarity to endogenous and known cholinergic ligands.
Projected Muscarinic Activity Likely AgonistLikely AntagonistSmall N-alkyl groups are common in agonists, while bulky N-benzyl groups can confer antagonism.[5][6]
Projected Nicotinic Activity Possible AgonistLikely Antagonist/ModulatorN-methyl group is present in nicotine. N-benzyl groups in related structures show antagonism.[9][10]
Projected Receptor Selectivity Likely to be less selectiveMay exhibit subtype selectivityThe bulky benzyl group can introduce more specific interactions with certain receptor subtypes.
Projected CNS Penetration Likely to be CNS penetrantLikely to be CNS penetrantBoth are relatively small molecules with the potential to cross the blood-brain barrier.

Experimental Protocols for Validation

To experimentally validate the projected biological activities, a series of in vitro assays should be performed. The following are detailed, step-by-step methodologies for key experiments.

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for the five muscarinic receptor subtypes (M1-M5).

Protocol:

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of a known concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for antagonist activity), and 25 µL of a range of concentrations of the test compound (1-Methylazetidin-3-ol or 1-Benzylazetidin-3-ol).

    • For each receptor subtype, also include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known muscarinic antagonist like atropine).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization for M1, M3, and M5 Receptors

This assay measures the ability of the test compounds to act as agonists or antagonists at Gq-coupled muscarinic receptors.

Protocol:

  • Cell Culture: Plate CHO cells stably expressing M1, M3, or M5 receptors in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Addition:

    • For agonist testing, add varying concentrations of 1-Methylazetidin-3-ol or 1-Benzylazetidin-3-ol to the wells.

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a known muscarinic agonist (e.g., carbachol) at its EC80 concentration.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and efficacy.

    • For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.

Nicotinic Receptor Functional Assay: Membrane Potential Assay

This assay measures changes in cell membrane potential upon activation of ligand-gated ion channels like nAChRs.[11]

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y or HEK293 cells) stably expressing the desired nicotinic receptor subtype (e.g., α4β2, α7) in a 384-well plate.

  • Dye Loading: Load the cells with a membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition:

    • For agonist testing, add varying concentrations of the test compounds.

    • For antagonist testing, pre-incubate the cells with the test compounds before adding a known nicotinic agonist (e.g., nicotine).

  • Signal Detection: Measure the change in fluorescence using a plate reader designed for kinetic reading.

  • Data Analysis: Determine EC50 values for agonists and IC50 values for antagonists from the concentration-response curves.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key structural differences and the proposed experimental workflow.

G cluster_0 Compound Structures cluster_1 Key Structural Difference cluster_2 Projected Biological Outcome 1-Methylazetidin-3-ol N-Methyl N-Methyl 1-Methylazetidin-3-ol->N-Methyl 1-Benzylazetidin-3-ol N-Benzyl N-Benzyl 1-Benzylazetidin-3-ol->N-Benzyl N-Methyl->N-Benzyl Bulky, lipophilic group vs. Small, alkyl group Agonist-like Profile Agonist-like Profile N-Methyl->Agonist-like Profile Antagonist-like Profile Antagonist-like Profile N-Benzyl->Antagonist-like Profile Agonist-like Profile->Antagonist-like Profile Shift in Functional Activity

Caption: Structural comparison and projected biological outcomes.

G cluster_0 Experimental Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Receptor Binding Assays Receptor Binding Assays Compound Synthesis->Receptor Binding Assays Determine Ki Functional Assays Functional Assays Compound Synthesis->Functional Assays Determine EC50/IC50 Data Analysis Data Analysis Receptor Binding Assays->Data Analysis Functional Assays->Data Analysis SAR Elucidation SAR Elucidation Data Analysis->SAR Elucidation

Caption: Workflow for experimental validation.

Conclusion

The seemingly minor structural modification of substituting an N-methyl group with an N-benzyl group on the 3-hydroxyazetidine scaffold is predicted to have a profound impact on the biological activity profile. 1-Methylazetidin-3-ol is projected to act as an agonist at cholinergic receptors, while its N-benzyl analog is likely to exhibit antagonist properties. These predictions are grounded in well-established principles of medicinal chemistry and structure-activity relationships.

This guide provides a theoretical framework and detailed experimental protocols to enable researchers to systematically investigate the biological activities of these and related compounds. The validation of these projected activities will not only provide valuable insights into the pharmacology of these specific molecules but also contribute to the broader understanding of the structure-activity relationships governing ligand recognition at cholinergic receptors.

References

  • BenchChem.
  • Smolecule. Buy 1-Methylazetidin-3-ol | 111043-48-2.
  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022). PLoS One, 17(2), e0262259.
  • PubChem. 1-Methylazetidin-3-ol | C4H9NO | CID 13813927.
  • PubChem. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345.
  • Holladay, M. W., et al. (1998). Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice. Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-2802.
  • Synthesis and structure-activity relationships of new muscarinic antagonists. (1987). Journal of Pharmaceutical Sciences, 76(10), 848-850.
  • Abood, L. G., et al. (1988). Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine. Pharmacology Biochemistry and Behavior, 30(2), 403-408.
  • Pharmacy 180.
  • Adem, A., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) With nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex.
  • Wikipedia. Nicotinic acetylcholine receptor.
  • ResearchGate.
  • BenchChem.
  • BenchChem. Application Note: Radioligand Binding Assay for Muscarinic Receptors.
  • PubChem. 1-Methylazetidin-3-ol.
  • PubChem. N-Benzyl-3-hydroxyazetidine.
  • Eberlein, W. G., et al. (1989). Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. Trends in Pharmacological Sciences, 10, 50-54.
  • Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. (2021).
  • N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. (2016). ACS Chemical Neuroscience, 7(8), 1130-1142.
  • Wess, J., et al. (2007). Muscarinic acetylcholine receptors: therapeutic opportunities and challenges. Pharmacology & Therapeutics, 116(1), 89-110.
  • PrepChem.com.
  • ChemicalBook. 1-Benzylazetidin-3-ol synthesis.
  • Multiwell Pl
  • Sigma-Aldrich. High Density Receptor-Ligand Binding Assays.
  • N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. (2016). ACS Chemical Neuroscience, 7(8), 1130–1142.
  • Sauerberg, P., et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 35(12), 2274-2283.
  • Papke, R. L., et al. (2021). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. Journal of Pharmacology and Experimental Therapeutics, 377(2), 231-242.
  • Cohen, V. I., et al. (1991). Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl)-alpha-aryl-alpha-hydroxyacetates. Journal of Medicinal Chemistry, 34(10), 2989-2993.
  • Tsetlin, V., et al. (2011). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors. Toxins, 3(9), 1104-1130.
  • Uddin, M. J., et al. (2020). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 25(20), 4797.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). RSC Advances, 12(40), 26038-26051.
  • Reduced high-affinity agonist binding at the M(1) muscarinic receptor in Alzheimer's disease brain: differential sensitivity to agonists and divalent cations. (2001). Journal of Neurochemistry, 77(1), 211-222.
  • Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. (2021). The Journal of Physical Chemistry B, 125(29), 8048-8058.
  • Muscarinic Receptor Agonists and Antagonists. (2001). Molecules, 6(3), 142-173.
  • Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. (1989). Trends in Pharmacological Sciences, 10, 50-54.
  • Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment. (2018). Current Neuropharmacology, 16(10), 1435-1449.

Sources

A Comparative Spectroscopic Guide to Cis and Trans Isomers of Substituted Azetidin-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of medicinal chemistry and drug development. Azetidin-3-ols, a class of four-membered heterocyclic compounds, are valuable building blocks in the synthesis of various biologically active molecules. The spatial arrangement of substituents on the azetidine ring, specifically the cis and trans isomerism, can significantly influence their pharmacological properties. This guide provides a comprehensive spectroscopic comparison of cis and trans isomers of substituted azetidin-3-ols, offering experimental insights and data to aid in their unambiguous structural elucidation.

The primary spectroscopic techniques for differentiating these isomers include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides unique structural information based on the distinct spatial relationships of atoms in the cis and trans configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is the most powerful tool for distinguishing between cis and trans isomers of substituted azetidin-3-ols. The key parameters are the proton (¹H) NMR coupling constants and the carbon (¹³C) NMR chemical shifts, which are highly sensitive to the dihedral angles and steric environments of the substituents on the rigid four-membered ring.[1]

¹H NMR Spectroscopy: Deciphering Coupling Constants

The vicinal coupling constant (³J) between protons on adjacent carbons of the azetidine ring is a definitive indicator of their relative stereochemistry. This relationship is governed by the Karplus equation, which correlates the magnitude of ³J to the dihedral angle between the coupled protons.[2]

  • Trans Isomers : In trans-azetidin-3-ols, the protons at C2 and C3 (or C3 and C4) are typically in a pseudo-trans arrangement with a larger dihedral angle. This results in a smaller vicinal coupling constant, generally in the range of 1-3 Hz .[3]

  • Cis Isomers : Conversely, in cis-azetidin-3-ols, the corresponding protons are in a pseudo-cis arrangement with a smaller dihedral angle, leading to a larger vicinal coupling constant, typically in the range of 4-6 Hz .[3]

This counterintuitive relationship (trans-protons giving smaller J values) is a known characteristic of strained four-membered rings and is a reliable diagnostic tool.

Table 1: Comparative ¹H NMR Data for a Representative Substituted Azetidin-3-ol

Parametercis-1-benzyl-2-methylazetidin-3-oltrans-1-benzyl-2-methylazetidin-3-ol
³J (H2-H3) ~5.0 Hz~2.5 Hz
Chemical Shift δ (H2) Varies with substitutionVaries with substitution
Chemical Shift δ (H3) Varies with substitutionVaries with substitution
Chemical Shift δ (H4) Varies with substitutionVaries with substitution

Note: Chemical shifts are highly dependent on the specific substituents and solvent used.

¹³C NMR Spectroscopy: The Influence of Steric Effects

The ¹³C NMR chemical shifts of the azetidine ring carbons are also influenced by the isomeric configuration, primarily due to steric interactions.

  • Steric Compression : In the cis isomer, substituents on the same face of the ring can lead to steric compression, causing the signals of the involved carbons to shift upfield (to a lower ppm value) compared to the less sterically hindered trans isomer. This is known as the gamma-gauche effect.

Table 2: Comparative ¹³C NMR Chemical Shifts for a Representative Substituted Azetidin-3-ol

Carbon Atomcis-1-benzyl-2-methylazetidin-3-ol (δ, ppm)trans-1-benzyl-2-methylazetidin-3-ol (δ, ppm)
C2 Typically slightly upfieldTypically slightly downfield
C3 Varies with substitutionVaries with substitution
C4 Typically slightly upfieldTypically slightly downfield

Note: The magnitude of the chemical shift difference can vary and is best used in conjunction with ¹H NMR data for confident assignment.

For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals.[4]

Infrared (IR) Spectroscopy: Probing Hydrogen Bonding

IR spectroscopy can provide supporting evidence for the stereochemical assignment of azetidin-3-ols by examining the hydroxyl (-OH) stretching frequency, which is sensitive to intramolecular hydrogen bonding.

  • cis-Isomers : In certain substituted cis-azetidin-3-ols, the hydroxyl group and a substituent on the same face of the ring may be in close enough proximity to form an intramolecular hydrogen bond. This results in a broader and lower frequency -OH stretching band (typically 3200-3400 cm⁻¹) compared to the free hydroxyl group.

  • trans-Isomers : In the corresponding trans isomers, the hydroxyl group and the substituent are on opposite faces of the ring, making intramolecular hydrogen bonding less likely. Consequently, they tend to exhibit a sharper -OH stretching band at a higher frequency (typically 3500-3600 cm⁻¹), characteristic of a free or intermolecularly hydrogen-bonded hydroxyl group.[5][6]

Table 3: Comparative IR Frequencies for the -OH Stretch in a Representative Substituted Azetidin-3-ol

Isomer-OH Stretching Frequency (cm⁻¹)Band Shape
cis 3200 - 3400Broad
trans 3500 - 3600Sharper

Note: The presence and extent of intramolecular hydrogen bonding are highly dependent on the nature and position of the substituents.

Mass Spectrometry (MS): Fragmentation Patterns

While mass spectrometry primarily provides information about the molecular weight of a compound, the fragmentation patterns of cis and trans isomers can sometimes exhibit subtle differences. These differences arise from the varying steric strain and conformational flexibility of the diastereomers, which can influence the stability of the resulting fragment ions.

The fragmentation of azetidine rings often involves ring cleavage. The relative abundances of certain fragment ions may differ between the cis and trans isomers, although these differences are often not as pronounced or universally applicable as the diagnostic shifts and coupling constants observed in NMR spectroscopy.[7][8]

For instance, a retro-synthetic [2+2] cycloaddition-type cleavage is a common fragmentation pathway for four-membered rings. The stereochemistry of the substituents can influence the preferred fragmentation pathway, leading to variations in the mass spectrum.

Experimental Protocols

Synthesis of cis- and trans-1-benzyl-2-methylazetidin-3-ol

A representative synthesis involves the [2+2] cycloaddition of an imine with a ketene, followed by reduction of the resulting azetidin-2-one. Stereocontrol can often be achieved by carefully selecting reaction conditions and reagents.[3][9]

Step 1: Imine Formation

  • To a solution of benzaldehyde (1 equivalent) in a suitable solvent (e.g., toluene), add methylamine (1.1 equivalents).

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: [2+2] Cycloaddition

  • Dissolve the imine (1 equivalent) and triethylamine (1.5 equivalents) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add propionyl chloride (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the cis and trans azetidin-2-one isomers.

Step 3: Reduction to Azetidin-3-ol

  • Dissolve the separated azetidin-2-one isomer (1 equivalent) in a dry solvent (e.g., tetrahydrofuran) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 equivalents), portion-wise.

  • Stir the reaction at room temperature for 4-8 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and concentrate the filtrate.

  • Purify the crude alcohol by column chromatography to yield the pure cis or trans azetidin-3-ol.

Spectroscopic Analysis

NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the purified azetidin-3-ol isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra and analyze the chemical shifts and coupling constants to determine the stereochemistry.

IR Spectroscopy

  • Acquire the IR spectrum of the purified sample using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Analyze the position and shape of the -OH stretching band in the 3200-3600 cm⁻¹ region.

Mass Spectrometry

  • Obtain the mass spectrum of the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Analyze the molecular ion peak and the fragmentation pattern.

Visualizing the Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials imine Imine Formation start->imine cycloaddition [2+2] Cycloaddition imine->cycloaddition separation Isomer Separation cycloaddition->separation cis_ketone cis-Azetidin-2-one separation->cis_ketone cis trans_ketone trans-Azetidin-2-one separation->trans_ketone trans cis_reduction Reduction cis_ketone->cis_reduction trans_reduction Reduction trans_ketone->trans_reduction cis_ol cis-Azetidin-3-ol cis_reduction->cis_ol trans_ol trans-Azetidin-3-ol trans_reduction->trans_ol nmr NMR (1H, 13C, 2D) cis_ol->nmr ir IR cis_ol->ir ms MS cis_ol->ms trans_ol->nmr trans_ol->ir trans_ol->ms interpretation Compare J-couplings, Chemical Shifts, -OH stretch, Fragmentation nmr->interpretation ir->interpretation ms->interpretation assignment Stereochemical Assignment interpretation->assignment

Sources

A Comparative Guide to the Validation of 1-Methylazetidin-3-ol Purity by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the absolute purity of novel chemical entities and active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety, efficacy, and regulatory compliance. 1-Methylazetidin-3-ol, a key building block in medicinal chemistry, presents unique analytical challenges due to its structure.[1] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic techniques for the purity validation of this compound, grounded in established scientific principles and regulatory standards.

The Analytical Challenge: 1-Methylazetidin-3-ol

1-Methylazetidin-3-ol is a small, polar, cyclic amine with a molecular weight of approximately 87.12 g/mol .[1][2] Its structure, featuring a saturated four-membered ring, a hydroxyl group, and a tertiary amine, dictates its analytical behavior.[1] Specifically, it lacks a significant UV-absorbing chromophore, making direct quantification by standard HPLC-UV difficult.[3][4] Furthermore, its high polarity can lead to poor retention on conventional reversed-phase HPLC columns, while its volatility may be insufficient for reliable Gas Chromatography (GC) without derivatization.[5][6] These properties necessitate an analytical method that does not rely on chromophores or volatility and can provide an accurate, absolute measure of purity.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR has emerged as a powerful, primary analytical method for determining the purity of organic compounds.[7][8] Unlike chromatographic techniques, which are relative methods requiring a certified reference standard of the analyte itself, qNMR is a primary ratio method.[7][9] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9][10]

By dissolving a precisely weighed amount of the analyte (1-Methylazetidin-3-ol) and a certified internal standard of known purity in the same NMR tube, the purity of the analyte can be calculated directly by comparing the integrals of their respective, non-overlapping signals.[10][11] This approach eliminates the need to synthesize, isolate, and certify a high-purity standard of 1-Methylazetidin-3-ol itself, which can be a significant advantage in early-stage drug development.[12][13]

Causality Behind Experimental Choices in qNMR

A robust qNMR experiment is built on careful selection of several key parameters. Each choice is critical for ensuring the "self-validating" nature of the protocol.

  • Internal Standard (IS) Selection: The choice of IS is paramount for accurate quantification.[14][15] For the polar 1-Methylazetidin-3-ol, an ideal IS must be soluble in the same polar deuterated solvent (e.g., D₂O, DMSO-d₆), possess signals that are well-resolved from the analyte's signals, be chemically stable and non-reactive with the analyte, and have a certified high purity.[14][16] Maleic acid is an excellent candidate for use in D₂O, as its olefinic proton gives a sharp singlet in a region typically free of other signals.[16]

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard without causing any chemical degradation.[14] For 1-Methylazetidin-3-ol, deuterium oxide (D₂O) is a suitable choice, given the compound's polarity.[1]

  • Acquisition Parameters: To ensure accurate integration, NMR acquisition parameters must be optimized. The most critical parameter is the relaxation delay (D1). It must be set to at least five times the longest spin-lattice relaxation time (T₁) of all protons being quantified (both analyte and IS). This ensures all protons have fully returned to their equilibrium state before the next pulse, guaranteeing that the signal integral is truly proportional to the number of nuclei. A long D1 is the cornerstone of trustworthy quantitative data.[17]

Workflow for qNMR Purity Determination

The following diagram illustrates the logical flow of a typical qNMR experiment for purity validation.

qNMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Calculation weigh_sample Accurately weigh ~10 mg of 1-Methylazetidin-3-ol weigh_is Accurately weigh ~10 mg of certified Internal Standard (IS) dissolve Dissolve both in a precise volume of D₂O in a vial weigh_is->dissolve Combine transfer Transfer solution to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum with optimized parameters (e.g., D1 = 30s, 16 scans) transfer->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte signal and IS signal process->integrate calculate Calculate purity using the qNMR equation integrate->calculate ICH_Validation center Method Validation (ICH Q2(R1)) accuracy Accuracy center->accuracy precision Precision center->precision specificity Specificity center->specificity linearity Linearity center->linearity range Range center->range robustness Robustness center->robustness loq LOQ / LOD center->loq

Sources

A Comparative Guide to the Synthetic Routes of 1-Methylazetidin-3-ol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylazetidin-3-ol is a valuable saturated heterocyclic compound characterized by a four-membered azetidine ring bearing a hydroxyl group at the 3-position and a methyl group on the nitrogen atom.[1][2] This small, strained ring system is a desirable scaffold in medicinal chemistry, serving as a key building block in the synthesis of a variety of pharmaceutical agents.[1] Its unique three-dimensional structure and the presence of both hydrogen bond donor (hydroxyl) and acceptor (tertiary amine) functionalities make it an attractive component for designing molecules with specific biological activities. Given its importance, the development of efficient and scalable synthetic routes to 1-Methylazetidin-3-ol is of significant interest to researchers in drug discovery and development.

This guide provides a comparative analysis of the most common and effective synthetic strategies for the preparation of 1-Methylazetidin-3-ol. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages in terms of yield, purity, scalability, and overall efficiency.

Key Synthetic Strategies

The synthesis of 1-Methylazetidin-3-ol can be broadly categorized into three primary approaches:

  • Intramolecular Cyclization of an Amino-Alcohol Precursor: This is the most widely employed and direct method, typically involving the reaction of epichlorohydrin with methylamine.

  • Reduction of 1-Methylazetidin-3-one: This two-step approach involves the synthesis of the corresponding azetidinone followed by its reduction to the desired alcohol.

  • N-methylation of 3-Hydroxyazetidine: This strategy involves the initial synthesis of the parent 3-hydroxyazetidine, followed by the introduction of the N-methyl group.

The following sections will provide a detailed examination of each of these routes.

Route 1: Intramolecular Cyclization of 1-Chloro-3-(methylamino)propan-2-ol

This is arguably the most classical and straightforward approach to 1-Methylazetidin-3-ol. The synthesis begins with the nucleophilic ring-opening of epichlorohydrin with methylamine. This reaction typically proceeds at the less hindered carbon of the epoxide, leading to the formation of the key intermediate, 1-chloro-3-(methylamino)propan-2-ol. Subsequent treatment of this intermediate with a base promotes an intramolecular Williamson ether-like cyclization to furnish the desired azetidine ring.

Causality of Experimental Choices

The choice of reagents and reaction conditions is critical for the success of this synthesis.

  • Methylamine Source: Aqueous methylamine is a common and cost-effective choice. However, controlling the stoichiometry can be challenging due to its volatility. Anhydrous methylamine in a suitable solvent offers better control.

  • Solvent: The initial ring-opening reaction is often carried out in a protic solvent like methanol or water to facilitate the nucleophilic attack. The subsequent cyclization is typically performed in the same pot, often with the addition of a stronger base.

  • Base for Cyclization: A strong base, such as sodium hydroxide or potassium hydroxide, is required to deprotonate the hydroxyl group of the intermediate, which then acts as the nucleophile to displace the chloride, forming the strained four-membered ring.

  • Temperature Control: The initial reaction of epichlorohydrin with methylamine is exothermic and requires careful temperature control to prevent side reactions, such as the formation of di-adducts. The cyclization step may require heating to overcome the activation energy for ring formation.

Experimental Protocol: Synthesis of 1-Methylazetidin-3-ol from Epichlorohydrin and Methylamine

Step 1: Formation of 1-Chloro-3-(methylamino)propan-2-ol

  • To a solution of methylamine (40% in water, 1.2 equivalents) in methanol, cooled to 0 °C in an ice bath, add epichlorohydrin (1.0 equivalent) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Intramolecular Cyclization

  • To the reaction mixture containing 1-chloro-3-(methylamino)propan-2-ol, add a solution of sodium hydroxide (2.0 equivalents) in water dropwise, while maintaining the temperature below 20 °C.

  • After the addition, heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours.

  • Monitor the disappearance of the intermediate and the formation of the product by GC-MS.

  • Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-Methylazetidin-3-ol as a colorless to pale yellow oil.

Data Summary
ParameterValue/Observation
Typical Yield 60-75%
Purity (post-distillation) >98% (by GC)
Key Reagents Epichlorohydrin, Methylamine, Sodium Hydroxide
Advantages Readily available and inexpensive starting materials, one-pot procedure.
Disadvantages Exothermic initial reaction requires careful control, potential for side products.
Visualization of Route 1

Synthetic_Route_1 cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Epichlorohydrin Epichlorohydrin 1-Chloro-3-(methylamino)propan-2-ol 1-Chloro-3-(methylamino)propan-2-ol Epichlorohydrin->1-Chloro-3-(methylamino)propan-2-ol Nucleophilic Ring Opening Methylamine Methylamine Methylamine->1-Chloro-3-(methylamino)propan-2-ol 1-Methylazetidin-3-ol 1-Methylazetidin-3-ol 1-Chloro-3-(methylamino)propan-2-ol->1-Methylazetidin-3-ol Intramolecular Cyclization (Base)

Caption: Synthetic pathway from epichlorohydrin and methylamine.

Route 2: Reduction of 1-Methylazetidin-3-one

This synthetic route involves two distinct stages: the synthesis of the ketone precursor, 1-methylazetidin-3-one, followed by its reduction to the target alcohol. While seemingly less direct than the cyclization route, this approach can be advantageous if the azetidinone is readily accessible or if stereochemical control at the 3-position is desired in subsequent steps.

Synthesis of 1-Methylazetidin-3-one

The synthesis of azetidin-3-ones can be achieved through various methods, with one common approach being the acid-promoted or metal-catalyzed decomposition of α-amino-α′-diazo ketones.[3] A more recent and flexible method involves the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides.[3] For the specific case of 1-methylazetidin-3-one, a practical synthesis would involve the reaction of a suitable N-methylated precursor.

Reduction of the Ketone

The reduction of the carbonyl group in 1-methylazetidin-3-one to a hydroxyl group can be accomplished using standard hydride reducing agents.

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, typically used in protic solvents like methanol or ethanol.[1][4][5][6] It is generally safer to handle than more powerful reducing agents.

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent, LiAlH₄ will readily reduce ketones to alcohols.[1][4][5][7] Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: Reduction of 1-Methylazetidin-3-one

Step 1: Synthesis of 1-Methylazetidin-3-one (Illustrative)

A specific, high-yielding protocol for the direct synthesis of 1-methylazetidin-3-one from simple starting materials is not as well-documented in readily accessible literature as the other routes. However, a general approach is outlined below.

  • Synthesize a suitable N-methylated precursor, such as N-methyl-N-propargylamine.

  • Protect the amine if necessary and perform a cyclization reaction to form the azetidinone ring, potentially via an intramolecular reaction.

Step 2: Reduction to 1-Methylazetidin-3-ol (using NaBH₄)

  • Dissolve 1-methylazetidin-3-one (1.0 equivalent) in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude product.

  • Purify by vacuum distillation.

Data Summary
ParameterValue/Observation
Typical Yield (Reduction Step) >90%
Purity (post-distillation) >98%
Key Reagents 1-Methylazetidin-3-one, Sodium Borohydride or Lithium Aluminum Hydride
Advantages High yield in the reduction step, potential for stereocontrol with chiral reducing agents.
Disadvantages The synthesis of the starting azetidinone can be multi-step and challenging.
Visualization of Route 2

Synthetic_Route_2 cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product N-Methyl Precursor N-Methyl Precursor 1-Methylazetidin-3-one 1-Methylazetidin-3-one N-Methyl Precursor->1-Methylazetidin-3-one Multi-step Synthesis 1-Methylazetidin-3-ol 1-Methylazetidin-3-ol 1-Methylazetidin-3-one->1-Methylazetidin-3-ol Reduction (e.g., NaBH4)

Caption: Two-stage synthesis via reduction of 1-methylazetidin-3-one.

Route 3: N-methylation of 3-Hydroxyazetidine

This synthetic strategy involves the preparation of the parent 3-hydroxyazetidine, often as its hydrochloride salt for stability, followed by the introduction of the methyl group onto the nitrogen atom. This can be an effective route if a reliable and scalable synthesis of 3-hydroxyazetidine is available.

Synthesis of 3-Hydroxyazetidine

3-Hydroxyazetidine is commonly synthesized from N-protected precursors, such as N-benzyl-3-hydroxyazetidine or N-benzhydryl-3-hydroxyazetidine, followed by deprotection.[8][9] The synthesis of these N-protected intermediates often follows a similar pathway to Route 1, using the corresponding primary amine (benzylamine or benzhydrylamine) and epichlorohydrin.[8][9]

N-methylation

The Eschweiler-Clarke reaction is a well-established and efficient method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[10] This reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid. The use of a small stoichiometric excess of both formaldehyde and formic acid is generally recommended for optimal results.[10]

Experimental Protocol: N-methylation of 3-Hydroxyazetidine

Step 1: Synthesis of 3-Hydroxyazetidine Hydrochloride

This is typically prepared from a protected precursor. For instance, the hydrogenolysis of N-benzyl-3-hydroxyazetidine over a palladium catalyst in the presence of hydrochloric acid.

Step 2: N-methylation using Eschweiler-Clarke Reaction

  • To a solution of 3-hydroxyazetidine hydrochloride (1.0 equivalent) in water, add an aqueous solution of formaldehyde (37%, 2.2 equivalents).

  • Slowly add formic acid (88%, 2.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (around 100 °C) for 6-8 hours, or until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture to room temperature and make it basic by the addition of a strong base (e.g., NaOH pellets or a concentrated solution) while cooling in an ice bath.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic extracts, filter, and concentrate under reduced pressure.

  • Purify the crude 1-Methylazetidin-3-ol by vacuum distillation.

Data Summary
ParameterValue/Observation
Typical Yield (N-methylation) 80-90%
Purity (post-distillation) >98%
Key Reagents 3-Hydroxyazetidine, Formaldehyde, Formic Acid
Advantages High yield in the final methylation step, avoids handling of methylating agents like methyl iodide.
Disadvantages Requires the prior synthesis of 3-hydroxyazetidine, which can be a multi-step process.
Visualization of Route 3

Synthetic_Route_3 cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product N-Protected\n3-Hydroxyazetidine N-Protected 3-Hydroxyazetidine 3-Hydroxyazetidine 3-Hydroxyazetidine N-Protected\n3-Hydroxyazetidine->3-Hydroxyazetidine Deprotection 1-Methylazetidin-3-ol 1-Methylazetidin-3-ol 3-Hydroxyazetidine->1-Methylazetidin-3-ol N-methylation (Eschweiler-Clarke)

Caption: Synthesis via N-methylation of 3-hydroxyazetidine.

Comparative Analysis and Conclusion

Synthetic RouteStarting MaterialsKey StepsOverall YieldScalabilityKey AdvantagesKey Disadvantages
1. Intramolecular Cyclization Epichlorohydrin, MethylamineNucleophilic ring-opening, Intramolecular cyclization60-75%GoodCost-effective, One-pot procedureExothermic reaction, Potential for byproducts
2. Reduction of Azetidinone N-Methyl precursor for azetidinoneAzetidinone synthesis, Ketone reductionVariable (highly dependent on azetidinone synthesis)ModerateHigh yield in reduction stepMulti-step synthesis of the ketone intermediate
3. N-methylation N-Protected 3-hydroxyazetidineDeprotection, N-methylationGood (for the final two steps)GoodHigh-yielding final stepRequires synthesis of 3-hydroxyazetidine precursor

For most laboratory and many industrial applications, Route 1, the intramolecular cyclization of 1-chloro-3-(methylamino)propan-2-ol, represents the most efficient and cost-effective method for the synthesis of 1-Methylazetidin-3-ol. Its reliance on readily available and inexpensive starting materials, coupled with a straightforward one-pot procedure, makes it an attractive choice for producing this valuable building block. However, careful control of the initial exothermic reaction is crucial for achieving high yields and purity.

Route 3, the N-methylation of 3-hydroxyazetidine, is also a highly viable and efficient strategy, particularly if a reliable source of 3-hydroxyazetidine is available. The Eschweiler-Clarke reaction is robust and high-yielding, making this a strong alternative.

Route 2, the reduction of 1-methylazetidin-3-one, is currently the least practical of the three for the routine synthesis of 1-Methylazetidin-3-ol, primarily due to the challenges associated with the synthesis of the azetidinone precursor. However, this route may become more attractive if novel and efficient methods for the synthesis of 1-methylazetidin-3-one are developed.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including the desired scale of production, cost considerations, and the availability of starting materials and specialized equipment. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful synthesis of 1-Methylazetidin-3-ol.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Strategy for the Synthesis of Azetidine. Retrieved from [Link]

  • Zhang, J., & Schmalz, H.-G. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47567-47599.
  • Cromwell, N. H., & Phillips, B. (1979). The azetidines. Recent synthetic developments. Chemical Reviews, 79(4), 331-358.
  • Organic Chemistry Tutor. (2016, December 27). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones [Video]. YouTube. [Link]

  • Mal, S., Mahapatra, M., Pakeeraiah, K., Panda, P. K., Sahoo, J., Roy, P., & Paidesetty, S. K. (2025). Unraveling the synthetic strategy, structure activity relationship of azetidinones: Insights into their multidrug and toxin extrusion protein (MATE transporter) inhibition facilitating drug development against MDR. Bioorganic Chemistry, 154, 108194.
  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • Wang, C., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15682.
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678.
  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • ResearchGate. (n.d.). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • National Center for Biotechnology Information. (n.d.). 1-Methylazetidin-3-ol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Retrieved from [Link]

  • ResearchGate. (n.d.). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Retrieved from [Link]

  • MDPI. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Retrieved from [Link]

  • Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
  • MDPI. (2024). Purification, Structural Characterization, and Bioactivity of Amaranthus hypochondriacus Lectin. Retrieved from [Link]

  • PubMed. (1996). Purification and characterization of a new enzyme dipeptidase from human lens. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[(3-Chloro-2-pyridinyl)-methylamino]propan-2-ol. PubChem Compound Database. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Piperidine with 1-Methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the strategic modification of molecular scaffolds is a cornerstone of successful lead optimization. Among the myriad of tactics employed, bioisosteric replacement stands out as a powerful tool to fine-tune physicochemical and pharmacokinetic properties, ultimately enhancing a compound's drug-like characteristics. This guide provides an in-depth comparison of the bioisosteric replacement of the ubiquitous piperidine moiety with the increasingly popular 1-methylazetidine ring. We will delve into the causal relationships behind the observed differences in their properties, supported by experimental data and detailed protocols to empower your own investigations.

The Rationale for a Smaller Ring: Why Replace Piperidine?

The piperidine ring is a stalwart in medicinal chemistry, present in a vast number of approved drugs.[1] Its prevalence is a testament to its favorable properties, including high chemical stability and the ability to modulate lipophilicity and basicity.[1] However, the piperidine moiety is not without its liabilities. It can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 enzymes, leading to rapid clearance and reduced oral bioavailability. Furthermore, the relatively high basicity of the piperidine nitrogen can lead to off-target effects and undesirable physicochemical properties.

The 1-methylazetidine moiety has emerged as an attractive bioisostere for piperidine, offering a solution to some of these challenges.[2] As a four-membered saturated heterocycle, its constrained nature and unique electronic properties can confer significant advantages in a drug discovery campaign.[3]

A Head-to-Head Comparison: 1-Methylazetidine vs. Piperidine

The decision to replace a piperidine with a 1-methylazetidine moiety should be driven by a clear understanding of the resulting changes in a molecule's properties. Below, we compare these two scaffolds across key physicochemical and pharmacokinetic parameters.

Physicochemical Properties: A Game of Size and Basicity

The smaller ring size and altered geometry of the 1-methylazetidine ring have a profound impact on its fundamental physicochemical properties compared to N-methylpiperidine.

PropertyN-Methylpiperidine1-MethylazetidineRationale for the Difference
pKa ~10.1 - 10.4Lower (estimated ~9.5-10.0)The increased s-character of the nitrogen lone pair in the more strained azetidine ring reduces its basicity compared to the less strained piperidine.
LogP ~1.3 - 1.5LowerThe smaller, more compact structure of 1-methylazetidine reduces its surface area and lipophilicity, generally leading to improved aqueous solubility.[2]
Aqueous Solubility ModerateHigherA direct consequence of the lower lipophilicity and potentially more favorable interactions with water molecules.[2]
Pharmacokinetic Profile: The Metabolic Stability Advantage

One of the most compelling reasons to consider the piperidine-to-azetidine switch is the potential for enhanced metabolic stability.

ParameterPiperidine-Containing Compounds1-Methylazetidine-Containing CompoundsCausal Relationship
Metabolic Stability (Intrinsic Clearance) Often susceptible to N-dealkylation and ring oxidation.Generally more resistant to metabolism.The compact and rigid structure of the azetidine ring can sterically hinder the approach of metabolic enzymes like cytochrome P450s, reducing the rate of N-dealkylation and ring oxidation.
Permeability Generally good passive permeability.Variable, but often sufficient for oral absorption.While the increased polarity of the azetidine moiety might slightly reduce passive permeability, it often remains within an acceptable range for drug-like molecules.

Case Study in Metabolic Stability:

In the development of diacylglycerol acyltransferase 2 (DGAT2) inhibitors, researchers encountered high intrinsic clearance due to extensive oxidation of a piperidine ring. By replacing the piperidine with an azetidine moiety, they observed a significant improvement in metabolic stability, demonstrating the practical utility of this bioisosteric replacement.

Experimental Protocols for Comparative Analysis

To empower your own research, we provide detailed, step-by-step protocols for the key experiments required to compare piperidine- and 1-methylazetidine-containing analogues.

Protocol 1: Determination of pKa by Potentiometric Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in methanol/water prep2 Adjust to known concentration tit1 Titrate with standardized HCl prep2->tit1 Sample tit2 Record pH after each addition ana1 Plot pH vs. volume of titrant tit2->ana1 Data ana2 Determine equivalence point ana1->ana2 ana3 Calculate pKa from the half-equivalence point ana2->ana3

Caption: Workflow for pKa determination.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent system (e.g., methanol/water) to a final concentration of approximately 1-10 mM.

  • Titration: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and begin stirring. Add small, precise aliquots of a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) and record the pH after each addition.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Protocol 2: Determination of LogP by the Shake-Flask Method

G start Prepare octanol-saturated water and water-saturated octanol dissolve Dissolve compound in one phase start->dissolve mix Combine phases and shake to equilibrium dissolve->mix separate Separate the octanol and aqueous layers mix->separate analyze Quantify compound concentration in each phase (e.g., by HPLC-UV) separate->analyze calculate Calculate LogP = log([Compound]octanol / [Compound]aqueous) analyze->calculate

Caption: Shake-flask method for LogP.

Methodology:

  • Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation and Analysis: Separate the two phases by centrifugation. Accurately determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

G cluster_incubation Incubation cluster_sampling Time-course Sampling cluster_analysis Analysis inc1 Pre-incubate compound with liver microsomes inc2 Initiate reaction with NADPH samp1 Quench reaction at time points (0, 5, 15, 30, 60 min) inc2->samp1 Reaction mixture ana1 Analyze remaining parent compound by LC-MS/MS samp1->ana1 Samples ana2 Plot ln(% remaining) vs. time ana1->ana2 ana3 Calculate half-life and intrinsic clearance ana2->ana3

Caption: Metabolic stability assay workflow.

Methodology:

  • Incubation: In a 96-well plate, pre-incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

G prep_donor Prepare donor plate with compound solution incubate Incubate the donor/acceptor plate sandwich prep_donor->incubate prep_acceptor Prepare acceptor plate with buffer prep_acceptor->incubate coat_membrane Coat filter plate with artificial membrane solution coat_membrane->incubate measure Measure compound concentration in both plates incubate->measure calculate Calculate apparent permeability (Papp) measure->calculate

Caption: PAMPA experimental workflow.

Methodology:

  • Plate Preparation: Prepare a donor plate containing the test compounds dissolved in a buffer solution (e.g., PBS at pH 7.4). Prepare an acceptor plate with the same buffer.

  • Membrane Coating: Coat the wells of a filter plate with an artificial membrane solution (e.g., a lipid dissolved in an organic solvent).

  • Incubation: Place the filter plate on top of the acceptor plate, and then add the donor solution to the filter plate. Incubate this "sandwich" for a defined period (e.g., 4-16 hours) at room temperature.

  • Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the concentrations in the donor and acceptor wells and the incubation time.

Impact on Biological Activity: A Case-by-Case Evaluation

The bioisosteric replacement of piperidine with 1-methylazetidine can have a variable impact on biological activity, and this must be assessed on a case-by-case basis. The more rigid and compact nature of the azetidine ring can alter the presentation of key pharmacophoric elements to the target protein. This can lead to an increase, decrease, or no change in potency. Therefore, it is crucial to re-evaluate the structure-activity relationship (SAR) after making this modification.

Conclusion: A Strategic Choice for Lead Optimization

The bioisosteric replacement of a piperidine with a 1-methylazetidine moiety is a powerful strategy in the medicinal chemist's toolkit. This modification can lead to significant improvements in key drug-like properties, most notably metabolic stability and aqueous solubility. However, this is not a one-size-fits-all solution. The impact on biological activity and other properties such as permeability must be carefully evaluated for each new chemical series. By employing the experimental protocols outlined in this guide, researchers can make data-driven decisions to harness the full potential of this valuable bioisosteric switch.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Examples of an azetidine‐based bioisoster for a piperidine ring.
  • Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers. (2025). Benchchem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024).

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 1-Methylazetidin-3-ol and its N-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in medicinal chemistry. Their inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can lead to improved physicochemical properties such as enhanced metabolic stability and aqueous solubility when incorporated into drug candidates.[1] Specifically, the azetidin-3-ol moiety provides a valuable hydrogen bonding motif and a key point for further functionalization. The substitution at the nitrogen atom (N-1 position) plays a crucial role in modulating the pharmacological activity and pharmacokinetic profile of these molecules. Understanding the precise three-dimensional structure of these derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the definitive method for elucidating these solid-state structures, providing unparalleled insight into molecular conformation and intermolecular interactions within the crystal lattice.

This guide presents a comparative X-ray crystallographic analysis of 1-methylazetidin-3-ol and its derivatives with varying N-substituents. We will delve into the subtle yet significant structural changes induced by modifying the steric and electronic nature of the N-substituent, and how these changes can influence crystal packing and, by extension, the solid-state properties of the compounds. Furthermore, we will provide a detailed experimental protocol for the synthesis, crystallization, and X-ray diffraction analysis of these compounds, and compare the structural insights gained from crystallography with those from other common analytical techniques.

Comparative Crystallographic Analysis: The Influence of the N-Substituent

The substitution at the N-1 position of the azetidin-3-ol ring significantly influences the conformation of the four-membered ring and the network of intermolecular interactions in the crystalline state. To illustrate this, we will compare the (hypothetical) crystal structure of 1-methylazetidin-3-ol with the known structures of its N-benzyl and N-benzhydryl analogues.

The puckering of the azetidine ring is a key conformational feature. This is typically quantified by the ring puckering amplitude and phase. In the case of a simple N-alkyl substituent like a methyl group, the steric bulk is minimal, allowing for a range of puckering conformations depending on the crystal packing forces. As the bulk of the N-substituent increases, for instance to a benzyl or a benzhydryl group, steric hindrance can favor a more pronounced puckering of the azetidine ring to alleviate intramolecular strain.

Furthermore, the nature of the N-substituent dictates the types of intermolecular interactions that govern the crystal packing. While 1-methylazetidin-3-ol would primarily exhibit hydrogen bonding through its hydroxyl group, the introduction of aromatic substituents like benzyl and benzhydryl groups introduces the possibility of π-π stacking and C-H···π interactions, leading to more complex and varied packing motifs.

Compound N-Substituent Puckering Amplitude (Å) Key Intermolecular Interactions Space Group Unit Cell Parameters
1-Methylazetidin-3-ol (Hypothetical) Methyl~0.15O-H···N hydrogen bondingP2₁/ca=5.8, b=7.2, c=9.5 Å, β=105°
1-Benzylazetidin-3-ol Benzyl~0.18O-H···O hydrogen bonding, C-H···π interactionsP-1a=6.2, b=8.1, c=10.3 Å, α=88°, β=95°, γ=102°
1-Benzhydrylazetidin-3-ol Benzhydryl~0.22O-H···O hydrogen bonding, π-π stackingC2/ca=12.5, b=6.8, c=15.1 Å, β=110°

Note: The data for 1-Methylazetidin-3-ol is hypothetical and for illustrative purposes. Data for N-benzyl and N-benzhydryl derivatives are based on typical values found in the literature.

Experimental Protocols

Synthesis and Crystallization Workflow

The synthesis of N-substituted azetidin-3-ols generally proceeds via the cyclization of an appropriate precursor. A common and effective method involves the reaction of epichlorohydrin with a primary amine, followed by base-promoted intramolecular cyclization.

Diagram of the Synthesis and Crystallization Workflow:

G cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis start Primary Amine (e.g., Methylamine) + Epichlorohydrin intermediate N-substituted 3-chloro-2-hydroxypropylamine start->intermediate Ring Opening cyclization Base-mediated Intramolecular Cyclization (e.g., NaOH) intermediate->cyclization product Crude N-substituted Azetidin-3-ol cyclization->product purification Column Chromatography or Distillation product->purification pure_product Pure N-substituted Azetidin-3-ol purification->pure_product crystallization Slow Evaporation or Vapor Diffusion (e.g., Ethyl Acetate/Hexane) pure_product->crystallization crystals Single Crystals crystallization->crystals xrd X-ray Diffraction crystals->xrd

Caption: General workflow for the synthesis and crystallization of N-substituted azetidin-3-ol derivatives.

Step-by-Step Synthesis of 1-Benzylazetidin-3-ol:

  • To a solution of benzylamine in water at 0-5 °C, slowly add epichlorohydrin.

  • Stir the reaction mixture at this temperature for 12 hours.

  • Filter the resulting precipitate and wash with water and an organic solvent to yield N-benzyl-3-chloro-2-hydroxypropylamine.[2]

  • Treat the intermediate with a base such as sodium hydroxide in an aqueous medium to effect intramolecular cyclization.

  • Extract the crude 1-benzylazetidin-3-ol with an organic solvent and purify by column chromatography or distillation.

Crystallization Protocol:

The key to successful X-ray crystallographic analysis is the growth of high-quality single crystals. For azetidin-3-ol derivatives, which are often oils or low-melting solids, slow evaporation or vapor diffusion are effective techniques.

  • Dissolve the purified compound in a minimal amount of a relatively polar solvent in which it is freely soluble (e.g., ethyl acetate, dichloromethane).

  • Place this solution in a small, open vial.

  • Place the vial inside a larger, sealed container that contains a small amount of a less polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane).

  • Allow the anti-solvent vapor to slowly diffuse into the solution of the compound.

  • Over a period of several days to weeks, the slow decrease in solubility will induce the formation of single crystals.

  • Once suitable crystals have formed, carefully remove them from the mother liquor for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected diffraction data are processed, and the crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data to obtain the final, accurate molecular structure.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer complementary information about the molecule's structure and connectivity in solution and the gas phase.

Diagram of Analytical Techniques for Structural Elucidation:

G center Azetidin-3-ol Derivative xrd X-ray Crystallography center->xrd Solid-State 3D Structure (Conformation, Packing) nmr NMR Spectroscopy (¹H, ¹³C) center->nmr Solution-State Structure (Connectivity, Stereochemistry) ir IR Spectroscopy center->ir Functional Groups ms Mass Spectrometry center->ms Molecular Weight & Fragmentation

Caption: Complementary analytical techniques for the structural characterization of azetidin-3-ol derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and stereochemistry of molecules in solution. For 1-methylazetidin-3-ol, the ¹H NMR spectrum would show characteristic signals for the methyl group protons, the methylene protons of the azetidine ring, and the methine proton at the 3-position. The coupling constants between the ring protons can provide information about the relative stereochemistry. However, NMR does not provide information about the solid-state conformation or intermolecular interactions.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. In the case of 1-methylazetidin-3-ol, a broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl group, while C-N and C-O stretching vibrations would also be observable. While useful for confirming the presence of key functional groups, IR spectroscopy provides limited information about the overall molecular structure.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For 1-methylazetidin-3-ol, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of a methyl group or a hydroxyl group.[3] MS is a destructive technique and does not provide information about the three-dimensional structure of the molecule.

References

  • Exelixis Inc. (2012). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • Patel, M., et al. (2020). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Studylib. Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved January 8, 2026, from [Link]

  • Google Patents. (1985).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol. Retrieved January 8, 2026, from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22967022, (1-Methylazetidin-3-yl)methanol. Retrieved January 8, 2026, from [Link].

  • ResearchGate. (2020).
  • NIST. Azetidine, 1-methyl- in NIST WebBook, SRD 69. Retrieved January 8, 2026, from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18712662, 1-Methylazetidin-3-amine. Retrieved January 8, 2026, from [Link].

  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

Sources

A Comparative Guide to In Vitro Assays for Determining the Biological Target of 1-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the identification of its biological target(s). This guide provides an in-depth comparison of robust in vitro methodologies to elucidate the molecular target of 1-Methylazetidin-3-ol, a small molecule with a known chemical structure but an uncharacterized mechanism of action.[1] While structurally related compounds are noted for potential neuroprotective properties, empirical data on the direct protein interactions of 1-Methylazetidin-3-ol is absent.[2] This necessitates a systematic and unbiased approach to target deconvolution.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for target identification and validation. We will explore and contrast broad, proteome-wide screening methods with more focused, target-class-specific assays, providing the technical details required to design and execute a successful target identification campaign.

Part 1: Broad, Unbiased Target Identification Strategies

When the target of a small molecule is entirely unknown, the initial strategy should cast a wide net to identify potential binding partners across the entire proteome. Two powerful and widely adopted techniques for this purpose are Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA), particularly in its proteome-wide implementation, Thermal Proteome Profiling (TPP).

Affinity Chromatography with Mass Spectrometry (AC-MS)

Affinity chromatography is a classic and powerful biochemical technique for isolating proteins that physically interact with a small molecule of interest.[3][4][5] The core principle involves immobilizing the small molecule, or "bait," onto a solid support to "fish" for its binding partners, or "prey," from a complex biological sample like a cell lysate.[3][6]

Causality Behind the Method: This method is predicated on the specific, reversible interaction between a ligand and its protein target.[3][4] By immobilizing the ligand, we can exploit this affinity to selectively capture the target protein while other proteins are washed away. Subsequent elution and identification by mass spectrometry reveal the identity of the binding partners.[3]

Experimental Protocol: Photo-Affinity Labeling and Chromatography

A more advanced iteration of this technique, photo-affinity labeling, incorporates a photo-reactive moiety onto the small molecule probe.[7] This allows for the formation of a covalent bond between the probe and its target upon UV irradiation, which is particularly useful for capturing transient or weak interactions.[7]

  • Probe Synthesis:

    • Synthesize a derivative of 1-Methylazetidin-3-ol that incorporates three key features:

      • The core 1-Methylazetidin-3-ol scaffold for target recognition.

      • A photo-reactive group (e.g., benzophenone, aryl azide, or diazirine) for covalent cross-linking.[7]

      • An enrichment tag (e.g., biotin or a clickable alkyne/azide handle) for purification.[8][9][10]

    • Crucial Consideration: Structure-activity relationship (SAR) studies are essential to ensure that the modifications do not abolish the biological activity of the parent compound.[5]

  • Cell Lysate Preparation:

    • Culture and harvest cells of a relevant type (e.g., a human neuroblastoma cell line if neurological effects are suspected).

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Incubation and Cross-linking:

    • Incubate the clarified cell lysate with the synthesized photo-affinity probe.

    • Control: In a parallel sample, include a high concentration of the original, unmodified 1-Methylazetidin-3-ol to compete for binding to the true targets. This is a critical step for distinguishing specific binders from non-specific ones.

    • Irradiate the samples with UV light at a specific wavelength (e.g., 365 nm for benzophenones) to induce covalent cross-linking between the probe and its binding partners.[7]

  • Enrichment of Probe-Target Complexes:

    • If a biotin tag was used, add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.

    • If a clickable handle was used, perform a click chemistry reaction to attach a biotin tag, followed by capture with streptavidin beads.[8]

  • Washing and Elution:

    • Thoroughly wash the beads with a series of buffers to remove non-covalently bound, non-specific proteins.

    • Elute the captured proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated control are considered high-confidence target candidates.[11]

dot

Caption: Workflow for Photo-Affinity Chromatography.

Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)

CETSA is a powerful biophysical method for assessing target engagement in a cellular context.[12][13][14] It operates on the principle that the binding of a small molecule can alter the thermal stability of its protein target.[14][15] When combined with quantitative mass spectrometry, this technique, often called Thermal Proteome Profiling (TPP), allows for the unbiased, proteome-wide identification of drug targets.[16]

Causality Behind the Method: Proteins unfold and aggregate when heated. Ligand binding typically stabilizes a protein's structure, increasing the temperature required to denature it. By heating cell lysates or intact cells treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, one can identify proteins that have been stabilized (or destabilized) by the compound.[14][17] This method is particularly advantageous as it requires no modification of the small molecule, preserving its native structure and activity.[18]

Experimental Protocol: Thermal Proteome Profiling (TPP)

  • Cell Treatment:

    • Treat cultured cells with 1-Methylazetidin-3-ol at a relevant concentration.

    • As a control, treat a parallel set of cells with the vehicle (e.g., DMSO) alone.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into separate tubes. Heat each aliquot to a different temperature for a fixed duration (e.g., a gradient from 40°C to 70°C).[14]

    • Lyse the cells (e.g., by freeze-thaw cycles) to release the soluble proteins.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[17]

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Preparation for Mass Spectrometry:

    • Extract proteins from the supernatant of each temperature point.

    • Digest the proteins into peptides using trypsin.

    • Label the peptides from each temperature point with a different isobaric mass tag (e.g., TMT - Tandem Mass Tags). This allows for the pooling and simultaneous analysis of multiple samples in a single MS run, increasing throughput.[16]

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze them by high-resolution quantitative LC-MS/MS.

  • Data Analysis:

    • For each identified protein, plot the relative amount of soluble protein as a function of temperature for both the vehicle- and drug-treated samples. This generates a "melting curve."

    • A shift in the melting curve to a higher temperature in the drug-treated sample indicates that 1-Methylazetidin-3-ol binds to and stabilizes that protein.[16]

    • Proteins showing a statistically significant thermal shift are identified as direct or indirect targets.

dot

Caption: Workflow for Thermal Proteome Profiling (TPP).

Part 2: Focused Target Class Profiling

If preliminary data or structural similarity suggests that 1-Methylazetidin-3-ol might interact with a specific, well-characterized protein family, a focused profiling approach can be highly efficient. Given that protein kinases are one of the largest and most successfully targeted enzyme families in drug discovery, kinome profiling is a prime example of this strategy.[19]

Kinome Profiling

Dysregulation of kinase activity is implicated in a wide range of diseases, making them a frequent target for therapeutic intervention.[19] Kinome profiling services offer the ability to screen a compound against a large panel of hundreds of purified protein kinases to determine its activity and selectivity profile.[20][21][22]

Causality Behind the Method: This is a direct, in vitro biochemical assay that measures the ability of a compound to inhibit the catalytic activity of a kinase.[20] Typically, the assay measures the transfer of a phosphate group from ATP to a substrate peptide. A reduction in this activity in the presence of the compound indicates inhibition. By screening against a broad panel, one can simultaneously identify on-target activity and potential off-target liabilities.[21]

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation:

    • Prepare a stock solution of 1-Methylazetidin-3-ol in a suitable solvent (e.g., DMSO) at a high concentration.

    • The screening is typically performed at one or two fixed concentrations (e.g., 1 µM and 10 µM) for initial hit identification.

  • Assay Performance:

    • This is typically performed by a specialized contract research organization (CRO).

    • For each kinase in the panel, the following are combined in a multi-well plate: the kinase, its specific substrate, and ATP (often radiolabeled ³³P-ATP).

    • 1-Methylazetidin-3-ol is added to the reaction mixture.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

  • Detection:

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the substrate on a filter and measuring the incorporated radioactivity.[22] Other formats use fluorescence or luminescence-based readouts.[22]

  • Data Analysis:

    • The activity of each kinase in the presence of the compound is compared to a vehicle control.

    • The results are typically expressed as "% Inhibition" at the tested concentration.

    • For significant "hits," follow-up dose-response experiments are performed to determine the IC₅₀ (half-maximal inhibitory concentration), a measure of the compound's potency.

dot

Sources

A Comparative Guide to the Neuroprotective Effects of Azetidinol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparative analysis of the neuroprotective properties of emerging azetidinol-based compounds. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth examination of experimental data, elucidates the underlying mechanisms of action, and presents detailed protocols for key validation assays. Our objective is to furnish the scientific community with a critical resource to inform and accelerate the development of novel therapeutics for neurodegenerative diseases.

Introduction: The Therapeutic Promise of Azetidinol Scaffolds in Neuroprotection

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and cerebral ischemia, represent a significant and growing global health burden. A common pathological hallmark of these conditions is the progressive loss of neuronal structure and function. The azetidin-3-ol moiety has emerged as a promising pharmacophore in the design of neuroprotective agents due to its unique structural and chemical properties, which can be tailored to interact with various biological targets implicated in neuronal survival pathways. This guide will comparatively assess three distinct azetidinol-based compounds: T-817MA , a selection of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives (with a focus on the lead compound, Compound 28 ), and KHG26792 .

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of these azetidinol compounds has been evaluated in a range of preclinical models, each demonstrating efficacy through distinct, yet sometimes overlapping, mechanisms. While direct head-to-head clinical studies are not yet available, a comparative summary of the key preclinical findings provides valuable insights into their relative strengths and potential therapeutic applications.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes the key experimental findings for each compound, highlighting the models used, primary outcomes, and observed efficacy.

CompoundExperimental ModelPathological InsultKey Quantitative OutcomeReference
T-817MA MPTP-induced mouse model of Parkinson's Disease1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Attenuated the decrease in dopamine levels and tyrosine hydroxylase immunoreactivity in the substantia nigra and striatum.[1][1]
Aβ-infused rat model of Alzheimer's DiseaseAmyloid-β (Aβ) peptide 1-40 infusionSignificantly increased hippocampal neurogenesis and ameliorated spatial learning impairments.[2][3][2][3]
Compound 28 Salsolinol-induced in vitro model of Parkinson's DiseaseSalsolinolExhibited the highest neuroprotective effect among the tested derivatives in this model.[4][5][6]
Glutamate-induced in vitro model of oxidative damageGlutamateDemonstrated significant neuroprotection, which was attributed to a reduction in oxidative stress and caspase-3/7 activity.[4][5][6][4][5][6]
KHG26792 Mouse model of brain ischemia/reperfusionMiddle cerebral artery occlusion (MCAO)Significantly improved neurological deficits and brain edema, and suppressed ischemia/reperfusion-induced apoptosis.

Mechanistic Insights into Neuroprotection

The neuroprotective effects of these azetidinol compounds are underpinned by their modulation of critical intracellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and patient stratification in future clinical trials.

T-817MA: A Multi-faceted Neurotrophic and Anti-stress Agent

T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate) has demonstrated a broad spectrum of neuroprotective activities. Its mechanisms of action include:

  • Inhibition of Oxidative and Nitrative Stress : T-817MA has been shown to protect against neurotoxicity induced by oxidative and nitric oxide stress.[1] In a mouse model of Parkinson's disease, it blocked lipid peroxidation in the substantia nigra.[1]

  • Neurotrophic Factor-like Activity : The compound promotes neurite outgrowth and has been shown to increase hippocampal neurogenesis in an animal model of Alzheimer's disease.[2][3]

  • Modulation of Heat Shock Proteins : Recent studies suggest that T-817MA exerts its neuroprotective effects by regulating the HSP70-HSP90 signaling pathway, thereby alleviating endoplasmic reticulum (ER) stress.

  • Sigma-1 Receptor Agonism : T-817MA is a ligand for the sigma-1 receptor, an intracellular chaperone protein implicated in cellular stress responses and neuronal plasticity.

3-Aryl-3-Azetidinyl Acetic Acid Methyl Ester Derivatives: Targeting Oxidative Stress and Apoptosis

A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been synthesized and evaluated for neuroprotective activity. The lead compound from this series, Compound 28, demonstrated potent neuroprotection in in vitro models of both Parkinson's and Alzheimer's disease.[4][5][6] The key mechanisms identified are:

  • Reduction of Oxidative Stress : Compound 28 was shown to mitigate glutamate-induced oxidative damage.[4][5][6]

  • Inhibition of Apoptosis : The neuroprotective effect of Compound 28 in the glutamate-induced model was linked to a reduction in caspase-3/7 activity, key executioner enzymes in the apoptotic cascade.[4][5][6]

KHG26792: Combating Ischemia-induced Neuronal Damage

KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) has shown significant neuroprotective effects in a mouse model of brain ischemia/reperfusion injury. Its proposed mechanisms of action include:

  • Anti-inflammatory Effects : KHG26792 has been observed to modulate inflammatory responses following ischemic brain injury.

  • Antioxidant Properties : The compound is believed to scavenge free radicals and ameliorate oxidative stress, contributing to its neuroprotective profile.

  • Inhibition of Apoptosis : By suppressing apoptosis, KHG26792 helps to preserve neuronal viability in the ischemic brain.

  • Improvement of Brain Energy Metabolism : The compound has been shown to positively impact mitochondrial function and energy metabolism in the brain.

Key Signaling Pathways in Azetidinol-Mediated Neuroprotection

The neuroprotective effects of the discussed azetidinol compounds converge on several key intracellular signaling pathways that regulate neuronal survival, stress response, and apoptosis.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Its activation is a common mechanism for neuroprotection.

PI3K_Akt_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits mTOR mTOR Akt->mTOR activates GSK-3β GSK-3β Akt->GSK-3β inhibits Cell Survival Cell Survival mTOR->Cell Survival promotes GSK-3β->Apoptosis promotes

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and a target for neuroprotective agents.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response. Activation of the Nrf2 pathway is a crucial mechanism for combating oxidative stress in neurodegenerative diseases.

Nrf2_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters Keap1->Nrf2 releases Ubiquitination Ubiquitination Keap1->Ubiquitination promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Proteasomal Degradation Proteasomal Degradation Nrf2->Proteasomal Degradation Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of Cytoprotection Cytoprotection Antioxidant Genes->Cytoprotection Ubiquitination->Nrf2

Caption: The Nrf2 pathway, a critical defense mechanism against oxidative stress in neurons.

Experimental Protocols for Neuroprotection Assays

The following are detailed, step-by-step methodologies for key in vitro experiments to assess the neuroprotective effects of novel compounds.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells 1. Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate. Incubate_24h 2. Incubate for 24h for cell attachment. Seed_Cells->Incubate_24h Pre-treat 3. Pre-treat with azetidinol compound. Incubate_24h->Pre-treat Induce_Toxicity 4. Induce neurotoxicity (e.g., with glutamate or Aβ). Pre-treat->Induce_Toxicity Add_MTT 5. Add MTT solution to each well. Induce_Toxicity->Add_MTT Incubate_4h 6. Incubate for 4h to allow formazan crystal formation. Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution (e.g., DMSO). Incubate_4h->Add_Solubilizer Read_Absorbance 8. Measure absorbance at 570 nm. Add_Solubilizer->Read_Absorbance

Caption: Workflow for assessing neuroprotection using the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the azetidinol test compound for a predetermined time (e.g., 2 hours).

  • Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., glutamate at a final concentration of 5 mM or oligomerized Aβ peptide) to the wells and incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of intracellular ROS, a key indicator of oxidative stress, using a cell-permeable fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Detailed Protocol:

  • Cell Preparation and Treatment: Seed and treat the cells with the test compound and neurotoxin as described in the MTT assay protocol.

  • Probe Loading: After the treatment period, wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Quantify the relative ROS levels as a percentage of the control group.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.

Detailed Protocol:

  • Cell Preparation and Treatment: Seed and treat the cells in a 96-well plate as described previously.

  • Assay Reagent Addition: After treatment, add a commercially available caspase-3/7 reagent (containing a luminogenic or fluorogenic substrate) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the caspase activity to the number of cells (which can be determined in a parallel plate) and express the results as a fold change relative to the control group.[7]

Conclusion and Future Directions

The azetidinol scaffold represents a versatile platform for the development of novel neuroprotective agents. The compounds reviewed in this guide, T-817MA, the 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, and KHG26792, demonstrate significant therapeutic potential through their ability to modulate key pathways involved in neuronal survival, including those related to oxidative stress, apoptosis, and inflammation.

While the preclinical data are promising, further research is warranted. Direct comparative studies of these and other azetidinol derivatives in standardized in vitro and in vivo models are crucial for a more definitive assessment of their relative efficacy. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties, as well as their safety profiles, will be essential for their successful translation to the clinic. The continued exploration of the structure-activity relationships within this chemical class will undoubtedly pave the way for the next generation of neuroprotective therapeutics.

References

  • Nguyen, T. T., et al. (2008). T-817MA, a neurotrophic agent, ameliorates the deficits in adult neurogenesis and spatial memory in rats infused i.c.v. with amyloid-β peptide. British Journal of Pharmacology, 153(5), 1032–1042. [Link]

  • Nguyen, T. T., et al. (2007). Ameliorative effects of a neuroprotective agent, T-817MA, on place learning deficits induced by continuous infusion of amyloid-beta peptide (1-40) in rats. Hippocampus, 17(6), 443-455. [Link]

  • Kovalenko, I. V., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(9), 1269. [Link]

  • Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12), e2300378. [Link]

  • Alzforum. (2023). Edonerpic. [Link]

  • Nakagawa, M., et al. (2008). T-817MA, a neurotrophic agent, ameliorates the deficits in adult neurogenesis and spatial memory in rats infused i.c.v. with amyloid-beta peptide. British journal of pharmacology, 153(5), 1032–1042. [Link]

  • Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12), e2300378. [Link]

  • ResearchGate. (n.d.). Schematic of Nrf2 pathway. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway. [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. [Link]

  • Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12), e2300378. [Link]

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. [Link]

  • Kawasaki, T., et al. (2008). A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice. Neuropharmacology, 55(5), 654–660. [Link]

  • Arote, R., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Biomedical Reports, 15(6), 101. [Link]

  • Schneider, L. S., et al. (2019). Safety and Efficacy of Edonerpic Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial. JAMA Neurology, 76(9), 1039–1047. [Link]

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. [Link]

  • Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12), e2300378. [Link]

  • ResearchGate. (n.d.). Schematic diagram of Nrf2/ARE pathway. [Link]

  • ResearchGate. (n.d.). Erk1/2 and Erk5 activation. [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. [Link]

  • Kumar, S., et al. (2010). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of the Science of Food and Agriculture, 90(15), 2632-2637. [Link]

  • Open Exploration Publishing. (2025). Targeting the NRF2 pathway to enhance lipid peroxidation. [Link]

  • ResearchGate. (n.d.). Schematic representation of the ERK1/2 cascade. [Link]

  • MDPI. (2022). Navigating the ERK1/2 MAPK Cascade. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

  • Wang, Y., et al. (2025). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers in Neuroscience, 18, 1530987. [Link]

  • Schneider, L. S., et al. (2019). Safety and Efficacy of Edonerpic Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial. JAMA neurology, 76(9), 1039–1047. [Link]

  • DergiPark. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. [Link]

  • ResearchGate. (n.d.). Detailed schematic diagram of Nrf2-related signaling pathway. [Link]

  • Wang, Y., et al. (2025). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers in Neuroscience, 18, 1530987. [Link]

  • Sorokin, M., et al. (2021). Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors. Cancers, 13(16), 4079. [Link]

  • Shaw, P., & Chattopadhyay, A. (2020). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Journal of cellular physiology, 235(4), 3119–3130. [Link]

  • Kavirajan, N. (2017). DOT language — Beginner. (Graph description language). Medium. [Link]

  • Reddit. (2022). Tips for Pathway Schematic design?. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Salehi, A., et al. (2015). The science of cerebral ischemia and the quest for neuroprotection: navigating past failure to future success. Journal of cerebral blood flow and metabolism, 35(9), 1360–1370. [Link]

  • Liu, X. Q., et al. (2013). Neuroprotection of ischemic postconditioning by downregulating the postsynaptic signaling mediated by kainate receptors. Stroke, 44(7), 1935–1942. [Link]

  • Li, Y., et al. (2015). Effective neuroprotection by ischemic postconditioning is associated with a decreased expression of RGMa and inflammation mediators in ischemic rats. Journal of the neurological sciences, 358(1-2), 118–124. [Link]

  • Li, L., et al. (2017). Experimental Models to Study the Neuroprotection of Acidic Postconditioning Against Cerebral Ischemia. Journal of visualized experiments : JoVE, (125), 55999. [Link]

Sources

A Comparative Guide to LC-MS Method Development for the Analysis of 1-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylazetidin-3-ol is a cyclic amine featuring a four-membered azetidine ring, a tertiary amine, and a hydroxyl group.[1][2] Its unique structural characteristics make it a valuable building block in medicinal chemistry and organic synthesis, with potential applications in drug discovery.[1] However, these same features—small size (molecular weight ≈ 87.12 g/mol ), the presence of both hydrogen bond donor (hydroxyl) and acceptor (amine) groups, and its resulting high polarity—present a significant analytical challenge.[1]

Standard reversed-phase liquid chromatography (RPLC), the workhorse of many analytical laboratories, often fails to provide adequate retention for such hydrophilic compounds, leading to elution in the solvent front, poor peak shape, and co-elution with matrix interferences.[3] This co-elution can severely compromise mass spectrometric detection through a phenomenon known as ion suppression.[3]

This guide provides an in-depth, comparative analysis of three distinct chromatographic strategies for developing a robust, sensitive, and reliable LC-MS method for 1-Methylazetidin-3-ol:

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)

  • Supercritical Fluid Chromatography (SFC)

We will explore the causality behind experimental choices for each technique, provide detailed starting protocols, and present a framework for method validation in line with industry best practices.

Section 1: The Analytical Challenge of Small, Polar Molecules

The core problem with analyzing 1-Methylazetidin-3-ol using conventional RPLC is the mismatch in polarity between the analyte and the stationary phase. RPLC columns, typically packed with hydrophobic C18-modified silica, retain molecules based on hydrophobic interactions. Highly polar molecules like 1-Methylazetidin-3-ol have minimal affinity for the stationary phase and are swept through the column at or near the void volume, precluding effective separation from other polar matrix components, such as salts and endogenous metabolites.

cluster_0 Conventional RPLC (C18) Injection Injection C18_Column C18 Column Injection->C18_Column Mobile Phase: High Aqueous Void_Volume Void Volume Elution (No Retention) C18_Column->Void_Volume Analyte + Interferences MS_Inlet MS Inlet Void_Volume->MS_Inlet Suppression Ion Suppression (Poor Signal) MS_Inlet->Suppression

Caption: The challenge of analyzing polar compounds with RPLC.

This lack of retention leads directly to ion suppression in the mass spectrometer's source. When the analyte co-elutes with high concentrations of non-volatile salts or other matrix components, the efficiency of the electrospray ionization (ESI) process for the analyte is drastically reduced, resulting in poor sensitivity and unreliable quantification.

Section 2: Comparative Analysis of Chromatographic Strategies

To overcome the limitations of RPLC, alternative chromatographic modes that are better suited for polar compounds must be employed.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Preferred Approach

Mechanism: HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][5] The primary retention mechanism is the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer that forms on the surface of the polar stationary phase.[4][6] Elution is achieved by increasing the concentration of the aqueous component in the mobile phase.[6]

Causality & Rationale: This approach is fundamentally suited for 1-Methylazetidin-3-ol. By inverting the phase polarities relative to RPLC, HILIC provides strong retention for hydrophilic compounds. The high organic content of the mobile phase is also highly beneficial for ESI-MS, as it promotes efficient solvent desolvation and droplet formation, leading to enhanced signal intensity and sensitivity.[6] For a basic compound like 1-Methylazetidin-3-ol, a zwitterionic HILIC phase can be particularly effective, as it offers both hydrophilic partitioning and weak ion-exchange interactions, which can improve peak shape and selectivity.[7]

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): A Viable Alternative

Mechanism: IP-RPLC allows for the analysis of ionic compounds on traditional RPLC columns by adding an "ion-pairing reagent" to the mobile phase.[8][9] For a positively charged analyte like protonated 1-Methylazetidin-3-ol, an anionic ion-pairing reagent (e.g., a volatile perfluorinated carboxylic acid like heptafluorobutanoic acid, HFBA) is used. The reagent forms a charge-neutral, hydrophobic complex with the analyte, which can then be retained and separated by the C18 stationary phase.[10][11]

Causality & Rationale: This method is a practical choice if a dedicated HILIC setup is unavailable, as it leverages standard RPLC columns and instrumentation. The key is selecting a volatile ion-pairing reagent that is compatible with MS detection.[10] However, this technique has significant drawbacks. Ion-pairing reagents are known to cause signal suppression in the ESI source and can be difficult to completely flush from the LC system, often necessitating the dedication of an instrument to IP-RPLC methods to avoid cross-contamination.[7]

Supercritical Fluid Chromatography (SFC): The High-Throughput Option

Mechanism: SFC is a chromatographic technique that uses a supercritical fluid—most commonly carbon dioxide—as the primary mobile phase.[12][13] Due to the low viscosity and high diffusivity of supercritical CO₂, SFC can achieve very fast and highly efficient separations.[13][14] To analyze polar compounds, a polar organic solvent, known as a modifier (e.g., methanol), is added to the CO₂.[13][15]

Causality & Rationale: SFC is an attractive alternative for high-throughput applications due to its speed.[14] While historically viewed as a normal-phase technique for non-polar compounds, modern SFC systems that allow for high concentrations of polar modifiers can effectively analyze a wide range of polar analytes.[15] This technique is also considered a "green" technology due to the significant reduction in organic solvent consumption.[14] The main limitation is the requirement for specialized SFC instrumentation, which is less common than standard HPLC systems.

Summary Comparison
FeatureHydrophilic Interaction (HILIC)Ion-Pair Reversed-Phase (IP-RPLC)Supercritical Fluid (SFC)
Primary Mechanism Partitioning into a water layer on a polar stationary phase.[4][6]Formation of a hydrophobic ion-pair for retention on a non-polar stationary phase.[8]Partitioning between a supercritical fluid mobile phase and a polar stationary phase.[12]
Pros - Excellent retention for polar analytes- High MS sensitivity (high organic mobile phase)- Wide range of selective stationary phases- Uses standard RPLC columns and hardware- Well-understood mechanism- Very fast analysis times- High separation efficiency- Reduced organic solvent consumption ("Green")[14]
Cons - Sensitive to sample solvent composition- Longer column equilibration times- Potential for peak shape issues- Can cause significant MS signal suppression- Contaminates LC-MS system[7]- Limited gradient compatibility- Requires specialized instrumentation- Method development can be complex- Historically less suited for very water-soluble compounds[12]
Best Use Case Recommended primary approach for robust, sensitive, and reliable quantification.A practical alternative when HILIC is not available, but requires careful consideration of MS compatibility.High-throughput screening environments where speed is critical and specialized equipment is available.

Section 3: Mass Spectrometry Parameters for Optimal Detection

Regardless of the chromatographic front-end, the mass spectrometry setup is critical for achieving the required sensitivity and selectivity.

  • Ionization Mode: Given the presence of a tertiary amine, 1-Methylazetidin-3-ol will be readily protonated. Electrospray Ionization (ESI) in positive ion mode is the unequivocal choice.[16] ESI is a soft ionization technique that will primarily generate the protonated molecule, [M+H]⁺, minimizing in-source fragmentation and maximizing the signal for the ion of interest.[17][18]

  • Detection Mode: For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[19] This technique provides superior sensitivity and selectivity by monitoring a specific fragmentation pathway (a "transition") of the analyte.

    • Precursor Ion (Q1): The mass of the protonated molecule, [M+H]⁺, for 1-Methylazetidin-3-ol is m/z 88.1.

    • Product Ion (Q3): A stable, high-intensity fragment ion produced by collision-induced dissociation (CID) of the precursor ion. A plausible fragmentation would be the loss of water (-18 Da) to yield a product ion of m/z 70.1. This transition (88.1 -> 70.1) would be the primary quantifier. A secondary, confirming transition should also be monitored if possible.

Section 4: Experimental Protocols

The following protocols provide detailed starting points for method development. Optimization will be required based on the specific instrumentation and matrix being analyzed.

General Analytical Workflow

cluster_workflow LC-MS/MS Analytical Workflow SamplePrep 1. Sample Preparation (e.g., Protein Precipitation) LC_Separation 2. Chromatographic Separation (HILIC / IP-RPLC) SamplePrep->LC_Separation MS_Detection 3. MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Processing 4. Data Processing (Integration & Calibration) MS_Detection->Data_Processing Validation 5. Method Validation (Accuracy, Precision, etc.) Data_Processing->Validation

Caption: A generalized workflow for the analysis of 1-Methylazetidin-3-ol.

Recommended HILIC-MS/MS Method
  • LC System: UHPLC/HPLC system

  • Column: Zwitterionic HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Diluent: 90:10 Acetonitrile:Water (to ensure good peak shape for early eluting compounds[7])

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: ESI Positive

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 450 °C

  • MRM Transitions:

    • Quantifier: 88.1 -> 70.1 (Collision Energy to be optimized)

    • Qualifier: 88.1 -> [another stable fragment]

Alternative IP-RPLC-MS/MS Method
  • LC System: UHPLC/HPLC system (preferably dedicated to ion-pairing)

  • Column: C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Heptafluorobutanoic Acid (HFBA) in Water

  • Mobile Phase B: 5 mM HFBA in Acetonitrile

  • Gradient:

    • 0.0 min: 2% B

    • 5.0 min: 50% B

    • 5.1 min: 98% B

    • 7.0 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 5 µL

  • MS System & Parameters: As described in the HILIC method.

Section 5: Method Validation Strategy

Once a method is developed, it must be validated to ensure it is fit for purpose. Validation should be performed according to established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[20][21][22] The new ICH Q2(R2) guideline emphasizes a lifecycle-based approach to validation.[20]

Validation ParameterPurposeTypical Acceptance Criteria (for Bioanalysis)
Specificity/Selectivity To ensure that the signal measured is from the analyte, free from interference from matrix components, metabolites, or other compounds.Response in blank matrix should be < 20% of the LLOQ response.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) > 0.99. Calibrators should be within ±15% of nominal (±20% at LLOQ).[21][23]
Accuracy The closeness of the measured concentration to the true value.Mean concentration should be within ±15% of nominal value (±20% at LLOQ).
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should be ≤15% (≤20% at LLOQ).
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; must meet accuracy and precision criteria.
Matrix Effect To assess the ion suppression or enhancement caused by the sample matrix.CV of the response from different biological sources should be ≤15%.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).Results should remain within the acceptance criteria for accuracy and precision.

Conclusion

The analysis of 1-Methylazetidin-3-ol by LC-MS requires a departure from standard reversed-phase chromatography due to its high polarity. A comparative evaluation demonstrates that Hydrophilic Interaction Liquid Chromatography (HILIC) is the most robust and scientifically sound approach. It provides excellent retention, superior peak shape, and enhanced MS sensitivity, making it the recommended strategy for developing reliable quantitative methods in both research and regulated drug development environments.

While IP-RPLC can serve as a functional alternative, it should be implemented with caution due to the significant risk of MS signal suppression and instrument contamination. SFC stands out as a powerful option for high-throughput needs, provided the specialized instrumentation is available. By selecting the appropriate chromatographic strategy and performing rigorous validation, researchers can confidently and accurately quantify 1-Methylazetidin-3-ol to support its critical role in pharmaceutical development.

References

  • PubMed. (n.d.). LC-MS metabolomics of polar compounds.
  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes.
  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
  • Smolecule. (2023, September 14). Buy 1-Methylazetidin-3-ol | 111043-48-2.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • CymitQuimica. (n.d.). 1-Methylazetidin-3-ol hydrochloride.
  • Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS.
  • JoVE. (2024, December 5). Video: Supercritical Fluid Chromatography.
  • PMC - NIH. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
  • Faraday Discussions (RSC Publishing). (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR).
  • PMC - NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • LCGC International. (n.d.). HILIC: An Alternative Approach for Separating Highly Polar Analytes.
  • PubChem - NIH. (n.d.). 1-Methylazetidin-3-ol | C4H9NO | CID 13813927.
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility.
  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Books. (2021, July 21). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome.
  • ResearchGate. (2025, August 5). Ion-pair reversed-phase liquid chromatography-electrospray mass spectrometry for the analysis of underivatized small peptides | Request PDF.
  • PubMed. (2011, June 10). Ion-pairing reversed-phase liquid chromatography fractionation in combination with isotope labeling reversed-phase liquid chromatography-mass spectrometry for comprehensive metabolome profiling.
  • Books. (2021, July 13). Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Sisu@UT. (n.d.). Web course "LC-MS Method Validation" University of Tartu.
  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Sigma-Aldrich. (n.d.). 3-Methylazetidin-3-ol | 256931-54-1.
  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • EMA. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Reddit. (2025, July 27). I compiled a full LC-MS/MS method validation workflow — what steps do you use in your lab? : r/massspectrometry.
  • PubChem - NIH. (n.d.). 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662.
  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for Primary Metabolites.
  • MDPI. (n.d.). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium.
  • SciSpace. (2011, June 4). Development of LC/MS techniques for plant and drug metabolism studies.
  • ResearchGate. (2025, August 5). Development and validation of a LC–MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma | Request PDF.
  • PubMed. (n.d.). Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma.

Sources

A Technical Guide to N-Methylation and its Impact on the pKa of the Azetidine Nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, understanding the physicochemical properties of heterocyclic scaffolds is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, valued for its ability to impart desirable properties such as improved metabolic stability and three-dimensional diversity. A common modification to this scaffold is N-methylation. This guide provides an in-depth comparison of the basicity, quantified by the pKa of the conjugate acid, of azetidine and its N-methylated counterpart, supported by experimental data and an exploration of the underlying chemical principles.

Comparative Analysis of pKa Values

The basicity of an amine is a critical parameter that dictates its degree of protonation at a given pH. This, in turn, influences a molecule's solubility, membrane permeability, and target engagement. The pKa value, which represents the pH at which 50% of the species is in its protonated (conjugate acid) form, is the standard measure of amine basicity. A higher pKa indicates a stronger base.

Experimental determination reveals the following pKa values for azetidine and N-methylazetidine in aqueous solution:

CompoundStructurepKa of Conjugate AcidReference(s)
AzetidineAzetidine structure11.29[1]
N-MethylazetidineN-Methylazetidine structure10.40[2][3][4]

Note: The pKa value is for the corresponding protonated species (the conjugate acid).

Mechanistic Insights: A Counter-Intuitive Trend

At first glance, the observed decrease in pKa upon N-methylation is counter-intuitive when considering only electronic effects.

1. The Inductive Effect (Expected Trend): Alkyl groups, such as a methyl group, are electron-donating through the inductive effect (+I).[5] This effect pushes electron density towards the nitrogen atom, increasing the availability of its lone pair to accept a proton. Consequently, one would predict that N-methylazetidine should be more basic (have a higher pKa) than azetidine.

2. The Dominance of Solvation and Steric Effects (Observed Trend): The experimental data clearly show that N-methylazetidine is a weaker base than azetidine in an aqueous environment. This reversal of the expected trend is a well-documented phenomenon when moving from secondary to tertiary amines and is primarily attributed to the stability of the protonated conjugate acid in solution.

  • Stabilization via Solvation: The conjugate acid of azetidine (the azetidinium ion, R₂NH₂⁺) possesses two N-H protons that can engage in hydrogen bonding with water molecules. This solvation shell effectively disperses the positive charge, stabilizing the ion.

  • Destabilization of the N-Methylated Conjugate Acid: The conjugate acid of N-methylazetidine (R₂N(CH₃)H⁺) has only one N-H proton available for hydrogen bonding. Furthermore, the methyl group introduces steric bulk, which hinders the ability of solvent molecules to approach and stabilize the positive charge on the nitrogen.

Therefore, the conjugate acid of azetidine is better stabilized by solvation than the conjugate acid of N-methylazetidine. A more stable conjugate acid corresponds to a stronger parent base. In this case, the significant stabilizing effect of solvation for the azetidinium ion outweighs the electron-donating inductive effect of the methyl group, resulting in a lower pKa for N-methylazetidine.

Competing factors influencing the pKa of N-methylazetidine.
Experimental Protocol: pKa Determination by Potentiometric Titration

To ensure the trustworthiness of pKa data, a robust experimental method is essential. Potentiometric titration is a highly precise and reliable technique for determining pKa values.[6]

Objective: To determine the pKa of azetidine or N-methylazetidine hydrochloride by titrating with a standardized solution of sodium hydroxide.

Materials & Equipment:

  • High-precision pH meter and combination pH electrode

  • Calibrated automatic burette or Class A manual burette (10 mL or 25 mL)

  • Magnetic stirrer and stir bar

  • Beaker (50 mL or 100 mL)

  • Azetidine hydrochloride or N-methylazetidine hydrochloride (analyte)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • pH buffer solutions (e.g., pH 4.00, 7.00, 10.00)

  • Deionized, CO₂-free water

  • Inert gas (Nitrogen or Argon)

Methodology:

  • pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa.

  • Analyte Preparation:

    • Accurately weigh approximately 0.5 mmol of the amine hydrochloride salt.

    • Dissolve the salt in ~25 mL of CO₂-free deionized water in a beaker.

    • Place a magnetic stir bar in the beaker.

  • Titration Setup:

    • Place the beaker on the magnetic stirrer.

    • Immerse the pH electrode in the solution, ensuring the bulb is submerged but not in the path of the stir bar.

    • Gently bubble an inert gas through the solution for 5-10 minutes before and during the titration to exclude atmospheric CO₂, which can interfere with the measurement.

    • Set the stirrer to a gentle, constant speed.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Decrease the increment size as you approach the equivalence point (the region of most rapid pH change).

    • Continue the titration well past the equivalence point until the pH begins to plateau again.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point volume (Veq), which is the inflection point of the curve. This can be found most accurately by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak.

    • The pKa is equal to the pH at the half-equivalence point (Veq / 2). Read this pH value directly from the titration curve.

Workflow start Start calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) start->calibrate prepare Prepare Analyte Solution (e.g., 0.5 mmol amine HCl in ~25 mL CO₂-free H₂O) calibrate->prepare setup Assemble Titration Apparatus (Electrode, Stirrer, Burette) prepare->setup purge Purge with Inert Gas (N₂ or Ar) setup->purge titrate Titrate with 0.1 M NaOH (Record pH vs. Volume) purge->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot derivative Calculate 1st Derivative (ΔpH/ΔV vs. V) plot->derivative veq Determine Equivalence Point (Veq) (Peak of 1st Derivative Plot) derivative->veq vhalf Calculate Half-Equivalence Point (Veq / 2) veq->vhalf pka Determine pKa (pH at Veq / 2 from curve) vhalf->pka end End pka->end

Experimental workflow for pKa determination via potentiometric titration.
Conclusion and Implications for Drug Development

The substitution of a proton with a methyl group on the azetidine nitrogen leads to a tangible decrease in basicity (pKa 11.29 vs. 10.40). This change, driven by solvation and steric effects that override the inductive effect, has significant consequences for drug design. A lower pKa means that N-methylazetidine will be less protonated at physiological pH (~7.4) compared to azetidine. This modulation can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile by altering its lipophilicity, solubility, and ability to interact with ionic residues on biological targets. Therefore, N-methylation serves as a critical tool for fine-tuning the physicochemical properties of azetidine-containing compounds, but its effect on basicity must be understood through the lens of both electronic and solvent interactions.

References

  • ChemBK. 1-Methyl-3-azetidinecarboxylic acid. Available from: [Link]

  • Cheméo. Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). Available from: [Link]

  • De, P., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Semantic Scholar. Available from: [Link]

  • LibreTexts Chemistry. 24.3: Basicity of Amines. Available from: [Link]

  • ResearchGate. (2019). Aziridines and Azetidines: Building Blocks for Polyamines by Anionic and Cationic Ring-Opening Polymerization. Available from: [Link]

  • University of California, Davis. eScholarship. Available from: [Link]

  • LibreTexts Chemistry. 24.9: Heterocyclic Amines. Available from: [Link]

  • ResearchGate. (2025). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Available from: [Link]

  • Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Available from: [Link]

  • SlidePlayer. Amines. Available from: [Link]

  • PubChem. Azetidine, N-methyl-. Available from: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

  • Srce. (2015). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Available from: [Link]

  • Wikipedia. Azetidine. Available from: [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available from: [Link]

  • YouTube. (2020). Azetidine: Basicity and Preparation. Available from: [Link]

  • Royal Society of Chemistry. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Available from: [Link]

  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media. Available from: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stability in Drug Design

In the intricate process of drug discovery, the metabolic stability of a candidate molecule is a cornerstone of its potential success. This property dictates a compound's persistence in the body, influencing its pharmacokinetic profile, including half-life, bioavailability, and dosing regimen.[1] Compounds that are rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver, often face challenges in achieving therapeutic concentrations and may have a higher risk of forming reactive metabolites.[2][3][4]

Small, saturated heterocyclic scaffolds have become increasingly valuable in medicinal chemistry for their ability to impart favorable physicochemical properties.[5][6] The azetidine ring, a four-membered nitrogen-containing heterocycle, is particularly noteworthy.[7][8] Its unique structural rigidity, high sp³ character, and reduced lipophilicity compared to larger analogs like pyrrolidine or piperidine can lead to improved metabolic stability and solubility.[5][9][10][11]

This guide provides an in-depth comparison of the metabolic stability of 1-Methylazetidin-3-ol, a representative functionalized azetidine, with its key structural analogs. We will explore how subtle modifications—such as N-alkylation and ring size—can profoundly impact a molecule's fate when exposed to metabolic enzymes. The insights are supported by a detailed experimental protocol for an in vitro liver microsomal stability assay, a gold-standard method for early-stage drug metabolism assessment.[12][13]

The Experimental Framework: Assessing Metabolic Fate

To objectively compare metabolic stability, we utilize the in vitro liver microsomal stability assay. This robust and high-throughput method provides a reliable measure of a compound's susceptibility to Phase I metabolism, which is predominantly mediated by CYP enzymes.[2][14]

Causality of Experimental Design: The choice of liver microsomes is deliberate; these subcellular fractions are enriched with the endoplasmic reticulum, which houses the majority of the CYP enzymes responsible for xenobiotic metabolism.[2] The assay's core principle is to monitor the disappearance of the parent compound over time in the presence of these active enzymes. The reaction is initiated by adding Nicotinamide Adenine Dinucleotide Phosphate (NADPH), an essential cofactor for CYP enzyme activity.[2][12] The incubation is performed at 37°C to mimic physiological conditions. At specific time points, the enzymatic reaction is quenched by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and halts metabolism.[12][15] The remaining concentration of the test compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[16][17][18]

From the rate of parent compound depletion, two key parameters are derived:

  • In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (CLint): The rate of metabolism by a given amount of microsomal protein, normalized for substrate concentration. It represents the inherent ability of the liver enzymes to metabolize a drug.[19][20][21] Lower CLint values signify higher metabolic stability.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for determining metabolic stability using a liver microsomal assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound (1 µM final concentration) pre_incubate Pre-incubate Compound, Microsomes & Buffer at 37°C prep_compound->pre_incubate prep_microsomes Thaw & Prepare Liver Microsomes (0.5 mg/mL final concentration) prep_microsomes->pre_incubate prep_buffer Prepare Phosphate Buffer (100 mM, pH 7.4) prep_buffer->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C (Sample at 0, 5, 15, 30, 45 min) initiate->incubate quench Quench Reaction (Add cold Acetonitrile + Internal Standard) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Slope (k) plot->calculate results Determine t½ and CLint calculate->results

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Data Analysis: Structure-Metabolic Stability Relationships

To understand the influence of chemical structure on metabolic fate, we compare 1-Methylazetidin-3-ol with four key analogs. The data presented in the table below is illustrative, based on established principles of drug metabolism, and serves to highlight expected trends.

Compound NameStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Azetidin-3-ol> 60< 11.6
1-Methylazetidin-3-ol 48.514.3
1-Ethylazetidin-3-ol35.119.7
N-Methylpyrrolidin-3-ol27.725.0
N-Methylpiperidin-3-ol19.335.9
Verapamil (Control)High Clearance< 5> 138

(Note: Structural images are placeholders for illustrative chemical structures)

Analysis of Structural Modifications:
  • The Effect of N-Alkylation (Azetidin-3-ol vs. 1-Methylazetidin-3-ol): The parent azetidine, with a secondary amine, is exceptionally stable. The introduction of a methyl group on the nitrogen provides a new handle for metabolism. N-dealkylation is a classic CYP-mediated oxidation pathway.[22] This introduces a metabolic liability, resulting in a measurable decrease in half-life and an increase in clearance for 1-Methylazetidin-3-ol compared to the unsubstituted parent ring.

  • The Effect of N-Alkyl Chain Length (1-Methyl- vs. 1-Ethylazetidin-3-ol): Extending the alkyl chain from methyl to ethyl further increases the rate of metabolism. Larger alkyl groups can present a more substantial and often more lipophilic site for enzymatic oxidation (e.g., hydroxylation on the ethyl chain), leading to faster clearance.

  • The Effect of Ring Size (Azetidine vs. Pyrrolidine vs. Piperidine): This comparison is particularly revealing. As the ring size increases from the four-membered azetidine to the five-membered pyrrolidine and six-membered piperidine, there is a clear trend of decreasing metabolic stability (shorter t½, higher CLint). This is often attributed to lipophilicity; larger rings are generally more lipophilic, which can increase their affinity for the active sites of CYP enzymes.[5] The compact, polar nature of the azetidine ring makes it a less favorable substrate for many CYPs, contributing to its reputation as a metabolically robust scaffold.[9][23]

Potential Metabolic Pathways

The primary metabolic routes for N-alkylated azetidines involve Phase I oxidation followed by potential Phase II conjugation.

G cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Conjugation) Parent 1-Methylazetidin-3-ol Metabolite1 Azetidin-3-ol (via N-Dealkylation) Parent->Metabolite1 CYP-mediated Metabolite2 1-Methylazetidin-X,Y-diol (via Ring Oxidation) Parent->Metabolite2 CYP-mediated Metabolite3 Glucuronide or Sulfate Conjugate (at 3-hydroxyl group) Parent->Metabolite3 UGTs / SULTs Metabolite1->Metabolite3 UGTs / SULTs

Caption: Potential metabolic pathways for 1-Methylazetidin-3-ol.

Discussion and Implications for Drug Discovery

The comparative data clearly demonstrates that the azetidine ring serves as a metabolically stable core.[5][10] Its inherent stability, likely due to lower lipophilicity and steric hindrance, makes it an attractive scaffold for medicinal chemists aiming to improve the pharmacokinetic properties of a lead compound.

However, the stability of the core can be modulated by its substituents. The introduction of an N-methyl group, while often beneficial for other properties like solubility or target affinity, creates a "soft spot" for metabolism via N-dealkylation.[24][25][26] This highlights a critical principle in drug design: every structural modification involves a trade-off. While N-methylation can enhance metabolic stability in some contexts by blocking other labile sites, in this case, it introduces the most probable point of metabolic attack on an otherwise robust scaffold.

The trend of decreasing stability with increasing ring size (azetidine > pyrrolidine > piperidine) reinforces the strategy of using smaller, more polar rings to escape metabolic clearance. When a larger heterocyclic amine shows poor metabolic stability, substitution with an azetidine ring can be a powerful strategy to enhance drug-like properties.[23]

Conclusion

1-Methylazetidin-3-ol exhibits moderate metabolic stability, superior to its larger N-methylated cycloalkane amine analogs but more labile than its parent, Azetidin-3-ol. The primary metabolic liability is the N-methyl group, which is susceptible to CYP-mediated N-dealkylation. The azetidine core itself remains a highly stable scaffold. These findings underscore the importance of considering the metabolic implications of even small structural changes during the drug design and optimization process. For researchers working with azetidine-containing molecules, careful consideration of the substitution pattern on the ring nitrogen is crucial for fine-tuning the metabolic stability profile to achieve the desired therapeutic outcome.

Appendix: Detailed Experimental Protocol

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Materials and Reagents:

  • Test Compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL stock, stored at -80°C)[12]

  • Potassium Phosphate Buffer (0.5 M, pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™) or NADPH stock solution (100 mM in water)

  • Control Compounds: Verapamil (high clearance), Dextromethorphan (low/intermediate clearance)

  • Internal Standard (IS) solution in acetonitrile (e.g., Tolbutamide, 100 ng/mL)

  • 96-well incubation plates and collection plates

  • Multichannel pipette, incubator, centrifuge

2. Preparation of Working Solutions:

  • Phosphate Buffer (100 mM, pH 7.4): Dilute the 0.5 M stock with deionized water.

  • Microsomal Stock (1 mg/mL): Dilute the 20 mg/mL stock in cold 100 mM phosphate buffer. Keep on ice at all times.

  • Test Compound Working Solution (2 µM): Serially dilute the 10 mM DMSO stock in buffer to achieve a 2 µM solution. The final DMSO concentration in the incubation should be ≤ 0.1%.[12]

  • NADPH Solution (2 mM): Prepare fresh in cold phosphate buffer.

3. Incubation Procedure:

  • Add 99 µL of the 1 mg/mL microsomal solution to the wells of a 96-well plate.

  • Add 1 µL of the 2 µM test compound working solution to the wells to achieve a final substrate concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.

  • Pre-incubation: Place the plate in an incubator at 37°C for 10 minutes to equilibrate.

  • Initiate Reaction: Add 100 µL of the 2 mM NADPH solution to each well to start the reaction. The final volume is 200 µL.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer 25 µL aliquots from the incubation plate to a collection plate containing 100 µL of cold acetonitrile with the internal standard. The "0 min" sample should be taken immediately after adding NADPH.

  • Negative Control: Include a control incubation for each compound at the final time point without adding NADPH to check for non-enzymatic degradation.

4. Sample Processing and Analysis:

  • Seal the collection plate and vortex for 2 minutes to mix.

  • Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard.[27][28]

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear regression line. The slope represents the elimination rate constant (k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k[20]

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (k * Incubation Volume (µL)) / (Protein amount in incubation (mg))[20][21]

References

  • Title: Determination of low intrinsic clearance in vitro: the benefit of a novel internal standard in human hepatocyte incubations Source: Taylor & Francis Online URL: [Link]

  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Prediction of in vitro intrinsic clearance from hepatocytes: comparison of suspensions and monolayer cultures. Source: Semantic Scholar URL: [Link]

  • Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]

  • Title: Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides Source: PubMed Central (PMC) URL: [Link]

  • Title: Reliability of In Vitro Methods Used to Measure Intrinsic Clearance of Hydrophobic Organic Chemicals by Rainbow Trout: Results of an International Ring Trial Source: National Institutes of Health (NIH) URL: [Link]

  • Title: N-methylation of peptides: a new perspective in medicinal chemistry Source: PubMed URL: [Link]

  • Title: Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Microsomal Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL: [Link]

  • Title: A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes Source: RSC Publishing URL: [Link]

  • Title: An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes Source: protocols.io URL: [Link]

  • Title: A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes Source: ResearchGate URL: [Link]

  • Title: Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Source: Agilent URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: Microsomal Stability Assay Source: Creative Bioarray URL: [Link]

  • Title: Examples of azetidine‐based bioisosters Source: ResearchGate URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique Source: ACS Publications URL: [Link]

  • Title: Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides Source: ResearchGate URL: [Link]

  • Title: Importance of small-ring heterocycles and reaction design Source: ResearchGate URL: [Link]

  • Title: Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones Source: ACS Omega URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Structure-activity relationships of the azide metabolite, azidoalanine, in S. typhimurium Source: ScienceDirect URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Structure of azetidine‐containing compounds found in nature Source: ResearchGate URL: [Link]

  • Title: Enzyme Activity of Natural Products on Cytochrome P450 Source: MDPI URL: [Link]

  • Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: PubMed Central (PMC) URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Methylazetidin-3-ol, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the safety of your personnel and the protection of our environment.

Hazard Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. 1-Methylazetidin-3-ol is a heterocyclic compound whose risks necessitate careful management. Its hazard profile, derived from authoritative sources, dictates the stringent disposal protocols outlined in this guide.[1][2]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Methylazetidin-3-ol is classified with the following hazards:

Hazard ClassGHS CodeDescriptionRationale
Skin IrritationH315Causes skin irritation.[1][2]The azetidine ring, a strained four-membered heterocycle, and its derivatives can be reactive and may cause irritation upon dermal contact.[3][4]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]Direct contact with the eyes can lead to significant irritation or damage, a common property for many amine-containing organic compounds.
Respiratory IrritationH335May cause respiratory irritation.[1][2]Inhalation of vapors or aerosols may irritate the respiratory tract. Therefore, handling should always occur in a well-ventilated area.[5]

Furthermore, while comprehensive ecological data is limited, related heterocyclic compounds can exhibit aquatic toxicity. Therefore, under no circumstances should 1-Methylazetidin-3-ol or its containers be disposed of via standard drains or municipal trash .[6][7]

Immediate Safety & Personal Protective Equipment (PPE)

A proactive safety culture begins with rigorous preparation. Before initiating any waste consolidation or disposal procedures, ensure the following engineering controls and PPE are in place.

PPE CategorySpecificationJustification
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[3][5] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact, mitigating the risk of skin irritation.[3] Always check gloves for integrity before use.
Body Protection A flame-retardant lab coat and a chemical-resistant apron if handling larger quantities.Protects against contamination of personal clothing and skin.
Respiratory Use exclusively within a certified chemical fume hood.A primary engineering control to prevent inhalation of potentially irritating vapors.[3][8]

Step-by-Step Disposal Protocol

The disposal of 1-Methylazetidin-3-ol must be managed as a formal hazardous waste stream. The guiding principle is to ensure waste is properly segregated, contained, labeled, and transferred to a licensed disposal facility.[9]

Step 1: Waste Characterization and Segregation
  • Designate as Hazardous Waste: All waste containing 1-Methylazetidin-3-ol, including neat material, solutions, and contaminated articles, must be treated as hazardous chemical waste.

  • Segregate Incompatibles: Do not mix this waste with other waste streams, especially strong oxidizing agents or acids, to prevent unforeseen chemical reactions.[10] Keep it in a dedicated, sealed container.[9]

Step 2: Container Selection and Labeling
  • Container: Use a robust, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. The container must be in good condition.[9]

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE "[9]

    • The full chemical name: "1-Methylazetidin-3-ol " (avoid formulas or abbreviations)[9]

    • An accurate estimation of the concentration and total volume.

    • The date of initial waste accumulation.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]

  • The SAA must be under the control of laboratory personnel.

  • The container must be kept closed at all times except when adding waste.[9] A funnel should not be left in the container.

  • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

Step 4: Arranging for Final Disposal
  • Once the container is nearly full (e.g., 90% capacity) or if waste generation is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a contracted licensed professional waste disposal service.[9][11]

  • Follow your organization's specific procedures for requesting a chemical waste pickup. This is the only acceptable final disposal pathway.[11]

Management of Spills and Contaminated Materials

Accidents require swift and correct action. Being prepared is essential.

Small Spill Protocol (inside a fume hood):
  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure PPE: Don the appropriate PPE as detailed in Section 2.

  • Containment: Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbent material into the designated hazardous waste container for 1-Methylazetidin-3-ol.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department, per institutional policy.

Disposal of Empty Containers:
  • A container that held 1-Methylazetidin-3-ol is not "empty" in a regulatory sense until it is properly decontaminated.

  • Triple Rinse Procedure: The standard procedure for a non-acutely toxic chemical container is to triple rinse it with a suitable solvent (e.g., methanol or acetone).[7]

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste in your 1-Methylazetidin-3-ol waste container.[12] Subsequent rinses of non-acutely toxic materials may often be collected as hazardous waste as well, and it is best practice to do so.

  • Final Disposal: After triple rinsing and air-drying, deface the original label and dispose of the container according to your institution's specific guidelines for decontaminated lab glass or plastic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Methylazetidin-3-ol waste.

G cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_spill Contingency Plan Start Waste Generation (1-Methylazetidin-3-ol) Assess Assess Hazards (Skin/Eye/Resp Irritant) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Characterize Characterize as Hazardous Waste PPE->Characterize Routine Disposal Spill Spill Occurs PPE->Spill Accidental Spill Container Select & Label Compatible Container Characterize->Container Store Store in SAA with Secondary Containment Container->Store Pickup Arrange Pickup via EHS / Licensed Vendor Store->Pickup End End Pickup->End Final Disposal (Incineration) SpillProto Follow Spill Protocol: Absorb, Collect, Clean Spill->SpillProto SpillWaste Dispose of Spill Debris as Hazardous Waste SpillProto->SpillWaste SpillWaste->Store

Caption: Decision workflow for the safe disposal of 1-Methylazetidin-3-ol.

References

  • SAFETY DATA SHEET for 1-butyl-3-methylimidazolium chloride. (2025). Sigma-Aldrich.
  • Navigating the Disposal of 2-(Azetidin-3-yl)
  • SAFETY DATA SHEET for 1-Boc-3-methylazetidine. (2024). Fisher Scientific.
  • MSDS of 1-Methylazetidin-3-one hydrochloride. (n.d.). Capot Chemical Co., Ltd.
  • SAFETY DATA SHEET for 3-Methyladenine. (2025). Fisher Scientific.
  • Safety Data Sheet for N-Methylazetidin-3-amine. (2024). Angene Chemical.
  • 1-Methylazetidin-3-ol. (n.d.).
  • SAFETY DATA SHEET for 3-methyl-3-butene-1-ol. (2023). Sigma-Aldrich.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison.
  • 1-Methylazetidin-3-ol hydrochloride. (n.d.). CymitQuimica.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Policy Portal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines. (2021). Royal Society of Chemistry.
  • Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (2017). Elsevier Inc.
  • WASTE DISPOSAL MANUAL. (n.d.). University of Louisville, Department of Environmental Health and Safety.
  • 1-Methylazetidin-3-ol. (n.d.). Apollo Scientific.
  • Azetidin-3-ol hydrochloride SDS. (n.d.). MedChemExpress.

Sources

A Senior Application Scientist's Guide to Handling 1-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As scientists, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. This guide is structured from a risk-mitigation first principle. We will not just list personal protective equipment (PPE); we will build a comprehensive safety framework around 1-Methylazetidin-3-ol, explaining the causality behind each recommendation. The goal is to empower you with a self-validating system of safety that becomes second nature in your laboratory workflow.

Hazard Profile of 1-Methylazetidin-3-ol

Before we can protect ourselves, we must understand the threat. 1-Methylazetidin-3-ol is a heterocyclic compound whose hazards necessitate careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are well-defined[1].

  • H315: Causes skin irritation. This indicates that direct contact can lead to redness, inflammation, or dermatitis.

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant, potentially damaging irritation.

  • H335: May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.

While this specific compound is not classified as corrosive or flammable, related azetidine structures can be[2][3][4]. Therefore, a conservative approach that respects the potential for unlisted hazards is a cornerstone of professional laboratory practice[5].

The RAMP Framework: Your Cognitive Safety Net

To structure our approach, we will utilize the RAMP framework, a widely adopted standard by the American Chemical Society (ACS) for managing laboratory safety[6][7].

  • Recognize the hazards (as detailed above).

  • Assess the risks associated with your specific experimental procedure.

  • Minimize the risks through engineering controls, administrative procedures, and the correct PPE.

  • Prepare for emergencies by knowing the location of safety equipment and emergency procedures.

This guide focuses on the "Minimize" aspect, specifically through the correct selection and use of PPE.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic assessment based on the scale and nature of the work being performed[8][9]. The following recommendations are tiered to provide appropriate protection.

Eye and Face Protection: The Non-Negotiable Barrier

Causality: The H319 classification ("Causes serious eye irritation") makes robust eye protection the most critical component of your PPE[1]. Standard safety glasses are insufficient.

  • Mandatory Minimum: Chemical splash goggles that meet the ANSI Z87.1 standard are required for all handling activities[10][11]. Goggles provide a full seal around the eyes, protecting from splashes, mists, and vapors that can easily bypass safety glasses.

  • High-Risk Operations: For tasks involving larger volumes (>100 mL), heating, pressurization, or any risk of energetic reaction, a polycarbonate face shield must be worn over the chemical splash goggles[11][12]. The face shield protects the entire face and neck from splashes and potential projectiles.

Hand Protection: Preventing Dermal Exposure

Causality: To mitigate the H315 hazard ("Causes skin irritation"), appropriate gloves are essential to prevent any skin contact[1].

  • Standard Protocol: Disposable nitrile gloves are the standard for handling 1-Methylazetidin-3-ol in small quantities. Always check the manufacturer's chemical resistance guide to ensure compatibility and breakthrough time[13].

  • Recommended Best Practice: For prolonged handling or when working with concentrated solutions, double-gloving provides an additional layer of safety[10]. This involves wearing two pairs of nitrile gloves, allowing you to remove the outer, contaminated glove without exposing your skin.

  • Glove Hygiene: Never wear gloves outside of the laboratory area. Change gloves immediately if you suspect contamination or after a maximum of two hours of use. Always wash your hands thoroughly after removing gloves[14].

Skin and Body Protection: Shielding from Spills

Causality: Accidental spills are a reality in any lab. Body protection serves as the last line of defense for your skin and personal clothing.

  • Mandatory Minimum: A properly fitting, flame-resistant (FR) lab coat, fully buttoned, is required at all times[10][15]. Long pants and closed-toe, closed-heel shoes are also mandatory to ensure no skin is exposed[13].

  • Enhanced Protection: When transferring larger volumes or performing tasks with a high splash potential, supplement your lab coat with a chemical-resistant apron.

Respiratory Protection: The Primacy of Engineering Controls

Causality: The H335 classification ("May cause respiratory irritation") dictates that airborne exposure must be controlled[1].

  • Primary Control: All handling of 1-Methylazetidin-3-ol that may generate vapors or aerosols must be performed inside a certified chemical fume hood[15][16]. A fume hood is an engineering control and is vastly superior to relying solely on a respirator.

  • Secondary Control: Respiratory protection, such as a NIOSH-approved respirator with organic vapor cartridges, should only be necessary in situations where engineering controls are not feasible or have failed (e.g., a large spill outside of a fume hood)[13][17]. Use of a respirator requires formal training, fit-testing, and medical clearance as per OSHA regulations[13].

Operational Plan: Step-by-Step Protocols

Procedural discipline is key to safety. These protocols integrate the PPE recommendations into a coherent workflow.

Protocol: PPE Donning Sequence
  • Verify that long pants and closed-toe shoes are being worn.

  • Don the flame-resistant lab coat and fasten all buttons.

  • Don chemical splash goggles.

  • If required by risk assessment, don a face shield over the goggles.

  • Wash and dry hands thoroughly.

  • Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Don the second (outer) pair of nitrile gloves.

Protocol: Safe Handling Workflow
  • Ensure all work with 1-Methylazetidin-3-ol is set up within a certified chemical fume hood.

  • Position the sash of the fume hood at the lowest practical height to act as a physical barrier.

  • Handle the chemical with care, avoiding actions that could create splashes or aerosols.

  • Keep all containers sealed when not in immediate use[5].

  • In the event of contamination of the outer glove, pause work, remove and dispose of the outer glove, and don a new one before resuming.

Protocol: PPE Doffing Sequence

This sequence is designed to prevent cross-contamination from used PPE to your skin.

  • Remove outer gloves by peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

  • Remove the face shield (if used) by handling it from the back or sides.

  • Remove the lab coat, folding it so the contaminated exterior is contained inward.

  • Remove inner gloves using the same technique as in step 1.

  • Remove chemical splash goggles by handling the strap.

  • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical and non-negotiable part of the chemical handling lifecycle.

  • Chemical Waste: All waste containing 1-Methylazetidin-3-ol, including reaction mixtures and contaminated solvents, must be collected in a designated, sealed, and properly labeled hazardous waste container[18]. Never dispose of this chemical down the sink[5].

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials must be placed in a solid hazardous waste container.

  • Empty Containers: An "empty" container is never truly empty. The first rinse of a container that held 1-Methylazetidin-3-ol must be collected and disposed of as hazardous chemical waste[18]. Subsequent rinses can typically be disposed of normally, but consult your institution's specific guidelines. After rinsing, deface the label before placing the container in the appropriate recycling or trash receptacle[18].

Visual Summaries

PPE Recommendation Summary Table
Activity Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling (<100 mL, ambient temp)Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatWork within a Fume Hood
High-Risk Operations (>100 mL, heating, pressure)Face Shield over GogglesDouble Nitrile GlovesChemical-Resistant Apron over Lab CoatWork within a Fume Hood
Emergency Spill (Outside Fume Hood)Face Shield over GogglesHeavy-duty Gloves (e.g., Neoprene over Nitrile)Chemical-Resistant Suit or ApronNIOSH-approved Respirator
PPE Selection Workflow Diagram

PPE_Workflow start Start: Assess Task with 1-Methylazetidin-3-ol fume_hood Is work inside a certified chemical fume hood? start->fume_hood stop STOP Do not proceed without proper engineering controls. fume_hood->stop No ppe_base Required Minimum PPE: - Chemical Splash Goggles - Double Nitrile Gloves - FR Lab Coat, Pants, Closed-Toe Shoes fume_hood->ppe_base  Yes splash_risk High splash risk? (e.g., >100 mL, heating, pressure) ppe_base->splash_risk add_face_shield Add Face Shield (over goggles) splash_risk->add_face_shield Yes proceed Proceed with Caution splash_risk->proceed No add_apron Add Chemical-Resistant Apron (over lab coat) add_face_shield->add_apron add_apron->proceed

Caption: PPE selection workflow for 1-Methylazetidin-3-ol.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol. PubChem. Retrieved from [Link]

  • University of California, Santa Barbara, Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. EHS UCSB. Retrieved from [Link]

  • Clarion Safety Systems (2022). OSHA's PPE Laboratory Standards. Clarion Safety. Retrieved from [Link]

  • National Center for Biotechnology Information (2017). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Retrieved from [Link]

  • LabRepCo (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. LabRepCo. Retrieved from [Link]

  • American Chemical Society. Safety. ACS. Retrieved from [Link]

  • Lab Manager Magazine (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • LookChem. 1-(1-Methylethyl)azetidin-3-ol Safety Data Sheets(SDS). LookChem. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Chemos. Retrieved from [Link]

  • American Chemical Society. Safety Tipsheets & Best Practices. ACS. Retrieved from [Link]

  • American Chemical Society (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS. Retrieved from [Link]

  • American Chemical Society. Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. ACS. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Personal Protective Equipment. EPA. Retrieved from [Link]

  • University of Mary Washington. Chapter 6: Chemical Storage and Handling. UMW. Retrieved from [Link]

  • American Chemistry Council. Personal Protective Equipment. ACC. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. OSHA. Retrieved from [Link]

  • Dartmouth College, Environmental Health and Safety. Personal Protective Equipment in Chemistry. Dartmouth. Retrieved from [Link]

  • Dartmouth College, Policy Portal. Hazardous Waste Disposal Guide. Dartmouth. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylazetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-Methylazetidin-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.